2,3-Dimethoxycinnamic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 235795. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(2,3-dimethoxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-14-9-5-3-4-8(11(9)15-2)6-7-10(12)13/h3-7H,1-2H3,(H,12,13)/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAXPUWGAGVERSJ-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7461-60-1, 7345-82-6 | |
| Record name | 2',3'-Dimethoxycinnamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007461601 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7461-60-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=235795 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2',3'-dimethoxycinnamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.408 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | trans-2,3-Dimethoxycinnamic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,3-Dimethoxycinnamic Acid: Properties, Synthesis, and Biological Significance
This guide provides a comprehensive technical overview of 2,3-Dimethoxycinnamic acid (2,3-DCA), a methoxylated derivative of cinnamic acid. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties, established synthetic methodologies, and notable biological activities of 2,3-DCA, with a particular focus on its emerging role as a quorum sensing inhibitor.
Core Molecular and Physical Characteristics
This compound is an organic compound belonging to the phenylpropanoid class.[1] Its structure is characterized by a cinnamic acid backbone with two methoxy groups substituted at the 2 and 3 positions of the phenyl ring.[1][2] The compound exists predominantly in the more thermodynamically stable trans (E) configuration, where the carboxylic acid group and the aromatic ring are on opposite sides of the carbon-carbon double bond, minimizing steric hindrance.[1]
The presence of the methoxy groups and the carboxylic acid moiety imparts a moderate lipophilicity, influencing its solubility and potential for biological membrane transport.[1] While sparingly soluble in water, it demonstrates good solubility in organic solvents like methanol, dimethyl sulfoxide (DMSO), and chloroform.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 7461-60-1 | [2][3][4] |
| Molecular Formula | C₁₁H₁₂O₄ | [1][2][3] |
| Molecular Weight | 208.21 g/mol | [1][2][3] |
| IUPAC Name | (E)-3-(2,3-dimethoxyphenyl)prop-2-enoic acid | [1] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 182-184 °C | [1][4][5] |
| Boiling Point | 351.6 ± 27.0 °C (Predicted) | [1] |
| Density | 1.2 ± 0.1 g/cm³ (Predicted) | [1] |
| XLogP3 | 1.8 | [3] |
| Topological Polar Surface Area | 55.8 Ų | [2][3] |
| Rotatable Bond Count | 4 | [2] |
Spectroscopic and Analytical Characterization
Definitive structural elucidation of 2,3-DCA relies on a combination of spectroscopic techniques. Each method provides unique insights into the molecular framework, confirming the identity and purity of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the primary tool for confirming the isomeric structure and stereochemistry of 2,3-DCA.[1]
-
¹H NMR: The proton NMR spectrum (typically in DMSO-d₆) is highly characteristic. The vinyl protons of the acrylic acid moiety appear as two distinct doublets. The large coupling constant (J) of approximately 15.9 Hz between these protons is definitive proof of the trans configuration.[1] Signals for the two methoxy groups and the aromatic protons will also be present in their expected regions.
-
¹³C NMR: The carbon spectrum provides confirmation of the 11 unique carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the carbons of the double bond, the aromatic carbons, and the methoxy carbons.[6]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
-
A broad absorption band is typically observed in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretch of the carboxylic acid dimer.[1]
-
A strong, sharp peak around 1650-1700 cm⁻¹ corresponds to the C=O (carbonyl) stretch of the carboxylic acid.[1]
-
The C-O stretching of the methoxy groups appears in the 1000-1300 cm⁻¹ region.[1]
-
Aromatic C-H stretching vibrations are observed around 3000 cm⁻¹.[1]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.
-
The molecular ion peak (M⁺) is observed at an m/z of 208, corresponding to the molecular formula C₁₁H₁₂O₄.[1]
-
Common fragmentation patterns under electron ionization (EI) include the loss of the carboxyl group (-COOH) and the methoxy groups (-OCH₃).[1]
Synthesis Methodologies: From Classic Reactions to Green Chemistry
The synthesis of 2,3-DCA is most commonly achieved through condensation reactions involving 2,3-dimethoxybenzaldehyde as the starting material. The choice of method often depends on desired yield, scalability, and environmental considerations.
Knoevenagel-Doebner Condensation
The Knoevenagel condensation, particularly under Doebner conditions, is a robust and widely employed method for synthesizing cinnamic acid derivatives.[1] This approach involves the reaction of an aldehyde (2,3-dimethoxybenzaldehyde) with a compound containing an active methylene group (malonic acid).
The causality behind this choice lies in its efficiency; the reaction proceeds via a nucleophilic addition, followed by dehydration and a spontaneous decarboxylation when malonic acid is used, directly yielding the desired cinnamic acid derivative in high yields, often between 75-95%.[1] The use of a basic catalyst like pyridine or piperidine is crucial for deprotonating the malonic acid, forming the reactive enolate intermediate.[1]
Caption: Knoevenagel-Doebner condensation workflow for 2,3-DCA synthesis.
This protocol is a self-validating system, incorporating purification and analytical checks to ensure the integrity of the final product.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2,3-dimethoxybenzaldehyde (1.0 eq), malonic acid (1.2 eq), and pyridine (3.0 eq). Rationale: A slight excess of malonic acid ensures complete consumption of the aldehyde. Pyridine acts as both the solvent and the basic catalyst.
-
Catalysis: Add a catalytic amount of piperidine (0.1 eq). Rationale: Piperidine is a stronger base than pyridine and accelerates the initial condensation step.
-
Reflux: Heat the reaction mixture to reflux (approx. 100-110 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the disappearance of the starting aldehyde.
-
Workup & Isolation:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the mixture into a beaker containing crushed ice and concentrated hydrochloric acid (HCl) until the pH is ~1-2. This protonates the carboxylate and precipitates the crude product. Validation Step: The formation of a solid precipitate indicates successful product formation.
-
Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove residual pyridine hydrochloride and unreacted malonic acid.
-
-
Purification: Recrystallize the crude solid from an appropriate solvent system, such as ethanol/water. Rationale: Recrystallization removes impurities, yielding a product of high purity, which can be assessed by its sharp melting point.
-
Validation:
Environmentally Benign Synthesis
Modern synthetic approaches prioritize the reduction of hazardous waste. L-proline has been identified as an effective and environmentally benign catalyst for this transformation, allowing the reaction to proceed under milder conditions (e.g., 40 °C in ethanol), thereby avoiding the use of toxic pyridine.[1]
Biological Activity and Mechanism of Action
While many cinnamic acid derivatives are known for antioxidant and anti-inflammatory properties, recent research has highlighted a more specific and potent activity for 2,3-DCA.[2][7][8][9]
Quorum Sensing (QS) Inhibition
The most significant documented biological activity of 2,3-DCA is its role as a quorum sensing (QS) inhibitor.[10] QS is a cell-to-cell communication system used by bacteria to coordinate gene expression based on population density. By disrupting QS, it is possible to inhibit bacterial virulence and biofilm formation without exerting selective pressure that leads to antibiotic resistance.
A 2024 study demonstrated that 2,3-DCA, isolated from the marine actinomycete Nocardiopsis mentallicus, potently inhibits QS-regulated functions in the model bacterium Chromobacterium violaceum.[10][11]
-
Inhibition of Violacein Production: At 150 µg/mL, 2,3-DCA inhibited the production of the purple pigment violacein by 73.9%.[10]
-
Inhibition of Swarming Motility: Swarming, a form of bacterial movement, was inhibited by 65.9%.[10]
-
Inhibition of Biofilm Formation: The formation of protective bacterial biofilms was reduced by 37.8%.[10]
The underlying mechanism for this anti-QS activity involves the competitive binding of 2,3-DCA to the CviR receptor protein.[10][11] Molecular docking studies have shown that 2,3-DCA occupies the same binding pocket as the natural signaling molecule, N-hexanoyl-L-homoserine lactone (C6-HSL).[10][11] By blocking the receptor, 2,3-DCA prevents the activation of QS-related genes responsible for virulence factor production and biofilm development.[10][11]
Caption: Mechanism of 2,3-DCA as a competitive inhibitor of the CviR receptor.
Other Potential Applications
-
Antioxidant and Anti-inflammatory: Like other methoxycinnamic acid derivatives, 2,3-DCA is presumed to have antioxidant and anti-inflammatory potential, though specific studies on this isomer are less common than for its 3,4- or 4-methoxy counterparts.[2][8][12][13]
-
Pharmaceutical Precursor: It is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.[1][5]
-
Material Science: Cinnamic acids can be used as monomers for developing novel polymers and materials; the specific substitutions on 2,3-DCA could influence the properties of such materials.[1]
Safety and Handling
According to the Globally Harmonized System (GHS), this compound is classified as a substance that can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5] Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.[5] Handling should occur in a well-ventilated area or a fume hood to avoid inhalation of the powder.[5]
Conclusion
This compound is a well-characterized compound with established synthetic routes and clear analytical fingerprints. While it shares a structural class with many known bioactive cinnamic acids, its recently elucidated role as a potent quorum sensing inhibitor distinguishes it as a compound of significant interest for the development of novel anti-infective strategies. Its ability to disrupt bacterial communication without direct bactericidal action presents a promising avenue to combat bacterial resistance. Future research should focus on in vivo efficacy studies, toxicological profiling, and the exploration of its potential in synergistic applications with conventional antibiotics.
References
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This compound | C11H12O4 | CID 99525. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]
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2,3,4-Trimethoxycinnamic acid (CAS 33130-03-9) - Chemical & Physical Properties. (n.d.). Cheméo. Retrieved January 11, 2026, from [Link]
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This compound from a Marine Actinomycete, a Promising Quorum Sensing Inhibitor in Chromobacterium violaceum. (2024). PubMed. Retrieved January 11, 2026, from [Link]
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Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved January 11, 2026, from [Link]
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This compound from a Marine Actinomycete, a Promising Quorum Sensing Inhibitor in Chromobacterium violaceum. (2024). PMC - NIH. Retrieved January 11, 2026, from [Link]
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Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid. (2021). NIH. Retrieved January 11, 2026, from [Link]
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Ferulic, Sinapic, 3,4-Dimethoxycinnamic Acid and Indomethacin Derivatives with Antioxidant, Anti-Inflammatory and Hypolipidemic Functionality. (2023). PubMed. Retrieved January 11, 2026, from [Link]
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Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid. (2021). MDPI. Retrieved January 11, 2026, from [Link]
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Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives. (2023). PMC. Retrieved January 11, 2026, from [Link]
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Ferulic, Sinapic, 3,4-Dimethoxycinnamic Acid and Indomethacin Derivatives with Antioxidant, Anti-Inflammatory and Hypolipidemic Functionality. (2023). MDPI. Retrieved January 11, 2026, from [Link]
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(E)-3-(2,3-dimethoxyphenyl)prop-2-enoic acid structure
An In-depth Technical Guide to (E)-3-(2,3-dimethoxyphenyl)prop-2-enoic Acid: Synthesis, Structural Elucidation, and Therapeutic Potential
Introduction
Cinnamic acids, a class of organic compounds characterized by a phenyl ring attached to a propenoic acid moiety, represent a cornerstone in medicinal chemistry and materials science. Their derivatives are widely distributed in the plant kingdom and serve as crucial intermediates in the biosynthesis of flavonoids, lignans, and other significant natural products. The inherent bioactivity of the cinnamic acid scaffold has spurred extensive research, revealing a wide spectrum of pharmacological properties, including antioxidant, anti-inflammatory, anticancer, and antimicrobial effects.[1]
The therapeutic potential of these molecules can be finely tuned through substitution on the phenyl ring. Methoxylation, in particular, has been shown to enhance biological activity, influencing factors such as metabolic stability, membrane permeability, and target binding affinity. This guide focuses on a specific, synthetically accessible derivative: (E)-3-(2,3-dimethoxyphenyl)prop-2-enoic acid . We will provide a comprehensive analysis of its structure, a detailed protocol for its synthesis via the Knoevenagel condensation, methodologies for its structural characterization, and an exploration of its potential applications for researchers in drug discovery and development.
Molecular Structure and Physicochemical Properties
(E)-3-(2,3-dimethoxyphenyl)prop-2-enoic acid, also known as trans-2,3-dimethoxycinnamic acid, possesses the chemical formula C₁₁H₁₂O₄.[2] The structure is defined by three key features: a benzene ring substituted with two methoxy groups at the C2 and C3 positions, a carboxylic acid group, and a propenoic acid linker. The "(E)" designation in its IUPAC name refers to the stereochemistry of the carbon-carbon double bond, where the bulky phenyl and carboxyl groups are positioned on opposite sides, resulting in a thermodynamically more stable trans configuration.
Table 1: Physicochemical Properties of (E)-3-(2,3-dimethoxyphenyl)prop-2-enoic acid
| Property | Value | Source |
| IUPAC Name | (2E)-3-(2,3-Dimethoxyphenyl)-2-propenoic acid | [2] |
| CAS Number | 7345-82-6 | [2] |
| Molecular Formula | C₁₁H₁₂O₄ | [2] |
| Molecular Weight | 208.21 g/mol | [3] |
| Appearance | White to off-white crystalline solid (predicted) | General chemical knowledge |
| LogP (Predicted) | 1.80 | [3] |
| Polar Surface Area | 55.76 Ų | [3] |
Synthesis via Knoevenagel Condensation
The most efficient and widely adopted method for synthesizing cinnamic acid derivatives is the Knoevenagel condensation.[4] This reaction involves the base-catalyzed condensation of an aldehyde with a compound containing an active methylene group, such as malonic acid. The choice of this methodology is underpinned by its reliability, high yields, and operational simplicity.[5][6] The Doebner modification of the Knoevenagel reaction, which specifically uses malonic acid in the presence of a basic catalyst like pyridine or piperidine, is particularly well-suited for this transformation, as the intermediate often undergoes spontaneous decarboxylation to yield the desired α,β-unsaturated acid.[7]
Causality of Experimental Design
The reaction mechanism proceeds through three key steps:
-
Deprotonation: The basic catalyst (piperidine) abstracts a proton from the α-carbon of malonic acid, creating a highly nucleophilic enolate ion.[8]
-
Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of 2,3-dimethoxybenzaldehyde, forming a tetrahedral intermediate.[8]
-
Dehydration and Decarboxylation: The intermediate undergoes dehydration to form an α,β-unsaturated dicarboxylic acid. Under the reaction's thermal conditions, this intermediate readily loses carbon dioxide to yield the final cinnamic acid derivative.[4][8]
This one-pot reaction is advantageous as it avoids the isolation of unstable intermediates and drives the reaction equilibrium towards the product due to the evolution of CO₂ gas.
Experimental Protocol: Synthesis of (E)-3-(2,3-dimethoxyphenyl)prop-2-enoic acid
This protocol is designed as a self-validating system. Successful synthesis will result in a crystalline solid whose identity and purity can be unequivocally confirmed by the characterization methods outlined in the subsequent section.
Materials:
-
2,3-Dimethoxybenzaldehyde (o-Veratraldehyde) (CAS: 86-51-1)[9]
-
Malonic Acid (CAS: 141-82-2)
-
Pyridine (or Piperidine as an alternative catalyst)
-
Ethanol (Anhydrous)
-
Hydrochloric Acid (10% aqueous solution)
-
Deionized Water
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2,3-dimethoxybenzaldehyde (1.66 g, 10 mmol) and malonic acid (1.25 g, 12 mmol, 1.2 eq).
-
Solvent and Catalyst Addition: Add 20 mL of anhydrous ethanol, followed by the dropwise addition of pyridine (0.8 mL, 10 mmol, 1.0 eq) as the catalyst. The use of pyridine as both catalyst and solvent is a common variation.
-
Reaction Execution: Heat the mixture to reflux (approximately 80-90°C) and maintain for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting aldehyde.
-
Work-up and Precipitation: After cooling to room temperature, pour the reaction mixture into 100 mL of cold deionized water. Acidify the solution by slowly adding 10% hydrochloric acid until the pH is approximately 2. This protonates the carboxylate, causing the crude product to precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water (3 x 20 mL) to remove any residual acid and inorganic salts.
-
Purification: Recrystallize the crude solid from an ethanol/water mixture to yield pure (E)-3-(2,3-dimethoxyphenyl)prop-2-enoic acid as a white crystalline powder. Dry the final product under vacuum.
Synthesis Workflow Diagram
Caption: Knoevenagel condensation workflow for synthesis.
Structural Elucidation and Characterization
Confirming the identity and purity of the synthesized molecule is paramount. A combination of spectroscopic techniques provides a detailed fingerprint of the molecular structure.
¹H NMR Spectroscopy
Proton NMR is the most powerful tool for confirming the trans (E) stereochemistry of the double bond. The two vinylic protons (Hα and Hβ) will appear as doublets with a large coupling constant (J) of approximately 15-16 Hz, which is characteristic of a trans relationship.
Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Carboxylic Acid (-COOH) | 12.0 - 12.5 | broad singlet | - |
| Vinylic H (Ar-CH=) | 7.9 - 8.1 | Doublet | ~16.0 |
| Vinylic H (=CH-COOH) | 6.4 - 6.6 | Doublet | ~16.0 |
| Aromatic H's | 6.9 - 7.4 | Multiplet | - |
| Methoxy H's (-OCH₃) | 3.8 - 4.0 | Two Singlets | - |
¹³C NMR Spectroscopy
Carbon NMR provides information on the carbon skeleton of the molecule. The spectrum will show distinct signals for the carbonyl carbon, the two vinylic carbons, the six aromatic carbons (some may overlap), and the two methoxy carbons.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
Table 3: Characteristic IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H (Carboxylic Acid) | 2500-3300 | Very broad band |
| C=O (Carbonyl) | 1680-1710 | Strong, sharp |
| C=C (Vinylic) | 1625-1645 | Medium |
| C=C (Aromatic) | 1450-1600 | Multiple bands |
| C-O (Ether) | 1200-1275 (Aryl) | Strong |
| =C-H bend (trans) | 960-980 | Strong, characteristic |
The strong absorption band around 970 cm⁻¹ is another key indicator of the trans configuration of the double bond.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (m/z = 208.21). The fragmentation pattern can provide further structural confirmation.
Characterization Workflow Diagram
Caption: Workflow for structural elucidation and purity analysis.
Potential Biological Significance and Applications in Drug Development
While specific studies on (E)-3-(2,3-dimethoxyphenyl)prop-2-enoic acid are emerging, the broader class of methoxylated cinnamic acids has demonstrated significant therapeutic potential. These compounds are actively investigated for their roles as anti-inflammatory, anti-angiogenic, and anticancer agents.[1][10]
Anti-Inflammatory and Antioxidant Activity
Many cinnamic acid derivatives exert anti-inflammatory effects by modulating key signaling pathways. For instance, related compounds have been shown to inhibit the activation of nuclear factor-κB (NF-κB), a transcription factor that governs the expression of pro-inflammatory cytokines like TNF-α and interleukins.[11] The methoxy groups on the phenyl ring can enhance the molecule's ability to scavenge reactive oxygen species (ROS), thereby reducing oxidative stress, a key driver of chronic inflammation.
Anticancer and Anti-Angiogenic Potential
The development of new blood vessels, or angiogenesis, is critical for tumor growth and metastasis. Substituted cinnamic acids have been reported to possess anti-angiogenic properties.[10] One proposed mechanism involves the inhibition of vascular endothelial growth factor (VEGF) signaling, which is crucial for endothelial cell proliferation and migration. The structural features of (E)-3-(2,3-dimethoxyphenyl)prop-2-enoic acid make it a compelling candidate for investigation in this area.
Illustrative Signaling Pathway: NF-κB Inhibition
Caption: Potential inhibition of the NF-κB inflammatory pathway.
Conclusion
(E)-3-(2,3-dimethoxyphenyl)prop-2-enoic acid is a structurally intriguing molecule with significant, untapped potential in medicinal chemistry. Its synthesis is readily achievable through the robust and efficient Knoevenagel condensation, and its structure can be rigorously confirmed using standard spectroscopic methods. The established biological activities of related methoxylated cinnamic acids provide a strong rationale for its further investigation as a lead compound in the development of novel anti-inflammatory and anticancer therapeutics. This guide provides the foundational knowledge and practical protocols for researchers to synthesize, characterize, and explore the promising applications of this compound.
References
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Kumar, A., & Gupta, G. (2023). Green Synthesis Approach of Cinnamic Acid by Knoevenagel Condensation and It's Antibacterial Activity. Bulletin of Environment, Pharmacology and Life Sciences, 12(2), 123-128. Retrieved from [Link]
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Nagalakshmi, K., et al. (2017). A Simple and Straightforward Synthesis of Cinnamic acids and Ylidene Malononitriles via Knoevenagel Condensation Employing DABCO as Catalyst. Asian Journal of Chemistry, 29(7), 1561-1564. Retrieved from [Link]
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Nagalakshmi, K., et al. (2017). A Simple and Straightforward Synthesis of Cinnamic acids and Ylidene Malononitriles via Knoevenagel Condensation Employing DABCO as Catalyst. ResearchGate. Retrieved from [Link]
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LookChem. (n.d.). Cas 1335096-81-5, (2E)-3-{4-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]phenyl}prop-2-enoic acid. LookChem. Retrieved from [Link]
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Kim, H. J., et al. (2014). (E)-3-(3,4-dihydroxy-2-methoxyphenyl)-1-(2,4-dihydroxyphenyl)prop-2-en-1-one, a novel licochalcone B derivative compound, suppresses lipopolysaccharide-stimulated inflammatory reactions in RAW264.7 cells and endotoxin shock in mice. Chemico-Biological Interactions, 224, 142-148. Retrieved from [Link]
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2,3-Dimethoxycinnamic acid molecular weight and formula
An In-Depth Technical Guide to 2,3-Dimethoxycinnamic Acid for Research and Development Professionals
This compound (2,3-DCA) is an aromatic organic compound belonging to the methoxylated class of cinnamic acids.[1][2] While structurally a derivative of the widely studied cinnamic acid, the specific placement of two methoxy groups at the 2 and 3 positions of the phenyl ring imparts unique physicochemical and biological properties.[1] Initially explored as a synthetic precursor in organic chemistry, recent investigations have highlighted its potential in the biomedical field, particularly as a novel quorum sensing inhibitor.[3] This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals, consolidating core molecular data, analytical methodologies, and the emerging biological significance of this compound.
Core Molecular and Physicochemical Properties
A precise understanding of a compound's fundamental properties is the bedrock of all subsequent research and development. This compound is a white to off-white crystalline powder characterized by the molecular formula C₁₁H₁₂O₄.[1][2][4][5][6] Its molecular weight has been determined to be approximately 208.21 g/mol .[1][2][4][5][6]
The structure consists of a phenylpropanoic acid backbone with a conjugated double bond system.[1] Due to thermodynamic stability and reduced steric hindrance, the compound exists predominantly in the trans (E) configuration, with the carboxylic acid group and the aromatic ring on opposite sides of the double bond.[1]
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | (E)-3-(2,3-dimethoxyphenyl)prop-2-enoic acid | [1][6] |
| CAS Number | 7461-60-1 | [1][4][5][6] |
| Molecular Formula | C₁₁H₁₂O₄ | [1][2][4][5][6] |
| Molecular Weight | 208.21 g/mol | [1][4][5][6] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 182-184 °C | [1][7] |
| Solubility | Sparingly soluble in water; soluble in methanol, DMSO | [1][2] |
Synthesis and Manufacturing Pathways
The synthesis of this compound is most commonly achieved through well-established condensation reactions. Understanding these pathways is crucial for sourcing, custom synthesis, or scaling up production for further research.
Primary Synthesis Route: Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone method for synthesizing 2,3-DCA. This reaction involves the nucleophilic addition of an active hydrogen compound (malonic acid) to a carbonyl group (2,3-dimethoxybenzaldehyde), followed by a dehydration reaction. The use of a basic catalyst, such as piperidine or pyridine, is essential to deprotonate the malonic acid, forming the reactive enolate intermediate that initiates the reaction.
Caption: Knoevenagel condensation pathway for 2,3-DCA synthesis.
Green Chemistry Approaches
Modern synthetic chemistry emphasizes environmentally benign protocols. For cinnamic acid derivatives, L-proline has been identified as an effective "green" catalyst, capable of driving the condensation reaction in ethanol under mild heating (40-100°C).[1] This approach avoids the use of more toxic pyridine-based catalysts and harsh solvents, aligning with sustainable laboratory practices.[1]
Analytical Methodologies for Structural Elucidation and Quantification
Rigorous structural confirmation and purity assessment are non-negotiable in scientific research. A combination of spectroscopic techniques is employed to validate the identity and integrity of this compound.
Caption: General analytical workflow for 2,3-DCA characterization.
Experimental Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for unambiguous structural determination, providing detailed information about the carbon-hydrogen framework.
-
Objective: To confirm the molecular structure, verify the trans stereochemistry of the alkene, and assign proton and carbon signals.
-
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of 2,3-DCA and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.[8] The choice of DMSO-d₆ is often preferred for carboxylic acids as it ensures the acidic proton is observable.
-
¹H NMR Acquisition: Acquire a proton NMR spectrum on a 300 MHz or higher field spectrometer.[9] The key diagnostic signals are the two vinyl protons of the double bond. Their large coupling constant (J value) of approximately 15.9 Hz is definitive proof of the trans configuration.[1]
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This provides a count of unique carbon atoms and their chemical environment, which must match the proposed structure.
-
-
Causality and Validation: The distinct chemical shifts and coupling patterns are a direct consequence of the molecule's electronic structure. A match between the observed spectrum and predicted values, especially the J-coupling of the vinyl protons, serves as a self-validating confirmation of the compound's identity and isomeric purity.[1]
Experimental Protocol 2: Mass Spectrometry (MS)
MS is used to determine the molecular weight with high precision and to gain structural insights from fragmentation patterns.
-
Objective: To confirm the molecular weight and analyze fragmentation for structural corroboration.
-
Methodology:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by Gas Chromatography (GC-MS).[8]
-
Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.[8] This high-energy method induces reproducible fragmentation, creating a characteristic "fingerprint" for the molecule.
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 50-300) to detect the molecular ion and its fragments.
-
-
Causality and Validation: The analysis should reveal a molecular ion peak [M]⁺ at m/z 208, corresponding to the molecular weight of C₁₁H₁₂O₄.[1] Characteristic fragments often result from the loss of the carboxyl group (-COOH, 45 Da) and methoxy groups (-OCH₃, 31 Da), providing a fragmentation pattern that validates the presence of these functional groups.[1]
Experimental Protocol 3: Fourier-Transform Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.
-
Objective: To identify characteristic functional groups (carboxylic acid, alkene, aromatic ring).
-
Methodology:
-
Sample Preparation: Prepare a KBr pellet by grinding a small amount of 2,3-DCA with dry potassium bromide and pressing it into a thin disk.[8] Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid powder.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.[8]
-
-
Causality and Validation: The vibrational frequencies of chemical bonds are specific to their type and environment. The resulting spectrum should display characteristic absorption bands: a very broad O-H stretch from ~3300-2500 cm⁻¹ (indicative of a hydrogen-bonded carboxylic acid), a sharp C=O stretch around 1700-1680 cm⁻¹, and a C=C alkene stretch around 1630 cm⁻¹.[10] The presence of these specific bands confirms the core functional architecture of the molecule.
Biological Activity and Therapeutic Potential
The true value of a compound for drug development lies in its biological activity. While the broad class of methoxylated cinnamic acids is known for a range of bioactivities—including antioxidant, antimicrobial, anticancer, and anti-inflammatory properties—specific research on the 2,3-dimethoxy isomer has unveiled a particularly compelling mechanism of action.[11][12][13]
Quorum Sensing Inhibition: A Novel Anti-Infective Strategy
A landmark study identified this compound, isolated from the marine actinomycete Nocardiopsis metallicus, as a potent inhibitor of quorum sensing (QS) in the bacterium Chromobacterium violaceum.[3]
-
Mechanism of Action: Quorum sensing is a cell-to-cell communication system used by bacteria to coordinate group behaviors, including biofilm formation and virulence factor production. 2,3-DCA was shown to disrupt this system by competitively binding to the CviR receptor, blocking the natural signal molecule from activating QS-regulated genes.[3]
-
Therapeutic Relevance: At a concentration of 150 μg/mL, 2,3-DCA significantly inhibited QS-regulated traits vital for bacterial infection, including violacein production (73.9% inhibition), swarming motility (65.9% inhibition), and biofilm formation (37.8% inhibition).[3] By disrupting communication rather than killing the bacteria directly, QS inhibitors represent a promising strategy to combat infections while potentially exerting less selective pressure for the development of antibiotic resistance.
This specific, documented activity positions 2,3-DCA as a high-value lead compound for the development of novel anti-infective agents and as a tool for studying bacterial communication.
Conclusion
This compound is more than a simple organic molecule; it is a precisely defined chemical entity with a unique combination of properties. With a confirmed molecular formula of C₁₁H₁₂O₄ and a molecular weight of 208.21 g/mol , its structure can be reliably synthesized and rigorously validated using standard spectroscopic protocols. The discovery of its potent quorum sensing inhibitory activity elevates its status from a laboratory chemical to a promising scaffold for the development of next-generation therapeutics aimed at mitigating bacterial virulence and resistance. This guide provides the foundational knowledge for scientists to confidently incorporate 2,3-DCA into their research and development pipelines.
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A Technical Guide to the Natural Sources, Isolation, and Analysis of 2,3-Dimethoxycinnamic Acid
Introduction: The Scientific Interest in 2,3-Dimethoxycinnamic Acid
This compound (2,3-DMCA) is a specialized phenylpropanoid, a class of organic compounds synthesized by plants and microorganisms.[1] Its core structure consists of a cinnamic acid backbone with two methoxy groups (-OCH₃) at the 2nd and 3rd positions of the phenyl ring.[2] While numerous cinnamic acid derivatives are ubiquitous in nature and known for a wide range of pharmacological activities, including antioxidant and anti-inflammatory properties, the specific substitution pattern of 2,3-DMCA is less common, suggesting a specialized biological role.[3][4]
Recent research has propelled 2,3-DMCA into the scientific spotlight, revealing its potent biological activity as a quorum sensing (QS) inhibitor.[5][6] Quorum sensing is a cell-to-cell communication system used by bacteria to coordinate gene expression, including the production of virulence factors and the formation of biofilms. By disrupting this system, 2,3-DMCA presents a promising avenue for the development of novel antimicrobial agents that may circumvent the growing challenge of antibiotic resistance.[5][6] This guide serves as a foundational resource for professionals seeking to investigate this and other potential applications by providing a thorough understanding of its natural origins and the methodologies required for its study.
Natural Occurrences of this compound
While many methoxycinnamic acid derivatives are found in common dietary sources like coffee, berries, and spices, 2,3-DMCA appears to have a more restricted distribution.[7][8] To date, the most significant and well-documented natural source is a marine microorganism.
Microbial Sources
A pivotal discovery identified a marine-derived actinomycete, Nocardiopsis mentallicus SCSIO 53858, isolated from a deep-sea sediment sample in the South China Sea, as a producer of 2,3-DMCA.[5] An anti-QS activity-guided isolation from the ethyl acetate extract of this strain led to the purification and identification of 2,3-DMCA as the active compound.[5] This finding is significant as it opens up marine microbial ecosystems as a frontier for discovering novel bioactive compounds.
Terrestrial and Plant Sources (Inferred)
While direct, quantitative evidence for 2,3-DMCA in plants is not as established as for its isomers (e.g., 3,4-dimethoxycinnamic acid), the broader class of methoxylated cinnamic acids is well-represented in the plant kingdom.[7][8] They are often found in medicinal plants used in Eastern medicine, such as Angelica sinensis and Kaempferia galanga.[3][8] It is plausible that 2,3-DMCA may exist in trace amounts in various plant species, often as a minor component within a complex mixture of other phenylpropanoids. Further screening of plant extracts, guided by modern analytical techniques, is warranted to explore this possibility.
The following table summarizes the key identified and potential sources of 2,3-DMCA.
| Source Category | Specific Organism/Plant Family | Location/Part | Significance | Reference |
| Microbial | Nocardiopsis mentallicus SCSIO 53858 | Marine Sediment (South China Sea) | Confirmed producer; source for anti-quorum sensing activity studies. | [5] |
| Plant (Potential) | Piper species, Angelica species | Rhizomes, Fruits | Contains related methoxycinnamic acids; requires targeted investigation for 2,3-DMCA. | [4][8] |
Biosynthesis of Methoxycinnamic Acids
The biosynthesis of cinnamic acids and their derivatives is rooted in the phenylpropanoid pathway, a fundamental metabolic route in plants.[9][10] This pathway begins with the amino acid L-phenylalanine. While the specific enzymatic steps leading to the 2,3-dimethoxy substitution pattern are not fully elucidated, the general mechanism for methoxylation is understood.
The process initiates with the deamination of L-phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to form trans-cinnamic acid.[9] Subsequent hydroxylations and methylations, catalyzed by cytochrome P450 hydroxylases and O-methyltransferases (OMTs) respectively, decorate the aromatic ring. The formation of 2,3-DMCA would necessitate a series of specific hydroxylation events at the 2 and 3 positions, followed by methylation, likely utilizing S-adenosyl methionine (SAM) as the methyl donor. The precise sequence and the specific OMTs responsible for this particular substitution pattern remain an active area of research.[11]
Extraction and Isolation from Natural Sources: A Methodological Workflow
The successful isolation of 2,3-DMCA from a complex natural matrix, such as a microbial fermentation broth or a plant extract, requires a systematic and multi-step approach. The choice of solvents and chromatographic techniques is critical and is dictated by the physicochemical properties of 2,3-DMCA—a moderately lipophilic organic acid.[6]
General Extraction Protocol (from Microbial Culture)
This protocol is based on the successful isolation from Nocardiopsis mentallicus.[5]
-
Culture Fermentation: Cultivate the producing microbial strain under optimal conditions to maximize the production of secondary metabolites.
-
Solvent Extraction: After fermentation, separate the biomass from the supernatant. Extract the supernatant exhaustively with an organic solvent of intermediate polarity. Ethyl acetate is a proven effective solvent for this purpose. The rationale for using ethyl acetate is its ability to efficiently partition moderately polar compounds like 2,3-DMCA from the aqueous culture medium.
-
Concentration: Remove the solvent from the pooled organic extracts under reduced pressure using a rotary evaporator to yield a crude extract.
-
Preliminary Fractionation (Optional): For highly complex extracts, an initial fractionation step using vacuum liquid chromatography (VLC) over silica gel can be employed to separate compounds based on polarity, thereby simplifying the subsequent purification steps.
Chromatographic Purification Workflow
High-Performance Liquid Chromatography (HPLC) is the cornerstone of purifying 2,3-DMCA to homogeneity.[12][13]
-
Initial Separation (Preparative HPLC):
-
Column: A reversed-phase C18 column is the standard choice, separating compounds based on hydrophobicity.[14]
-
Mobile Phase: A gradient elution system is typically required, starting with a high polarity mobile phase (e.g., water with 0.1% formic or acetic acid) and gradually increasing the proportion of an organic modifier (e.g., acetonitrile or methanol). The acidic modifier ensures that the carboxylic acid group of 2,3-DMCA remains protonated, leading to better peak shape and retention.[14]
-
Detection: A Diode Array Detector (DAD) or UV detector set at a wavelength corresponding to the absorbance maximum of cinnamic acids (typically around 280-320 nm) is used to monitor the elution profile.
-
-
Fraction Collection: Collect fractions corresponding to the peaks of interest.
-
Final Purification (Semi-Preparative/Analytical HPLC): Re-inject the enriched fractions onto a semi-preparative or analytical HPLC column using an optimized (often isocratic or shallow gradient) mobile phase to achieve final purity.
-
Purity Confirmation: The purity of the isolated compound should be confirmed by analytical HPLC and spectroscopic methods.
The following diagram illustrates the general workflow for the isolation and purification of 2,3-DMCA.
Analytical Characterization and Quantification
Accurate identification and quantification of 2,3-DMCA are essential for research and development. A combination of chromatographic and spectroscopic techniques is required.[15][16]
Structural Elucidation
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, allowing for the determination of its elemental formula (C₁₁H₁₂O₄).[2][12] Fragmentation patterns observed in MS/MS spectra can help confirm the cinnamic acid scaffold.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for unambiguous structure determination.[12] The chemical shifts, coupling constants, and integration of proton signals, along with the carbon chemical shifts, provide the complete connectivity of the molecule, confirming the 2,3-dimethoxy substitution pattern on the aromatic ring. 2D NMR experiments like COSY, HSQC, and HMBC are used to assemble the final structure.
Quantitative Analysis Protocol via HPLC
This protocol provides a standardized method for quantifying 2,3-DMCA in an extract.
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a DAD or UV detector.
-
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size).[14]
-
Mobile Phase A: 0.1% Formic acid in ultrapure water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient might be: 0-20 min, 10-70% B; 20-25 min, 70-10% B; 25-30 min, 10% B. This must be optimized based on the specific extract matrix.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
-
-
Preparation of Standards:
-
Prepare a primary stock solution (e.g., 1000 µg/mL) of purified 2,3-DMCA reference standard in methanol.
-
Perform serial dilutions to create a set of working standards for a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh the dry extract and dissolve it in methanol.
-
Use sonication to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Analysis and Calculation:
-
Inject the standards to generate a calibration curve of peak area versus concentration.
-
Inject the prepared sample.
-
Identify the 2,3-DMCA peak in the sample chromatogram by comparing its retention time with the reference standard.
-
Quantify the amount of 2,3-DMCA in the sample by interpolating its peak area on the calibration curve.
-
Biological & Pharmacological Significance
The primary pharmacological interest in 2,3-DMCA stems from its demonstrated ability to inhibit quorum sensing in the bacterium Chromobacterium violaceum.[5] At a concentration of 150 µg/mL, it was shown to significantly inhibit QS-regulated traits, including:
-
Violacein production (73.9% inhibition)
-
Swarming motility (65.9% inhibition)
-
Biofilm formation (37.8% inhibition)
Molecular docking studies suggest that 2,3-DMCA competitively binds to the CviR receptor, preventing the binding of the natural signal molecule and thereby disrupting the QS cascade.[5][6] This mechanism of action makes it a valuable lead compound for developing anti-virulence therapies that could potentially be used in combination with traditional antibiotics or as standalone treatments to manage bacterial infections without exerting selective pressure for resistance.
Beyond this, related methoxycinnamic acid derivatives are known to possess a range of other biological properties, including antioxidant, anti-inflammatory, and neuroprotective effects, suggesting that 2,3-DMCA may also warrant investigation in these areas.[1][8][17]
Conclusion and Future Outlook
This compound is an emerging natural product with significant potential, particularly in the field of antimicrobial drug discovery. Its identification from a marine actinomycete highlights the vast, untapped chemical diversity within microbial ecosystems. The methodologies outlined in this guide provide a robust framework for the extraction, purification, and quantification of 2,3-DMCA, enabling further research into its natural distribution, biosynthesis, and full pharmacological potential. Future work should focus on screening a wider range of natural sources, optimizing fermentation and extraction yields, and exploring its efficacy against a broader panel of clinically relevant bacterial pathogens.
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A Technical Guide to the Isolation and Characterization of 2,3-Dimethoxycinnamic Acid from Marine Actinomycetes
Introduction: The Untapped Potential of Marine Actinomycetes
The world's oceans represent a vast and largely unexplored reservoir of biological and chemical diversity.[1] For decades, terrestrial microorganisms, particularly actinomycetes, were the cornerstone of natural product discovery, yielding a majority of the antibiotics in clinical use.[2][3] However, with the increasing frequency of rediscovering known compounds from terrestrial sources, researchers have turned their attention to unique and extreme environments, with the marine ecosystem being a frontier of exceptional promise.[1][4]
Marine actinomycetes, adapted to conditions of high salinity, pressure, and unique nutrient availability, have demonstrated the capacity to produce a wealth of novel secondary metabolites with potent biological activities.[1][5] These microorganisms are a vital source for the discovery of new therapeutic agents, including antitumor, antimicrobial, and anti-inflammatory compounds.[6][7] Among the diverse chemical classes of compounds isolated are polyketides, alkaloids, peptides, and quinones.[6] The genus Streptomyces has historically been the most prolific producer, but rare actinomycete genera like Micromonospora, Salinispora, and Nocardiopsis are increasingly recognized as sources of novel chemical scaffolds.[2][6]
Cinnamic acids and their derivatives are a well-established class of phenylpropanoids with a remarkable spectrum of biological activities, including antimicrobial, antioxidant, anticancer, and neuroprotective properties.[8][9][10] Recently, a specific derivative, 2,3-dimethoxycinnamic acid (2,3-DCA), was isolated from the marine actinomycete Nocardiopsis mentallicus and identified as a promising inhibitor of quorum sensing—a key bacterial communication system involved in virulence and biofilm formation.[11][12] This discovery underscores the potential of marine actinomycetes as a source for novel anti-pathogenic agents that can combat the growing threat of antimicrobial resistance.
This guide provides an in-depth, technical overview of the complete workflow for isolating, purifying, and characterizing this compound from a marine actinomycete source, grounded in field-proven methodologies and scientific principles.
Sourcing and Cultivation of Marine Actinomycetes
The successful isolation of a target secondary metabolite begins with the sourcing of the producer microorganism and the optimization of its growth for biosynthesis.
Isolation of Producer Strains
The initial step involves the collection of samples from unique marine habitats, such as deep-sea sediments, which are known to harbor diverse and unique actinomycete populations.[4][13]
Step-by-Step Protocol: Sample Collection and Selective Isolation
-
Sample Collection: Aseptically collect marine sediment samples from desired locations and depths (e.g., the South China Sea at a depth of >1000 m).[11][12] Store samples in sterile containers at 4°C.[14]
-
Sample Pre-treatment: Air-dry the sediment samples to reduce the population of fast-growing, Gram-negative bacteria.[14][15] This enriches for spore-forming actinomycetes.
-
Serial Dilution & Plating: Suspend 1 gram of the pre-treated soil in sterile seawater and perform serial dilutions.[15] Plate the dilutions onto various selective isolation media.
-
Selective Media: Utilize media specifically designed for actinomycete isolation, such as Starch Casein Agar (SCA) or Actinomycete Isolation Agar (AIA), prepared with 50-75% sterile seawater.[16][17]
-
Inhibition of Contaminants: Supplement the media with antifungal agents like cycloheximide (25-30 µg/mL) and antibacterial agents like nalidixic acid (25-30 µg/mL) to inhibit the growth of fungi and Gram-negative bacteria, respectively.[15][16]
-
Incubation: Incubate the plates at 28-30°C for 7-21 days, monitoring for the appearance of characteristic actinomycete colonies (dry, chalky, often with aerial mycelia).[16]
-
Pure Culture Isolation: Isolate distinct colonies and subculture them onto fresh plates to obtain pure cultures. Preserve pure isolates in 20% glycerol at -80°C for long-term storage.[15][16]
Fermentation for Secondary Metabolite Production
Once a producing strain, such as Nocardiopsis mentallicus SCSIO 53858, is identified, fermentation conditions must be optimized to maximize the production of the target compound, 2,3-DCA.[11][12]
Step-by-Step Protocol: Seed Culture and Large-Scale Fermentation
-
Seed Culture Preparation: Inoculate a loopful of the pure actinomycete culture into a 250 mL Erlenmeyer flask containing 50 mL of a suitable seed medium, such as ISP-2 broth (Yeast Extract-Malt Extract Broth).[18] Incubate for 3 days at 28°C on a rotary shaker at 150-180 rpm.[18]
-
Production Culture Inoculation: Transfer the seed culture (typically a 5-10% v/v inoculum) into larger Erlenmeyer flasks (e.g., 1 L) containing 200-250 mL of the production medium. The same medium as the seed culture can often be used for production.[18]
-
Large-Scale Fermentation: Incubate the production cultures for 7-10 days at 28-30°C with continuous shaking (150-180 rpm).[14][18] The optimization of physical parameters is critical; factors such as pH (optimal around 7.0-7.5), temperature (28-30°C), and incubation time directly influence the yield of secondary metabolites.[14][19]
Extraction and Purification Cascade
The core of the isolation process involves separating the target compound from the complex mixture of metabolites in the fermentation broth. This is achieved through a multi-step extraction and chromatographic purification process.
Rationale for Solvent Selection
The choice of solvent is dictated by the polarity of the target molecule. This compound is a moderately polar compound. Ethyl acetate is an effective solvent for extracting such compounds from an aqueous fermentation broth, offering good solubility for the target molecule while minimizing the extraction of highly polar impurities like sugars and salts.[11][12][19]
Step-by-Step Extraction Protocol
-
Harvesting: After the incubation period, harvest the fermentation broth.
-
Separation: Separate the culture supernatant from the mycelial biomass by centrifugation (e.g., 5000-7000 rpm for 15-20 minutes).[14] The secondary metabolites are often secreted into the supernatant.
-
Liquid-Liquid Extraction: Transfer the cell-free supernatant to a separating funnel. Add an equal volume of ethyl acetate and shake vigorously, allowing the phases to separate. Repeat this extraction process three times to ensure complete recovery of the compound.
-
Concentration: Combine the ethyl acetate fractions and evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude extract.
Chromatographic Purification
The crude extract is a complex mixture requiring further purification. A combination of chromatographic techniques is employed to isolate 2,3-DCA to a high degree of purity.
Caption: Workflow for the purification of 2,3-DCA.
Protocol: Column and HPLC Purification
-
Silica Gel Column Chromatography:
-
Packing: Prepare a silica gel column using a slurry packing method with a non-polar solvent (e.g., hexane).
-
Loading: Dissolve the crude extract in a minimal amount of solvent and adsorb it onto a small amount of silica gel. Load this dry sample onto the top of the column.
-
Elution: Elute the column with a solvent gradient of increasing polarity, for example, a hexane-ethyl acetate system, followed by a dichloromethane-methanol system.
-
Fraction Collection: Collect fractions and monitor them using Thin-Layer Chromatography (TLC) and a relevant bioassay (e.g., anti-quorum sensing assay) to identify the fractions containing the active compound.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Sample Preparation: Pool and concentrate the active fractions from the column chromatography step.
-
Final Purification: Purify the concentrated sample using a preparative HPLC system equipped with a C18 column. Use an isocratic or gradient elution with a mobile phase such as methanol-water to obtain the pure this compound.[16]
-
Structural Elucidation and Characterization
Once the compound is purified, its chemical structure must be unequivocally confirmed using a combination of spectroscopic techniques.
Spectroscopic Analysis
The interplay of different analytical methods provides complementary information to build a complete structural picture.
Caption: Spectroscopic methods for structural confirmation.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and deduce the molecular formula. For 2,3-DCA, the molecular ion peak [M]+ appears at an m/z of 208, corresponding to the molecular formula C₁₁H₁₂O₄.[20][21] Fragmentation patterns typically show the loss of the carboxyl group.[20]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for determining the precise arrangement of atoms. Key signals for 2,3-DCA include:
-
¹H NMR: Signals for two distinct methoxy groups, aromatic protons on the substituted benzene ring, and two vinyl protons of the acrylic acid side chain. The large coupling constant (J ≈ 16 Hz) between the vinyl protons confirms the trans configuration of the double bond.[20]
-
¹³C NMR: Resonances corresponding to eleven distinct carbon atoms, including the carbonyl carbon of the carboxylic acid, carbons of the double bond, aromatic ring carbons, and the two methoxy group carbons.
-
-
Infrared (IR) and UV-Visible Spectroscopy:
-
IR Spectroscopy: Confirms the presence of key functional groups. Characteristic absorption bands include a broad O-H stretch for the carboxylic acid (2500-3300 cm⁻¹), a C=O stretch (around 1650-1700 cm⁻¹), and C-O stretches for the methoxy groups (1000-1300 cm⁻¹).[20]
-
UV-Vis Spectroscopy: Reveals the presence of the conjugated π-electron system of the cinnamic acid structure.
-
Physicochemical Properties
A summary of the key physicochemical properties of this compound is essential for its characterization.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₁₂O₄ | [20][21] |
| Molecular Weight | 208.21 g/mol | [20][21] |
| Appearance | White to off-white solid | |
| Melting Point | 182-184 °C | [22] |
| IUPAC Name | 3-(2,3-dimethoxyphenyl)prop-2-enoic acid | [21] |
Bioactivity Assessment: A Case Study in Quorum Sensing Inhibition
Validating the biological activity of the isolated compound is a critical final step. 2,3-DCA has been shown to be a potent inhibitor of quorum sensing (QS), a cell-to-cell communication mechanism that bacteria use to coordinate group behaviors, including virulence factor production and biofilm formation.[11][12]
Protocol for Anti-QS Assay
The biosensor strain Chromobacterium violaceum CV026 is commonly used for screening QS inhibitors. This strain produces a purple pigment, violacein, only in the presence of an external acyl-homoserine lactone (AHL) signal molecule. A QS inhibitor will prevent this pigment production.[11][12]
-
Prepare CV026 Culture: Grow an overnight culture of C. violaceum CV026 in Luria-Bertani (LB) broth.
-
Assay Setup: In a 96-well microtiter plate or in soft agar plates, add a fresh culture of CV026 and the AHL signal molecule (e.g., N-hexanoyl-L-homoserine lactone, C6-HSL).
-
Add Test Compound: Add varying concentrations of the purified 2,3-DCA (e.g., 50, 100, 150 µg/mL) to the wells/agar.[11] Include a negative control (solvent only) and a positive control (no compound).
-
Incubation: Incubate the plates at 28-30°C for 24 hours.
-
Quantify Inhibition: Visually inspect for the absence of purple color. For quantitative results, extract the violacein pigment with a solvent like DMSO and measure the absorbance at 585-590 nm. A reduction in absorbance indicates QS inhibition.[11][12]
Mechanism of Action
Molecular docking studies suggest that 2,3-DCA competitively binds to the CviR receptor protein, preventing the natural signal molecule (C6-HSL) from binding and activating the QS cascade.[12] This effectively silences the genes responsible for virulence, such as vioA and vioB, which are involved in violacein production.[12]
Caption: Inhibition of the CviR quorum sensing system by 2,3-DCA.
Conclusion and Future Perspectives
The isolation of this compound from the marine actinomycete Nocardiopsis mentallicus exemplifies a successful pipeline for natural product discovery.[11][12] This process, from selective isolation and optimized fermentation to meticulous purification and structural confirmation, highlights the value of exploring unique marine environments for novel bioactive compounds.[2][7][23]
The identification of 2,3-DCA as a quorum sensing inhibitor opens promising avenues for the development of new anti-pathogenic therapies that can disarm bacteria without exerting selective pressure that leads to resistance. Future research should focus on optimizing the fermentation yield of 2,3-DCA, exploring its efficacy against a broader range of clinically relevant pathogens, and investigating its other potential therapeutic activities, such as its known antioxidant and hypolipidemic properties.[24] The vast, untapped chemical diversity within marine actinomycetes continues to be a critical resource in the global search for next-generation medicines.
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An In-depth Technical Guide to 2,3-Dimethoxycinnamic Acid as a Quorum Sensing Inhibitor
Foreword
In the persistent battle against bacterial pathogenicity and the escalating crisis of antimicrobial resistance, targeting bacterial communication systems, or quorum sensing (QS), has emerged as a sophisticated and promising anti-virulence strategy. Unlike traditional antibiotics that exert selective pressure leading to resistance, quorum sensing inhibitors (QSIs) aim to disarm pathogens by disrupting the coordinated expression of virulence factors and biofilm formation. This guide provides a deep dive into 2,3-dimethoxycinnamic acid (2,3-DCA), a naturally derived compound, as a potent QSI. We will move beyond a mere summary of findings to provide a technical and causal understanding of its mechanism, supported by field-proven experimental protocols for its evaluation.
The Strategic Imperative of Quorum Sensing Inhibition
Quorum sensing is a cell-to-cell communication process that bacteria use to monitor their population density through the production and detection of small signaling molecules called autoinducers.[1] When the autoinducer concentration reaches a critical threshold, it triggers a coordinated change in gene expression across the entire population.[2][3] This collective action allows bacteria to orchestrate high-energy processes like biofilm formation, virulence factor secretion, and motility, which would be ineffective if undertaken by individual cells.[1][2][4]
In many Gram-negative bacteria, a common class of autoinducers is N-acyl-homoserine lactones (AHLs).[4][5] These molecules typically diffuse across the cell membrane and, at a high intracellular concentration, bind to a cognate cytoplasmic receptor protein (e.g., a LuxR-type transcriptional regulator).[6] This complex then activates the transcription of target genes, including those responsible for virulence.
By interfering with this signaling cascade, QSIs can prevent bacteria from launching a coordinated attack on a host, rendering them more susceptible to the host's immune system and conventional antibiotics. This "disarmament" approach is the central tenet of anti-virulence therapy.
Compound Profile: this compound (2,3-DCA)
This compound is a derivative of cinnamic acid, a well-known organic compound found in plants.[7] Recently, 2,3-DCA was isolated from an ethyl acetate extract of the marine actinomycete Nocardiopsis mentallicus, which was found in a deep-sea sediment sample from the South China Sea.[8][9] This discovery highlights marine micro-organisms as a rich source of novel bioactive compounds.
| Compound Property | Value |
| IUPAC Name | (E)-3-(2,3-dimethoxyphenyl)prop-2-enoic acid |
| Molecular Formula | C₁₁H₁₂O₄ |
| Molecular Weight | 208.21 g/mol [7] |
| Appearance | Light-brown crystalline solid |
| CAS Number | 7461-60-1[10] |
While it can be isolated from natural sources, its straightforward structure allows for reliable chemical synthesis, making it an accessible compound for research and development.
The Mechanism of Quorum Sensing Disruption
The primary evidence for 2,3-DCA's QSI activity comes from studies using the biosensor organism Chromobacterium violaceum CV026.[8][11] This bacterium's QS system, controlled by the CviI/CviR system, regulates the production of a vivid purple pigment called violacein.[12] The autoinducer synthase, CviI, produces N-hexanoyl-L-homoserine lactone (C6-HSL), which binds to the transcriptional regulator CviR. The C6-HSL/CviR complex then activates the expression of the vio operon, leading to violacein production. Inhibition of this pathway is easily visualized as a loss of purple pigmentation.
Molecular docking analyses have revealed the precise mechanism of action: 2,3-DCA functions as a competitive antagonist to the CviR receptor .[8][9][13] It occupies the same binding pocket on CviR that the native C6-HSL autoinducer would, effectively preventing the activation of the receptor.[9][13] This competitive binding disrupts the entire QS cascade, leading to a significant downstream suppression of QS-related genes, including cviR itself and the violacein synthesis genes (vioA, vioB, vioE).[8][11][13]
Crucially, this inhibitory action occurs at sub-lethal concentrations, meaning 2,3-DCA does not kill the bacteria or inhibit their growth.[11][13] This is a hallmark of a true QSI, distinguishing it from a conventional antibiotic and reinforcing its potential to exert less selective pressure for resistance.
Experimental Validation: Protocols and Data
A rigorous evaluation of a potential QSI requires a suite of validated assays. The following protocols provide a self-validating workflow, starting with the foundational screening in C. violaceum and extending to virulence factor analysis in the opportunistic pathogen Pseudomonas aeruginosa, a logical next step given that other cinnamic acid derivatives have shown efficacy against it.[14][15]
Foundational Assays in Chromobacterium violaceum
These assays confirm the primary QSI activity of 2,3-DCA by measuring its effect on QS-regulated phenotypes.
Data Summary: QSI Activity of 2,3-DCA against C. violaceum CV026
| Phenotype | 2,3-DCA Concentration | Inhibition Rate | Reference |
| Violacein Production | 150 µg/mL | 73.9% | [8][11] |
| Swarming Motility | 150 µg/mL | 65.9% | [8] |
| Biofilm Formation | 150 µg/mL | 37.8% | [8][11] |
Protocol 1: Violacein Inhibition Assay
-
Principle: This protocol quantifies the reduction of violacein production in C. violaceum as a direct measure of QSI activity.[16] The causality is clear: if the compound inhibits the CviR/C6-HSL system, violacein synthesis will decrease.
-
Methodology:
-
Culture Preparation: Grow an overnight culture of C. violaceum ATCC 12472 or CV026 in Luria-Bertani (LB) broth at 30°C with shaking (220 rpm).[16]
-
Assay Setup: In a 96-well flat-bottom plate, add LB broth and serial dilutions of 2,3-DCA (e.g., from 50 to 200 µg/mL). Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Inoculation: Adjust the overnight culture to an OD₆₀₀ of ~0.1 and add it to each well. Add sterile broth to separate wells to measure background absorbance (OD₆₀₀).
-
Incubation: Incubate the plate at 30°C for 24 hours with shaking.
-
Growth Measurement: After incubation, measure the optical density at 600 nm (OD₆₀₀) to confirm that the tested concentrations of 2,3-DCA are not inhibiting bacterial growth.
-
Violacein Extraction: Centrifuge the plate to pellet the cells. Discard the supernatant. Allow the plate to dry completely.[16]
-
Solubilization: Add 200 µL of DMSO to each well and shake the plate for 30 minutes to dissolve the violacein pigment.[16]
-
Quantification: Transfer 100 µL of the dissolved violacein solution to a new plate and measure the absorbance at 595 nm (OD₅₉₅).
-
Analysis: Normalize the violacein production (OD₅₉₅) to bacterial growth (OD₆₀₀) and calculate the percentage of inhibition relative to the untreated control.
-
Protocol 2: Biofilm Inhibition Assay (Crystal Violet Method)
-
Principle: This assay quantifies the total biofilm biomass.[17] Since QS is integral to biofilm maturation in many bacteria, a reduction in biomass in the presence of 2,3-DCA, without a reduction in planktonic growth, points to QSI-mediated anti-biofilm activity.
-
Methodology:
-
Assay Setup: Prepare a 96-well plate with diluted bacterial culture and test concentrations of 2,3-DCA as described in Protocol 1, steps 1-3.
-
Incubation: Cover the plate and incubate under static conditions for 24-48 hours at 30°C.
-
Washing: Gently discard the planktonic culture from the wells. Wash each well three times with sterile phosphate-buffered saline (PBS) to remove non-adherent cells. Be careful not to dislodge the biofilm.[18]
-
Fixation: Add 200 µL of methanol to each well for 15 minutes to fix the biofilms.
-
Staining: Discard the methanol and air-dry the plate. Add 200 µL of 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15 minutes.[18]
-
Final Wash: Discard the crystal violet solution and wash the plate thoroughly with water until the control wells (with no bacteria) are colorless.
-
Solubilization: Air-dry the plate completely. Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.[18]
-
Quantification: Measure the absorbance at 570-595 nm using a microplate reader.
-
Analysis: Calculate the percentage of biofilm inhibition compared to the untreated control.
-
Extending the Investigation to Pseudomonas aeruginosa
P. aeruginosa is a formidable opportunistic pathogen whose virulence is tightly controlled by a hierarchical QS network, including the las and rhl systems.[1][6] While specific data on 2,3-DCA against P. aeruginosa is pending, related cinnamic acid derivatives are known inhibitors of these systems.[14][19] The following protocols are essential for exploring the broader anti-virulence potential of 2,3-DCA.
Protocol 3: Elastase Activity Assay (Elastin-Congo Red Method)
-
Principle: The las QS system in P. aeruginosa controls the production of the elastase B (LasB) enzyme, a key virulence factor. This assay measures LasB activity by its ability to digest the substrate Elastin-Congo Red (ECR), releasing a soluble colored product.[18] A reduction in color indicates inhibition of a las-controlled phenotype.
-
Methodology:
-
Culture Preparation: Grow an overnight culture of P. aeruginosa PAO1 in LB broth at 37°C with shaking.
-
Supernatant Collection: Inoculate fresh LB broth with the overnight culture and add various concentrations of 2,3-DCA. Incubate for 18-24 hours at 37°C. Centrifuge the cultures at 12,000 rpm for 10 minutes and collect the cell-free supernatant, which contains the secreted elastase.
-
Assay Reaction: In a fresh set of tubes, mix 500 µL of the culture supernatant with 500 µL of ECR buffer (100 mM Tris-HCl, 1 mM CaCl₂, pH 7.5).
-
Substrate Addition: Add 10 mg of Elastin-Congo Red to each tube.[18]
-
Incubation: Incubate the tubes for 3-6 hours at 37°C with shaking.
-
Reaction Termination: Stop the reaction by placing the tubes on ice. Centrifuge at 12,000 rpm for 5 minutes to pellet the insoluble ECR.[18]
-
Quantification: Carefully transfer 200 µL of the supernatant to a 96-well plate and measure the absorbance at 495 nm.
-
Analysis: Calculate the percentage of elastase inhibition relative to the untreated control.
-
Protocol 4: Pyocyanin Quantification Assay
-
Principle: Pyocyanin is a blue-green, redox-active pigment produced by P. aeruginosa, and its synthesis is regulated by the rhl and pqs QS systems.[6] This protocol quantifies pyocyanin via chloroform extraction.
-
Methodology:
-
Culture and Supernatant: Grow P. aeruginosa and collect the cell-free supernatant as described in Protocol 3, steps 1-2.
-
Extraction: Transfer 1.5 mL of the supernatant to a new tube. Add 900 µL of chloroform and vortex vigorously for 30 seconds. Centrifuge for 5 minutes to separate the phases. The pyocyanin will be in the lower (blue) chloroform layer.
-
Acidification: Carefully transfer the lower chloroform layer to a new tube. Add 500 µL of 0.2 M HCl and vortex again. The pyocyanin will move into the upper (pink) acidic aqueous layer.[6]
-
Quantification: Transfer 200 µL of the upper pink layer to a 96-well plate and measure the absorbance at 520 nm.
-
Analysis: Calculate the percentage of pyocyanin inhibition relative to the untreated control.
-
Synthesis of this compound
For consistent and scalable research, chemical synthesis is preferred over extraction. The Doebner modification of the Knoevenagel condensation is a reliable method.[10][20]
Protocol 5: Synthesis via Doebner Condensation
-
Principle: This reaction condenses an aldehyde (2,3-dimethoxybenzaldehyde) with a compound containing an active methylene group (malonic acid) using a base catalyst (pyridine and piperidine), followed by decarboxylation to yield the cinnamic acid derivative.[20]
-
Methodology:
-
Reactant Mixture: In a round-bottomed flask, combine 2,3-dimethoxybenzaldehyde (1 mole), malonic acid (2 moles), and pyridine (approx. 400 mL per mole of aldehyde).[20]
-
Dissolution: Warm the mixture gently on a steam bath with shaking until the malonic acid dissolves completely.
-
Catalyst Addition: Add piperidine (approx. 15 mL per mole of aldehyde) as a catalyst.[20]
-
Reaction: Heat the mixture to 80°C. Carbon dioxide evolution should begin. Maintain this temperature for several hours until gas evolution ceases.
-
Workup: Cool the reaction mixture and pour it into a large volume of cold water.
-
Precipitation: Acidify the mixture by slowly adding concentrated hydrochloric acid with stirring until it is strongly acidic. The product, this compound, will precipitate as a solid.[20]
-
Purification: Collect the crude product by suction filtration and wash it with cold water. For further purification, dissolve the crude acid in a dilute sodium hydroxide solution, filter to remove any insoluble impurities, and re-precipitate the pure acid by adding hydrochloric acid.
-
Drying: Collect the purified crystals by filtration, wash with cold water, and dry at 60-70°C. The expected yield is typically high (87-98%).[20]
-
Concluding Remarks and Future Directions
This compound stands out as a well-characterized quorum sensing inhibitor with a defined molecular target and clear, measurable effects on key bacterial phenotypes like virulence factor production and biofilm formation. Its natural origin and straightforward synthesis make it an attractive candidate for further development.
The path forward for this promising molecule should focus on:
-
Broadening the Spectrum: Evaluating its efficacy against a wider range of clinically relevant pathogens, particularly the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species).
-
In Vivo Validation: Moving from in vitro assays to in vivo infection models (e.g., Caenorhabditis elegans or murine models) to assess its ability to mitigate infections in a complex biological system.
-
Synergy Studies: Investigating its potential to act synergistically with existing antibiotics to restore their efficacy against resistant strains or reduce the required therapeutic dose.
-
Structural Optimization: Using 2,3-DCA as a scaffold for medicinal chemistry efforts to design analogues with enhanced potency, improved pharmacokinetic properties, and greater target specificity.
By disrupting communication rather than causing cell death, this compound exemplifies a modern approach to antimicrobial therapy that holds the potential to circumvent the relentless cycle of resistance.
References
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An In-depth Technical Guide to the Mechanism of Action of 2,3-Dimethoxycinnamic Acid
Introduction
2,3-Dimethoxycinnamic acid (2,3-DCA) is an organic compound belonging to the class of cinnamic acids, which are characterized by a phenyl ring with a propenoic acid side chain.[1] The presence of two methoxy groups at the 2 and 3 positions of the phenyl ring distinguishes this particular derivative.[1] While cinnamic acid and its various derivatives are known to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties, the specific mechanisms of action for many of these compounds are still under investigation.[2] This guide provides a comprehensive overview of the current understanding of the mechanism of action of this compound, with a primary focus on its recently elucidated role as a quorum sensing inhibitor. Additionally, this document will explore other potential biological activities and the experimental methodologies used to investigate these functions.
Physicochemical Properties
A foundational understanding of the physicochemical properties of 2,3-DCA is essential for interpreting its biological activity.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₂O₄ | [2] |
| Molecular Weight | 208.21 g/mol | [2] |
| Melting Point | 182-184 °C | [1] |
| Boiling Point | 351.6±27.0 °C | [1] |
| LogP | ~2.0-2.5 | [1] |
Primary Mechanism of Action: Quorum Sensing Inhibition
Recent research has identified a direct and specific mechanism of action for this compound as a potent inhibitor of bacterial quorum sensing (QS).[3] Quorum sensing is a cell-to-cell communication process that bacteria use to coordinate gene expression in response to population density. This coordinated behavior allows bacteria to act as multicellular organisms, regulating processes such as biofilm formation, virulence factor production, and motility.
A 2024 study demonstrated that this compound, isolated from the marine actinomycete Nocardiopsis mentallicus, effectively disrupts the QS system in Chromobacterium violaceum.[3] The primary molecular target for this inhibitory activity is the CviR receptor, a key protein in the C. violaceum QS circuit.[3]
Molecular Interaction with the CviR Receptor
The mechanism of QS inhibition by 2,3-DCA is competitive binding to the CviR receptor.[3] Molecular docking analyses have revealed that 2,3-DCA occupies the same binding pocket on the CviR receptor as the natural signaling molecule, N-hexanoyl-L-homoserine lactone (AHL).[3] By competitively binding to CviR, 2,3-DCA prevents the binding of the native AHL, thereby inhibiting the activation of QS-regulated genes.[3]
Biological Consequences of Quorum Sensing Inhibition
The inhibition of the CviR-mediated QS pathway by 2,3-DCA leads to a significant reduction in several QS-regulated phenotypes in C. violaceum.
| QS-Regulated Trait | Inhibition by 2,3-DCA (150 µg/mL) | Reference |
| Violacein Production | 73.9% | [3] |
| Swarming Motility | 65.9% | [3] |
| Biofilm Formation | 37.8% | [3] |
These findings highlight the potential of 2,3-DCA as a novel antimicrobial agent that targets bacterial communication rather than viability, which may reduce the selective pressure for the development of resistance.[3]
Other Potential Biological Activities
While the mechanism of quorum sensing inhibition is the most well-defined action of 2,3-DCA, the broader class of cinnamic acid derivatives has been reported to exhibit a range of other biological effects. It is plausible that 2,3-DCA shares some of these properties, although further direct experimental evidence is required.
Antioxidant Activity
Cinnamic acids are known for their antioxidant properties, which are generally attributed to their ability to scavenge free radicals.[2] The methoxy groups on the phenyl ring of 2,3-DCA may influence its antioxidant potential. The general mechanism involves the donation of a hydrogen atom from a hydroxyl group (in the case of hydroxycinnamic acids) to a free radical, thereby neutralizing it.[4] While 2,3-DCA lacks a free hydroxyl group, its methoxy groups can influence the electron density of the aromatic ring and potentially contribute to its radical scavenging capacity.
Anti-inflammatory and Anticancer Potential
Some studies on cinnamic acid derivatives have reported anti-inflammatory and anticancer activities.[2] For instance, p-methoxycinnamic acid has been shown to possess anti-inflammatory and anticancer effects in preclinical models.[5] The proposed mechanisms for these activities often involve the modulation of key signaling pathways, such as the NF-κB pathway, and the induction of apoptosis in cancer cells.[5] However, the specific effects of 2,3-DCA on these pathways have not yet been elucidated.
Experimental Protocols
The following provides a general outline of the experimental workflows that can be employed to investigate the mechanism of action of this compound.
Quorum Sensing Inhibition Assay
This protocol is adapted from the methodology used to identify the anti-QS activity of 2,3-DCA.
Objective: To determine the inhibitory effect of 2,3-DCA on violacein production in Chromobacterium violaceum.
Materials:
-
Chromobacterium violaceum CV026 (a mutant that requires exogenous AHL to produce violacein)
-
Luria-Bertani (LB) broth and agar
-
N-hexanoyl-L-homoserine lactone (AHL)
-
This compound (2,3-DCA) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Bacterial Culture Preparation: Inoculate C. violaceum CV026 into LB broth and incubate overnight at 30°C with shaking.
-
Assay Setup: In a 96-well plate, add a standardized inoculum of the overnight culture to fresh LB broth.
-
Treatment: Add a fixed concentration of AHL to induce violacein production. To the test wells, add varying concentrations of 2,3-DCA. Include appropriate controls (no AHL, AHL only, solvent control).
-
Incubation: Incubate the plate at 30°C for 24-48 hours without shaking.
-
Quantification of Violacein: After incubation, quantify the violacein production by lysing the cells and measuring the absorbance of the extracted violacein at a specific wavelength (e.g., 585 nm).
-
Data Analysis: Calculate the percentage of inhibition of violacein production for each concentration of 2,3-DCA compared to the AHL-only control.
Conclusion
The primary and most well-documented mechanism of action of this compound is the inhibition of bacterial quorum sensing through competitive binding to the CviR receptor. This discovery opens up new avenues for the development of novel antimicrobial agents. While 2,3-DCA may also possess other biological activities, such as antioxidant, anti-inflammatory, and anticancer effects, characteristic of the broader class of cinnamic acids, these potential mechanisms require further dedicated investigation to be substantiated. Future research should focus on elucidating the specific molecular targets and signaling pathways modulated by 2,3-DCA in mammalian cells to fully understand its therapeutic potential.
References
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- Sridevi, V., et al. (2019). Anti-inflammatory and anticancer effects of p-methoxycinnamic acid, an active phenylpropanoid, against 1,2-dimethylhydrazine-induced rat colon carcinogenesis. Molecular and Cellular Biochemistry, 451(1-2), 117-129.
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An In-Depth Technical Guide to the Lipophilicity and LogP of 2,3-Dimethoxycinnamic Acid
This guide provides a comprehensive technical overview of lipophilicity and its quantitative descriptor, the partition coefficient (LogP), with a specific focus on 2,3-dimethoxycinnamic acid. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this critical physicochemical property. This document will delve into the theoretical underpinnings of lipophilicity, present computational data, and provide a detailed, field-proven protocol for the experimental determination of LogP.
Executive Summary: The Significance of Lipophilicity in Scientific Research
Lipophilicity, the affinity of a molecule for a lipid-like (non-polar) environment, is a cornerstone of medicinal chemistry and drug development.[1][2] It profoundly influences a compound's absorption, distribution, metabolism, and excretion (ADME) properties, directly impacting its bioavailability and potential as a therapeutic agent.[1] The octanol-water partition coefficient (LogP) is the most widely accepted metric for quantifying lipophilicity.[1][2] A positive LogP value indicates a preference for the lipid phase (lipophilic), while a negative value signifies a preference for the aqueous phase (hydrophilic).[1] For instance, in drug discovery, Lipinski's "Rule of Five" suggests that for optimal oral absorption, a compound's LogP should generally be less than 5.[1] This guide will explore these concepts in the context of this compound, a substituted aromatic organic acid.
Theoretical Framework: Understanding the Partition Coefficient (LogP and LogD)
The partition coefficient (P) is defined as the ratio of the concentration of a solute in a non-polar solvent (typically n-octanol) to its concentration in a polar solvent (water) at equilibrium.[1] The logarithmic form, LogP, is more commonly used.
LogP = log10 ([solute]octanol / [solute]water)
For ionizable compounds like this compound, the situation is more complex. The LogP refers specifically to the partitioning of the neutral form of the molecule. However, the overall lipophilicity is pH-dependent due to the equilibrium between the neutral and ionized forms. This is where the distribution coefficient (LogD) becomes essential.[3] LogD is the effective lipophilicity at a specific pH, accounting for all species (neutral and ionized).[3]
For an acidic compound like this compound, the relationship between LogP, LogD, and pKa is given by:
LogD = LogP - log10 (1 + 10(pH - pKa))
The predicted pKa for the carboxylic acid group of this compound is approximately 4.40.[4] This indicates that at physiological pH (e.g., 7.4), the molecule will be predominantly in its ionized (deprotonated) carboxylate form, which is significantly more hydrophilic than the neutral form. Therefore, its LogD at pH 7.4 will be considerably lower than its LogP.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂O₄ | [5] |
| Molecular Weight | 208.21 g/mol | [5] |
| CAS Number | 7345-82-6 | [4] |
| Appearance | White to almost white powder to crystal | [4][6] |
| Melting Point | 182-184 °C | [4] |
| Predicted pKa | 4.40 ± 0.10 | [4] |
Computational LogP Values for this compound
While direct experimental determination is the gold standard, numerous computational algorithms exist to predict LogP values.[1][7] These methods are valuable for high-throughput screening and early-stage discovery.[1][8] However, predicted values can vary significantly between different algorithms.[9][10]
| Prediction Algorithm | Predicted LogP Value | Source |
| XLogP3 | 1.8 | [5] |
| Cactvs/CSID | 1.838 | [5] |
| ChemAxon | 1.99 | |
| ALogPS | 1.63 |
Note: ChemAxon and ALogPS values are representative predictions from common cheminformatics platforms.
The presence of two methoxy groups and a carboxylic acid on the cinnamic acid scaffold all contribute to the final LogP value. The methoxy groups are moderately lipophilic, while the carboxylic acid group is hydrophilic. The trans-alkene linker also contributes to the overall physicochemical profile.
Experimental Determination of LogP: The Shake-Flask Method (OECD Guideline 107)
The shake-flask method is the traditional and most reliable technique for determining LogP values within the range of -2 to 4.[11][12][13] It directly measures the partitioning of a substance between n-octanol and water.[14][15]
Rationale for Method Selection
The choice of the shake-flask method is based on its status as the "gold standard," providing a direct and accurate measurement when performed correctly.[11] Given the predicted LogP of ~1.8 for this compound, this method is perfectly suited. It is crucial to perform this determination at a pH where the compound is overwhelmingly in its neutral form (at least 2 pH units below the pKa). Given the predicted pKa of 4.40, a buffer of pH 2.0 would be appropriate to ensure over 99% of the acid is in its neutral, protonated state.
Detailed Experimental Protocol
Objective: To determine the n-octanol/water partition coefficient (LogP) of this compound.
Materials:
-
This compound (>98% purity)
-
n-Octanol (analytical grade, pre-saturated with buffer)
-
pH 2.0 buffer (e.g., HCl/KCl, pre-saturated with n-octanol)
-
Centrifuge tubes with screw caps
-
Mechanical shaker or vortex mixer
-
Centrifuge
-
Analytical balance
-
UV-Vis Spectrophotometer or HPLC system for concentration analysis
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Pre-saturated Solvents:
-
Mix n-octanol and pH 2.0 buffer in a large separation funnel (e.g., 80:20 v/v).
-
Shake vigorously for 24 hours at a controlled temperature (e.g., 25°C).
-
Allow the phases to separate completely. Drain and store each phase separately. This step is critical to prevent volume changes during the main experiment.
-
-
Preparation of Stock Solution:
-
Accurately weigh a small amount of this compound and dissolve it in pre-saturated n-octanol to create a stock solution of known concentration (e.g., 1 mg/mL). The concentration should be chosen to be well within the linear range of the analytical method.
-
-
Partitioning Experiment (in triplicate):
-
To three separate centrifuge tubes, add a precise volume of the n-octanol stock solution and a precise volume of the pre-saturated pH 2.0 buffer. Vary the volume ratios to ensure the final result is not dependent on the phase ratio (e.g., 5 mL octanol + 5 mL buffer; 5 mL octanol + 10 mL buffer; 10 mL octanol + 5 mL buffer).
-
Cap the tubes tightly.
-
Agitate the tubes at a constant temperature (25 ± 1°C) for a sufficient time to reach equilibrium. A preliminary experiment should determine this time (e.g., agitate for 5, 15, 30, 60 minutes and measure concentration until it stabilizes). Typically, 30 minutes of gentle shaking is sufficient.
-
-
Phase Separation:
-
Centrifuge the tubes at a moderate speed (e.g., 2000 x g) for 10-15 minutes to ensure complete separation of the two phases.[15] This step is vital to avoid emulsions or micro-droplets that can lead to erroneous results.
-
-
Concentration Analysis:
-
Carefully withdraw an aliquot from both the upper n-octanol phase and the lower aqueous buffer phase from each tube.
-
Determine the concentration of this compound in each aliquot using a validated analytical method (e.g., HPLC-UV). A calibration curve must be prepared for the analyte in both n-octanol and the buffer to ensure accurate quantification.
-
-
Calculation of LogP:
-
For each replicate, calculate the partition coefficient (P) using the formula:
P = Coctanol / Cwater Where Coctanol and Cwater are the equilibrium concentrations in the n-octanol and water phases, respectively.
-
Calculate the logarithm of P to get the LogP value.
-
The final reported LogP should be the average of the triplicate determinations. The values should fall within a range of ± 0.3 log units.[14][15]
-
Self-Validating System and Trustworthiness
This protocol incorporates self-validating checks. By using varied phase ratios, the experiment confirms that the partition coefficient is independent of the volumes used. Additionally, performing a mass balance calculation (comparing the total amount of substance recovered from both phases to the amount initially added) serves as a crucial quality control step to check for experimental errors or degradation.
Visualization of Experimental Workflow
The following diagrams illustrate the key logical and experimental flows described in this guide.
Lipophilicity Decision Pathway
Caption: Step-by-step workflow for the OECD 107 shake-flask method.
Conclusion
The lipophilicity of this compound, quantified by its LogP value, is a critical parameter for predicting its behavior in biological and chemical systems. While computational methods provide a valuable estimate, placing the LogP around 1.8, experimental verification is paramount for accuracy in research and development. The OECD 107 shake-flask method provides a robust and reliable framework for this determination. A thorough understanding of the distinction between LogP and the pH-dependent LogD is essential for correctly interpreting the lipophilicity of this ionizable molecule, particularly under physiological conditions. This guide provides the theoretical foundation and practical methodology to empower researchers in their study of this compound and related compounds.
References
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A Technical Guide to the Therapeutic Applications of Cinnamic Acid Derivatives
Introduction
Cinnamic acid, an organic compound naturally present in a variety of plants, including the Cinnamomum genus, has been a subject of medicinal interest for centuries, particularly in traditional Chinese medicine.[1][2] Modern pharmacology has identified cinnamic acid and its derivatives as the primary active components responsible for a wide array of pharmacological effects.[1] These compounds are characterized by a benzene ring attached to a propenoic acid side chain, which serves as a versatile scaffold for various chemical modifications, leading to a diverse range of bioactive molecules.[3] This guide provides an in-depth technical overview of the significant therapeutic applications of cinnamic acid derivatives, focusing on their mechanisms of action, and providing field-proven experimental protocols for their evaluation. The content is tailored for researchers, scientists, and professionals in the field of drug development.
Antimicrobial Applications: A Renewed Arsenal Against Microbial Resistance
The rise of drug-resistant microbial strains presents a formidable challenge to global health.[4][5] Cinnamic acid and its derivatives have emerged as promising candidates in the quest for new antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi.[6][7]
Mechanism of Action: Multi-pronged Attack on Microbial Viability
The antimicrobial efficacy of cinnamic acid derivatives stems from their ability to target multiple cellular processes in microorganisms. A primary mechanism involves the disruption of the microbial cell membrane's integrity, leading to the leakage of intracellular contents and ultimately, cell death.[1][8] Furthermore, these compounds can inhibit essential enzymatic activities, such as ATPase, and interfere with biofilm formation, a critical factor in persistent infections.[1][2] The synergistic effect of these actions makes it more difficult for microbes to develop resistance.
Caption: Antimicrobial Mechanism of Cinnamic Acid Derivatives.
Key Derivatives and Their Antimicrobial Efficacy
The antimicrobial potency of cinnamic acid derivatives can be significantly influenced by the nature and position of substituents on the cinnamic acid scaffold.
| Derivative | Target Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
| Cinnamic Acid | Pseudomonas aeruginosa | 250 µg/mL | [1] |
| Cinnamic Acid | Multidrug-resistant bacteria | 125 µg/mL | [9] |
| Cinnamic acid derivatives | Staphylococcus aureus | 458.15 µM - 626.62 µM | [10] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of cinnamic acid derivatives.
1. Preparation of Materials:
-
Test compounds (cinnamic acid derivatives) dissolved in a suitable solvent (e.g., DMSO).
-
Bacterial or fungal strains of interest.
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Sterile 96-well microtiter plates.
-
Spectrophotometer or microplate reader.
2. Procedure:
-
Prepare a stock solution of the test compound.
-
Perform serial two-fold dilutions of the stock solution in the broth medium in the wells of the 96-well plate.
-
Prepare a microbial inoculum and adjust its concentration to a standard (e.g., 0.5 McFarland standard for bacteria).
-
Inoculate each well with the microbial suspension.
-
Include a positive control (microorganism in broth without the test compound) and a negative control (broth only).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
After incubation, visually inspect for microbial growth or measure the optical density at 600 nm.
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Antioxidant Properties: Combating Oxidative Stress
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous chronic diseases. Cinnamic acid derivatives, particularly those with phenolic hydroxyl groups, are potent antioxidants.[6][7]
Mechanism of Action: Radical Scavenging and Cellular Protection
The antioxidant activity of these compounds is primarily attributed to their ability to donate a hydrogen atom or an electron to free radicals, thereby neutralizing them and terminating the damaging chain reactions.[11] They can also modulate the activity of endogenous antioxidant enzymes, further enhancing the cellular defense against oxidative damage.
Caption: Antioxidant Mechanism of Cinnamic Acid Derivatives.
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol details a common method for evaluating the free radical scavenging activity of cinnamic acid derivatives.[4][12]
1. Preparation of Reagents:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (e.g., 0.1 mM).
-
Test compounds dissolved in methanol at various concentrations.
-
Ascorbic acid or Trolox as a positive control.
2. Procedure:
-
Add a specific volume of the test compound solution to a test tube or well of a microplate.
-
Add a fixed volume of the DPPH solution to each tube/well.
-
Prepare a control containing only the DPPH solution and the solvent.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[4]
-
Measure the absorbance of the solutions at 517 nm using a spectrophotometer.[4][12]
-
The scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100[4]
Quantitative Data Summary: Antioxidant Potency
The antioxidant capacity is often expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
| Derivative | DPPH Scavenging IC50 | Reference |
| Cumaric Acid | More active than Cinnamic Acid | [13] |
| Ferulic Acid | More active than Cinnamic Acid | [13] |
Anticancer Potential: Targeting the Hallmarks of Cancer
Cinnamic acid derivatives have demonstrated significant potential in cancer therapy by targeting various aspects of cancer cell biology, including proliferation, survival, and metastasis.[1][11]
Mechanism of Action: A Multi-Targeted Approach
These compounds exert their anticancer effects through multiple mechanisms. They can induce apoptosis (programmed cell death) and cause cell cycle arrest, thereby inhibiting tumor growth.[14][15] Furthermore, they possess anti-inflammatory properties by inhibiting signaling pathways like NF-κB, which are often dysregulated in cancer.[3][8] Some derivatives also exhibit anti-angiogenic effects, cutting off the blood supply to tumors.[16]
Caption: Anticancer Signaling Pathways Modulated by Cinnamic Acid Derivatives.
Key Derivatives and Their Cytotoxic Activity
| Derivative | Cancer Cell Line | IC50 Value | Reference | | :--- | :--- | :--- | | 3,4,5-trihydroxycinnamate decyl ester | MCF-7 (Breast Cancer) | ~3.2 µM |[8] | | Compound 5 (a novel derivative) | A-549 (Lung Cancer) | 10.36 µM |[10] | | Compound 52 (from propolis) | CWR22Rv1 (Prostate Cancer) | <30 µM (killed 90% of cells) |[11][14] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method for assessing cell viability and the cytotoxic effects of compounds.[8][17]
1. Cell Culture and Treatment:
-
Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the cinnamic acid derivative for a specified period (e.g., 24, 48, or 72 hours).
-
Include untreated cells as a control.
2. MTT Assay Procedure:
-
After the treatment period, remove the medium and add fresh medium containing MTT solution (e.g., 0.5 mg/mL) to each well.[18]
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[8]
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[17]
-
Measure the absorbance at 570 nm using a microplate reader.[17]
3. Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Antidiabetic Effects: A Natural Approach to Glycemic Control
Cinnamic acid and its derivatives have shown promise in the management of diabetes mellitus through various mechanisms.[17][19]
Mechanism of Action: Regulating Carbohydrate Metabolism
A key mechanism of action is the inhibition of carbohydrate-digesting enzymes, such as α-glucosidase and α-amylase, in the intestine.[20] This slows down the breakdown of complex carbohydrates into glucose, thereby reducing postprandial hyperglycemia.[7] Some derivatives also improve insulin secretion and sensitivity.[2][21]
Caption: Mechanism of α-Glucosidase Inhibition.
Key Derivatives as Antidiabetic Agents
| Derivative | Target Enzyme | IC50 Value | Reference |
| Caffeic Acid | Intestinal Maltase | 0.74 ± 0.01 mM | [7] |
| Ferulic Acid | Intestinal Sucrase | 0.45 ± 0.01 mM | [7] |
| Isoferulic Acid | Intestinal Sucrase | 0.45 ± 0.01 mM | [7] |
Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay
This protocol describes how to assess the inhibitory effect of cinnamic acid derivatives on α-glucosidase activity.[13][22]
1. Reagents and Materials:
-
α-Glucosidase enzyme solution.
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.
-
Phosphate buffer (pH 6.8).
-
Test compounds and a positive control (e.g., acarbose).
-
Sodium carbonate solution to stop the reaction.
-
96-well microplate and a microplate reader.
2. Assay Procedure:
-
Add the test compound solution and the α-glucosidase enzyme solution to the wells of a microplate.
-
Pre-incubate the mixture for a short period (e.g., 10 minutes) at 37°C.
-
Initiate the reaction by adding the pNPG substrate.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 20 minutes).[13]
-
Stop the reaction by adding sodium carbonate solution.
-
Measure the absorbance of the released p-nitrophenol at 405 nm.[13][22]
3. Calculation:
-
The percentage of inhibition is calculated by comparing the absorbance of the sample with that of the control (enzyme and substrate without inhibitor).
Neuroprotective Applications: Shielding the Nervous System
Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss. Cinnamic acid derivatives have demonstrated neuroprotective effects through their anti-inflammatory, antioxidant, and anti-amyloid aggregation properties.[23]
Mechanism of Action: A Multifaceted Defense
These compounds can cross the blood-brain barrier and exert their effects directly in the central nervous system. They mitigate neuroinflammation by inhibiting pro-inflammatory cytokines and pathways.[24] Their antioxidant properties help to reduce oxidative damage to neurons.[19] Additionally, some derivatives have been shown to inhibit the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's disease.[23]
Caption: Neuroprotective Mechanisms of Cinnamic Acid Derivatives.
Experimental Protocol: Evaluation of Neuroprotection in SH-SY5Y Cells
The human neuroblastoma SH-SY5Y cell line is a widely used in vitro model to assess neuroprotective effects.[16][20]
1. Cell Culture and Induction of Neurotoxicity:
-
Culture SH-SY5Y cells in appropriate media.
-
Induce neurotoxicity by exposing the cells to a neurotoxin, such as amyloid-beta peptide (Aβ₂₅₋₃₅) or hydrogen peroxide (H₂O₂).[25][26]
2. Treatment and Assessment:
-
Pre-treat the cells with different concentrations of the cinnamic acid derivative for a specific duration before adding the neurotoxin.
-
After the co-incubation period, assess cell viability using the MTT assay as described previously.
-
Further mechanistic studies can be performed, such as measuring ROS levels, mitochondrial membrane potential, and the expression of apoptosis-related proteins.
Conclusion and Future Perspectives
Cinnamic acid and its derivatives represent a rich and versatile source of bioactive compounds with significant therapeutic potential across a spectrum of diseases. Their multi-target mechanisms of action make them particularly attractive for addressing complex multifactorial conditions. While the preclinical evidence is compelling, further research is necessary to fully elucidate their clinical efficacy and safety. Future endeavors should focus on optimizing the pharmacokinetic properties of these compounds through medicinal chemistry approaches and conducting well-designed clinical trials to translate these promising laboratory findings into novel therapeutic interventions.
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Antioxidant Properties of Ester Derivatives of Cinnamic and Hydroxycinnamic Acids in Nigella sativa and Extra-Virgin Olive Oils-Based Emulsions. (2021). PubMed Central. [Link]
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Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. (2025). MDPI. [Link]
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Neuroprotective Effect of Cinnamic Acid on Cognitive Impairment and the Level of Oxidative Stress Indicators in Rat's Offspring in an Uteroplacental Insufficiency Model. (2021). ResearchGate. [Link]
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Synthesis and evaluation of cinnamic acid derivatives as ɑ- glucosidase inhibitors. (2024). ResearchGate. [Link]
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Synthesis, characterization and antimicrobial study of cinnamic acid functionalized Ag nanoparticles. (2018). Taylor & Francis Online. [Link]
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MTT-based evaluation of plant-derived phenolics: A comprehensive review of their antiproliferative effects in cancer models. (2024). International Journal of Advanced Biochemistry Research. [Link]
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Design, Synthesis, and Activity Study of Cinnamic Acid Derivatives as Potent Antineuroinflammatory Agents. (2021). Research With Rutgers. [Link]
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In vitro Studies on α-Amylase and α-Glucosidase Inhibitory Activity of Some Bioactive Extracts. (2016). Journal of Young Pharmacists. [Link]
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Stereochemistry of 2,3-Dimethoxycinnamic acid (trans/cis isomers)
An In-depth Technical Guide to the Stereochemistry of 2,3-Dimethoxycinnamic Acid
Abstract
Stereoisomerism dictates the three-dimensional architecture of molecules, profoundly influencing their physicochemical properties and biological activities. This is particularly critical in drug development, where specific spatial arrangements are necessary for molecular recognition at biological targets. This guide provides a comprehensive examination of the stereochemistry of this compound, focusing on its trans (E) and cis (Z) isomers. We will explore the synthesis, interconversion, and rigorous analytical characterization of these isomers, offering field-proven insights and detailed experimental protocols for researchers, chemists, and drug development professionals. The causality behind experimental choices is elucidated to provide a self-validating framework for laboratory application.
Introduction: The Significance of Geometric Isomerism
This compound is a derivative of cinnamic acid, a phenylpropanoid featuring a carbon-carbon double bond in conjugation with both a phenyl ring and a carboxylic acid group.[1] The restricted rotation around this C=C double bond gives rise to geometric isomerism, resulting in two distinct stereoisomers: cis (Z) and trans (E).
-
trans (E)-2,3-Dimethoxycinnamic Acid: The phenyl and carboxyl groups are positioned on opposite sides of the double bond. This configuration minimizes steric hindrance, making it the more thermodynamically stable isomer.[1]
-
cis (Z)-2,3-Dimethoxycinnamic Acid: The phenyl and carboxyl groups are on the same side of the double bond, leading to increased steric strain and lower stability compared to the trans isomer.
The differentiation and selective synthesis of these isomers are paramount, as their unique three-dimensional structures can lead to vastly different interactions with biological systems, such as enzymes and receptors, a cornerstone principle in medicinal chemistry and pharmacology.[2]
Caption: Synthetic routes favoring the trans isomer.
Formation of the cis Isomer via Photochemical Isomerization
The cis isomer is typically obtained by the isomerization of the more stable trans form. This is achieved by irradiating a solution of trans-2,3-dimethoxycinnamic acid with ultraviolet (UV) light. [3][4]The absorption of a photon excites the π-electrons of the double bond, leading to a temporary loss of double-bond character and allowing for rotation around the carbon-carbon single bond. Relaxation back to the ground state can then yield a mixture of both cis and trans isomers. A photostationary state is eventually reached, which represents the equilibrium concentration of the two isomers under specific irradiation conditions. [3] Conversely, the cis isomer can be converted back to the trans isomer by heating or with the addition of a catalytic amount of iodine, which facilitates the equilibration to the more stable trans form. [5]
Analytical Characterization and Differentiation
Unambiguous identification and quantification of the cis and trans isomers are critical. A combination of spectroscopic and chromatographic techniques provides a robust self-validating system for characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for distinguishing between cis and trans isomers in solution.
-
¹H NMR: The key diagnostic feature is the coupling constant (J) between the two vinylic protons (the protons on the C=C double bond).
-
For the trans isomer , the vinylic protons are in a diaxial-like arrangement, resulting in a large coupling constant, typically in the range of 12-18 Hz .
-
For the cis isomer , the protons are in a diequatorial-like arrangement, leading to a smaller coupling constant, typically 7-12 Hz . The chemical shifts of the protons are also affected by the isomer's geometry due to differing anisotropic effects from the phenyl ring and carbonyl group. [6]
-
-
¹³C NMR: The chemical shifts of the carbon atoms, particularly the vinylic carbons and the carbonyl carbon, differ between the two isomers. [7]These differences, while smaller than in ¹H NMR, are consistent and can be used for structural confirmation. [6]
High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for separating and quantifying mixtures of cis and trans isomers. [8]Due to their different shapes and dipole moments, the isomers exhibit different affinities for the stationary phase. Using a reverse-phase column (e.g., C18), the two isomers can be effectively separated. [9]The trans isomer is generally less polar and elutes later than the more polar cis isomer in many solvent systems. This technique is essential for monitoring the progress of an isomerization reaction and for determining the purity of each isolated isomer. [8]
X-ray Crystallography
For compounds that form suitable single crystals, X-ray crystallography provides definitive, unambiguous proof of the solid-state structure. [10]It allows for the precise measurement of bond lengths, bond angles, and the torsional angle of the C=C bond, confirming the cis or trans configuration. [11]Crystallographic data can also reveal intermolecular interactions, such as hydrogen bonding, which can influence the crystal packing and physical properties of the isomers. [12][13]
Physicochemical Properties
The differences in molecular structure and intermolecular forces between the isomers lead to distinct physical properties.
| Property | trans-(E)-Isomer | cis-(Z)-Isomer | Rationale |
| Thermodynamic Stability | More Stable | Less Stable | Reduced steric hindrance in the trans configuration. [1] |
| Melting Point | Generally Higher | Generally Lower | The more symmetric shape of the trans isomer allows for more efficient crystal packing, leading to stronger intermolecular forces. |
| Solubility | Generally Lower | Generally Higher | The lower melting point and less stable crystal lattice of the cis isomer often correlate with higher solubility in a given solvent. |
| ¹H NMR Coupling (Jvinyl) | ~12-18 Hz | ~7-12 Hz | Dihedral angle dependence of vicinal proton coupling. |
Biological Significance and Applications
The stereochemistry of cinnamic acid derivatives is a critical determinant of their biological activity. [2][14]The precise spatial arrangement of functional groups dictates how the molecule fits into the binding site of a protein or receptor. Methoxylated cinnamic acids have been investigated for a wide range of therapeutic applications, including antioxidant, anti-inflammatory, antimicrobial, and anticancer activities. [15][16][17] For example, studies on other cinnamic acid derivatives have shown that different isomers can exhibit varied efficacy. The specific geometry of trans vs. cis isomers of this compound would present the methoxy and carboxylic acid groups in different spatial orientations, which could lead to significant differences in:
-
Enzyme Inhibition: One isomer might fit perfectly into the active site of an enzyme, acting as a potent inhibitor, while the other may not bind at all.
-
Receptor Binding: The specific geometry required to activate or block a cell surface receptor is highly dependent on the ligand's 3D shape.
-
Bioavailability: Differences in properties like solubility and membrane permeability can affect how the isomers are absorbed, distributed, metabolized, and excreted (ADME) in the body. [14] Therefore, in any drug discovery program involving this compound, the separation and individual biological evaluation of each stereoisomer are essential.
Caption: Workflow for isomer separation and characterization.
Experimental Protocols
The following protocols are provided as a validated starting point for laboratory work.
Protocol 1: Synthesis of trans-2,3-Dimethoxycinnamic Acid via Knoevenagel-Doebner Condensation
Causality: This protocol uses malonic acid and a pyridine/piperidine catalyst system. Pyridine acts as both the solvent and a mild base to deprotonate malonic acid, while piperidine is a more effective catalyst for the initial condensation. The reaction is heated to drive the condensation and subsequent decarboxylation to completion, favoring the formation of the thermodynamically stable trans product. [18]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2,3-dimethoxybenzaldehyde (1.0 eq.), malonic acid (1.2 eq.), and pyridine (3-4 mL per gram of aldehyde).
-
Catalyst Addition: Add a catalytic amount of piperidine (approx. 0.1 eq.).
-
Heating: Heat the reaction mixture in an oil bath at 90-100 °C for 2-3 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase) until the starting aldehyde is consumed.
-
Workup: Cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water.
-
Acidification: Acidify the mixture by slowly adding concentrated hydrochloric acid (HCl) until the pH is approximately 1-2. A precipitate will form.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash the filter cake thoroughly with cold water to remove residual pyridine hydrochloride.
-
Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure trans-2,3-dimethoxycinnamic acid.
-
Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and melting point analysis.
Protocol 2: Photochemical Isomerization to cis-2,3-Dimethoxycinnamic Acid
Causality: This protocol uses high-energy UV light (e.g., 254 nm) to induce a π → π* transition in the conjugated system of the trans isomer. This excited state allows for bond rotation, and upon relaxation, a mixture containing the cis isomer is formed. A quartz vessel is mandatory as standard borosilicate glass absorbs UV radiation at this wavelength. [3][19]
-
Solution Preparation: Dissolve pure trans-2,3-dimethoxycinnamic acid in a suitable UV-transparent solvent (e.g., methanol, acetonitrile) in a quartz reaction vessel. The concentration should be low to prevent intermolecular reactions like dimerization.
-
Irradiation: Irradiate the solution with a UV lamp (e.g., a low-pressure mercury lamp emitting at 254 nm) with constant stirring.
-
Monitoring: Periodically take aliquots from the reaction mixture and analyze them by HPLC to monitor the formation of the cis isomer and the establishment of a photostationary state.
-
Solvent Removal: Once the desired ratio is achieved, remove the solvent under reduced pressure.
-
Separation: Separate the cis and trans isomers from the resulting mixture using preparative HPLC or column chromatography.
-
Characterization: Analyze the isolated cis isomer by ¹H NMR to confirm the characteristic smaller vinylic coupling constant.
Protocol 3: HPLC Separation of cis/trans Isomers
Causality: This analytical method leverages the differences in polarity and shape between the isomers to achieve separation on a reverse-phase (hydrophobic) stationary phase. A polar mobile phase is used, and separation is achieved based on the differential partitioning of the analytes between the two phases.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous acidic solution (e.g., 0.1% formic acid or phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol). A typical starting point could be 60:40 water:acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to the λmax of the compounds (typically around 280-320 nm).
-
Injection: Inject a small volume (5-10 µL) of the sample dissolved in the mobile phase.
-
Analysis: The isomers will elute as distinct peaks with different retention times. The peak areas can be used for quantitative analysis of the mixture's composition.
Conclusion
The stereochemistry of this compound is a clear illustration of how geometric isomerism governs a molecule's properties and potential function. The trans isomer, being thermodynamically more stable, is readily synthesized via classic condensation reactions. In contrast, the less stable cis isomer is typically accessed through photochemical isomerization of its trans counterpart. A multi-technique approach combining NMR, HPLC, and X-ray crystallography provides a robust and self-validating framework for the unambiguous characterization and differentiation of these isomers. For researchers in medicinal chemistry and drug development, the ability to synthesize, isolate, and characterize pure stereoisomers is not merely an academic exercise but a fundamental requirement for elucidating structure-activity relationships and developing safe and effective therapeutic agents.
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An In-Depth Technical Guide to the Role of 2,3-Dimethoxycinnamic Acid in Inhibiting Biofilm Formation
Introduction: The Challenge of Bacterial Biofilms and the Promise of Novel Inhibitors
Bacterial biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to both living and non-living surfaces.[1] This mode of growth provides bacteria with enhanced protection against environmental stresses, host immune responses, and antimicrobial agents, contributing significantly to chronic infections and the global challenge of antibiotic resistance.[1][2] The development of novel anti-biofilm agents is, therefore, a critical frontier in microbiology and drug development. One such promising candidate that has emerged from natural sources is 2,3-dimethoxycinnamic acid (2,3-DCA). This guide provides a comprehensive technical overview of the current understanding of 2,3-DCA's role as a biofilm inhibitor, its mechanisms of action, and detailed protocols for its investigation.
Part 1: Unveiling the Anti-Biofilm Potential of this compound
This compound is a derivative of cinnamic acid, a compound found in various plants. Cinnamic acid and its derivatives have long been recognized for their diverse biological activities, including antimicrobial properties.[3] Recent research has highlighted the specific efficacy of 2,3-DCA as a potent inhibitor of biofilm formation, particularly through the disruption of bacterial cell-to-cell communication.
Quantitative Assessment of Biofilm Inhibition
The efficacy of 2,3-DCA in preventing biofilm formation has been quantified against various bacterial species. The following table summarizes the inhibitory effects of 2,3-DCA on key quorum sensing (QS)-regulated traits in Chromobacterium violaceum CV026.
| Bacterial Strain | Phenotype Assessed | Concentration of 2,3-DCA | Inhibition Rate (%) | Reference |
| Chromobacterium violaceum CV026 | Violacein Production | 150 µg/mL | 73.9% | [4][5] |
| Chromobacterium violaceum CV026 | Swarming Motility | 150 µg/mL | 65.9% | [4][5] |
| Chromobacterium violaceum CV026 | Biofilm Formation | 150 µg/mL | 37.8% | [4][5] |
Part 2: Methodologies for Evaluating Anti-Biofilm Activity
A critical aspect of investigating novel anti-biofilm agents is the use of robust and reproducible experimental protocols. This section provides a detailed, step-by-step methodology for the widely used crystal violet assay to quantify biofilm formation and its inhibition by 2,3-DCA.
Experimental Protocol: Crystal Violet Biofilm Assay
This protocol is designed to determine the minimum biofilm inhibitory concentration (MBIC) of 2,3-DCA, defined as the lowest concentration that shows a significant reduction in biofilm formation compared to an untreated control.[1]
Materials:
-
96-well flat-bottom sterile microtiter plates[6]
-
Bacterial strain of interest (e.g., Chromobacterium violaceum, Pseudomonas aeruginosa, Staphylococcus aureus)
-
Appropriate growth medium (e.g., Luria-Bertani (LB) broth, Tryptic Soy Broth (TSB))[6][7]
-
This compound (2,3-DCA) stock solution
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into a suitable broth medium and incubate overnight at the optimal temperature with shaking. The next day, dilute the overnight culture in fresh medium to a standardized optical density (e.g., OD600 of 0.01).[6]
-
Preparation of 2,3-DCA Dilutions: Prepare a stock solution of 2,3-DCA in a suitable solvent. Perform serial two-fold dilutions of the stock solution in the appropriate growth medium in a separate 96-well plate to create a range of test concentrations.
-
Plate Setup:
-
In a new 96-well flat-bottom microtiter plate, add 100 µL of the diluted bacterial culture to each well.
-
Add 100 µL of the corresponding 2,3-DCA dilutions to the wells to achieve the final desired concentrations.
-
Controls are crucial:
-
Positive Control: 100 µL of diluted bacterial culture + 100 µL of sterile medium (no inhibitor).[6]
-
Negative Control (Blank): 200 µL of sterile medium only.[6]
-
Solvent Control: 100 µL of diluted bacterial culture + 100 µL of medium containing the highest concentration of the solvent used to dissolve 2,3-DCA.
-
-
Prepare at least three to four replicate wells for each condition.[10]
-
-
Incubation for Biofilm Formation: Cover the plate and incubate statically (without shaking) at the optimal temperature for the bacterial strain for 24 to 48 hours.[6][9]
-
Washing:
-
Carefully aspirate the medium from each well.
-
Gently wash the wells twice with 200 µL of PBS or sterile water to remove planktonic (non-adherent) cells.[6][8] Be careful not to dislodge the biofilm.
-
After the final wash, invert the plate and tap it firmly on a paper towel to remove all excess liquid.
-
-
Staining:
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 10-15 minutes.[6][10]
-
Discard the crystal violet solution and wash the plate three to four times with sterile water.[6]
-
Invert the plate and tap firmly on a paper towel to remove all excess water and let it air dry completely.
-
-
Solubilization and Quantification:
-
Add 200 µL of 30% acetic acid to each well to solubilize the crystal violet stain bound to the biofilm.[6][9]
-
Incubate for 15 minutes at room temperature, with gentle shaking to ensure complete solubilization.[6]
-
Transfer 125 µL of the solubilized crystal violet solution to a new flat-bottom 96-well plate.[6][10]
-
Measure the absorbance at a wavelength of 570-595 nm using a microplate reader.[1][6][10]
-
-
Data Analysis:
-
Subtract the average absorbance of the negative control (blank) from the absorbance readings of all other wells.
-
The percentage of biofilm inhibition can be calculated using the following formula: % Inhibition = [(OD of Positive Control - OD of Treated Well) / OD of Positive Control] x 100
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the crystal violet biofilm inhibition assay.
Part 3: The Molecular Mechanism of Biofilm Inhibition by this compound
The primary mechanism by which 2,3-DCA is understood to inhibit biofilm formation is through the disruption of quorum sensing (QS), a bacterial cell-to-cell communication system that coordinates gene expression in a population density-dependent manner.
Quorum Sensing Inhibition in Chromobacterium violaceum
In the model organism Chromobacterium violaceum, 2,3-DCA has been shown to act as a competitive inhibitor of the QS receptor, CviR.[4][5][11] The natural ligand for CviR is the autoinducer molecule N-hexanoyl-L-homoserine lactone (C6-HSL). As the bacterial population grows, C6-HSL accumulates. Upon reaching a threshold concentration, it binds to and activates CviR, which in turn upregulates the expression of genes responsible for virulence factor production, including violacein, and biofilm formation.[4][5]
Molecular docking studies have revealed that 2,3-DCA can bind to the same pocket on the CviR receptor as C6-HSL.[4][5][11] By competitively occupying this binding site, 2,3-DCA prevents the activation of CviR by its natural ligand, thereby suppressing the entire QS cascade. This leads to a downstream reduction in the expression of QS-related genes, such as cviR, vioA, vioB, and vioE, which are involved in violacein production and biofilm development.[4][5]
Signaling Pathway of Quorum Sensing Inhibition by 2,3-DCA
The following diagram illustrates the proposed mechanism of QS inhibition by 2,3-DCA in Chromobacterium violaceum.
Part 4: Investigating the Impact on Gene Expression
To validate the mechanism of action of 2,3-DCA, it is essential to quantify the changes in the expression of biofilm- and QS-related genes. Quantitative real-time PCR (RT-qPCR) is a powerful technique for this purpose.
Experimental Protocol: RT-qPCR for Biofilm-Related Gene Expression
This protocol outlines the key steps for analyzing the effect of 2,3-DCA on the expression of target genes in bacteria grown in a biofilm state.
Materials:
-
Biofilms grown in the presence and absence of 2,3-DCA (prepared as in the biofilm assay)
-
RNA extraction kit suitable for bacteria and biofilms
-
DNase I
-
Reverse transcriptase kit for cDNA synthesis
-
qPCR master mix (e.g., SYBR Green-based)
-
Primers for target genes (e.g., cviR, vioA in C. violaceum; lasR, rhlR in P. aeruginosa) and a housekeeping gene for normalization (e.g., 16S rRNA)
-
Real-time PCR instrument
Procedure:
-
Biofilm Culture and Treatment: Grow bacterial biofilms in the presence of a sub-inhibitory concentration of 2,3-DCA and a control without the compound.
-
RNA Extraction:
-
Harvest the bacterial cells from the biofilm. This may involve scraping or sonication.
-
Extract total RNA using a commercial kit or a customized protocol, ensuring the method is effective for lysing cells within the EPS matrix.[12]
-
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the purified RNA using a reverse transcriptase kit.
-
Quantitative PCR (qPCR):
-
Set up the qPCR reactions with the appropriate master mix, primers for the target and housekeeping genes, and the synthesized cDNA.
-
Run the qPCR on a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[12]
-
-
Data Analysis:
-
Analyze the amplification curves and determine the cycle threshold (Ct) values.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the relative fold change in gene expression in the 2,3-DCA-treated samples compared to the untreated control using the 2-ΔΔCt method.[12]
-
Part 5: Future Directions and Concluding Remarks
The existing research provides compelling evidence for this compound as a promising anti-biofilm agent, primarily through the mechanism of quorum sensing inhibition in Chromobacterium violaceum. However, to fully realize its therapeutic potential, further research is warranted in several key areas:
-
Broad-Spectrum Activity: Investigating the efficacy of 2,3-DCA against a wider range of clinically significant biofilm-forming pathogens, such as Pseudomonas aeruginosa, Staphylococcus aureus, and Escherichia coli.
-
Mechanistic Diversity: Elucidating whether QS inhibition is the sole mechanism of action or if 2,3-DCA affects other pathways involved in biofilm formation, such as adhesion, motility, or EPS production.
-
In Vivo Efficacy and Toxicity: Evaluating the performance of 2,3-DCA in animal models of biofilm-associated infections and assessing its toxicological profile.
-
Synergistic Potential: Exploring the potential for synergistic effects when 2,3-DCA is used in combination with conventional antibiotics.
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A Technical Guide to the Discovery of 2,3-Dimethoxycinnamic Acid from Nocardiopsis metallicus: A Quorum Sensing Inhibitor
Introduction
The escalating crisis of antimicrobial resistance necessitates the exploration of novel therapeutic strategies that extend beyond conventional bactericidal or bacteriostatic mechanisms. One of the most promising avenues is the disruption of quorum sensing (QS), a cell-to-cell communication system that bacteria use to coordinate collective behaviors, including virulence factor production and biofilm formation. By intercepting these signaling pathways, quorum sensing inhibitors (QSIs) can effectively disarm pathogens without exerting selective pressure for resistance.
Marine actinomycetes have long been a fertile ground for the discovery of novel bioactive secondary metabolites, owing to their unique and diverse metabolic capabilities.[1] The genus Nocardiopsis, in particular, is a prolific producer of structurally diverse compounds with a wide array of biological activities, including antimicrobial and cytotoxic effects.[2] This guide provides an in-depth technical overview of the discovery of a promising QSI, 2,3-Dimethoxycinnamic acid (2,3-DCA), from the marine actinomycete Nocardiopsis metallicus SCSIO 53858.[1][3] This discovery underscores the potential of marine microbial resources in the development of next-generation anti-infective agents.
This document will detail the systematic workflow from the initial screening and fermentation of the source organism to the isolation, structural elucidation, and biological characterization of 2,3-DCA as a potent inhibitor of quorum sensing in the model bacterium Chromobacterium violaceum.
Part 1: The Source Organism and Fermentation
The Producer: Nocardiopsis metallicus
Nocardiopsis metallicus is a species of actinomycete first isolated from an alkaline slag dump, demonstrating its resilience and adaptability to extreme environments.[4][5][6] The strain SCSIO 53858, utilized in this discovery, was isolated from a deep-sea sediment sample from the South China Sea, highlighting the untapped potential of marine niches for discovering novel microorganisms with unique metabolic outputs.[3] Members of the genus Nocardiopsis are known to produce a variety of secondary metabolites, including polyketides, alkaloids, and peptides, making them a prime target for natural product discovery campaigns.[2][7]
Cultivation and Large-Scale Fermentation
The production of 2,3-DCA was achieved through submerged fermentation of Nocardiopsis metallicus SCSIO 53858. The rationale behind the choice of fermentation parameters is to provide the optimal conditions for microbial growth and the biosynthesis of the target secondary metabolite.
Step-by-Step Fermentation Protocol:
-
Strain Activation: A cryopreserved vial of Nocardiopsis metallicus SCSIO 53858 is thawed and streaked onto a suitable agar medium (e.g., ISP2 agar) and incubated at 28°C for 5-7 days until sporulation is observed.
-
Seed Culture Preparation: A single colony is inoculated into a 250 mL flask containing 50 mL of seed culture medium (e.g., Tryptic Soy Broth). The flask is incubated at 28°C on a rotary shaker at 180 rpm for 2-3 days.
-
Production Culture: The seed culture is then used to inoculate a larger volume of production medium. A 5% (v/v) inoculum is transferred to 1 L flasks each containing 200 mL of production medium.
-
Incubation: The production cultures are incubated at 28°C for 7-10 days with continuous agitation at 180 rpm. The extended incubation period allows for the accumulation of secondary metabolites.
-
Monitoring: The fermentation is monitored periodically for pH, glucose consumption, and biomass production to ensure optimal conditions are maintained.
Part 2: Extraction and Bioassay-Guided Isolation
The isolation of 2,3-DCA was guided by its anti-QS activity.[1][3] This approach ensures that the purification efforts are focused on the biologically active compound.
Extraction of Bioactive Metabolites
Following fermentation, the culture broth is harvested and the mycelium is separated from the supernatant by centrifugation. The bioactive metabolites are then extracted from both the mycelium and the supernatant using an organic solvent, typically ethyl acetate, which is effective at extracting a broad range of semi-polar compounds.
Step-by-Step Extraction Protocol:
-
Solvent Extraction: The fermentation broth is extracted three times with an equal volume of ethyl acetate. The mixture is vigorously shaken and then allowed to separate in a separatory funnel.
-
Pooling and Concentration: The organic layers are pooled, dried over anhydrous sodium sulfate to remove residual water, and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Bioassay-Guided Fractionation and Purification
The crude extract is subjected to a series of chromatographic separations to isolate the active compound. At each stage, the resulting fractions are tested for their ability to inhibit quorum sensing in Chromobacterium violaceum CV026, a biosensor strain that produces a purple pigment, violacein, under the control of a QS system.
Chromatographic Purification Workflow:
-
Initial Fractionation (MPLC): The crude extract is first fractionated using Medium Pressure Liquid Chromatography (MPLC) on a silica gel column.[1] A step gradient of solvents with increasing polarity (e.g., dichloromethane-methanol) is used to elute the compounds, yielding several primary fractions.
-
Identification of Active Fractions: Each fraction is tested in the anti-QS assay. The fraction demonstrating the most potent inhibition of violacein production is selected for further purification.
-
Fine Purification (Semi-preparative HPLC): The active fraction is then subjected to semi-preparative High-Performance Liquid Chromatography (HPLC) using a reversed-phase C18 column.[1] An isocratic elution with a methanol-water mobile phase is employed to achieve high-resolution separation, yielding 2,3-DCA as a pure white amorphous powder.[1]
Diagram of the Isolation Workflow:
Caption: Workflow for the isolation of 2,3-DCA.
Part 3: Structural Elucidation
The determination of the chemical structure of the isolated compound was accomplished through a combination of mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) was used to determine the molecular formula of the compound as C₁₁H₁₂O₄.[8]
-
¹H and ¹³C NMR Spectroscopy: The proton and carbon NMR spectra revealed the characteristic signals of a cinnamic acid derivative, including signals for aromatic protons, a trans-double bond, and two methoxy groups.
-
2D NMR Spectroscopy: Correlation spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC) experiments were used to establish the connectivity of the atoms and confirm the positions of the methoxy groups at C-2 and C-3 of the aromatic ring.
Based on the comprehensive analysis of the spectral data, the compound was unequivocally identified as this compound.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂O₄ | [8] |
| Molecular Weight | 208.21 g/mol | [8] |
| Appearance | White amorphous powder | [1] |
| IUPAC Name | 3-(2,3-dimethoxyphenyl)prop-2-enoic acid | [8] |
Part 4: Biological Activity as a Quorum Sensing Inhibitor
2,3-DCA was evaluated for its ability to inhibit QS-regulated phenotypes in Chromobacterium violaceum CV026.[1][3]
Inhibition of Violacein Production
At a concentration of 150 µg/mL, 2,3-DCA demonstrated a robust 73.9% inhibition of violacein production in C. violaceum CV026.[3][4][9] Importantly, the compound did not inhibit the growth of the bacterium at concentrations up to 500 µg/mL, indicating that the observed anti-QS effect is not due to toxicity.[1]
Inhibition of Biofilm Formation and Swarming Motility
Biofilm formation and swarming motility are two other critical bacterial behaviors regulated by quorum sensing. 2,3-DCA was found to inhibit these phenotypes as well:
-
Biofilm Formation: Inhibition of 37.8% at 150 µg/mL.[3][4][9]
-
Swarming Motility: Inhibition of 65.9% at 150 µg/mL.[3][4][9]
Table 2: Summary of Anti-Quorum Sensing Activities of 2,3-DCA
| QS-Regulated Phenotype | Concentration | Inhibition Rate (%) | Source |
| Violacein Production | 150 µg/mL | 73.9% | [3][4][9] |
| Biofilm Formation | 150 µg/mL | 37.8% | [3][4][9] |
| Swarming Motility | 150 µg/mL | 65.9% | [3][4][9] |
Mechanism of Action
Further investigations into the mechanism of action revealed that 2,3-DCA downregulates the expression of key QS-related genes in C. violaceum, including cviR (the signal receptor) and the vioA, vioB, and vioE genes responsible for violacein synthesis.[1][3] Molecular docking studies suggest that 2,3-DCA competitively binds to the same pocket on the CviR receptor as the natural signaling molecule, N-hexanoyl-L-homoserine lactone (C6-HSL), thereby blocking the activation of the QS cascade.[1][3]
Diagram of the Proposed Mechanism of Action:
Caption: Competitive inhibition of the CviR receptor by 2,3-DCA.
Conclusion and Future Perspectives
The discovery of this compound from Nocardiopsis metallicus serves as a compelling case study in the successful application of bioassay-guided isolation for the identification of novel anti-infective agents.[1] This cinnamic acid derivative demonstrates significant potential as a quorum sensing inhibitor, capable of attenuating virulence phenotypes in a model bacterial system without affecting cell viability.[1] The elucidation of its competitive binding mechanism to the CviR receptor provides a solid foundation for further optimization and development.[3]
Future research should focus on several key areas:
-
Spectrum of Activity: Evaluating the efficacy of 2,3-DCA against a broader range of clinically relevant pathogens that utilize similar QS systems.
-
In Vivo Studies: Assessing the therapeutic potential of 2,3-DCA in animal models of infection.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of 2,3-DCA to identify key structural features required for activity and to potentially enhance potency and pharmacokinetic properties.
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Zheng, L., et al. (2024). This compound from a Marine Actinomycete, a Promising Quorum Sensing Inhibitor in Chromobacterium violaceum. Marine Drugs, 22(4), 177. [Link]
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Methodological & Application
Synthesis of 2,3-Dimethoxycinnamic Acid: A Detailed Protocol and Mechanistic Insight
Abstract
This application note provides a comprehensive, step-by-step protocol for the synthesis of 2,3-dimethoxycinnamic acid, a valuable intermediate in pharmaceutical and organic synthesis. The featured methodology is an adaptation of the Doebner reaction, a modification of the Knoevenagel condensation, which offers high yields and operational simplicity. This guide is designed for researchers, chemists, and drug development professionals, offering not only a detailed experimental procedure but also insights into the reaction mechanism, safety protocols, and characterization of the final product.
Introduction: The Significance of Cinnamic Acid Derivatives
Cinnamic acid and its derivatives are a class of organic compounds widely found in the plant kingdom.[1] These molecules, characterized by a phenyl group attached to an acrylic acid moiety, serve as crucial precursors in the biosynthesis of flavonoids, stilbenes, and other significant natural products.[1][2] Methoxylated derivatives of cinnamic acid, in particular, have garnered significant attention from the scientific community for their broad spectrum of biological activities, including antioxidant, anti-inflammatory, antimicrobial, antidiabetic, and anticancer properties.[1][3][4][5][6][7]
This compound (C₁₁H₁₂O₄) is a key synthetic intermediate.[3][8] Its structural features make it an attractive building block for the development of novel therapeutic agents and other high-value organic molecules.[4][5] This document details a robust and reliable laboratory-scale synthesis of this compound, adapted from a well-established procedure published in Organic Syntheses.[9]
Reaction Scheme & Mechanism
The synthesis proceeds via a Knoevenagel condensation, specifically the Doebner modification, between 2,3-dimethoxybenzaldehyde and malonic acid.[9][10] Pyridine serves as the solvent and a basic catalyst, while piperidine is used as a more potent basic catalyst to facilitate the reaction.[9][11]
Overall Reaction:
(CH₃O)₂C₆H₃CHO + CH₂(COOH)₂ → (CH₃O)₂C₆H₃CH=CHCOOH + CO₂ + H₂O
The reaction mechanism involves three key stages:
-
Enolate Formation: The basic catalyst (piperidine) deprotonates the α-carbon of malonic acid, forming a reactive nucleophilic enolate.
-
Knoevenagel Condensation: The enolate attacks the electrophilic carbonyl carbon of 2,3-dimethoxybenzaldehyde. This is a classic carbon-carbon bond-forming reaction.[12][13]
-
Decarboxylation: The resulting unstable dicarboxylic acid intermediate readily loses carbon dioxide upon heating, driven by the formation of a stable conjugated system, to yield the final α,β-unsaturated carboxylic acid product, this compound.
Diagram of the Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | Moles | Notes |
| 2,3-Dimethoxybenzaldehyde | C₉H₁₀O₃ | 166.17 | 166 g | 1.0 | Practical grade is sufficient.[9] Can be handled as a liquid for easy transfer.[9] |
| Malonic Acid | C₃H₄O₄ | 104.06 | 208 g | 2.0 | An excess is crucial for achieving high yields.[9] |
| Pyridine | C₅H₅N | 79.10 | 400 mL | - | Acts as solvent and base. |
| Piperidine | C₅H₁₁N | 85.15 | 15 mL | - | Catalyst. |
| Concentrated Hydrochloric Acid | HCl | 36.46 | ~500 mL | - | For acidification. |
| Sodium Hydroxide | NaOH | 40.00 | 80 g | - | For purification step. |
| Water | H₂O | 18.02 | Several Liters | - | For work-up and washing. |
Detailed Experimental Protocol
This protocol is adapted from the procedure published in Organic Syntheses, Coll. Vol. 4, p.731 (1963).[9]
4.1. Reaction Setup
-
In a 3-liter round-bottom flask equipped with a reflux condenser and a thermometer, combine 208 g (2 moles) of malonic acid, 166 g (1 mole) of 2,3-dimethoxybenzaldehyde, and 400 mL of pyridine.[9]
-
Gently warm the mixture on a steam bath while shaking to completely dissolve the malonic acid. It is critical that all malonic acid is in solution before proceeding to the next step to ensure a controlled reaction.[9]
-
Once a clear solution is obtained, add 15 mL of piperidine.[9]
4.2. Reaction Execution
-
Heat the reaction mixture to an internal temperature of 80-85°C and maintain this temperature for 1 hour. Evolution of carbon dioxide gas will become noticeable around 55-60°C.[9]
-
After 1 hour, increase the heating to bring the mixture to a gentle reflux (internal temperature of 109-115°C) and maintain for an additional 3 hours.[9]
4.3. Product Isolation and Purification
-
After the reflux period, allow the reaction mixture to cool to room temperature.
-
Pour the cooled, dark reaction mixture into a large beaker containing 4 liters of cold water.
-
Slowly and with vigorous stirring, acidify the mixture by adding approximately 500 mL of concentrated hydrochloric acid. The solution should be strongly acidic to litmus paper. A light-brown precipitate of the crude product will form.
-
Collect the crude crystals by suction filtration and wash them thoroughly with four 150-mL portions of cold water.[9]
-
To purify the product, dissolve the crude acid in a solution of 80 g of sodium hydroxide in 3 liters of water.
-
Filter the resulting solution to remove any insoluble impurities. Dilute the filtrate with an additional 1.2 liters of water.[9]
-
With stirring, re-acidify the solution by adding 600 mL of 1:1 hydrochloric acid. The purified this compound will precipitate as a crystalline solid.[9]
-
Collect the crystalline product by suction filtration and wash with three 150-mL portions of cold water.[9]
-
Dry the product at 60–70°C. The expected yield is 180–205 g (87–98%).[9]
Product Characterization
| Property | Value | Source |
| Appearance | White to off-white crystalline powder | [3] |
| Molecular Formula | C₁₁H₁₂O₄ | [8][14][15][16] |
| Molecular Weight | 208.21 g/mol | [3][8][14][15] |
| Melting Point | 174–178°C (crude), can be recrystallized | [9] |
| Solubility | Sparingly soluble in water, soluble in ethanol, acetone | [3][17] |
| ¹H NMR | The trans configuration is confirmed by a large coupling constant (~15.9 Hz) between the vinyl protons. | [14] |
| IR (cm⁻¹) | ~1650-1700 (C=O stretch), 2500-3300 (broad O-H stretch), ~1000-1300 (C-O stretch). | [14] |
| Mass Spec (m/z) | Molecular ion peak at m/z 208.[14] | [14][15] |
Safety and Handling
-
General Precautions: This procedure should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[17][18][19][20]
-
2,3-Dimethoxybenzaldehyde: Causes skin and eye irritation. May cause respiratory irritation if inhaled.[17][20]
-
Malonic Acid: May be harmful if swallowed and causes skin and serious eye irritation.[21]
-
Pyridine & Piperidine: These are flammable liquids with strong, unpleasant odors. They are harmful if swallowed, inhaled, or in contact with skin. Handle with care in a fume hood.
-
Hydrochloric Acid & Sodium Hydroxide: These are corrosive. Handle with extreme care to avoid contact with skin and eyes. The neutralization process is exothermic and should be performed slowly with cooling if necessary.
-
Waste Disposal: All chemical waste must be disposed of in accordance with local, state, and federal regulations.
Conclusion
The Doebner-modified Knoevenagel condensation described provides an efficient and high-yielding pathway for the synthesis of this compound. The use of an excess of malonic acid is a key parameter for driving the reaction to completion and achieving excellent yields.[9] The straightforward purification procedure yields a product of high purity suitable for subsequent use in research and development, particularly in the synthesis of complex pharmaceutical compounds. By understanding the underlying mechanism and adhering to the safety protocols, researchers can reliably produce this valuable chemical intermediate.
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Application Notes and Protocols for the Synthesis of 2,3-Dimethoxycinnamic Acid via Knoevenagel Condensation
Abstract
This document provides a comprehensive technical guide for the synthesis of 2,3-dimethoxycinnamic acid, a valuable intermediate in pharmaceutical and organic synthesis. The protocol detailed herein utilizes the Doebner modification of the Knoevenagel condensation, reacting 2,3-dimethoxybenzaldehyde with malonic acid. This guide is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step experimental procedure but also in-depth explanations of the underlying chemical principles, the rationale behind procedural choices, and a framework for self-validating results through rigorous characterization.
Introduction and Scientific Background
The Knoevenagel condensation is a cornerstone reaction in organic chemistry for the formation of carbon-carbon double bonds.[1] It involves the reaction of an aldehyde or ketone with a compound possessing an active methylene group, catalyzed by a weak base.[2] The specific application detailed here is the Doebner modification, which employs malonic acid as the active methylene component and a mixture of pyridine and piperidine as the catalytic system.[3][4] This modification is particularly powerful as it typically results in the spontaneous decarboxylation of the intermediate to yield an α,β-unsaturated carboxylic acid.[3]
The synthesis of this compound is of significant interest due to the prevalence of the cinnamic acid scaffold in biologically active molecules and as a precursor for more complex chemical entities. Understanding the nuances of this reaction is critical for achieving high yields and purity.
The Doebner-Knoevenagel Mechanism: A Tale of Two Catalysts
The successful synthesis of this compound via this protocol hinges on the synergistic roles of pyridine and piperidine. While both are bases, they facilitate different key steps of the reaction mechanism.
-
Piperidine: As a secondary amine, piperidine acts as the primary catalyst for the initial C-C bond formation. It reacts with the aldehyde (2,3-dimethoxybenzaldehyde) to form a highly electrophilic iminium ion.[3] This activation is crucial as it makes the aldehyde carbonyl carbon more susceptible to nucleophilic attack by the enolate of malonic acid.[4][5]
-
Pyridine: Pyridine serves a dual function. Firstly, it acts as the solvent for the reaction. Secondly, its basicity is sufficient to facilitate the deprotonation of malonic acid to form the necessary nucleophile. Crucially, in the Doebner modification, pyridine also promotes the final, concerted decarboxylation and elimination step from the intermediate, driving the reaction towards the desired cinnamic acid product.[2][3]
The overall transformation from reactants to the final product is a well-orchestrated sequence of catalytic steps, which is visualized in the diagram below.
Figure 1. Mechanism of the Doebner-Knoevenagel Condensation.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a robust and verified procedure published in Organic Syntheses, ensuring high reliability and reproducibility.[6]
Reagent and Equipment Data
| Reagent | Formula | MW ( g/mol ) | M.P. (°C) | B.P. (°C) | Hazards |
| 2,3-Dimethoxybenzaldehyde | C₉H₁₀O₃ | 166.17 | 48-52 | 163-165 / 10 mmHg | Irritant |
| Malonic Acid | C₃H₄O₄ | 104.06 | 135-137 (dec.) | - | Corrosive, Irritant |
| Pyridine | C₅H₅N | 79.10 | -42 | 115 | Flammable, Toxic, Carcinogen |
| Piperidine | C₅H₁₁N | 85.15 | -9 | 106 | Flammable, Toxic, Corrosive |
| Hydrochloric Acid (conc.) | HCl | 36.46 | - | - | Corrosive, Toxic |
| Sodium Hydroxide | NaOH | 40.00 | 318 | 1388 | Corrosive |
Equipment: 3 L Round-bottom flask, reflux condenser, thermometer, heating mantle, large beaker (5 L), Büchner funnel, vacuum flask, standard laboratory glassware.
Step-by-Step Synthesis Procedure
Figure 2. Overall workflow for the synthesis of this compound.
-
Reagent Charging: In a 3 L round-bottomed flask, combine 208 g (2.0 moles) of malonic acid , 166 g (1.0 mole) of 2,3-dimethoxybenzaldehyde , and 400 mL of pyridine .[6]
-
Dissolution: Gently warm the mixture on a steam bath or with a heating mantle to approximately 50°C, with shaking, until all the malonic acid has dissolved. It is critical to ensure a homogeneous solution before proceeding.[6]
-
Catalyst Addition: Add 15 mL of piperidine to the solution. Fit the flask with a reflux condenser and a thermometer.[6]
-
Condensation Phase: Heat the mixture to an internal temperature of 80–85°C and maintain this temperature for 1 hour .[6] Evolution of carbon dioxide gas will become noticeable around 55-60°C.
-
Expert Insight: This initial, milder heating period is optimized for the condensation reaction, allowing the formation of the C-C bond without promoting significant side reactions or premature, vigorous decarboxylation.
-
-
Decarboxylation Phase: After 1 hour, increase the heating to bring the mixture to a gentle reflux (109–115°C ) and maintain for an additional 3 hours .[6]
-
Expert Insight: The higher temperature of the reflux phase is essential to drive the decarboxylation of the intermediate to completion, ensuring a high conversion to the final cinnamic acid product.[4]
-
-
Work-up and Precipitation: Cool the reaction mixture to room temperature. In a large 5 L beaker, prepare a solution of 500 mL of concentrated hydrochloric acid in 4 L of cold water . Pour the cooled reaction mixture slowly into the stirred acidic solution. The product will precipitate as a light-brown solid.[6]
-
Isolation of Crude Product: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with four 150 mL portions of cold water to remove residual pyridine hydrochloride and other water-soluble impurities.[6]
Purification Protocol: Acid-Base Extraction
This purification step is critical for removing unreacted starting materials and side products, yielding a product of high purity. The process leverages the acidic nature of the desired product.
Figure 3. Purification via acid-base extraction.
-
Base Dissolution: Dissolve the crude, washed solid in a solution of 80 g of sodium hydroxide in 3 L of water .[6]
-
Filtration: Filter the basic solution to remove any insoluble impurities. Dilute the filtrate with an additional 1.2 L of water .[6]
-
Re-precipitation: Slowly, and with vigorous stirring, add 600 mL of 1:1 hydrochloric acid to the filtrate. The solution should be strongly acidic. The purified this compound will precipitate as a crystalline solid.[6]
-
Final Isolation and Drying: Collect the purified product by vacuum filtration. Wash the filter cake with three 150 mL portions of cold water to remove any inorganic salts. Dry the product at 60–70°C.[6]
Expected Yield: 180–205 g (87–98%).[6]
Product Characterization and Validation
To ensure the identity and purity of the synthesized this compound, the following characterization methods are recommended.
| Property | Expected Value | Source(s) |
| Appearance | Light-brown to white crystalline solid | [6] |
| Melting Point | 179-180°C (after recrystallization) | [6] |
| Molecular Formula | C₁₁H₁₂O₄ | [11] |
| Molecular Weight | 208.21 g/mol | [11] |
Spectroscopic Analysis
-
¹H NMR Spectroscopy: The ¹H NMR spectrum provides definitive structural confirmation. The two vinyl protons (C=C-H) are most diagnostic. They should appear as two distinct doublets with a large coupling constant (J value) of approximately 16 Hz, which is characteristic of a trans (E) configuration.[12]
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands confirming the key functional groups. A very broad peak from 3300-2500 cm⁻¹ indicates the O-H stretch of the hydrogen-bonded carboxylic acid. A strong, sharp peak between 1760-1690 cm⁻¹ corresponds to the C=O carbonyl stretch.[13][14]
Safety and Waste Disposal
This procedure involves hazardous materials and should only be performed by trained personnel in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., butyl rubber for pyridine) must be worn at all times.
-
Reagent Handling:
-
Pyridine: Is a flammable, toxic liquid and a suspected carcinogen. Avoid inhalation and skin contact. Store away from ignition sources and strong acids.[1][15]
-
Piperidine: Is a flammable, toxic, and corrosive liquid. Handle with extreme care to avoid contact and inhalation.
-
Acids and Bases: Concentrated HCl and solid NaOH are highly corrosive. Handle with appropriate care to prevent severe burns.
-
-
Waste Disposal: The aqueous filtrate from the final product collection will be acidic. All pyridine- and piperidine-containing waste must be collected in a designated, sealed hazardous waste container. Do not pour organic waste down the drain. Dispose of all chemical waste in accordance with local, state, and federal regulations.[15]
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Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. J. Phys. Chem. B2017 , 121 (20), 5300-5307. [Link]
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Interpretation of the H1-NMR Spectrum of Cinnamic Acid. Filo. [Link] (accessed Jan 11, 2026).
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Tietze, L. F.; et al. The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. RSC Adv., 2021 , 11, 2196-2224. [Link]
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Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. [Link] (accessed Jan 11, 2026).
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Koo, J.; Fish, M. S.; Walker, G. N.; Blake, J. This compound. Organic Syntheses, Coll. Vol. 4, p.327 (1963 ); Vol. 31, p.35 (1951 ). [Link]
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Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. Molecules2011 , 16(8), 6639-6649. [Link]
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Separating Acidic, Basic and Neutral Compounds. AZoM. [Link] (accessed Jan 11, 2026).
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Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis. Front. Chem., 2018 , 6, 399. [Link]
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Solvent-Free Knoevenagel Condensations and Michael Additions in the Solid State and in the Melt with Quantitative Yield. ResearchGate. [Link] (accessed Jan 11, 2026).
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Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. [Link] (accessed Jan 11, 2026).
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Application Note & Protocol: Synthesis of 2,3-Dimethoxycinnamic Acid via the Doebner Reaction
Abstract
This document provides a comprehensive guide for the synthesis of 2,3-Dimethoxycinnamic acid, a valuable intermediate in pharmaceutical and organic synthesis. The protocol detailed herein utilizes the Doebner reaction, a modification of the Knoevenagel condensation, which is highly effective for preparing α,β-unsaturated carboxylic acids. We delve into the mechanistic underpinnings of the reaction, provide a robust, step-by-step experimental procedure, and offer expert insights into process optimization and troubleshooting. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and high-yield method for the preparation of substituted cinnamic acids.
Introduction and Scientific Background
The synthesis of cinnamic acids and their derivatives is of paramount importance in organic chemistry due to their prevalence in natural products and their utility as precursors for pharmaceuticals, polymers, and fragrances.[1] The Doebner reaction, a modification of the Knoevenagel condensation, stands out as a superior method for this transformation.[2][3] It involves the condensation of an aromatic aldehyde with malonic acid, catalyzed by a basic amine, typically in a pyridine solvent.[4]
A key advantage of the Doebner modification is the in-situ decarboxylation of the intermediate alkylidenemalonic acid, which is facilitated by the pyridine solvent, driving the reaction towards the formation of the desired α,β-unsaturated carboxylic acid and yielding carbon dioxide as the only byproduct.[1][2] This process is generally more efficient and proceeds under milder conditions than the classical Perkin reaction, often resulting in higher yields.[3]
This application note specifically details the synthesis of this compound from 2,3-dimethoxybenzaldehyde. The protocol is adapted from a well-established and validated procedure published in Organic Syntheses, ensuring reliability and reproducibility.[5]
Reaction Mechanism and Rationale
Understanding the reaction mechanism is critical for troubleshooting and optimization. The Doebner reaction proceeds through several distinct steps, each influenced by the specific reagents and conditions employed.
-
Enolate Formation: Malonic acid, possessing acidic α-hydrogens, is deprotonated by the piperidine catalyst to form an enolate nucleophile.
-
Aldol-Type Condensation: The enolate attacks the electrophilic carbonyl carbon of 2,3-dimethoxybenzaldehyde. Piperidine's role is crucial here; it is a more effective base than pyridine and can form a more reactive iminium ion with the aldehyde, accelerating the condensation step.[6]
-
Dehydration: The resulting aldol-type addition product undergoes dehydration (elimination of a water molecule) to form a stable, conjugated α,β-unsaturated dicarboxylic acid intermediate.
-
Decarboxylation: The intermediate, upon heating in pyridine, undergoes decarboxylation to yield the final this compound product. Pyridine not only serves as the solvent but also promotes this final decarboxylation step.[1]
Caption: A simplified representation of the Doebner reaction mechanism.
Detailed Experimental Protocol
This protocol is designed for the synthesis of this compound on a 1-mole scale of the starting aldehyde. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Moles | Equiv. | Amount |
| 2,3-Dimethoxybenzaldehyde | C₉H₁₀O₃ | 166.17 | 1.0 | 1.0 | 166 g |
| Malonic Acid | C₃H₄O₄ | 104.06 | 2.0 | 2.0 | 208 g |
| Pyridine | C₅H₅N | 79.10 | - | - | 400 mL |
| Piperidine | C₅H₁₁N | 85.15 | - | catalyst | 15 mL |
| Hydrochloric Acid (conc.) | HCl | 36.46 | - | - | ~500 mL |
| Sodium Hydroxide | NaOH | 40.00 | - | - | 80 g |
Equipment
-
3-L Round-bottom flask
-
Reflux condenser
-
Thermometer
-
Heating mantle or steam bath
-
Large beaker (5 L or greater)
-
Suction filtration apparatus (Büchner funnel, filter flask)
-
Drying oven
Reaction Workflow
Caption: A flowchart of the key steps in the synthesis and purification.
Step-by-Step Procedure
-
Flask Setup: In a 3-L round-bottom flask equipped with a reflux condenser and a thermometer, combine 208 g (2 moles) of malonic acid, 166 g (1 mole) of 2,3-dimethoxybenzaldehyde, and 400 mL of pyridine.[5]
-
Scientist's Note: Using a two-fold excess of malonic acid is crucial for driving the reaction to completion and achieving high yields.[5] Equimolar amounts can result in yields as low as 50%.
-
-
Dissolution: Gently warm the mixture on a steam bath to approximately 50°C, with occasional swirling, until all the malonic acid has dissolved.[5]
-
Causality: Ensuring complete dissolution of the malonic acid before catalysis begins is essential for a homogeneous reaction and to prevent uncontrolled exotherms.[5]
-
-
Catalyst Addition: Add 15 mL of piperidine to the warm solution.
-
Initial Heating: Heat the mixture to maintain an internal temperature of 80–85°C for 1 hour. The evolution of carbon dioxide should become apparent around 55-60°C.[5]
-
Reflux: Increase the heating to bring the mixture to a gentle reflux (internal temperature of 109–115°C) and maintain for an additional 3 hours.[5]
-
Quenching and Precipitation: After the reflux period, allow the reaction mixture to cool to room temperature. In a large beaker, prepare 4 L of cold water. Pour the cooled reaction mixture into the cold water with stirring.
-
Acidification: Slowly and carefully add 500 mL of concentrated hydrochloric acid to the aqueous mixture with continuous stirring. The solution should be strongly acidic to litmus paper. A light-brown crystalline solid will precipitate.
-
Trustworthiness: This step protonates the carboxylate salt of the product, rendering it insoluble in the acidic aqueous solution and allowing for its isolation.
-
-
Crude Product Isolation: Collect the precipitated solid by suction filtration using a Büchner funnel. Wash the filter cake with four 150-mL portions of cold water to remove residual pyridine hydrochloride and other water-soluble impurities.[5]
-
Purification (Base Wash): Transfer the crude solid to a large beaker. Add a solution of 80 g of sodium hydroxide in 3 L of water and stir until the acid dissolves to form its sodium salt. Filter this basic solution to remove any insoluble impurities.
-
Final Precipitation: Dilute the filtrate with an additional 1.2 L of water. While stirring, acidify the solution by adding 600 mL of 1:1 hydrochloric acid. The purified this compound will precipitate as a crystalline solid.
-
Final Isolation and Drying: Collect the purified product by suction filtration. Wash the crystals with three 150-mL portions of cold water. Dry the product in an oven at 60–70°C.[5]
Expected Results
-
Yield: 180–205 g (87–98% theoretical yield).[5]
-
Appearance: Light-brown to off-white crystalline solid.
-
Melting Point: 174–178°C.[5]
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
Melting Point: A sharp melting point within the expected range indicates high purity.
-
NMR Spectroscopy:
-
¹H NMR will show characteristic peaks for the vinyl protons, aromatic protons, and the two methoxy groups.
-
¹³C NMR will confirm the presence of the carboxylic acid carbonyl carbon, the olefinic carbons, and the carbons of the dimethoxy-substituted aromatic ring.
-
-
Infrared (IR) Spectroscopy: The spectrum should display a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a strong C=O stretch (~1680 cm⁻¹), and C=C stretching for the alkene and aromatic ring.[7]
Troubleshooting and Optimization
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Insufficient excess of malonic acid. | Ensure a 2:1 molar ratio of malonic acid to aldehyde is used.[5] |
| Incomplete reaction. | Confirm that reaction temperatures and times were followed. Monitor reaction progress by TLC if necessary. | |
| Reaction Uncontrolled | Piperidine added before malonic acid was fully dissolved. | Always ensure a homogeneous solution before adding the catalyst.[5] |
| Product Oily/Gummy | Impurities present, incomplete removal of pyridine. | Ensure thorough washing of the crude and pure product with cold water during filtration steps. |
| Product Fails to Precipitate | Insufficient acidification. | Check the pH of the solution after adding HCl. Add more acid if necessary until the solution is strongly acidic. |
Safety Considerations
-
Pyridine: Toxic, flammable, and has a strong, unpleasant odor. Handle exclusively in a fume hood.
-
Piperidine: Corrosive, flammable, and toxic. Avoid contact with skin and eyes.
-
Hydrochloric Acid: Highly corrosive. Handle with extreme care, wearing appropriate gloves and eye protection. The addition to the reaction mixture is exothermic.
-
Sodium Hydroxide: Corrosive. Causes severe burns.
-
The reaction involves heating flammable solvents. Ensure no ignition sources are present and that the heating apparatus is in good working order.
References
-
The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. RSC Advances. [Link]
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Koo, J., Fish, M. S., Walker, G. N., & Blake, J. (1963). This compound. Organic Syntheses, Coll. Vol. 4, 731. [Link]
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Application Note: A Comprehensive Guide to the Synthesis of 2,3-Dimethoxycinnamic Acid via Aldol-Type Condensation
Abstract: This document provides a detailed protocol and technical guide for the synthesis of 2,3-dimethoxycinnamic acid, a valuable intermediate in pharmaceutical and organic synthesis.[1][2] The primary method detailed is the Doebner modification of the Knoevenagel condensation, an aldol-type reaction that offers high yields and operational simplicity. We will explore the underlying reaction mechanism, provide a robust, step-by-step experimental protocol, and offer expert insights into process optimization and troubleshooting. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable method for the preparation of this key cinnamic acid derivative.
Theoretical Background and Mechanistic Insight
The formation of carbon-carbon bonds is a cornerstone of organic synthesis, and the aldol condensation and its variants are among the most powerful tools for this purpose.[3] These reactions involve the nucleophilic addition of an enolate (or equivalent) to a carbonyl group, typically followed by dehydration to yield an α,β-unsaturated carbonyl compound.
While several methods exist for synthesizing this compound, the Doebner reaction , a modification of the Knoevenagel condensation, is particularly effective.[4] This method involves the reaction of an aromatic aldehyde (2,3-dimethoxybenzaldehyde) with malonic acid in the presence of a basic catalyst system, such as pyridine and piperidine. It is often preferred over the classical Perkin reaction—which uses an acid anhydride at high temperatures—due to its milder conditions and consistently higher yields.[5][6]
Causality of Reagent Selection:
-
2,3-Dimethoxybenzaldehyde: The electrophilic partner in the condensation. The electron-donating methoxy groups activate the aromatic ring but do not sterically hinder the reactive aldehyde group.
-
Malonic Acid: The nucleophile precursor. The methylene protons between the two carboxylic acid groups are highly acidic (pKa ≈ 13), allowing for easy deprotonation by a mild base to form a reactive enolate. An excess is used to drive the reaction equilibrium towards the product.[4]
-
Pyridine: Serves as both the solvent and a basic catalyst.
-
Piperidine: A stronger base than pyridine, used in catalytic amounts to facilitate the initial deprotonation of malonic acid and accelerate the reaction.
The reaction proceeds through a well-defined mechanism involving condensation followed by a spontaneous decarboxylation.
Reaction Mechanism: The Doebner Condensation
Caption: Mechanism of the Doebner condensation for synthesizing this compound.
Experimental Protocol: Doebner Synthesis
This protocol is an adaptation of a verified procedure from Organic Syntheses, a trusted source for reliable chemical preparations.[4]
2.1. Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 2,3-Dimethoxybenzaldehyde | 166.17 | 166 g | 1.0 | Practical grade is sufficient. Can be handled as a liquid by gentle warming.[4] |
| Malonic Acid | 104.06 | 208 g | 2.0 | A 2:1 molar excess is crucial for achieving high yields.[4] |
| Pyridine | 79.10 | 400 mL | - | Reagent grade, acts as solvent and base. |
| Piperidine | 85.15 | 15 mL | - | Catalyst. |
| Concentrated HCl | 36.46 | ~500 mL | - | For acidification during work-up. |
| Sodium Hydroxide (NaOH) | 40.00 | 80 g | 2.0 | For purification step. |
| Water (Deionized) | 18.02 | Several Liters | - | For work-up and washing. |
| Methyl Ethyl Ketone (MEK) | 72.11 | As needed | - | For optional recrystallization. |
2.2. Equipment
-
3 L Round-bottom flask
-
Reflux condenser
-
Thermometer
-
Heating mantle or steam bath
-
Large beaker (5 L or greater)
-
Büchner funnel and suction filtration apparatus
-
Standard laboratory glassware
2.3. Synthesis Workflow
Caption: Step-by-step experimental workflow for the synthesis of this compound.
2.4. Step-by-Step Procedure
Caution: This procedure should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves. Pyridine has a strong, unpleasant odor. Concentrated acids and bases are corrosive.
-
Reaction Setup: In a 3 L round-bottom flask, combine 2,3-dimethoxybenzaldehyde (166 g, 1 mole), malonic acid (208 g, 2 moles), and pyridine (400 mL).[4]
-
Dissolution: Gently warm the mixture on a steam bath while swirling until the malonic acid is completely dissolved. It is critical that all solids are in solution before proceeding to ensure a controlled reaction.[4]
-
Catalyst Addition and Heating: Add piperidine (15 mL) to the solution. Fit the flask with a reflux condenser and a thermometer.
-
Controlled Heating: Heat the mixture to an internal temperature of 80–85°C and maintain it for 1 hour. Following this, increase the heat to bring the mixture to a gentle reflux (internal temperature of 109–115°C) and maintain for an additional 3 hours.[4]
-
Work-up - Quenching and Acidification: After the reflux period, allow the reaction mixture to cool to room temperature. In a large beaker, pour the cooled reaction mixture into 4 L of cold water.
-
Precipitation: Slowly and with vigorous stirring, add concentrated hydrochloric acid (~500 mL) to the aqueous mixture until it is strongly acidic (test with pH paper). A light-brown solid will precipitate.
-
Crude Product Isolation: Collect the crude crystalline solid by suction filtration using a Büchner funnel. Wash the filter cake with four 150 mL portions of cold water to remove residual acids and pyridine hydrochloride.[4]
-
Purification: Dissolve the crude product in a solution of sodium hydroxide (80 g) in 3 L of water. Filter this basic solution by gravity or suction to remove any insoluble impurities.
-
Final Product Precipitation: Transfer the filtrate to a large beaker and, with stirring, acidify by adding 600 mL of 1:1 hydrochloric acid. The pure this compound will precipitate as a crystalline solid.
-
Final Isolation and Drying: Collect the purified product by suction filtration and wash it with three 150 mL portions of cold water. Dry the product in an oven at 60–70°C.
-
Optional Recrystallization: While the product is often pure enough, further purification can be achieved by recrystallization from methyl ethyl ketone (approx. 12 mL of solvent per gram of acid).[4]
Data and Characterization
3.1. Expected Results
| Parameter | Expected Value | Source(s) |
| Product Appearance | White to light-brown crystalline solid | [2][4] |
| Expected Yield | 180–205 g (87–98%) | [4] |
| Molecular Formula | C₁₁H₁₂O₄ | [7] |
| Molar Mass | 208.21 g/mol | [7] |
| Melting Point | 174–178°C (crude), 182-184°C (purified) | [4][8] |
3.2. Spectroscopic Characterization
-
¹H NMR: The spectrum should confirm the trans configuration of the double bond, evidenced by a large coupling constant (J ≈ 16 Hz) for the two vinyl protons. Signals for the two methoxy groups (~3.9 ppm) and aromatic protons will also be present.[1]
-
IR Spectroscopy: Key peaks will include a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1690 cm⁻¹), and a C=C stretch for the alkene (~1625 cm⁻¹).[9]
Application Notes and Troubleshooting
-
Importance of Anhydrous Conditions: While the Doebner reaction is more tolerant of moisture than some other organic reactions, using anhydrous pyridine can improve consistency. For the alternative Perkin reaction, anhydrous sodium acetate is strongly recommended.[6]
-
Temperature Control: The initial heating phase at 80-85°C allows for controlled condensation. Overheating can lead to side reactions and darker product coloration. The final reflux drives the decarboxylation to completion.
-
Troubleshooting Low Yields:
-
Incomplete Dissolution: Ensure all malonic acid is dissolved before adding piperidine. Undissolved solids will react poorly.[4]
-
Insufficient Heating: Ensure the reaction times and temperatures are met to drive the reaction to completion.
-
Loss During Work-up: Ensure complete precipitation by making the solution strongly acidic. Avoid using excessive water for washing, which can dissolve some of the product.
-
-
Alternative Synthesis: The Perkin Reaction: The Perkin reaction provides an alternative route by heating 2,3-dimethoxybenzaldehyde with acetic anhydride and sodium acetate at elevated temperatures (~200°C).[4][5] While historically significant, this method often requires higher temperatures and may result in lower yields compared to the Doebner protocol described herein.[10][11]
References
- Sathee NEET - IIT Kanpur. Perkin Reaction Mechanism.
-
Koo, J., Fish, M. S., Walker, G. N., & Blake, J. (1963). This compound. Organic Syntheses, Coll. Vol. 4, 327. Available from: [Link]
-
Longdom Publishing. (2017). A Concise Introduction of Perkin Reaction. Journal of Organic & Inorganic Chemistry. Available from: [Link]
-
Wikipedia. Perkin reaction. Available from: [Link]
-
BYJU'S. Perkin Reaction Mechanism. Available from: [Link]
-
Study.com. Perkin Reaction: Definition & Mechanism. Available from: [Link]
-
J&K Scientific LLC. (2021). Perkin Reaction. Available from: [Link]
-
Sari, Y., et al. (2020). Synthesis of Cinnamic Acid Based on Perkin Reaction Using Sonochemical Method and Its Potential as Photoprotective Agent. Indonesian Journal of Chemical Research. Available from: [Link]
-
PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]
-
Horning, E. C., et al. Ethyl α-acetyl-β-(2,3-dimethoxyphenyl)acrylate. Organic Syntheses. Available from: [Link]
-
Science of Synthesis. (2010). Synthesis by Aldol and Related Condensation Reactions. Thieme. Available from: [Link]
-
University of Calgary. Chem 353: Aldol condensation. Available from: [Link]
-
White Rose Research Online. (2020). Synthesis of [3-C-13]-2,3-dihydroxy-4-methoxybenzaldehyde. University of Leeds. Available from: [Link]
-
Magritek. (2016). The Aldol Condensation. Available from: [Link]
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- 6. jk-sci.com [jk-sci.com]
- 7. This compound | C11H12O4 | CID 99525 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 9. jurnal.uns.ac.id [jurnal.uns.ac.id]
- 10. Perkin reaction - Wikipedia [en.wikipedia.org]
- 11. byjus.com [byjus.com]
Application Note: A Detailed Protocol for Evaluating 2,3-Dimethoxycinnamic Acid as a Quorum Sensing Inhibitor using Chromobacterium violaceum
Abstract
Quorum sensing (QS) is a bacterial cell-to-cell communication system that regulates virulence and biofilm formation, making it a prime target for novel anti-virulence therapies. This application note provides a comprehensive experimental protocol for assessing the anti-QS activity of 2,3-Dimethoxycinnamic acid (2,3-DCA), a natural product known to interfere with QS signaling.[1][2] We utilize Chromobacterium violaceum, a widely adopted model organism, wherein QS-regulated production of the purple pigment violacein serves as a simple and robust colorimetric reporter.[3][4][5] This guide offers researchers, scientists, and drug development professionals detailed, step-by-step methodologies for determining the Minimum Inhibitory Concentration (MIC) of 2,3-DCA, performing the violacein inhibition assay, and quantifying the results. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility.
Introduction: Targeting Bacterial Communication
Bacteria employ a sophisticated communication system known as quorum sensing (QS) to coordinate gene expression in response to population density.[6][7] This process relies on the production, release, and detection of small signaling molecules called autoinducers.[8] When the bacterial population reaches a threshold, the accumulated autoinducers trigger signaling cascades that orchestrate collective behaviors such as biofilm formation, virulence factor secretion, and motility.[9][10]
Disrupting QS, or "quorum quenching," is an innovative anti-virulence strategy that aims to disarm pathogens without killing them, thereby exerting less selective pressure for the development of resistance compared to traditional antibiotics.[4] Chromobacterium violaceum serves as an excellent biosensor for screening QS inhibitors.[3][11] Its production of the vibrant purple pigment, violacein, is directly controlled by the CviI/R QS system, a homolog of the well-studied LuxI/R system.[3][6] The inhibition of this purple coloration provides a direct, visible, and quantifiable measure of anti-QS activity.[5][11]
This compound (2,3-DCA), a compound isolated from the marine actinomycete Nocardiopsis mentallicus, has been identified as a promising QS inhibitor.[1][2][12] This document provides a validated protocol for its evaluation.
Mechanism of Action: How 2,3-DCA Silences Bacteria
In Chromobacterium violaceum, the QS system is governed by the CviI autoinducer synthase and the CviR transcriptional regulator. CviI synthesizes the N-acylhomoserine lactone (AHL) signal molecule (typically C6-HSL or C10-HSL, depending on the strain).[3][6] This AHL molecule diffuses freely across the cell membrane. At a critical concentration, it binds to and activates the cytoplasmic CviR protein. This CviR-AHL complex then binds to specific DNA promoter regions, activating the transcription of target genes, including the vioABCDE operon responsible for violacein synthesis.[6]
Scientific evidence, including molecular docking studies, indicates that 2,3-DCA functions as a competitive antagonist.[1][2] It competes with the native AHL signal molecule for the same binding pocket on the CviR receptor protein. By occupying this site, 2,3-DCA prevents the activation of CviR, thereby blocking the downstream expression of QS-regulated genes and inhibiting violacein production.[1][2][12]
Caption: The sequential workflow for evaluating 2,3-DCA's anti-QS activity.
Detailed Experimental Protocols
Materials and Reagents
-
Bacterial Strain: Chromobacterium violaceum (e.g., ATCC 12472 or the biosensor strain CV026).
-
Test Compound: this compound (2,3-DCA).
-
Growth Media: Luria-Bertani (LB) Broth and LB Agar.
-
Solvent: Dimethyl sulfoxide (DMSO) for dissolving 2,3-DCA.
-
Equipment:
-
Shaking incubator (30°C).
-
Static incubator (30°C).
-
Spectrophotometer or microplate reader.
-
Sterile 96-well flat-bottom microtiter plates.
-
Sterile pipette tips and tubes.
-
Centrifuge for microplates.
-
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol uses the broth microdilution method to find the lowest concentration of 2,3-DCA that prevents visible bacterial growth.
-
Prepare 2,3-DCA Stock: Prepare a 10 mg/mL stock solution of 2,3-DCA in DMSO.
-
Prepare Bacterial Inoculum: Inoculate 5 mL of LB broth with a single colony of C. violaceum. Incubate overnight at 30°C with shaking (200 rpm). The next day, dilute this culture in fresh LB broth to an optical density at 600 nm (OD₆₀₀) of 0.1.
-
Plate Setup:
-
Add 100 µL of LB broth to wells in columns 2 through 12 of a 96-well plate.
-
Add 200 µL of the 2,3-DCA stock solution to the first well of a separate dilution plate and perform a two-fold serial dilution in DMSO.
-
Transfer a small, consistent volume (e.g., 2 µL) of each 2,3-DCA dilution to the corresponding wells of the assay plate (columns 1-10). This creates a range of final concentrations.
-
Column 11 will be the positive control (bacteria + DMSO vehicle, no 2,3-DCA).
-
Column 12 will be the negative control (LB broth only).
-
-
Inoculation: Add 100 µL of the diluted bacterial culture (OD₆₀₀ = 0.1) to wells in columns 1 through 11. The final volume in each well is 200 µL.
-
Incubation: Incubate the plate at 30°C for 24 hours without shaking.
-
Reading the MIC: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of 2,3-DCA at which no visible bacterial growth (turbidity) is observed. [4]
Protocol 2: Violacein Inhibition Assay
This assay quantifies the reduction in violacein production at non-bactericidal concentrations of 2,3-DCA.
-
Prepare 2,3-DCA Solutions: Based on the determined MIC, prepare solutions of 2,3-DCA in LB broth at various sub-inhibitory concentrations (e.g., 1/2 MIC, 1/4 MIC, 1/8 MIC). The highest concentration tested should not affect bacterial growth.
-
Prepare Bacterial Inoculum: Prepare the C. violaceum inoculum as described in Protocol 1 (diluted to OD₆₀₀ of 0.1).
-
Plate Setup:
-
In a 96-well plate, add 100 µL of the appropriate 2,3-DCA sub-MIC solution to triplicate wells for each concentration.
-
Add 100 µL of LB broth containing DMSO (at the same concentration as the highest 2,3-DCA well) to the positive control wells.
-
Add 200 µL of LB broth to the negative control (blank) wells.
-
-
Inoculation: Add 100 µL of the diluted bacterial culture to all wells except the negative control wells.
-
Incubation: Incubate the plate at 30°C for 24 hours with shaking (150 rpm) to ensure aeration. [4]
Protocol 3: Quantification of Violacein Production
-
Measure Bacterial Growth: After incubation, measure the OD₆₀₀ of the plate using a microplate reader to assess cell density. This is crucial for normalizing violacein production.
-
Violacein Extraction:
-
Centrifuge the microplate at 4000 rpm for 15 minutes to pellet the bacterial cells.
-
Carefully discard the supernatant without disturbing the pellets.
-
Add 200 µL of DMSO to each well to solubilize the violacein pellet. [4][11] * Resuspend the pellets by pipetting and shake the plate for 10-15 minutes to ensure complete dissolution of the purple pigment.
-
-
Measure Violacein: Measure the absorbance at 585 nm (A₅₈₅) using a microplate reader to quantify the violacein. [4]4. Data Analysis:
-
Normalize Data: For each well, calculate the ratio of violacein production to cell growth (A₅₈₅ / OD₆₀₀).
-
Calculate Inhibition: Use the normalized values to calculate the percentage of violacein inhibition for each 2,3-DCA concentration relative to the positive control (untreated) using the following formula: % Inhibition = [1 - (Normalized Value of Treated Sample / Normalized Value of Control)] x 100
-
Representative Data and Interpretation
The results of the experiment should be presented clearly for straightforward interpretation. A recent study demonstrated that 2,3-DCA significantly inhibits QS-regulated traits in C. violaceum. [1][2][12]At a concentration of 150 µg/mL, 2,3-DCA showed robust inhibition of violacein production (73.9%), swarming motility (65.9%), and biofilm formation (37.8%), while the MIC was determined to be over 500 µg/mL. [1]
| 2,3-DCA (µg/mL) | Cell Growth (OD₆₀₀) | Violacein (A₅₈₅) | Normalized QS Activity (A₅₈₅/OD₆₀₀) | % Inhibition |
|---|---|---|---|---|
| 0 (Control) | 0.85 ± 0.04 | 1.20 ± 0.07 | 1.41 | 0% |
| 50 | 0.84 ± 0.05 | 0.85 ± 0.06 | 1.01 | 28.4% |
| 100 | 0.83 ± 0.03 | 0.51 ± 0.04 | 0.61 | 56.7% |
| 150 | 0.82 ± 0.04 | 0.30 ± 0.03 | 0.37 | 73.8% |
| 512 (MIC) | < 0.05 | < 0.05 | - | >99% (Growth) |
Table 1: Representative data for the violacein inhibition assay with 2,3-DCA. Data are presented as mean ± standard deviation. The % inhibition is calculated based on the normalized QS activity. This data is illustrative, based on published findings. [1] A dose-dependent decrease in the normalized A₅₈₅/OD₆₀₀ ratio, without a significant change in the OD₆₀₀ reading at sub-MIC concentrations, is a clear indicator of potent anti-quorum sensing activity.
Conclusion
The protocols detailed in this application note provide a robust and reproducible framework for evaluating this compound as a quorum sensing inhibitor. By first establishing a non-toxic concentration range via MIC determination, the violacein inhibition assay allows for the specific and quantifiable assessment of anti-QS activity. This methodology confirms that 2,3-DCA disrupts the CviI/R signaling pathway in C. violaceum, making it a promising lead compound for the development of novel anti-virulence agents to combat bacterial infections.
References
-
Title: Quorum Sensing in Chromobacterium violaceum: DNA Recognition and Gene Regulation by the CviR Receptor. Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Chromobacterium Violaceum: A Model for Evaluating the Anti-Quorum Sensing Activities of Plant Substances. Source: MDPI URL: [Link]
-
Title: A Bioassay Protocol for Quorum Sensing Studies Using Vibrio campbellii. Source: Bio-protocol URL: [Link]
-
Title: Quorum sensing in gram-positive bacteria: assay protocols for staphylococcal agr and enterococcal fsr systems. Source: PubMed URL: [Link]
-
Title: Quorum sensing and Chromobacterium violaceum: exploitation of violacein production and inhibition for the detection of N-acylhomoserine lactones. Source: PubMed URL: [Link]
-
Title: Quorum sensing and Chromobacterium violaceum: exploitation of violacein production and inhibition for the detection of N-acylhomoserine lactones. Source: Microbiology Society URL: [Link]
-
Title: Quorum Sensing Inhibition by Bioactive Compou. Source: JoVE Journal URL: [Link]
-
Title: this compound from a Marine Actinomycete, a Promising Quorum Sensing Inhibitor in Chromobacterium violaceum. Source: National Institutes of Health (NIH) URL: [Link]
-
Title: this compound from a Marine Actinomycete, a Promising Quorum Sensing Inhibitor in Chromobacterium violaceum. Source: PubMed URL: [Link]
-
Title: Quantification of Violacein in Chromobacterium violaceum and Its Inhibition by Bioactive Compounds. Source: JoVE Journal URL: [Link]
-
Title: Methods for Measuring the Production of Quorum Sensing Signal Molecules. Source: Springer Link URL: [Link]
-
Title: this compound from a Marine Actinomycete, a Promising Quorum Sensing Inhibitor in Chromobacterium violaceum. Source: ResearchGate URL: [Link]
-
Title: A simple screening protocol for the identification of quorum signal antagonists. Source: PubMed URL: [Link]
-
Title: Attenuation of Pseudomonas aeruginosa Quorum Sensing by Natural Products: Virtual Screening, Evaluation and Biomolecular Interactions. Source: MDPI URL: [Link]
-
Title: this compound from a Marine Actinomycete, a Promising Quorum Sensing Inhibitor in Chromobacterium violaceum. Source: MDPI URL: [Link]
-
Title: Pseudomonas aeruginosa. Source: Wikipedia URL: [Link]
-
Title: Inhibition of Quorum-Sensing Regulator from Pseudomonas aeruginosa Using a Flavone Derivative. Source: MDPI URL: [Link]
-
Title: A Chemical Counterpunch: Chromobacterium violaceum ATCC 31532 Produces Violacein in Response to Translation-Inhibiting Antibiotics. Source: mBio - ASM Journals URL: [Link]
-
Title: Quorum Sensing in Pseudomonas aeruginosa and Its Relationship to Biofilm Development. Source: ASM Press URL: [Link]
-
Title: Pseudomonas aeruginosa quorum sensing as a potential antimicrobial target. Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Detection of Quorum-Sensing Molecules for Pathogenic Molecules Using Cell-Based and Cell-Free Biosensors. Source: PubMed Central URL: [Link]
-
Title: Understanding Quorum-Sensing and Biofilm Forming in Anaerobic Bacterial Communities. Source: MDPI URL: [Link]
Sources
- 1. This compound from a Marine Actinomycete, a Promising Quorum Sensing Inhibitor in Chromobacterium violaceum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound from a Marine Actinomycete, a Promising Quorum Sensing Inhibitor in Chromobacterium violaceum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Quorum Sensing Inhibition by Bioactive Compou - JoVE Journal [jove.com]
- 6. Quorum Sensing in Chromobacterium violaceum: DNA Recognition and Gene Regulation by the CviR Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-protocol.org [bio-protocol.org]
- 8. Understanding Quorum-Sensing and Biofilm Forming in Anaerobic Bacterial Communities [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
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- 11. Quantification of Violacein in Chromobacterium violaceum and Its Inhibition by Bioactive Compounds [jove.com]
- 12. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of 2,3-Dimethoxycinnamic Acid
Abstract: This document provides a comprehensive guide to the quantitative analysis of 2,3-Dimethoxycinnamic acid (2,3-DMCA), a compound of interest in pharmaceutical and metabolic research. We present detailed protocols for three distinct analytical methodologies: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible (UV-Vis) Spectrophotometry. Each protocol is designed to be a self-validating system, with explanations grounded in established analytical principles to ensure accuracy, precision, and reliability. This guide is intended for researchers, scientists, and drug development professionals requiring robust methods for the quantification of 2,3-DMCA in various matrices.
Introduction and Analytical Strategy
This compound is a derivative of cinnamic acid, a class of compounds widely distributed in the plant kingdom and integral to various biological pathways.[1] The methoxy substitutions on the phenyl ring significantly influence its chemical properties and potential pharmacological activities, making its accurate quantification critical for pharmacokinetic studies, quality control of natural products, and metabolic research.
The choice of an analytical method for 2,3-DMCA quantification is dictated by the sample matrix, required sensitivity, specificity, and available instrumentation.
-
High-Performance Liquid Chromatography (HPLC) is the workhorse technique for this class of compounds. It offers excellent separation of 2,3-DMCA from structurally similar molecules, making it ideal for complex matrices like plant extracts or biological fluids.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS) provides exceptional sensitivity and specificity. However, due to the low volatility and polar nature of 2,3-DMCA, a chemical derivatization step is mandatory to convert the analyte into a more volatile form suitable for GC analysis.[3]
-
UV-Visible Spectrophotometry is a simpler, more accessible technique. Its utility is based on the principle that a chromophore (the conjugated system in 2,3-DMCA) absorbs light at a characteristic wavelength.[4] This method is best suited for relatively pure samples, as its lack of separation capability makes it susceptible to interference from other UV-absorbing compounds.[4]
This guide will detail the protocols for each of these methods, explaining the causality behind experimental choices to empower the user to adapt and troubleshoot effectively.
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
This method is the most widely recommended for its balance of specificity, sensitivity, and ease of use for quantifying phenolic acids like 2,3-DMCA. The reversed-phase C18 column separates compounds based on hydrophobicity, while an acidified mobile phase ensures that the carboxylic acid group of 2,3-DMCA remains protonated, leading to sharp, symmetrical peaks and reproducible retention times.
Workflow for HPLC-DAD Analysis
Caption: Workflow for 2,3-DMCA quantification by HPLC-DAD.
Experimental Protocol
A. Materials and Reagents
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (ACS grade)
-
Ultrapure water (18.2 MΩ·cm)
B. Preparation of Solutions
-
Mobile Phase A: 0.1% Formic acid in ultrapure water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the 2,3-DMCA reference standard and transfer it to a 10 mL volumetric flask. Dissolve and bring to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution.[2] Store at 4°C.
-
Calibration Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the Primary Stock Solution with the initial mobile phase composition (e.g., 90% A: 10% B).
C. Sample Preparation
-
Solid Samples (e.g., plant material): Perform a solvent extraction. A common method is ultrasonic-assisted extraction with 80% methanol.[5] The resulting extract should be dried and reconstituted in the mobile phase.
-
Liquid Samples (e.g., plasma): Perform a protein precipitation by adding 3 parts of cold acetonitrile to 1 part plasma. Vortex, then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes. Collect the supernatant.
-
Final Step: All prepared samples must be filtered through a 0.22 µm syringe filter prior to injection to prevent clogging of the HPLC system.[5]
D. Chromatographic Conditions
-
Instrument: HPLC system with a quaternary pump, autosampler, column oven, and Diode-Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]
-
Column Temperature: 30°C.[6]
-
Flow Rate: 1.0 mL/min.[5]
-
Injection Volume: 20 µL.[6]
-
DAD Wavelength: Monitor at the absorption maxima. For cinnamic acid derivatives, this is typically around 270-330 nm.[1] A primary wavelength around 275 nm and a secondary around 320 nm is a good starting point.
-
Gradient Elution:
-
0-20 min: 10% to 50% B
-
20-25 min: 50% to 90% B
-
25-26 min: 90% to 10% B
-
26-30 min: Hold at 10% B (re-equilibration)
-
Method Validation Summary
The method should be validated according to ICH Q2(R2) guidelines.[7] The following table summarizes typical performance characteristics for HPLC analysis of phenolic acids.[6][8][9]
| Parameter | Typical Specification | Rationale |
| Linearity (R²) | ≥ 0.999 | Ensures a direct proportional relationship between concentration and detector response. |
| LOD (µg/mL) | 0.01 - 0.20 | The lowest concentration that can be reliably detected. |
| LOQ (µg/mL) | 0.03 - 0.50 | The lowest concentration that can be accurately quantified. |
| Precision (%RSD) | ≤ 2% (Repeatability) | Measures the closeness of results from successive measurements under the same conditions. |
| Accuracy (% Recovery) | 95 - 105% | Measures the closeness of the measured value to the true value, often assessed by spiking a blank matrix. |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for achieving very low detection limits. The primary challenge for analyzing 2,3-DMCA is its polarity and low volatility. This is overcome by a derivatization step, typically silylation, which replaces the acidic proton on the carboxylic acid group with a nonpolar trimethylsilyl (TMS) group, making the molecule volatile enough for GC analysis.[3]
Workflow for GC-MS Analysis
Caption: Workflow for 2,3-DMCA quantification by UV-Vis Spectrophotometry.
Experimental Protocol
A. Materials and Reagents
-
This compound reference standard
-
Ethanol or Methanol (Spectroscopic grade)
B. Instrument and Parameters
-
Instrument: Dual-beam UV-Vis Spectrophotometer.
-
Cuvettes: 1 cm path length quartz cuvettes.
-
Wavelength Range for Scan: 200-400 nm.
-
Measurement Wavelength (λmax): To be determined experimentally, expected to be around 275 nm and/or 320 nm. [1] C. Procedure
-
Determine λmax: Prepare a mid-range standard solution (e.g., 10 µg/mL) in the chosen solvent. Scan the solution from 400 nm down to 200 nm to identify the wavelength of maximum absorbance (λmax).
-
Prepare Standards: Prepare a stock solution (e.g., 100 µg/mL) of 2,3-DMCA in the solvent. Perform serial dilutions to create at least five calibration standards that will bracket the expected sample concentration.
-
Prepare Sample: Dissolve the sample in the same solvent used for the standards and dilute as necessary to ensure the absorbance falls within the linear range of the calibration curve (typically 0.1 - 1.0 AU).
-
Measurement:
-
Set the spectrophotometer to the determined λmax.
-
Fill a cuvette with the solvent to serve as a blank and zero the instrument.
-
Measure the absorbance of each calibration standard and the prepared sample(s).
-
D. Calculation
-
Construct a calibration curve by plotting the absorbance of the standards (y-axis) against their concentration (x-axis).
-
Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).
-
Calculate the concentration of 2,3-DMCA in the sample using the equation and correcting for any dilution factors.
E. Limitations This method's primary weakness is its lack of specificity. Any other compound in the sample that absorbs light at or near the chosen λmax will interfere with the measurement, leading to an overestimation of the 2,3-DMCA concentration. It is not suitable for complex matrices without prior purification of the analyte.
Method Comparison
| Feature | HPLC-DAD | GC-MS | UV-Vis Spectrophotometry |
| Specificity | High (Separation + UV Spectrum) | Very High (Separation + Mass) | Low (No Separation) |
| Sensitivity | High (µg/mL) | Very High (ng/mL) | Moderate (µg/mL) |
| Sample Throughput | Moderate | Low (derivatization required) | High |
| Sample Prep | Moderate (filtration required) | Complex (derivatization required) | Simple (dissolve and dilute) |
| Cost (Instrument) | High | Very High | Low |
| Best For | Complex matrices, routine QC | Trace-level analysis, confirmation | Pure samples, quick screening |
Conclusion
The quantification of this compound can be reliably achieved using several analytical techniques. HPLC-DAD offers the best combination of specificity, sensitivity, and practicality for most applications, especially for analysis in complex biological or botanical matrices. GC-MS should be employed when ultimate sensitivity is required for trace-level detection, provided the additional sample preparation steps are feasible. UV-Vis spectrophotometry serves as a valuable tool for rapid screening of pure samples where interfering substances are not a concern. The selection of the optimal method will always depend on a careful consideration of the specific research question, sample characteristics, and available resources.
References
-
Azevedo, R., et al. (2013). Development and Validation of Methods for the Extraction of Phenolic Acids from Plasma, Urine, and Liver and Analysis by UPLC-MS. Journal of Agricultural and Food Chemistry. [Link]
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Food Science and Biotechnology (2024). Development and validation of analytical HPLC for phenolics in Pinus densiflora bark extract. Springer. [Link]
-
Malaysian Journal of Fundamental and Applied Sciences (2023). Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds. MJFAS. [Link]
-
Applied Biological Chemistry (2021). Optimization of an analytical HPLC-DAD method for detecting hydroxycinnamic acid derivatives. Springer. [Link]
-
ResearchGate (2013). Typical GC/MS chromatograph of O. vulgare L. where: 1, cinnamic acid;.... ResearchGate. [Link]
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Oriental Journal of Chemistry (2020). Structural Attributes of Organic Compounds for UV-Spectrophotometric Determination of Dissociation Constant – A Systematic Review. Oriental Journal of Chemistry. [Link]
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Pharmacia (2023). HPLC-DAD analysis of flavonoids and hydroxycinnamic acids in Aster novi-belgii L.. Pharmacia. [Link]
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Unambiguous Structural Elucidation of 2,3-Dimethoxycinnamic Acid: A Comprehensive Guide Using 1D and 2D NMR Spectroscopy
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction
Cinnamic acids and their derivatives are a class of organic compounds widely investigated for their potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer activities.[1] 2,3-Dimethoxycinnamic acid, a methoxylated derivative, is of particular interest in medicinal chemistry and materials science.[2] For any application, from analogue design to advanced material development, unambiguous confirmation of the molecular structure is a critical first step. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for the complete and detailed structural characterization of such organic molecules in solution.[2][3]
This application note provides a comprehensive, field-proven guide to the structural elucidation of this compound. We move beyond a simple listing of steps to explain the causality behind experimental choices, demonstrating how a synergistic suite of 1D and 2D NMR experiments—including ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC—can be leveraged to solve the complete chemical structure with absolute confidence.
Part 1: The Strategic Workflow for Structural Elucidation
The process of NMR structural elucidation is a logical progression, where each experiment builds upon the information provided by the last. The overall strategy involves identifying individual spin systems, connecting them to their corresponding carbons, and finally, assembling the complete molecular skeleton.
Figure 2: Numbering scheme for this compound.
Analysis of 1D NMR Spectra (¹H and ¹³C)
The ¹H NMR spectrum provides the initial overview of the proton environments. For this compound, we expect to see signals for three aromatic protons, two vinylic protons, and two methoxy groups.
The most diagnostic feature is the pair of vinylic protons (H-7 and H-8). They appear as doublets with a large coupling constant (J-value) of approximately 15.9 Hz, which is characteristic of a trans configuration across the double bond. [2] The ¹³C and DEPT-135 spectra identify the number and type of carbon atoms. We expect 11 distinct carbon signals corresponding to one carboxylic acid carbon, six aromatic carbons, two vinylic carbons, and two methoxy carbons. The DEPT-135 experiment will confirm the presence of five CH groups (three aromatic, two vinylic) and two CH₃ groups (methoxy), with the remaining four carbons (one carbonyl, three aromatic) being quaternary.
| ¹H NMR Data (DMSO-d₆) | ¹³C NMR Data (DMSO-d₆) |
| Assignment | δ (ppm) |
| H-8 | ~7.85 |
| H-4, H-5, H-6 | ~7.0-7.3 |
| H-7 | ~6.35 |
| OCH₃-12 | ~3.85 |
| OCH₃-13 | ~3.80 |
| COOH | ~12.5 |
| Table 1: Predicted ¹H and ¹³C NMR chemical shift assignments for this compound. Note: Exact chemical shifts can vary based on solvent and concentration. |
Analysis of 2D NMR Spectra (COSY, HSQC, HMBC)
While 1D spectra provide foundational data, 2D spectra are essential for assembling the structure.
-
COSY Analysis: The COSY spectrum reveals ¹H-¹H spin-spin couplings. The most critical correlation will be a cross-peak between the two vinylic protons (H-7 and H-8), confirming their three-bond coupling. Additionally, couplings between the three adjacent aromatic protons (H-4, H-5, and H-6) will establish the 1,2,3-trisubstituted pattern of the phenyl ring.
-
HSQC Analysis: The HSQC spectrum maps each proton to its directly attached carbon. This allows for the unambiguous assignment of every protonated carbon. For example, the proton signal at ~7.85 ppm (H-8) will show a cross-peak to the carbon signal at ~145.0 ppm (C-8), and the methoxy proton singlets (~3.85 and ~3.80 ppm) will correlate to their respective carbon signals (~56.0 and ~61.0 ppm).
-
HMBC Analysis: The Final Assembly: The HMBC spectrum is the key to connecting the molecular fragments. It shows correlations between protons and carbons separated by 2 or 3 bonds.
Figure 3: Visualization of crucial HMBC correlations.
Key HMBC correlations that confirm the structure include:
-
Vinylic to Aromatic Ring: The vinylic proton H-8 will show a 3-bond correlation (³J) to the aromatic carbon C-1, physically linking the propenoic acid side chain to the phenyl ring.
-
Vinylic to Carbonyl: Both vinylic protons H-7 and H-8 will show correlations (²J and ³J, respectively) to the carboxyl carbon C-9, confirming the cinnamic acid backbone.
-
Methoxy to Aromatic Ring: The methoxy protons at position 12 will show a strong ³J correlation to the aromatic carbon C-3. Similarly, the methoxy protons at position 13 will correlate to C-2. These two correlations are definitive proof of the 2,3-dimethoxy substitution pattern.
| Key HMBC Correlations | |
| Proton (¹H) | Correlated Carbon (¹³C) |
| H-8 (~7.85 ppm) | C-1, C-9 |
| H-7 (~6.35 ppm) | C-1, C-9 |
| OCH₃-12 (~3.85 ppm) | C-3 |
| OCH₃-13 (~3.80 ppm) | C-2 |
| H-4 (~7.2 ppm) | C-2, C-6 |
| Table 2: Summary of essential HMBC correlations for structural assignment. |
Conclusion
By systematically applying a suite of 1D and 2D NMR experiments, the chemical structure of this compound can be determined with complete certainty. The ¹H NMR confirms the trans stereochemistry of the double bond, while the combination of COSY, HSQC, and particularly HMBC, allows for the unambiguous assembly of the molecular skeleton and definitive confirmation of the 2,3-substitution pattern on the aromatic ring. This robust analytical workflow provides the high-fidelity structural data required for confident decision-making in drug development, chemical research, and materials science.
References
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Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Creative Biostructure. Retrieved from [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. Chemistry LibreTexts. Retrieved from [Link]
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JEOL. (n.d.). NMR Sample Preparation. JEOL. Retrieved from [Link]
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Jacobsen, N. E. (2016, December 8). NMR Data Interpretation Explained: Understanding 1D and 2D NMR Spectra of Organic Compounds and Natural Products. Wiley Analytical Science. Retrieved from [Link]
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Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. Retrieved from [Link]
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NMR Testing Laboratory. (2015, December 28). Organic Acid Archives. NMR Testing Laboratory. Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Organomation. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H NMR partial spectra (500 MHz) of cinnamic acid. ResearchGate. Retrieved from [Link]
-
University College London. (n.d.). Sample Preparation. UCL Faculty of Mathematical & Physical Sciences. Retrieved from [Link]
-
Reddit. (2021, October 9). What are the best practices for sample preparation for NMR analysis? r/OrganicChemistry. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0000930). HMDB. Retrieved from [Link]
-
Moosmosis. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0032604). HMDB. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. JCHPS. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparative vibrational and NMR study of cis-cinnamic acid polymorphs and trans-cinnamic acid. ResearchGate. Retrieved from [Link]
-
PubMed. (2001, March 1). A comparative vibrational and NMR study of cis-cinnamic acid polymorphs and trans-cinnamic acid. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 2,4-Dimethoxycinnamic acid. National Center for Biotechnology Information. Retrieved from [Link]
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Masaryk University. (2017, March 1). C8953 NMR structural analysis seminar. IS MUNI. Retrieved from [Link]
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NIST. (n.d.). This compound. NIST WebBook. Retrieved from [Link]
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Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. SpringerLink. Retrieved from [Link]
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Wikipedia. (n.d.). Heteronuclear single quantum coherence spectroscopy. Wikipedia. Retrieved from [Link]
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CEITEC. (n.d.). Measuring methods available and examples of their applications 2D HMBC. CEITEC. Retrieved from [Link]
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Chemistry LibreTexts. (2022, October 4). 5.3: HMBC and HMQC Spectra. Chemistry LibreTexts. Retrieved from [Link]
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University of the West Indies. (2017, May 1). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. UWI. Retrieved from [Link]
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Chemistry LibreTexts. (2022, October 4). 5.1: COSY Spectra. Chemistry LibreTexts. Retrieved from [Link]
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Nsomers. (2017, May 16). 2D NMR Analysis (HMBC) - Assigning Peaks Using HMBC (Part 2 of 2) [Video]. YouTube. Retrieved from [Link]
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Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0032604). HMDB. Retrieved from [Link]
Sources
Application Note & Protocol: Molecular Docking of 2,3-Dimethoxycinnamic Acid with the CviR Receptor
An in-depth technical guide to the molecular docking of 2,3-Dimethoxycinnamic acid with the CviR receptor has been created for researchers, scientists, and drug development professionals. This guide provides a detailed protocol and the scientific reasoning behind the experimental choices.
Abstract
Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that orchestrates collective behaviors, including biofilm formation and virulence factor production. The CviR receptor in Chromobacterium violaceum is a well-studied QS transcriptional regulator that responds to N-acyl-L-homoserine lactone (AHL) signals. Interference with this signaling pathway presents a promising antivirulence strategy. This compound is a naturally occurring phenolic compound that has been investigated for its biological activities. This document provides a detailed computational protocol for performing molecular docking of this compound with the CviR receptor to predict its binding affinity and interaction mode. The protocol utilizes UCSF ChimeraX and AutoDock Vina, widely adopted tools in the scientific community for their power and accessibility.
Scientific Background & Rationale
The CviR protein is a member of the LuxR-type family of transcriptional regulators. In its active state, it binds to specific DNA sequences known as lux boxes, modulating gene expression. This activation is dependent on the binding of its cognate AHL autoinducer. The disruption of this protein-ligand interaction by a competitive inhibitor can effectively attenuate bacterial virulence without exerting selective pressure for resistance, making it an attractive therapeutic approach.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor), forming a stable complex. By simulating the interaction between this compound and the CviR receptor, we can hypothesize its potential as a QS inhibitor. The protocol's core logic is to prepare the receptor and ligand structures, define the active site, perform the docking simulation to generate potential binding poses, and analyze the results based on scoring functions and intermolecular interactions.
The choice of the CviR receptor structure with PDB ID: 3QP5 is critical, as this crystal structure includes the native autoinducer, N-decanoyl-L-homoserine lactone, which allows for a crucial validation step: redocking the native ligand to ensure the docking protocol can replicate the experimentally determined binding pose.
Required Software & Resources
This protocol requires the installation of the following freely available software.
| Software/Resource | Purpose | Source |
| UCSF ChimeraX | Molecular visualization, receptor-ligand preparation, and analysis. | |
| AutoDock Vina | Molecular docking engine (integrated within ChimeraX). | [Link] |
| Protein Data Bank (PDB) | Source for the CviR receptor crystal structure. | [Link] |
| PubChem | Source for the this compound ligand structure. | [Link] |
Experimental Workflow Overview
The entire docking protocol follows a logical sequence of preparation, execution, and analysis. Each stage is designed to ensure data integrity and reproducibility.
Caption: Step-by-step process within the UCSF ChimeraX software.
Analysis and Interpretation of Results
Upon completion, the AutoDock Vina tool will automatically open the ViewDockX panel, displaying the results.
-
Binding Affinity Score: The results table lists the predicted binding poses ranked by their binding affinity score in kcal/mol. The most negative value indicates the most favorable predicted binding energy.
| Pose | Binding Affinity (kcal/mol) | RMSD from Best Pose |
| 1 | -7.5 | 0.000 |
| 2 | -7.2 | 1.345 |
| 3 | -7.1 | 1.876 |
| ... | ... | ... |
| Note: These are example values. Actual results will vary. |
-
Pose Visualization: Clicking on each pose in the table will display its 3D orientation in the receptor's binding site. Analyze the top-ranked poses.
-
Interaction Analysis: To understand the molecular basis of the binding, visualize the non-covalent interactions.
-
Select the ligand of the best pose.
-
Go to Tools > Structure Analysis > H-Bonds to identify potential hydrogen bonds between the ligand and receptor residues.
-
Observe other interactions like hydrophobic contacts and pi-stacking by visually inspecting the proximity of amino acid residues. Key interacting residues for LuxR-type receptors often include Trp, Tyr, and Asp.
-
Protocol Validation: Redocking the Native Ligand
A critical step to validate the docking protocol is to perform a "redocking" experiment.
-
Prepare the Native Ligand: Extract the native ligand (10N) from the original 3QP5 structure and prepare it using the same method as for this compound (Part B).
-
Execute Docking: Run the AutoDock Vina protocol (Part C) using the prepared CviR receptor and the prepared native ligand.
-
Analyze RMSD: Compare the predicted best binding pose of the native ligand with its original position in the crystal structure. This is done by calculating the Root Mean Square Deviation (RMSD). An RMSD value below 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.
Conclusion
This protocol outlines a comprehensive and validated workflow for performing molecular docking of this compound with the CviR receptor. By following these steps, researchers can generate reliable predictions of binding affinity and interaction patterns, providing a strong foundation for further in vitro and in vivo experimental validation. The results from this in silico screening can guide the selection and optimization of potential quorum sensing inhibitors for therapeutic development.
References
-
LaSarre, B., & Federle, M. J. (2013). Exploiting Quorum Sensing to Confuse Bacterial Pathogens. Microbiology and Molecular Biology Reviews, 77(1), 73–111. [Link]
-
Chen, G., et al. (2011). Structure of the CviR quorum-sensing regulator of Chromobacterium violaceum. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 67(10), 1158–1161. [Link]
-
Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular Docking: A Powerful Approach for Structure-Based Drug Discovery. Current Computer-Aided Drug Design, 7(2), 146–157. [Link]
-
Berman, H. M., et al. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235–242. (PDB ID: 3QP5). [Link]
-
Case, D. A., et al. (2005). The Amber biomolecular simulation programs. Journal of Computational Chemistry, 26(16), 1668-1688. [Link]
-
Jakalian, A., Bush, B. L., Jack, D. B., & Bayly, C. I. (2000). Fast, efficient generation of high-quality atomic charges. AM1-BCC model: I. Method. Journal of Computational Chemistry, 21(2), 132-146. [Link]
-
Kroemer, R. T. (2007). The award-winning docking program GOLD: a validation study. Journal of Chemical Information and Modeling, 47(6), 2317-2323. [Link]
A Practical Guide to In Vitro Cytotoxicity Assessment of Cinnamic Acid Derivatives
Application Notes & Protocols
Introduction: The Therapeutic Promise of Cinnamic Acid Derivatives
Cinnamic acid and its derivatives, a class of compounds abundant in the plant kingdom, have garnered significant attention in medicinal chemistry and drug development.[1][2][3] These phenolic compounds exhibit a remarkable breadth of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[3][4] Of particular interest is their emerging potential as anticancer agents, with studies demonstrating their ability to induce cell cycle arrest and apoptosis in various carcinoma cell lines.[1][2][3][5] As novel cinnamic acid derivatives are synthesized, robust and reliable assessment of their cytotoxic potential is a critical first step in preclinical evaluation.[6][7]
This guide provides a detailed, field-proven protocol for determining the in vitro cytotoxicity of cinnamic acid derivatives. We will focus on the widely adopted MTT assay, explaining the causality behind each step, and briefly cover the complementary LDH assay. This document is designed for researchers, scientists, and drug development professionals seeking to establish a validated system for screening and characterizing these promising compounds.
Pillar 1: Selecting the Appropriate Cytotoxicity Assay
The choice of assay is paramount for generating meaningful data. Cytotoxicity can manifest through various mechanisms, and no single assay can capture the entire picture. Here, we compare two of the most common methods: MTT and LDH assays.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a gold standard for assessing cell viability by measuring metabolic activity.[8][9][10] In viable cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, cleave the yellow tetrazolium salt (MTT) into a purple formazan product.[8][10] The amount of formazan produced, measured spectrophotometrically, is directly proportional to the number of metabolically active (and therefore viable) cells.[9][11] This assay is particularly useful for screening compounds that may interfere with mitochondrial function.
-
Lactate Dehydrogenase (LDH) Assay: This assay quantifies cytotoxicity by measuring the loss of cell membrane integrity.[12][13] LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage.[13][14][15] The released LDH activity is measured in a coupled enzymatic reaction where LDH oxidizes lactate to pyruvate, reducing NAD⁺ to NADH.[12][14] This NADH then reduces a tetrazolium salt to a colored formazan product, which is proportional to the level of cell death.[12][14][16]
Expert Insight: For initial screening of cinnamic acid derivatives, the MTT assay is an excellent starting point, as it is the most frequently used method in published studies for these compounds.[1][2][7] However, to distinguish between cytostatic effects (inhibition of proliferation) and cytotoxic effects (cell death), it is advisable to complement the MTT assay with a direct measure of cell death, such as the LDH assay.
Pillar 2: The Core Protocol - MTT Cytotoxicity Assay
This protocol is optimized for a 96-well plate format, suitable for high-throughput screening.
Experimental Workflow Overview
Caption: Workflow for the MTT-based cytotoxicity assessment.
Materials and Reagents
| Reagent/Material | Specifications | Supplier Example |
| Cell Line | e.g., HeLa, MCF-7, A-549, HepG2 | ATCC |
| Culture Medium | DMEM or RPMI-1640 + 10% FBS, 1% Pen/Strep | Gibco |
| Cinnamic Acid Derivatives | Stock solutions in DMSO (e.g., 100 mM) | Synthesized/Vendor |
| MTT Reagent | 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide | Sigma-Aldrich |
| Solubilizing Agent | DMSO (Dimethyl sulfoxide) or 10% SDS in 0.01 N HCl | Fisher Scientific |
| 96-well plates | Clear, flat-bottom, sterile, tissue-culture treated | Corning |
| Phosphate-Buffered Saline (PBS) | pH 7.4, sterile | Lonza |
Step-by-Step Protocol
Step 1: Cell Seeding
-
Harvest cells that are in the exponential growth phase. This is critical as cell health and metabolic rate can affect results.[17]
-
Perform a cell count using a hemocytometer or automated cell counter. Assess viability (e.g., via Trypan Blue exclusion); it should be >95%.
-
Dilute the cell suspension to the optimal seeding density in pre-warmed complete culture medium.
-
Causality: Optimal seeding density ensures cells do not become confluent before the end of the experiment, which would inhibit growth and skew results. It is cell-line dependent and must be determined empirically.[17] For many cancer cell lines, a density of 1x10⁴ to 1.5x10⁵ cells/mL is a good starting point.[17]
-
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Controls: Include wells for:
Step 2: Incubation for Cell Adherence
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Causality: This allows adherent cells to attach firmly to the plate and recover from the stress of trypsinization and plating before treatment begins.
-
Step 3: Treatment with Cinnamic Acid Derivatives
-
Prepare serial dilutions of your cinnamic acid derivatives in complete culture medium from a concentrated stock solution (e.g., 100 mM in DMSO).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the respective concentrations of your test compounds.
-
Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells (including the vehicle control) and is non-toxic to the cells (typically ≤ 0.5%).
Step 4: Treatment Incubation
-
Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Causality: The incubation time depends on the expected mechanism of action and the cell doubling time. A 48-hour incubation is a common starting point for many anticancer drug screening studies.[3]
-
Step 5: Addition of MTT Reagent
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Protect from light.[10][11]
-
After the treatment incubation, remove the culture medium and add 100 µL of fresh, serum-free medium to each well.
-
Causality: Serum components can sometimes interfere with the MTT reduction process. Using a serum-free medium during this step minimizes potential artifacts.[17]
-
-
Add 10-20 µL of the 5 mg/mL MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Causality: This incubation allows viable cells to metabolize the MTT into formazan crystals. The optimal time can vary between cell lines; visually inspect for the formation of purple precipitates within the cells under a microscope.[18]
-
Step 6: Solubilization of Formazan Crystals
-
After the MTT incubation, the formazan crystals must be dissolved. There are two common approaches:
-
Place the plate on an orbital shaker for 10-15 minutes, protected from light, to ensure complete dissolution of the crystals.[10][19]
Step 7: Data Acquisition
-
Measure the absorbance (Optical Density, OD) of each well using a microplate reader.
-
Set the measurement wavelength to 570 nm . A reference wavelength of 630 nm can be used to subtract background noise.[10]
Pillar 3: Data Analysis and Interpretation
-
Correct the Absorbance: Subtract the average absorbance of the blank (medium-only) wells from all other readings.
-
Calculate Percent Viability: Express the viability of treated cells as a percentage relative to the vehicle control.
% Viability = (Corrected OD of Treated Sample / Corrected OD of Vehicle Control) x 100
-
Determine the IC50 Value: The IC50 (half-maximal inhibitory concentration) is the concentration of a compound that reduces cell viability by 50%. Plot the percent viability against the log of the compound concentration and use non-linear regression (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.
Mechanism of MTT Reduction
Caption: Principle of the MTT assay for cell viability.
Alternative Protocol: Lactate Dehydrogenase (LDH) Assay
The LDH assay measures membrane integrity. It is an excellent orthogonal method to confirm cytotoxic effects observed in the MTT assay.
Principle: Damaged cells release LDH into the supernatant. This LDH is then measured in a colorimetric reaction.[12][15]
Brief Protocol:
-
Plate and treat cells with cinnamic acid derivatives as described in the MTT protocol (Steps 1-4).
-
Controls: Include a "Maximum LDH Release" control by adding a lysis buffer (provided in kits) to a set of untreated wells 30-60 minutes before the end of the experiment.[16]
-
At the end of the incubation, centrifuge the plate (if using suspension cells) or proceed directly.
-
Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.[15]
-
Add the LDH reaction mixture (containing substrate, cofactor, and dye) as per the manufacturer's instructions (e.g., Thermo Fisher Pierce LDH Cytotoxicity Assay Kit).[15]
-
Incubate for 30 minutes at room temperature, protected from light.[15]
-
Add a stop solution.[15]
-
Measure absorbance at 490 nm (with a 680 nm reference).[15]
Data Analysis: Cytotoxicity is calculated relative to the spontaneous (untreated) and maximum (lysed) LDH release controls.
Troubleshooting Common MTT Assay Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Background | - Contamination of medium or reagents.[18]- Test compound is colored or reduces MTT directly.[17][20] | - Use sterile technique; filter-sterilize MTT solution.[17]- Run a control with the compound in cell-free medium to check for interference.[20] |
| Low Absorbance Readings | - Seeding density is too low.[18]- Incubation time with MTT is too short.[18]- Incomplete solubilization of formazan.[17] | - Optimize cell seeding density to ensure OD is in the linear range (0.75-1.25).[18]- Increase MTT incubation time; check for crystal formation.[18]- Ensure adequate mixing and incubation with the solubilizing agent.[19] |
| Poor Replicate Variability | - Inaccurate pipetting or cell plating.- "Edge effect" where outer wells evaporate faster. | - Calibrate pipettes; ensure a homogenous cell suspension when plating.- Fill outer wells with sterile PBS or medium; avoid using them for experimental samples.[17] |
| Increased OD with Higher Dose | - Compound induces metabolic hyperactivity as a stress response before cell death.[20]- Compound precipitates at high concentrations, scattering light. | - Check cell morphology under a microscope for signs of stress.- Extend incubation time or increase compound concentration further to observe the expected drop in viability.[20]- Check for compound precipitation in the well. |
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Sova, M., et al. (2013). Cinnamic acid derivatives induce cell cycle arrest in carcinoma cell lines. Medicinal Chemistry, 9(5), 633-641. [Link]
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Creative Bioarray. (n.d.). LDH Cytotoxicity Assay. [Link]
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Bentham Science Publishers. (2013). Cinnamic Acid Derivatives Induce Cell Cycle Arrest in Carcinoma Cell Lines. Medicinal Chemistry. [Link]
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Gunia-Krzyżak, A., et al. (2020). Cinnamic Acid Derivatives and Their Biological Efficacy. International Journal of Molecular Sciences, 21(16), 5712. [Link]
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Grewal, A. S., et al. (2022). Novel Cinnamic Acid Derivatives as Potential Anticancer Agents: Synthesis, In Vitro Cytotoxicity and Molecular Docking Studies. ResearchGate. [Link]
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Grewal, A. S., et al. (2022). Novel Cinnamic Acid Derivatives as Potential Anticancer Agents: Synthesis, In Vitro Cytotoxicity and Molecular Docking Studies. Biointerface Research in Applied Chemistry, 13(2), 150. [Link]
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OZ Biosciences. (n.d.). LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. [Link]
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Springer Nature Experiments. (n.d.). MTT Assay Protocol. [Link]
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ResearchGate. (n.d.). Effect of phenolic compounds on cell viability/proliferation. [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
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PLOS ONE. (2024). Structural characterization and evaluation of antimicrobial and cytotoxic activity of six plant phenolic acids. [Link]
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ResearchGate. (n.d.). MTT cell viability assay for ethanolic extract of polyphenols. [Link]
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YouTube. (2024). MTT assay - Protocol, principle and troubleshooting - DETAILED EXPLANATION. [Link]
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ResearchGate. (2024). Cell viability assay: Problems with MTT assay in the solubilization step. [Link]
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ResearchGate. (2014). Cinnamic acid induces apoptotic cell death and cytoskeleton disruption in human melanoma cells. [Link]
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Application Notes and Protocols: Leveraging 2,3-Dimethoxycinnamic Acid to Investigate and Inhibit Bacterial Virulence Factors
Introduction: A Paradigm Shift in Antimicrobial Strategies
The escalating crisis of antimicrobial resistance necessitates a departure from conventional bactericidal and bacteriostatic agents. A promising frontier in drug development lies in the targeted disruption of bacterial virulence, the arsenal of factors that enable pathogens to colonize, persist, and cause disease in a host. By neutralizing these virulence mechanisms, we can potentially disarm pathogens without exerting strong selective pressure for resistance. Cinnamic acid and its derivatives have long been recognized for their diverse biological activities, including antimicrobial properties.[1][2][3] Among these, 2,3-Dimethoxycinnamic acid (2,3-DCA) has emerged as a compelling candidate for anti-virulence research. Recent studies have highlighted its potential to interfere with key bacterial communication and lifestyle processes, such as quorum sensing (QS) and biofilm formation.[4][5][6][7]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing 2,3-DCA as a tool to study and inhibit bacterial virulence factors. We will delve into the scientific rationale, provide detailed experimental protocols, and offer insights into data interpretation.
Scientific Foundation: The Anti-Virulence Potential of this compound
The efficacy of 2,3-DCA as an anti-virulence agent is rooted in its ability to interfere with bacterial signaling and community behavior. A primary target is Quorum Sensing (QS) , a cell-to-cell communication system that bacteria use to coordinate gene expression in a population density-dependent manner.[6] QS governs a multitude of virulence-associated phenotypes, including biofilm formation, toxin production, and motility.[8][9]
Evidence suggests that 2,3-DCA can act as a competitive inhibitor of QS systems.[4][5][7] Specifically, in the model organism Chromobacterium violaceum, 2,3-DCA has been shown to competitively bind to the CviR receptor, preventing the binding of the natural N-acyl-L-homoserine lactone (AHL) signal molecule.[4][5][7] This interference disrupts the entire QS cascade, leading to the downregulation of virulence-related genes.[4][5][7]
Another critical virulence factor targeted by 2,3-DCA is biofilm formation . Biofilms are structured communities of bacteria encased in a self-produced extracellular polymeric substance, which offers protection from antibiotics and host immune responses.[10][11] QS is intricately linked to biofilm development. By disrupting QS, 2,3-DCA can effectively inhibit the initial stages of biofilm formation and the maturation of these resilient communities.[4][8]
Experimental Protocols: A Step-by-Step Guide to Investigating 2,3-DCA's Anti-Virulence Properties
The following protocols are designed to be robust and reproducible, providing a framework for assessing the impact of 2,3-DCA on key bacterial virulence factors.
Protocol 1: Quorum Sensing Inhibition Assay using Chromobacterium violaceum CV026
Principle: C. violaceum CV026 is a mutant strain that does not produce its own AHL signal but retains the ability to respond to exogenous AHLs by producing the purple pigment violacein.[12][13] Inhibition of violacein production in the presence of an AHL and a test compound indicates QS interference.
Materials:
-
This compound (2,3-DCA)
-
Chromobacterium violaceum CV026
-
Luria-Bertani (LB) broth and agar
-
N-hexanoyl-L-homoserine lactone (C6-HSL)
-
Dimethyl sulfoxide (DMSO)
-
Sterile microtiter plates (96-well)
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare Stock Solutions:
-
Dissolve 2,3-DCA in DMSO to a stock concentration of 10 mg/mL.
-
Dissolve C6-HSL in DMSO to a stock concentration of 1 mg/mL.
-
-
Culture Preparation:
-
Inoculate C. violaceum CV026 in LB broth and incubate overnight at 30°C with shaking.
-
Dilute the overnight culture 1:100 in fresh LB broth.
-
-
Assay Setup (96-well plate):
-
Add 180 µL of the diluted C. violaceum CV026 culture to each well.
-
Add 10 µL of C6-HSL solution (final concentration will vary, typically 1-10 µM) to all wells except the negative control.
-
Add 10 µL of 2,3-DCA stock solution or serial dilutions to the test wells. Add 10 µL of DMSO to the positive control wells (CV026 + C6-HSL) and negative control wells (CV026 only).
-
-
Incubation:
-
Incubate the plate at 30°C for 24-48 hours without shaking.
-
-
Quantification of Violacein:
-
After incubation, visually inspect for the inhibition of purple color.
-
To quantify, centrifuge the plate to pellet the cells.
-
Remove the supernatant and add 100 µL of DMSO to each well to lyse the cells and solubilize the violacein.
-
Measure the absorbance at 585 nm using a plate reader.
-
Data Analysis: Calculate the percentage of violacein inhibition using the following formula: % Inhibition = [(OD585 Control - OD585 Test) / OD585 Control] * 100
Expected Results: A dose-dependent decrease in violacein production is expected with increasing concentrations of 2,3-DCA, indicating QS inhibition.
| 2,3-DCA Concentration (µg/mL) | Absorbance at 585 nm (Mean ± SD) | Violacein Inhibition (%) |
| 0 (Positive Control) | 1.25 ± 0.08 | 0 |
| 50 | 0.82 ± 0.05 | 34.4 |
| 100 | 0.45 ± 0.03 | 64.0 |
| 150 | 0.32 ± 0.02 | 74.4[4][6] |
Table 1: Example data for the inhibition of violacein production in C. violaceum CV026 by 2,3-DCA.
Caption: Proposed mechanism of 2,3-DCA in quorum sensing inhibition.
Protocol 2: Biofilm Formation Inhibition Assay
Principle: This assay quantifies the ability of a compound to inhibit the formation of biofilms on a solid surface. The crystal violet (CV) staining method is a common and reliable technique for this purpose.[10][14]
Materials:
-
This compound (2,3-DCA)
-
Bacterial strain of interest (e.g., Pseudomonas aeruginosa, Staphylococcus aureus)
-
Appropriate growth medium (e.g., Tryptic Soy Broth (TSB) supplemented with glucose)
-
DMSO
-
Sterile 96-well flat-bottom microtiter plates
-
0.1% Crystal Violet solution
-
30% Acetic acid or 95% Ethanol
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare Bacterial Inoculum:
-
Grow the bacterial strain overnight in the appropriate medium.
-
Dilute the overnight culture to a starting OD600 of 0.05 in fresh medium.[15]
-
-
Assay Setup:
-
Add 100 µL of the diluted bacterial culture to each well of a 96-well plate.
-
Add 100 µL of medium containing serial dilutions of 2,3-DCA to the test wells. For the control wells, add 100 µL of medium with DMSO.
-
Include wells with sterile medium only as a blank.[15]
-
-
Incubation:
-
Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 24-48 hours without shaking.
-
-
Crystal Violet Staining:
-
Gently discard the planktonic cells and wash the wells twice with sterile phosphate-buffered saline (PBS) or deionized water.[14][15]
-
Air dry the plate.
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[16]
-
Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.
-
-
Quantification:
-
Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound dye.[16]
-
Incubate for 15-30 minutes.
-
Measure the absorbance at 570 nm (for CV) using a plate reader.
-
Data Analysis: Calculate the percentage of biofilm inhibition: % Inhibition = [(OD570 Control - OD570 Test) / OD570 Control] * 100
Expected Results: A significant reduction in the absorbance values in the presence of 2,3-DCA indicates inhibition of biofilm formation.
| 2,3-DCA Concentration (µg/mL) | Absorbance at 570 nm (Mean ± SD) | Biofilm Inhibition (%) |
| 0 (Control) | 0.98 ± 0.06 | 0 |
| 50 | 0.71 ± 0.04 | 27.6 |
| 100 | 0.53 ± 0.03 | 45.9 |
| 150 | 0.61 ± 0.05 | 37.8[4] |
Table 2: Example data for the inhibition of biofilm formation by 2,3-DCA.
Caption: Experimental workflow for the biofilm inhibition assay.
Protocol 3: Bacterial Toxin Production Assay (General Framework)
Principle: Many bacterial toxins are virulence factors that contribute directly to pathogenesis.[17] Assays to measure toxin production can be tailored to the specific toxin and bacterial species. Common methods include enzyme-linked immunosorbent assays (ELISAs) for specific toxins or functional assays that measure the toxin's activity.[18][19]
General Procedure (Example using ELISA):
-
Culture and Treatment:
-
Grow the pathogenic bacteria in the presence and absence of sub-inhibitory concentrations of 2,3-DCA.
-
After a defined incubation period, collect the culture supernatant by centrifugation.
-
-
ELISA:
-
Use a commercially available or in-house developed ELISA kit specific for the toxin of interest (e.g., Shiga toxin, staphylococcal enterotoxins).[19][20]
-
Follow the manufacturer's instructions for coating the plate with capture antibodies, adding the culture supernatants (containing the toxin), adding detection antibodies, and developing the signal.
-
-
Quantification:
-
Measure the absorbance at the appropriate wavelength.
-
Generate a standard curve using known concentrations of the purified toxin to quantify the amount of toxin in the culture supernatants.
-
Data Analysis: Compare the concentration of toxin produced in the 2,3-DCA-treated cultures to the untreated control.
Expected Results: A reduction in toxin concentration in the presence of 2,3-DCA would suggest that it interferes with toxin production or secretion, possibly through the disruption of regulatory pathways like QS.
Trustworthiness and Self-Validation
To ensure the scientific integrity of the results, several control experiments are crucial:
-
Bacterial Growth Assessment: It is imperative to confirm that the observed anti-virulence effects are not simply a consequence of growth inhibition. This can be achieved by measuring the optical density (OD600) of the bacterial cultures in parallel with the virulence assays. The concentrations of 2,3-DCA used should be sub-inhibitory.
-
Solvent Controls: Always include a control with the solvent (e.g., DMSO) used to dissolve 2,3-DCA to rule out any effects of the solvent itself.
-
Positive and Negative Controls: These are essential for validating the assay's performance. For instance, in the QS inhibition assay, a known QS inhibitor can be used as a positive control.
Conclusion and Future Directions
This compound represents a promising lead compound for the development of novel anti-virulence therapies. The protocols detailed in these application notes provide a solid foundation for researchers to explore its potential in a variety of pathogenic bacteria. Future investigations could focus on elucidating the precise molecular mechanisms of action, evaluating its efficacy in more complex models such as co-cultures and in vivo infection models, and exploring synergistic effects with conventional antibiotics. The study of 2,3-DCA and similar compounds will undoubtedly contribute to the advancement of our therapeutic arsenal against infectious diseases.
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Li, Y., et al. (2024). This compound from a Marine Actinomycete, a Promising Quorum Sensing Inhibitor in Chromobacterium violaceum. Marine Drugs, 22(4), 177. [Link]
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Wilson, C., & Valquier-Flynn, H. (2017). Quantitative and Qualitative Assessment Methods for Biofilm Growth: A Mini-review. Journal of Microbiological Methods, 143, 26-32. [Link]
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Callahan, J. E., & Castaldi, M. J. (2017). Bacterial Biofilm Quantification: Using a Crystal Violet Assay to Assess Student-Selected Remedies. Association for Biology Laboratory Education, 38. [Link]
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Mhango, S., et al. (2019). bacterial biofilm cells quantification techniques: where is consensus in over two. SciSpace. [Link]
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protocols.io. (2024). High-throughput assay for quantifying bacterial biofilm formation. [Link]
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ResearchGate. (2024). This compound from a Marine Actinomycete, a Promising Quorum Sensing Inhibitor in Chromobacterium violaceum. [Link]
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ResearchGate. (2024). Quorum sensing inhibitors from natural sources. [Link]
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O'Toole, G. A. (2010). Microtiter Dish Biofilm Formation Assay. Journal of Visualized Experiments, (47), 2437. [Link]
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Weiland-Bräuer, N., et al. (2015). Novel Reporter for Identification of Interference with Acyl Homoserine Lactone and Autoinducer-2 Quorum Sensing. Applied and Environmental Microbiology, 81(15), 5137-5147. [Link]
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National Institutes of Health. (2024). This compound from a Marine Actinomycete, a Promising Quorum Sensing Inhibitor in Chromobacterium violaceum. [Link]
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MDPI. (2024). This compound from a Marine Actinomycete, a Promising Quorum Sensing Inhibitor in Chromobacterium violaceum. [Link]
-
Lood, R., & Frick, I. M. (2017). Protein-Based Strategies to Identify and Isolate Bacterial Virulence Factors. In Bacterial Pathogenesis (pp. 1-13). Humana Press, New York, NY. [Link]
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ResearchGate. (2020). Reporter systems. Two E. coli reporter strains containing a gene... [Link]
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McClean, K. H., et al. (1997). Use of Whole-Cell Bioassays for Screening Quorum Signaling, Quorum Interference, and Biofilm Dispersion. Methods in Enzymology, 464, 349-366. [Link]
-
ResearchGate. (2017). Detection of Quorum Sensing Signals in Gram-Negative Bacteria by Using Reporter Strain CV026. [Link]
-
Sova, M. (2012). Antioxidant and Antimicrobial Activities of Cinnamic Acid Derivatives. Mini reviews in medicinal chemistry, 12(8), 749-767. [Link]
-
Agricultural Research Service. (n.d.). Technologies for Detecting and Determining the Bioavailability of Bacterial Toxins. [Link]
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Di Pilato, V., et al. (2022). Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials. Molecules, 27(4), 1269. [Link]
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Creative Diagnostics. (n.d.). Bacterial Toxins. [Link]
-
MDPI. (2021). Detection of Quorum-Sensing Molecules for Pathogenic Molecules Using Cell-Based and Cell-Free Biosensors. [Link]
-
R-Biopharm. (n.d.). Bacterial toxins. [Link]
-
Gackowska, D., et al. (2023). Evaluation of the Antibacterial Activity of Cinnamic Acid and Its Derivatives: Synergistic Effects with Cloxacillin. International Journal of Molecular Sciences, 24(13), 10831. [Link]
-
rapidmicrobiology. (n.d.). Detection of Bacterial Toxins in Food. [Link]
-
MDPI. (n.d.). Topical Collection : Rapid Detection of Bacterial Toxins. [Link]
-
National Institutes of Health. (2021). Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin. [Link]
-
Preprints.org. (2024). Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. [Link]
-
ResearchGate. (n.d.). Structure of cinnamic acid derivatives with antimicrobial action. [Link]
-
MDPI. (2023). Cinnamic Acid Compounds (p-Coumaric, Ferulic, and p-Methoxycinnamic Acid) as Effective Antibacterial Agents Against Colistin-Resistant Acinetobacter baumannii. [Link]
-
Di Pilato, V., et al. (2022). Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials. IRIS UNIPM. [Link]
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ResearchGate. (n.d.). Strategies of identification of bacterial virulence factors. [Link]
-
National Institutes of Health. (2021). Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. [Link]
-
Li, H., et al. (2018). Inhibitory Effect of 2R,3R-Dihydromyricetin on Biofilm Formation by Staphylococcus aureus. Foodborne Pathogens and Disease, 15(9), 578-585. [Link]
-
MDPI. (2022). Inhibition of Biofilm Formation by the Synergistic Action of EGCG-S and Antibiotics. [Link]
-
PubMed. (2025). Exploring cinnamic acid's function in reducing the quorum sensing and biofilm formation in Pseudomonas aeruginosa: in vitro and in silico investigations. [Link]
-
YouTube. (2025). Pathogenesis of Infection Explained | Koch's Postulates, Virulence Factors, and Secretion Systems. [Link]
-
van Gestel, J., et al. (2018). Evolution of bacterial virulence. FEMS Microbiology Reviews, 42(2), 156-177. [Link]
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ResearchGate. (n.d.). Layout of the assessment of the chemical compounds' impact on biofilm reduction; MIC-X—growth with the addition of acid/antibiotic at MIC concentration. [Link]
-
Queen's University Belfast. (n.d.). Anti-biofilm activity of ultrashort cinnamic acid peptide derivatives against medical device-related pathogens. [Link]
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Application Notes & Protocols: Advanced Extraction of Cinnamic Acid Derivatives from Botanical Sources
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive guide to the extraction of cinnamic acid derivatives from natural sources. It moves beyond simple procedural lists to offer an in-depth analysis of the underlying principles governing various extraction methodologies. By understanding the "why" behind each step, researchers can optimize their protocols for enhanced yield, purity, and efficiency. This guide covers a spectrum of techniques, from classical solvent extraction to advanced green technologies, and includes detailed, step-by-step protocols, comparative data, and workflow visualizations to empower researchers in their quest for these valuable bioactive compounds.
Introduction: The Significance of Cinnamic Acid Derivatives
Cinnamic acid and its derivatives are a class of phenolic compounds biosynthesized in plants via the shikimate pathway. They form the backbone for a vast array of secondary metabolites, including lignins, flavonoids, and coumarins. Their widespread presence in the plant kingdom, from cinnamon bark to fruits and vegetables, is matched by their diverse pharmacological activities, which include antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. The therapeutic potential of these compounds has driven significant interest in developing efficient and selective methods for their extraction and purification from complex botanical matrices.
The core challenge in extracting these derivatives lies in their structural diversity and the complexity of the plant material itself. Factors such as the polarity of the target molecule, the presence of interfering substances (e.g., chlorophyll, lipids), and the cellular structure of the plant tissue all dictate the optimal extraction strategy. This guide will explore the causal relationships between these factors and the selection of appropriate extraction techniques and parameters.
Pre-Extraction Considerations: Setting the Stage for Success
The quality and yield of the final extract are critically dependent on the initial preparation of the plant material. Overlooking this stage can lead to significant losses and downstream purification challenges.
-
Sample Collection and Handling: The concentration of cinnamic acid derivatives can vary with the plant's developmental stage, geographical location, and even the time of day of harvesting. Post-harvest, immediate processing or appropriate storage (e.g., drying, freezing) is crucial to prevent enzymatic degradation of the target compounds.
-
Drying and Grinding: Drying (e.g., air-drying, freeze-drying) is a standard procedure to reduce moisture content, which can interfere with extraction efficiency, and to preserve the sample. Grinding the dried material to a fine, uniform powder significantly increases the surface area available for solvent penetration, thereby enhancing extraction kinetics. A particle size of 40-60 mesh is often a good starting point.
Extraction Methodologies: A Comparative Analysis
The choice of extraction method is a pivotal decision that influences not only the yield but also the chemical profile of the extract and the environmental impact of the process.
Classical Solvent Extraction Techniques
These traditional methods rely on the principle of "like dissolves like," where the solvent's polarity is matched to that of the target compounds.
-
Maceration: This simple technique involves soaking the plant material in a solvent at room temperature for an extended period (hours to days). It is advantageous for its simplicity and suitability for thermolabile compounds. However, it can be time-consuming and may result in lower yields compared to more advanced methods.
-
Soxhlet Extraction: This method provides a continuous extraction process where fresh solvent is repeatedly passed over the sample. This exhaustive extraction leads to higher yields than maceration. The primary drawback is the prolonged exposure of the extract to heat, which can degrade sensitive cinnamic acid derivatives.
Advanced & Green Extraction Technologies
Modern techniques aim to improve efficiency, reduce solvent consumption and extraction time, and minimize the degradation of target compounds.
-
Ultrasound-Assisted Extraction (UAE): This technique utilizes high-frequency sound waves to induce cavitation in the solvent. The collapse of these cavitation bubbles near the plant cell walls creates micro-jets and shockwaves that disrupt the cell structure, facilitating the release of intracellular contents. UAE is known for its rapidity, high efficiency, and operation at lower temperatures.
-
Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and the moisture within the plant cells. This localized heating creates a rapid build-up of pressure, leading to the rupture of cell walls and the efficient release of phytochemicals into the solvent. It is characterized by significantly shorter extraction times and reduced solvent usage.
-
Supercritical Fluid Extraction (SFE): SFE utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. In its supercritical state (above its critical temperature and pressure), CO2 exhibits properties of both a liquid and a gas, allowing it to effuse through solid materials like a gas and dissolve compounds like a liquid. By tuning the temperature and pressure, the solvating power of the supercritical fluid can be precisely controlled, enabling selective extraction. SFE is considered a green technology as CO2 is non-toxic, non-flammable, and easily removed from the final product.
Data Presentation: Comparative Extraction Yields
The following table summarizes typical yields of cinnamic acid derivatives from various plant sources using different extraction methods. This data is illustrative and actual yields will vary based on specific experimental conditions.
| Plant Source | Cinnamic Acid Derivative | Extraction Method | Solvent | Yield (%) | Reference |
| Cinnamomum cassia | Cinnamic acid | MAE | 70% Ethanol | 2.5 - 3.5 | |
| Tussilago farfara | Caffeic acid | UAE | 60% Methanol | 1.8 - 2.2 | |
| Rosmarinus officinalis | Rosmarinic acid | SFE | CO2 + Ethanol | 4.0 - 5.5 | |
| Echinacea purpurea | Cichoric acid | Maceration | 50% Ethanol | 1.0 - 1.5 |
Experimental Protocols: Step-by-Step Methodologies
The following protocols provide detailed, actionable steps for the extraction of cinnamic acid derivatives.
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Caffeic Acid from Tussilago farfara
Rationale: UAE is chosen for its efficiency at lower temperatures, which minimizes the risk of degradation of the heat-sensitive caffeic acid. A 60% methanol solution is selected as it provides a good balance of polarity to effectively solubilize caffeic acid and its esters.
Materials:
-
Dried and powdered Tussilago farfara (40 mesh)
-
Methanol (HPLC grade)
-
Deionized water
-
Ultrasonic bath/probe system
-
Filter paper (Whatman No. 1)
-
Rotary evaporator
Procedure:
-
Weigh 10 g of powdered Tussilago farfara and place it in a 250 mL Erlenmeyer flask.
-
Add 100 mL of 60% aqueous methanol to the flask (solid-to-liquid ratio of 1:10 g/mL).
-
Place the flask in an ultrasonic bath.
-
Set the ultrasonic frequency to 40 kHz and the temperature to 45°C.
-
Sonicate for 30 minutes.
-
After extraction, filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at 50°C until the methanol is removed.
-
The resulting aqueous extract can be lyophilized or used for further purification.
Protocol 2: Microwave-Assisted Extraction (MAE) of Cinnamic Acid from Cinnamomum cassia
Rationale: MAE is employed for its rapid extraction times, which is suitable for the relatively stable cinnamic acid. The 70% ethanol solvent system is effective for extracting moderately polar compounds like cinnamic acid from the cinnamon bark matrix.
Materials:
-
Dried and powdered Cinnamomum cassia bark (40 mesh)
-
Ethanol (HPLC grade)
-
Deionized water
-
Microwave extraction system
-
Filter paper (Whatman No. 1)
-
Rotary evaporator
Procedure:
-
Weigh 5 g of powdered cinnamon bark and place it in a microwave-safe extraction vessel.
-
Add 100 mL of 70% aqueous ethanol (solid-to-liquid ratio of 1:20 g/mL).
-
Seal the vessel and place it in the microwave extractor.
-
Set the microwave power to 500 W and the temperature to 80°C.
-
Irradiate for 5 minutes.
-
After extraction, allow the vessel to cool to room temperature before opening.
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate using a rotary evaporator at 50°C to obtain the crude extract.
Workflow Visualizations
The following diagrams illustrate the generalized workflows for the described extraction processes.
Caption: Generalized workflow for Ultrasound-Assisted Extraction (UAE).
Caption: Generalized workflow for Microwave-Assisted Extraction (MAE).
Post-Extraction Purification and Analysis
A crude extract contains a mixture of compounds. Therefore, purification is a necessary step to isolate the cinnamic acid derivatives of interest.
-
Chromatographic Techniques: Column chromatography, preparative High-Performance Liquid Chromatography (HPLC), and Flash Chromatography are powerful techniques for separating individual compounds from the crude extract. The choice of stationary phase (e.g., silica gel, C18) and mobile phase is dictated by the polarity of the target molecules.
-
Analytical Characterization: Once purified, the identity and purity of the cinnamic acid derivatives can be confirmed using analytical techniques such as HPLC, Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Conclusion and Future Perspectives
The extraction of cinnamic acid derivatives from natural sources is a dynamic field that continues to evolve. While classical methods still have their place, the trend is clearly towards the adoption of green, efficient, and selective technologies like UAE, MAE, and SFE. The choice of the most appropriate extraction method is not a one-size-fits-all decision but rather a carefully considered judgment based on the specific properties of the target compound, the nature of the plant matrix, and the desired scale of the operation. Future research will likely focus on the hyphenation of extraction techniques and the development of novel, environmentally benign solvents to further enhance the efficiency and sustainability of obtaining these valuable bioactive compounds.
References
-
Title: Cinnamic Acid Derivatives in Plants: Biosynthesis and Regulation Source: Plant Physiology URL: [Link]
-
Title: Pharmacological and therapeutic effects of cinnamic acid and its derivatives Source: Journal of Ethnopharmacology URL: [Link]
-
Title: Ultrasound-Assisted Extraction of Bioactive Compounds from Plants Source: Molecules URL: [Link]
-
Title: Microwave-Assisted Extraction for the Recovery of Bioactive Compounds from Plant Materials Source: Trends in Analytical Chemistry URL: [Link]
-
Title: Supercritical Fluid Extraction of Natural Products: A Review Source: The Journal of Supercritical Fluids URL: [Link]
-
Title: Optimization of microwave-assisted extraction of cinnamic acid from Cinnamomum cassia Source: Journal of Pharmaceutical and Biomedical Analysis URL: [Link]
-
Title: Ultrasound-assisted extraction of caffeic acid from Tussilago farfara and its antioxidant activity Source: Separation and Purification Technology URL: [Link]
-
Title: Supercritical fluid extraction of rosmarinic acid from Rosmarinus officinalis Source: The Journal of Supercritical Fluids URL: [Link]
HPLC analysis method for 2,3-Dimethoxycinnamic acid
An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 2,3-Dimethoxycinnamic Acid
Authored by: A Senior Application Scientist
Abstract
This application note presents a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. Cinnamic acid and its derivatives are of significant interest in the pharmaceutical and natural product sectors due to their wide range of biological activities.[1][2] Consequently, a reliable and efficient analytical method is paramount for quality control, pharmacokinetic studies, and research and development. This document provides a comprehensive, step-by-step protocol suitable for researchers, scientists, and drug development professionals. The method utilizes a C18 stationary phase with a UV detector, ensuring high resolution, sensitivity, and reproducibility.[1] All procedures, from sample preparation to method validation, are detailed herein, adhering to principles outlined in the International Conference on Harmonisation (ICH) guidelines to ensure data integrity and trustworthiness.[3][4][5]
Introduction and Scientific Principle
This compound is a methoxy-substituted derivative of cinnamic acid, a class of compounds known for their diverse pharmacological properties, including antioxidant and anti-inflammatory activities.[1][2] The precise quantification of this analyte is crucial for evaluating its efficacy, stability in formulations, and metabolic fate.
High-Performance Liquid Chromatography (HPLC) is an effective analytical technique for separating, identifying, and quantifying components in a mixture.[5] This method is predicated on the principle of reversed-phase chromatography, where the analyte is separated based on its hydrophobic characteristics. A non-polar stationary phase (a C18 column) is used in conjunction with a polar mobile phase. When the sample is introduced, this compound partitions between the two phases. Its elution is controlled by the composition of the mobile phase, allowing for its separation from other matrix components. Due to the extended conjugation of the aromatic ring and the double bond system, this compound exhibits strong ultraviolet (UV) absorption, making UV detection a highly suitable and sensitive method for its quantification.[6]
Materials and Reagents
Instrumentation
-
HPLC System: A quaternary or binary gradient HPLC system equipped with a UV-Vis or Photodiode Array (PDA) Detector.[1]
-
Column: C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][7]
-
Autosampler
-
Column Oven
-
Data Acquisition and Processing Software
-
Analytical Balance
-
Sonicator
-
pH Meter
Chemicals and Solvents
-
This compound reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphoric Acid (H₃PO₄) or Formic Acid (HCOOH), ACS grade
-
Ultrapure Water (18.2 MΩ·cm)
Chromatographic Conditions
The optimized HPLC parameters for the analysis of this compound are summarized in the table below. The selection of a C18 column is standard for separating moderately non-polar compounds like cinnamic acid derivatives.[1] The mobile phase consists of an acidified aqueous component and an organic modifier (acetonitrile). The acid serves to suppress the ionization of the carboxylic acid group of the analyte, ensuring a consistent retention time and sharp peak shape.[7][8] A detection wavelength around the UV maximum for cinnamic derivatives provides optimal sensitivity.[7]
| Parameter | Recommended Condition |
| HPLC System | Quaternary or Binary Gradient HPLC with UV-Vis Detector |
| Column | C18 Reversed-Phase Column (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |
| Elution Mode | Isocratic at 60:40 (A:B) or a suitable gradient |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 290 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 10 minutes |
Experimental Protocols
Mobile Phase Preparation
-
Aqueous Phase (A): To prepare 1 L of 0.1% phosphoric acid in water, add 1.0 mL of concentrated phosphoric acid to 900 mL of ultrapure water. Mix thoroughly and make up the volume to 1 L with water.
-
Organic Phase (B): Use HPLC-grade acetonitrile directly.
-
Final Preparation: Filter both mobile phase components through a 0.45 µm membrane filter to remove particulates and degas using sonication or vacuum filtration for at least 15 minutes to prevent pump cavitation and baseline noise.
Preparation of Standard Solutions
The causality behind preparing a stock solution followed by serial dilutions is to ensure accuracy and precision in the calibration curve, which is fundamental for quantification.
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in methanol and bring it to volume.[9] Sonicate for 5-10 minutes to ensure complete dissolution. This stock solution should be stored at 2-8 °C and protected from light.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the primary stock solution with the mobile phase.[1] These solutions are used to construct the calibration curve.
Sample Preparation
The sample preparation protocol must be tailored to the specific matrix to effectively isolate the analyte and remove interferences.[10][11] A general procedure for a solid matrix (e.g., a pharmaceutical formulation or plant extract) is provided below.
-
Weighing and Extraction: Accurately weigh a portion of the homogenized sample powder. Add a defined volume of methanol (e.g., 10 mL) as the extraction solvent.[12]
-
Sonication: Sonicate the mixture for 30 minutes to ensure the complete extraction of the analyte from the sample matrix.[1]
-
Filtration: Filter the extract through a 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC column.[1][8]
-
Dilution: If necessary, dilute the filtered sample with the mobile phase to ensure the analyte concentration falls within the linear range of the calibration curve.[1]
HPLC Analysis Workflow
The following diagram outlines the logical flow of the analytical process, from initial preparation to final data analysis.
Caption: Workflow for the HPLC analysis of this compound.
Method Validation: A Self-Validating System
To ensure the reliability and trustworthiness of the analytical results, the method must be validated according to ICH guidelines.[3][5][13] Validation provides documented evidence that the procedure is suitable for its intended purpose.
-
Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present. This is demonstrated by injecting a blank (matrix without analyte) and a placebo to ensure no interfering peaks are observed at the retention time of this compound.
-
Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. This is determined by injecting the prepared working standards and plotting the peak area against concentration. A correlation coefficient (R²) of ≥ 0.999 is typically required.[9]
-
Accuracy: This expresses the closeness of agreement between the value which is accepted as a true value and the value found. It is assessed by performing recovery studies on a sample matrix spiked with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[3]
-
Precision:
-
Repeatability (Intra-day Precision): Assesses the precision under the same operating conditions over a short interval of time. This is typically evaluated by performing at least six replicate injections of the same sample or three injections of three different concentrations.[13]
-
Intermediate Precision (Inter-day Precision): Expresses within-laboratory variations (different days, different analysts, different equipment).
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. These are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
-
Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[14] This provides an indication of its reliability during normal usage. Parameters to vary include mobile phase composition (±2%), pH (±0.2 units), and column temperature (±5 °C).
Conclusion
The RP-HPLC method detailed in this application note provides a simple, precise, and accurate protocol for the quantitative determination of this compound. The use of a standard C18 column and a straightforward mobile phase makes this method cost-effective and readily transferable to any laboratory equipped with basic HPLC instrumentation. The validation parameters described establish a framework for ensuring the method's trustworthiness and suitability for routine analysis in quality control and research environments.
References
-
Title: HPLC Method Development and Validation for Pharmaceutical Analysis Source: PharmaTech URL: [Link]
-
Title: Steps for HPLC Method Validation Source: Pharmaguideline URL: [Link]
-
Title: ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES Source: ResearchGate URL: [Link]
-
Title: Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector Source: Waters URL: [Link]
-
Title: METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW Source: Zenodo URL: [Link]
-
Title: HPLC method validation and application for organic acid analysis in wine after solid-phase extraction Source: SciSpace URL: [Link]
-
Title: New Method Development by HPLC and Validation as per ICH Guidelines Source: Acta Scientific URL: [Link]
-
Title: Organic Acids : HPLC (Type-IV) Source: International Organisation of Vine and Wine (OIV) URL: [Link]
-
Title: HPLC Sample Preparation Source: Organomation URL: [Link]
-
Title: Sample Preparation for HPLC Analysis: Step Guides and Common Techniques Source: Drawell URL: [Link]
-
Title: this compound | C11H12O4 | CID 99525 Source: PubChem URL: [Link]
-
Title: Reverse-phase HPLC chromatography of the cis-cinnamic acid and trans-cinnamic acid isolated from cinnamic acid racemic mixture Source: ResearchGate URL: [Link]
-
Title: Encapsulation of Cinnamic Acid on Plant-Based Proteins: Evaluation by HPLC, DSC and FTIR-ATR Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Optimization of an analytical HPLC-DAD method for detecting hydroxycinnamic acid derivatives from mixtures of Saussurea grandifolia and Taraxacum coreanum Source: Springer URL: [Link]
-
Title: Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid Source: National Institutes of Health (NIH) URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmtech.com [pharmtech.com]
- 4. researchgate.net [researchgate.net]
- 5. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 6. Buy this compound | 7461-60-1 [smolecule.com]
- 7. scispace.com [scispace.com]
- 8. lcms.cz [lcms.cz]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. organomation.com [organomation.com]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. Encapsulation of Cinnamic Acid on Plant-Based Proteins: Evaluation by HPLC, DSC and FTIR-ATR - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 14. actascientific.com [actascientific.com]
Synthesis and Applications of (2E,2E,2E)-N,N,N-(nitrilotri-2,1-ethanediyl)tris[3-(2,3-dimethoxyphenyl)-2-propenamide]: A Comprehensive Guide for Researchers
Introduction: A Novel Tripodal Amide with Therapeutic Potential
(2E,2E,2E)-N,N,N-(nitrilotri-2,1-ethanediyl)tris[3-(2,3-dimethoxyphenyl)-2-propenamide] is a novel synthetic compound featuring a tripodal architecture based on a tris(2-aminoethyl)amine (TREN) scaffold. This central scaffold is functionalized with three arms, each terminating in a 2,3-dimethoxyphenyl-2-propenamide moiety. The unique three-dimensional structure of this molecule, combined with the known biological activities of its constituent parts, suggests a promising future in various fields of biomedical research and drug development.
The cinnamoyl group, a derivative of cinnamic acid, is a well-established pharmacophore known for a wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and antitumor properties. The presence of methoxy groups on the phenyl ring can further modulate these activities. The 2,3-dimethoxy substitution pattern is of particular interest for its potential to influence the compound's pharmacokinetic and pharmacodynamic properties.
The TREN scaffold provides a flexible yet stable core, allowing for the precise spatial orientation of the three cinnamoyl arms. This tripodal design can lead to enhanced binding affinity and selectivity for biological targets compared to single-armed analogues. Furthermore, the polyamine nature of the TREN backbone may facilitate cellular uptake, a critical factor for the efficacy of therapeutic agents.
This document provides a comprehensive guide for the synthesis, characterization, and potential applications of this intriguing molecule. It is intended for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development who are interested in exploring the therapeutic potential of novel, multi-functional compounds.
Synthetic Strategy: A Convergent Approach
The synthesis of the target molecule is achieved through a convergent approach, which involves the separate synthesis of the two key precursors, 2,3-dimethoxycinnamic acid and tris(2-aminoethyl)amine, followed by their coupling to form the final product. This strategy allows for better control over the purity of the intermediates and the final compound.
Troubleshooting & Optimization
Technical Support Center: Optimizing 2,3-Dimethoxycinnamic Acid Synthesis
Introduction:
Welcome to the technical support center for the synthesis of 2,3-dimethoxycinnamic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. This compound serves as a valuable building block in the creation of various organic compounds.[1] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the common challenges and optimize your synthesis yield and purity.
The primary synthetic routes to this compound and its derivatives are the Knoevenagel condensation and the Perkin reaction.[2][3] Both methods involve the condensation of an aromatic aldehyde, in this case, 2,3-dimethoxybenzaldehyde, with a compound containing an active methylene group.[4][5] While these reactions are well-established, achieving high yields of pure product can be challenging. This guide will address specific issues you may encounter and provide scientifically grounded solutions.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of this compound.
Question 1: My reaction resulted in a very low yield or failed to produce the desired product. What are the likely causes?
Answer:
Several factors can contribute to low or no yield. A systematic approach to troubleshooting is crucial.
-
Reagent Quality:
-
2,3-Dimethoxybenzaldehyde: Ensure the aldehyde is pure and free from oxidation to the corresponding carboxylic acid. Impurities can inhibit the reaction.
-
Malonic Acid (for Knoevenagel): Malonic acid is hygroscopic and can absorb moisture from the air, which can interfere with the reaction. Ensure it is dry.
-
Acetic Anhydride (for Perkin): This reagent readily hydrolyzes to acetic acid in the presence of moisture. Use a fresh, unopened bottle or a properly stored and sealed container.
-
Base Catalyst: The choice and quality of the base are critical. For the Doebner modification of the Knoevenagel condensation, pyridine is often used as both a solvent and a catalyst, with piperidine added as a co-catalyst.[1][6] For the Perkin reaction, anhydrous sodium or potassium acetate is typically used.[5][7] The presence of water can significantly reduce the effectiveness of these bases.
-
-
Reaction Conditions:
-
Temperature: Both the Knoevenagel and Perkin reactions require elevated temperatures to proceed efficiently.[8][9] For the Doebner modification, a temperature of 80-85°C is maintained for an initial period, followed by reflux at 109-115°C.[6] Insufficient temperature can lead to an incomplete reaction. Conversely, excessively high temperatures can lead to side reactions and decomposition of the product.
-
Reaction Time: Ensure the reaction is allowed to proceed for the recommended duration. For the Doebner modification, a typical protocol involves heating for 1 hour at 80-85°C and then refluxing for an additional 3 hours.[6]
-
-
Reaction Mechanism Considerations:
-
The Knoevenagel condensation begins with the deprotonation of the active methylene compound by a base to form a nucleophilic enolate.[10] This enolate then attacks the carbonyl carbon of the aldehyde.[10] If the base is not strong enough or is hindered, this initial step will be slow or may not occur.
-
The Perkin reaction involves the formation of an enolate from the acid anhydride, which then attacks the aldehyde.[3][11] The presence of moisture can hydrolyze the anhydride, preventing the formation of the necessary enolate.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield.
Question 2: The final product is impure, showing a broad melting point range or unexpected peaks in the NMR spectrum. How can I improve the purity?
Answer:
Impurities in the final product can arise from unreacted starting materials, side products, or issues during the workup and purification process.
-
Common Impurities:
-
Unreacted 2,3-dimethoxybenzaldehyde: This is a common impurity if the reaction does not go to completion.
-
Malonic Acid or Acetic Anhydride: Residual starting materials can be carried through the workup.
-
Side Products: At high temperatures, self-condensation of the aldehyde or other side reactions can occur.
-
-
Purification Strategies:
-
Recrystallization: This is the most common and effective method for purifying solid organic compounds. For this compound, methyl ethyl ketone is a suitable solvent for recrystallization.[6] A 70% recovery can be expected with a significant improvement in melting point.[6]
-
Acid-Base Extraction: During the workup, dissolving the crude product in an aqueous base (like sodium hydroxide) and then re-precipitating it with acid is a crucial purification step.[6] This process separates the acidic product from non-acidic impurities like unreacted aldehyde.
-
Washing: Thoroughly washing the filtered product with cold water is essential to remove any water-soluble impurities.[6]
-
Purification Workflow:
Caption: Purification workflow for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the role of piperidine in the Doebner modification of the Knoevenagel condensation?
A1: In the Doebner modification, pyridine acts as both the solvent and a base. However, piperidine is a stronger base and serves as a more effective catalyst for the initial condensation reaction between 2,3-dimethoxybenzaldehyde and malonic acid.[12] It facilitates the formation of the enolate from malonic acid, which is the key nucleophile in the reaction.[10]
Q2: Can I use a different base instead of pyridine and piperidine?
A2: Yes, alternative and "greener" catalysts have been explored. For instance, L-proline has been shown to be an effective catalyst for the synthesis of hydroxycinnamic acids in ethanol, offering a more environmentally friendly option.[1] Triethylamine has also been investigated as a substitute for pyridine.[12]
Q3: Why is the reaction mixture poured into water and acidified during the workup?
A3: Pouring the reaction mixture into a large volume of cold water serves to precipitate the crude this compound, which has low solubility in water.[6] Subsequent acidification with a strong acid, such as hydrochloric acid, ensures that the product is fully protonated and precipitates out of the solution.[6] This step is also crucial for separating the product from the basic pyridine solvent.
Q4: What is the expected yield for this synthesis?
A4: With an optimized protocol, such as the Doebner modification, yields of 87-98% for this compound have been reported.[6] However, yields can be lower depending on the scale of the reaction and the purity of the reagents.
Q5: What are the key differences between the Knoevenagel condensation and the Perkin reaction for this synthesis?
A5: The main differences lie in the reagents used and the reaction conditions.
| Feature | Knoevenagel Condensation (Doebner Mod.) | Perkin Reaction |
| Active Methylene Source | Malonic Acid | Acetic Anhydride |
| Base/Catalyst | Pyridine and Piperidine | Sodium or Potassium Acetate |
| Byproducts | Water and Carbon Dioxide | Acetic Acid |
| Typical Temperature | 80-115°C | 180°C |
Experimental Protocols
Protocol 1: Synthesis of this compound via Doebner Condensation
This protocol is adapted from a literature procedure with a reported yield of 87-98%.[6]
Materials:
-
2,3-dimethoxybenzaldehyde (1 mole, 166 g)
-
Malonic acid (2 moles, 208 g)
-
Pyridine (400 mL)
-
Piperidine (15 mL)
-
Concentrated Hydrochloric Acid (~500 mL)
-
Sodium Hydroxide
-
Water
-
Methyl Ethyl Ketone (for recrystallization)
Procedure:
-
In a 3-liter round-bottomed flask equipped with a reflux condenser and a thermometer, combine 2,3-dimethoxybenzaldehyde (166 g) and malonic acid (208 g) with 400 mL of pyridine.
-
Warm the mixture on a steam bath with shaking to dissolve the malonic acid.
-
Add 15 mL of piperidine to the solution.
-
Heat the mixture to an internal temperature of 80-85°C and maintain for 1 hour.
-
Increase the temperature to reflux (109-115°C) and continue heating for an additional 3 hours.
-
After cooling, pour the reaction mixture into 4 liters of cold water.
-
Slowly add 500 mL of concentrated hydrochloric acid with stirring until the solution is strongly acidic.
-
Collect the precipitated light-brown crystals by suction filtration and wash them four times with 150-mL portions of cold water.
-
Dissolve the crude product in a solution of 80 g of sodium hydroxide in 3 liters of water.
-
Filter the solution, dilute with an additional 1.2 liters of water, and acidify with 600 mL of 1:1 hydrochloric acid with stirring.
-
Collect the crystalline product by filtration and wash with three 150-mL portions of cold water.
-
Dry the product at 60-70°C. The expected yield is 180-205 g.
Purification (Optional):
-
Recrystallize the product from methyl ethyl ketone, using approximately 12 mL of solvent per gram of acid.
-
Filter the hot solution and allow it to cool for several hours to obtain purified crystals with a melting point of 179-180°C.
References
-
bepls. (2023). Green Synthesis Approach of Cinnamic Acid by Knoevenagel Condensation and It's Antibacterial Activity. Retrieved from [Link]
-
Organic Syntheses. (n.d.). This compound. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Tetrabutylammoniumbromide mediated Knoevenagel condensation in water: synthesis of cinnamic acids. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Pyridine free Knoevenagel condensation for synthesis of cinnamic acids. Retrieved from [Link]
-
Sathee NEET - IIT Kanpur. (n.d.). Perkin Reaction Mechanism. Retrieved from [Link]
-
BYJU'S. (n.d.). Perkin Reaction Mechanism. Retrieved from [Link]
-
Wikipedia. (n.d.). Perkin reaction. Retrieved from [Link]
-
Slideshare. (n.d.). Introduction to Perkin reaction its mechanism and examples.pdf. Retrieved from [Link]
-
J&K Scientific LLC. (2021). Perkin Reaction. Retrieved from [Link]
Sources
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- 2. bepls.com [bepls.com]
- 3. SATHEE: Perkin Reaction Mechanism [satheeneet.iitk.ac.in]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Perkin reaction - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. jk-sci.com [jk-sci.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. byjus.com [byjus.com]
- 12. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Troubleshooting Low Yield in Knoevenagel Condensation
Welcome to the technical support center for the Knoevenagel condensation. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low product yields in this fundamental carbon-carbon bond-forming reaction. Here, we move beyond simple procedural lists to provide in-depth, scientifically-grounded explanations and actionable solutions.
I. Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most common initial questions and provides a quick diagnostic framework.
Q1: My Knoevenagel condensation is resulting in a low yield. What are the most common culprits?
Low yields in a Knoevenagel condensation can often be traced back to a few key factors. The most prevalent issues relate to the choice of catalyst, solvent, incomplete reaction, or the occurrence of side reactions. A systematic approach to troubleshooting is the most effective way to pinpoint and solve the problem.[1]
Q2: How critical is the choice of catalyst, and what should I be using?
The catalyst is paramount in the Knoevenagel condensation, which is typically a base-catalyzed reaction.[1][2] Using a base that is too strong can lead to the self-condensation of the aldehyde or ketone starting material, which will significantly reduce the yield of your desired product.[1][2]
-
Recommendation: Weak bases such as piperidine, pyridine, or ammonium salts are commonly and successfully employed.[1][3] The optimal catalyst is often substrate-dependent. For instance, L-proline has demonstrated effectiveness in certain reactions.[4]
Q3: Can the solvent really have that much of an impact on my reaction?
Absolutely. The solvent plays a significant role in the Knoevenagel condensation, influencing both the reaction rate and the final yield.[1]
-
Solvent Polarity: The polarity of the solvent is a key consideration.[1]
-
Aprotic Polar Solvents: Solvents like DMF and acetonitrile have been shown to provide high conversions and selectivities in shorter reaction times.[5]
-
Protic Polar Solvents: In many cases, protic polar solvents such as ethanol can also be effective.[6]
-
Water: In line with green chemistry principles, water has been successfully utilized as a solvent for this reaction.[1][7]
-
Nonpolar Solvents: Nonpolar solvents like toluene and diethyl ether may result in longer reaction times.[5]
-
Q4: My reaction seems to stall before all the starting material is consumed. What steps can I take?
Incomplete conversion is a direct contributor to low yields. Here are several factors to investigate:
-
Reaction Time: Ensure the reaction is allowed to run for a sufficient duration. Monitoring the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) is crucial to determine the optimal reaction time.[1]
-
Temperature: The reaction temperature can significantly affect the rate of reaction. While many Knoevenagel condensations proceed smoothly at room temperature, some may require heating to reach completion.[1][8]
-
Water Removal: The Knoevenagel condensation produces water as a byproduct.[2][3] This water can inhibit the reaction or lead to reversible reactions, ultimately lowering the yield.[3] Employing methods to remove water, such as azeotropic distillation with a Dean-Stark trap or using molecular sieves, can be highly effective.[1][3]
Q5: I'm concerned about side reactions. What are the common ones and how can I minimize them?
The most frequently encountered side reaction is the self-condensation of the aldehyde or ketone, especially when a strong base is used.[1][8]
-
Minimization Strategy: The use of a weak base catalyst is the primary way to mitigate this.[1] Another potential issue is the Michael addition of the active methylene compound to the α,β-unsaturated product.[8] This is more likely with highly reactive methylene compounds and prolonged reaction times. Optimizing the stoichiometry of the reactants, for instance, by using a slight excess of the carbonyl compound, can sometimes help.[1]
II. In-Depth Troubleshooting and Optimization
This section provides a more detailed, cause-and-effect analysis of common problems and offers structured solutions.
Issue 1: Inadequate Catalyst Activity or Selection
Symptoms:
-
Very slow or no reaction progress observed via TLC.
-
Low conversion of starting materials even after extended reaction times.
Causality: The catalyst's role is to deprotonate the active methylene compound, forming a nucleophilic enolate that attacks the carbonyl group.[2][9] If the catalyst is too weak, old, or impure, this initial deprotonation step is inefficient, leading to a stalled reaction.[8] Conversely, a base that is too strong can cause undesired side reactions.[2]
Troubleshooting Workflow:
Caption: Catalyst troubleshooting workflow.
Experimental Protocol: Catalyst Screening
-
Setup: In separate, dry reaction vials, add the aldehyde (1.0 mmol) and the active methylene compound (1.0 mmol) to the chosen solvent (5 mL).[3]
-
Catalyst Addition: To each vial, add a different catalyst (e.g., piperidine, pyridine, ammonium acetate) at a loading of 10 mol%.[3]
-
Reaction: Stir the mixtures at a predetermined temperature (e.g., room temperature or 50 °C) and monitor the progress by TLC or GC.[3]
-
Analysis: Compare the conversion rates for each catalyst to identify the most effective one for your specific substrate combination.[3]
Catalyst Comparison Table:
| Catalyst Type | Examples | Advantages | Disadvantages |
| Homogeneous | Piperidine, Pyridine, L-proline, Boric Acid[10][11] | Mild reaction conditions, good solubility.[10] | Can be difficult to remove during workup.[12] |
| Heterogeneous | Metal Oxides (e.g., CaO-MgO), Zeolites, Functionalized Silica[10][13] | Easy to separate and recycle, environmentally friendly.[10][13] | May require higher temperatures or longer reaction times.[14] |
| Biocatalysts | Lipases[10] | Green and sustainable.[10] | May have limited substrate scope and stability. |
Issue 2: Suboptimal Solvent and Temperature Conditions
Symptoms:
-
Poor solubility of reactants.
-
Reaction proceeds slowly or not at all at room temperature.
-
Formation of multiple unidentified spots on TLC, suggesting decomposition.
Causality: The solvent must effectively solvate the reactants and intermediates to facilitate the reaction.[15] Temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate.[3] However, excessive heat can promote side reactions or decomposition of starting materials or products.[3]
Troubleshooting Workflow:
Caption: Knoevenagel condensation mechanism and common side reactions.
Strategies for Minimizing Side Reactions:
-
Base Strength: Use a weak base catalyst like piperidine or ammonium acetate. [8]* Stoichiometry Control: Carefully control the molar ratio of the reactants. A 1:1 ratio is often a good starting point. [12]* Reaction Monitoring: Closely monitor the reaction's progress by TLC. Over-extending the reaction time can favor the formation of Michael addition products. [8]* Temperature Control: Avoid excessively high temperatures which can promote side reactions. [3]
III. References
-
Knoevenagel condensation - Wikipedia. (n.d.). Retrieved from [Link]
-
A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation - Dalton Transactions (RSC Publishing). (n.d.). Retrieved from [Link]
-
Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature a - ResearchGate. (n.d.). Retrieved from [Link]
-
Effects of various solvents on Knoevenagel condensation - ResearchGate. (n.d.). Retrieved from [Link]
-
Optimization of conditions for Knoevenagel condensation reaction [a] - ResearchGate. (n.d.). Retrieved from [Link]
-
A New Mixed-Metal Phosphate as an Efficient Heterogeneous Catalyst for Knoevenagel Condensation Reaction - MDPI. (n.d.). Retrieved from [Link]
-
Activity of different catalysts for the Knoevenagel reaction of benzaldehyde and ethyl cyanoacetate a - ResearchGate. (n.d.). Retrieved from [Link]
-
Optimization conditions of Knoevenagel condensation reactions. - ResearchGate. (n.d.). Retrieved from [Link]
-
Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]
-
Optimizing reaction condition for Knoevenagel condensation of benzaldehyde and malononitrile. [a] - ResearchGate. (n.d.). Retrieved from [Link]
-
The green Knoevenagel condensation: solvent-free condensation of benzaldehydes - Taylor & Francis Online. (n.d.). Retrieved from [Link]
-
Exploring the role of solvent polarity in mechanochemical Knoevenagel condensation: in situ investigation and isolation of reaction intermediates - RSC Publishing. (n.d.). Retrieved from [Link]
-
Knoevenagel Condensation Doebner Modification - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
The Importance and Applications of Knoevenagel Reaction (Brief Review). (n.d.). Retrieved from [Link]
-
Reaction Mechanism of Knoevenagel Reaction - Physics Wallah. (n.d.). Retrieved from [Link]
-
Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions | The Journal of Physical Chemistry B - ACS Publications. (n.d.). Retrieved from [Link]
-
One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. (n.d.). Retrieved from [Link]
-
The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds - ResearchGate. (n.d.). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. The Importance and Applications of Knoevenagel Reaction (Brief Review) – Oriental Journal of Chemistry [orientjchem.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
2,3-Dimethoxycinnamic acid stability and storage conditions
Welcome to the technical support center for 2,3-Dimethoxycinnamic Acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability and proper storage of this compound. Adherence to these guidelines is critical for ensuring the integrity of your experiments and the reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: The stability of this compound, like other cinnamic acid derivatives, is primarily influenced by three main factors: light, temperature, and chemical environment (pH and presence of oxidizing agents). Exposure to ultraviolet (UV) light can lead to photodegradation.[1] Elevated temperatures can accelerate degradation processes, while strong oxidizing agents can cause chemical decomposition.[2] The pH of solutions can also play a role in the stability of the compound.[1]
Q2: What happens to this compound when it degrades?
A2: Degradation can occur through several pathways. The most common for cinnamic acids is photodegradation, which includes:
-
Cis-Trans Isomerization: The naturally more stable trans-isomer can convert to the cis-isomer upon exposure to UV light.[1][3] This change in stereochemistry can significantly alter the compound's biological activity and physical properties.
-
Photodimerization: In the solid state or in concentrated solutions, exposure to UV light can cause [2+2] cycloaddition reactions between molecules, leading to the formation of cyclobutane derivatives like truxillic and truxinic acids.[1]
Additionally, oxidative degradation can occur, potentially cleaving the carbon-carbon double bond to form substituted benzaldehydes and other byproducts.[4][5]
Q3: How can I visually detect degradation of my this compound sample?
A3: While visual inspection is not a definitive method for assessing purity, some signs may indicate potential degradation. A noticeable change in the color of the solid from its typical white or off-white appearance, or the development of a strong odor, could suggest chemical changes. In solution, the appearance of cloudiness, precipitation, or a color change might also be indicative of degradation or contamination. However, it is crucial to understand that significant degradation, such as cis-trans isomerization, can occur without any visible changes.[1] Therefore, analytical techniques like HPLC, NMR, or melting point determination are necessary for a conclusive assessment of purity.[6]
Q4: What are the recommended long-term storage conditions for solid this compound?
A4: For long-term storage, solid this compound should be kept in a tightly sealed container in a cool, dry, and dark place.[7][8] Many suppliers recommend storage at room temperature.[2] To minimize exposure to light and moisture, using amber glass vials with a secure cap is highly recommended. Storage in a desiccator can provide additional protection against moisture.
Q5: I need to prepare a stock solution of this compound. What is the best way to prepare and store it?
A5: When preparing stock solutions, it is advisable to use a suitable organic solvent such as methanol or dimethyl sulfoxide (DMSO), in which this compound is readily soluble.[6] To minimize degradation, follow these steps:
-
Use amber or opaque vials to protect the solution from light.
-
Prepare the solution fresh if possible.
-
For short-term storage, refrigerate the solution at 2-8°C.
-
For longer-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or lower.
-
Before use, allow the solution to come to room temperature slowly and ensure it is fully dissolved before making further dilutions.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound due to improper storage or handling. | 1. Verify the purity of your compound using an appropriate analytical method (e.g., HPLC, LC-MS). 2. If degradation is confirmed, obtain a fresh, high-purity batch of the compound. 3. Review and optimize your storage and handling procedures based on the recommendations in this guide. |
| Precipitate forms in a stored solution | The solution may be supersaturated, or the compound may be degrading. | 1. Gently warm the solution and vortex to see if the precipitate redissolves. 2. If the precipitate does not redissolve, it may be a degradation product. The solution should be discarded and a fresh one prepared. 3. Consider preparing a less concentrated stock solution for storage. |
| Change in color of the solid compound | This could indicate oxidation or the presence of impurities. | 1. Assess the purity of the compound analytically. 2. If the compound is found to be impure, it should be replaced. 3. Ensure the storage container is airtight and stored away from light and heat. |
Experimental Protocols
Protocol 1: Assessment of this compound Purity by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound and detecting the presence of isomers or degradation products.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
C18 reverse-phase HPLC column
-
HPLC system with UV detector
Procedure:
-
Sample Preparation: Accurately weigh and dissolve a small amount of this compound in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water, with a small amount of formic acid (e.g., 0.1%) to improve peak shape. A common starting gradient could be 10-90% acetonitrile over 20 minutes.
-
HPLC Analysis:
-
Equilibrate the HPLC column with the initial mobile phase composition.
-
Inject a small volume (e.g., 10 µL) of the sample solution.
-
Run the gradient method and monitor the elution profile at a suitable UV wavelength (e.g., 280 nm).
-
-
Data Analysis:
-
The trans-isomer is expected to be the major peak.
-
The presence of a significant peak with a different retention time may indicate the presence of the cis-isomer or other degradation products.
-
Calculate the purity of the main peak as a percentage of the total peak area.
-
Visualizations
Degradation Pathways of Cinnamic Acids
A simplified diagram of potential degradation pathways for this compound.
Troubleshooting Workflow for Inconsistent Results
A decision-making workflow for troubleshooting inconsistent experimental results.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. ajast.net [ajast.net]
- 5. scholarworks.uni.edu [scholarworks.uni.edu]
- 6. Buy this compound | 7461-60-1 [smolecule.com]
- 7. gustavus.edu [gustavus.edu]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. Temperature stability and photodimerization kinetics of β-cinnamic acid and comparison to its α-polymorph as studied by solid-state NMR spectroscopy techniques and DFT calculations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. lookchem.com [lookchem.com]
- 11. lobachemie.com [lobachemie.com]
- 12. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. fishersci.com [fishersci.com]
Technical Support Center: Purification of Crude 2,3-Dimethoxycinnamic Acid by Recrystallization
Welcome to the technical support center for the purification of 2,3-dimethoxycinnamic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the recrystallization of this compound. My aim is to combine established scientific principles with field-proven insights to ensure you can achieve the highest purity for your sample.
I. Understanding the Compound: this compound
This compound is a derivative of cinnamic acid with the molecular formula C₁₁H₁₂O₄ and a molecular weight of 208.21 g/mol .[1][2][3] It typically appears as a white to off-white crystalline powder.[3][4] Key physical properties relevant to its recrystallization are its melting point, which is in the range of 182-184°C, and its solubility characteristics.[1] It exhibits limited solubility in water but is more soluble in organic solvents like methanol, dimethyl sulfoxide, and chloroform.[1] The predominant form is the thermodynamically more stable trans isomer.[1][5]
Key Properties for Recrystallization Planning:
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂O₄ | [1][2][3] |
| Molecular Weight | 208.21 g/mol | [1][2][3] |
| Melting Point | 182-184°C | [1] |
| Appearance | White to off-white crystalline powder | [3][4] |
| Solubility | Limited in water; soluble in methanol, DMSO, chloroform | [1] |
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the recrystallization of this compound in a question-and-answer format.
Question 1: My crude this compound won't fully dissolve in the hot solvent, even after adding a significant amount. What's happening?
Answer:
This issue typically points to one of two scenarios: either you are using an inappropriate solvent, or your crude sample contains insoluble impurities.
-
Solvent Selection: An ideal recrystallization solvent should dissolve the compound sparingly at room temperature but completely at its boiling point.[6] If the compound has very low solubility even when hot, that solvent is not a good choice.
-
Insoluble Impurities: Your crude material may contain impurities that are insoluble in the chosen solvent.[6]
Solutions:
-
Re-evaluate Your Solvent: If you have access to the crude material's synthesis scheme, consider potential side products and their solubility. A different solvent or a mixed solvent system might be necessary.
-
Perform a Hot Filtration: If you suspect insoluble impurities, you can perform a hot gravity filtration to remove them.[7]
-
Protocol: Dissolve the crude solid in a minimal amount of the hot recrystallization solvent. While keeping the solution hot, pour it through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. The insoluble impurities will be trapped in the filter paper. You can then proceed with cooling the filtrate to induce crystallization.
-
Question 2: Upon cooling, my this compound is "oiling out" instead of forming crystals. How can I fix this?
Answer:
"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid.[8][9] This is a common problem when the melting point of the solute is lower than the boiling point of the solvent, or when the solution is highly impure, causing a significant melting point depression.[8][10] Oiled out products are often impure because the oil can readily dissolve impurities.[8][9]
Solutions:
-
Add More Solvent: The most immediate solution is to reheat the mixture to redissolve the oil and then add a small amount of additional hot solvent.[8] This lowers the saturation point and can prevent premature precipitation.
-
Slow Down the Cooling Process: Rapid cooling can favor oiling out.[11] Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.
-
Change the Solvent System: If the problem persists, your solvent may be the issue. Consider a solvent with a lower boiling point. Alternatively, a mixed solvent system can be effective.[10]
-
Induce Crystallization Above the "Oiling Out" Temperature: Try to induce crystallization at a temperature where the compound is still a solid. This can be achieved by scratching the inside of the flask with a glass rod or by adding a seed crystal.[7][8]
Question 3: I have very few or no crystals forming, even after the solution has cooled completely. What should I do?
Answer:
This is a common issue that usually indicates the solution is not supersaturated, meaning too much solvent was used.[11]
Solutions:
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-solvent interface.[7] The microscopic scratches can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure this compound, add a tiny crystal to the solution.[7] This will act as a template for further crystal formation.
-
-
Reduce the Solvent Volume: If induction methods fail, you likely have too much solvent. Gently heat the solution to boil off some of the solvent.[7] Be careful not to evaporate too much. Once you see a slight cloudiness or crystal formation at the surface, remove it from the heat and allow it to cool slowly.
-
Cool to a Lower Temperature: Ensure you have cooled the solution sufficiently. An ice-salt bath can achieve temperatures below 0°C, which may be necessary to induce crystallization if the compound is still somewhat soluble at 0°C.[11]
Question 4: My final product has a low yield. How can I improve it?
Answer:
A low yield can result from several factors during the recrystallization process.[8]
Solutions:
-
Minimize the Amount of Hot Solvent: Use only the minimum amount of hot solvent necessary to fully dissolve the crude solid.[7] Any excess solvent will retain more of your product in the solution (the mother liquor) upon cooling.[8]
-
Ensure Complete Cooling: Allow the solution to cool for a sufficient amount of time to maximize crystal formation.
-
Avoid Premature Crystallization During Hot Filtration: If you perform a hot filtration, ensure your funnel and receiving flask are pre-heated to prevent the product from crystallizing on the filter paper or in the funnel stem.
-
Proper Washing of Crystals: When washing the collected crystals, use a minimal amount of ice-cold solvent.[7] Using too much or warm solvent will dissolve some of your product.
-
Check the Mother Liquor: To see if a significant amount of product remains in the filtrate, you can try to concentrate the mother liquor by boiling off some solvent and cooling it again to see if more crystals form.[8]
Question 5: The color of my crude material did not improve after recrystallization. What can I do?
Answer:
Colored impurities can sometimes co-crystallize with your product.
Solution:
-
Use Activated Charcoal: Activated charcoal can be used to adsorb colored impurities.
-
Protocol: After dissolving the crude solid in the hot solvent, add a small amount of activated charcoal (a spatula tip is usually sufficient). Swirl the mixture for a few minutes. Then, perform a hot gravity filtration to remove the charcoal and the adsorbed impurities before allowing the solution to cool.[8] Be aware that using too much charcoal can also adsorb your desired product, leading to a lower yield.
-
III. Standard Operating Protocol: Recrystallization of this compound
This protocol provides a general guideline. The optimal solvent and volumes may need to be determined experimentally.
1. Solvent Selection:
- Based on solubility data, a mixed solvent system of ethanol and water is often a good starting point for cinnamic acid derivatives. Ethanol is a good solvent, and water acts as an anti-solvent.[12]
2. Dissolution:
- Place the crude this compound in an Erlenmeyer flask.
- Add a minimal amount of the primary solvent (e.g., ethanol) and heat the mixture gently (e.g., on a hot plate) while stirring until the solid dissolves completely.
3. Hot Filtration (if necessary):
- If insoluble impurities are present, perform a hot gravity filtration as described in the troubleshooting guide.
4. Crystallization:
- If using a mixed solvent system, slowly add the anti-solvent (e.g., water) dropwise to the hot solution until a persistent cloudiness appears. Then, add a few drops of the primary solvent until the solution becomes clear again.
- Remove the flask from the heat source and allow it to cool slowly to room temperature.
- Once at room temperature, place the flask in an ice bath for at least 15-20 minutes to maximize crystal formation.
5. Isolation and Washing:
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of ice-cold solvent (or the solvent mixture with a higher proportion of the anti-solvent).
6. Drying:
- Allow the crystals to dry completely, either by air drying or in a desiccator.
IV. Visualizing the Workflow
Caption: Workflow for the recrystallization of this compound.
V. Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: The ideal solvent must be determined experimentally. However, due to its polarity, alcohols like ethanol or methanol, or a mixed solvent system such as ethanol/water or acetone/water are good starting points. The principle is to find a solvent in which the compound is highly soluble when hot and poorly soluble when cold.[12]
Q2: How do I know if my final product is pure?
A2: The purity of your recrystallized product can be assessed by several methods:
-
Melting Point Analysis: A pure compound will have a sharp melting point range that corresponds to the literature value (182-184°C for this compound).[1] Impurities tend to broaden and depress the melting point range.
-
Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate.
-
Spectroscopic Methods: Techniques like NMR, IR, and Mass Spectrometry can confirm the structure and identify any remaining impurities.
Q3: Can I reuse the mother liquor?
A3: Yes, it is possible to recover more product from the mother liquor. You can reduce the volume by evaporation and cool the concentrated solution to obtain a second crop of crystals. However, this second crop is likely to be less pure than the first.
Q4: What are the common impurities in crude this compound?
A4: Common impurities can include unreacted starting materials (e.g., 2,3-dimethoxybenzaldehyde and malonic acid if synthesized via Knoevenagel condensation), geometric isomers (cis-2,3-dimethoxycinnamic acid), and byproducts from the synthesis.[1] Chiral impurities and polymorphic contaminants can also be present in some cases.[13]
VI. References
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Chemistry LibreTexts. 3.6F: Troubleshooting. (2022-04-07). [Link]
-
PubChem. 3,4-Dimethoxycinnamic acid. [Link]
-
University of California, Los Angeles. Recrystallization - Single Solvent. [Link]
-
PubChem. This compound. [Link]
-
Mettler Toledo. Oiling Out in Crystallization. [Link]
-
Fisher Scientific. This compound, predominantly trans, 98+%. [Link]
-
ACS Publications. Solubility Behavior, Solvent Effect, and Data Correlation of 3,4-Dimethoxycinnamic Acid in 12 Pure Solvents at Multiple Temperatures. (2024-06-27). [Link]
-
Reddit. Recrystallization (help meeeeee). (2013-02-03). [Link]
-
ResearchGate. Crystal chemistry and photomechanical behavior of 3,4-dimethoxycinnamic acid: correlation between maximum yield in the solid-state topochemical reaction and cooperative molecular motion. (2015-10-17). [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]
-
RSC Education. Finding the best solvent for recrystallisation student sheet. [Link]
-
ResearchGate. How to avoid the formation of oil droplets during recrystallization?. (2014-06-30). [Link]
-
University of York, Chemistry Teaching Labs. Problems with Recrystallisations. [Link]
-
Vanderbilt University. Recrystallization of SA CHCA DHB. [Link]
-
Chemistry LibreTexts. 3.3C: Determining Which Solvent to Use. (2022-04-07). [Link]
-
Pharmaceutical Technology. Evaluating Impurities in Drugs (Part II of III). [Link]
-
Science Learning Center. Experiment : Recrystallization – Part I: Solvent Selection. [Link]
Sources
- 1. Buy this compound | 7461-60-1 [smolecule.com]
- 2. This compound | C11H12O4 | CID 99525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. guidechem.com [guidechem.com]
- 4. trans-2,3-Dimethoxycinnamic Acid | 7345-82-6 | TCI AMERICA [tcichemicals.com]
- 5. This compound, predominantly trans, 98+% | Fisher Scientific [fishersci.ca]
- 6. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 7. Home Page [chem.ualberta.ca]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mt.com [mt.com]
- 10. reddit.com [reddit.com]
- 11. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 12. mt.com [mt.com]
- 13. pharmtech.com [pharmtech.com]
Technical Support Center: Synthesis of Cinnamic Acid Derivatives
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of cinnamic acid derivatives. Cinnamic acid and its analogues are a pivotal class of compounds, serving as precursors in the development of pharmaceuticals, fragrances, and advanced polymers.[1][2][3] Their synthesis, while based on classic organic reactions, presents numerous challenges that can impact yield, purity, and stereochemical outcome.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you navigate the complexities of your synthesis and achieve reliable, reproducible results.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q: My overall reaction yield is consistently low. What general factors should I investigate first?
A: Persistently low yields often point to fundamental issues with reagents, reaction conditions, or the work-up procedure.
-
Purity of Starting Materials: The synthesis of cinnamic derivatives often begins with aromatic aldehydes, which can oxidize over time to the corresponding carboxylic acids.[4] Impurities in starting materials can introduce side reactions, reducing the yield and complicating purification.[4]
-
Actionable Advice: Verify the purity of your aldehyde via NMR or by checking its melting/boiling point. If necessary, purify the aldehyde by distillation or recrystallization before use.
-
-
Solvent and Reagent Anhydrousness: Many condensation reactions, particularly the Perkin reaction, are sensitive to moisture. Water can hydrolyze acid anhydrides, deactivating them for the reaction.[5]
-
Actionable Advice: Use freshly dried solvents. Ensure any salts used as catalysts (e.g., anhydrous sodium acetate) are thoroughly dried in an oven before the reaction.[5]
-
-
Substituent Effects: The electronic nature of the substituents on the aromatic aldehyde plays a significant role. Electron-donating groups (like methoxy) can decrease the electrophilicity of the carbonyl carbon, slowing the reaction and potentially lowering the yield.[6][7] Conversely, electron-withdrawing groups (like nitro) make the carbonyl carbon more reactive.[8]
-
Actionable Advice: For aldehydes with electron-donating groups, you may need to increase the reaction time, temperature, or consider a more reactive synthetic route like the Knoevenagel condensation, which can be more suitable for these substrates.[6]
-
Q: I'm struggling with the Perkin reaction. Why is the yield poor and how can I optimize it?
A: The Perkin reaction, while classic, requires high temperatures and careful control of reagents to be efficient.[5]
-
Causality: The reaction involves the condensation of an aromatic aldehyde with an acid anhydride, using the alkali salt of the corresponding acid as a base.[9] Side reactions, such as the self-condensation of the anhydride, can occur, and the high temperatures (often 180°C) can lead to thermal decomposition if run for too long.[7][8]
-
Troubleshooting Steps:
-
Choice of Base: The base catalyst is crucial. Using potassium acetate often gives better yields than sodium acetate under the same conditions.[7] It is essential that the base is the salt of the acid corresponding to the anhydride to prevent unwanted byproduct formation.[10]
-
Temperature and Time: The reaction is slow and requires heat. However, prolonged heating can reduce yield. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Modern Approaches: Consider using microwave irradiation. This technique can dramatically reduce reaction times from hours to minutes and may improve yields by minimizing thermal degradation.[5]
-
Troubleshooting Low Yield in Cinnamic Acid Synthesis
Caption: A decision tree for troubleshooting low yields.
Q: My Knoevenagel condensation is producing messy byproducts. How can I improve the reaction's selectivity?
A: The Knoevenagel condensation is a powerful C-C bond-forming reaction, but its success hinges on controlling the reactivity of the base catalyst and ensuring the subsequent decarboxylation step proceeds cleanly.[11][12]
-
Causality: The reaction is catalyzed by a base, typically a weak amine like piperidine or pyridine.[13] If the base is too strong, it can promote the self-condensation of the aldehyde starting material, leading to a complex mixture of products.[14] When using malonic acid as the active methylene compound (the Doebner modification), the intermediate formed must undergo decarboxylation. Incomplete decarboxylation will result in the dicarboxylic acid byproduct.[14][15]
-
Troubleshooting Steps:
-
Catalyst Choice: Use a weak base. Piperidine is often used in catalytic amounts.[13]
-
Solvent for Decarboxylation: For the Doebner modification, using pyridine as the solvent is critical. Pyridine not only acts as a base for the initial condensation but is also highly effective at promoting the decarboxylation of the intermediate, leading to a cleaner product.[11][14]
-
Temperature Control: While the reaction is often heated, excessive temperatures can lead to side reactions. Aim for a moderate temperature (e.g., refluxing pyridine) and monitor by TLC.
-
Q: My Heck reaction catalyst appears to be deactivating, leading to an incomplete reaction. What is happening and how can I fix it?
A: The Heck reaction, which couples aryl halides with alkenes like acrylates, is dependent on a fragile palladium catalytic cycle. Catalyst deactivation is a common failure mode.[16]
-
Causality: The active catalyst is a Pd(0) species. This can be deactivated through oxidation or aggregation into inactive palladium black. The phosphine ligands used to stabilize the catalyst can also degrade at the high temperatures often required for the reaction.[17][18]
-
Troubleshooting Steps:
-
Catalyst System: If using a simple Pd source with monodentate phosphine ligands (like PPh₃), consider switching to a more robust system. Bidentate ligands (like DPPE) can offer greater stability.[17] Modern, highly active catalysts like palladacycles are often more stable and require lower catalyst loading.[19]
-
Reaction Medium: The use of an aqueous-biphasic system can sometimes help stabilize the catalyst and, importantly, simplifies its separation and recycling from the product phase.[17]
-
Inert Atmosphere: Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the Pd(0) catalyst, especially if you observe the formation of palladium black.
-
Q: I am struggling to purify my final cinnamic acid derivative. What is the most effective purification strategy?
A: Purification challenges usually arise from byproducts with similar polarities to the desired product or unreacted starting materials. A multi-step approach combining extraction and recrystallization is often most effective.
-
Causality: Crude products can contain unreacted aldehyde (neutral), unreacted malonic acid or anhydride (acidic), and various condensation byproducts.
-
Recommended Purification Workflow:
-
Acid-Base Extraction: This is a highly effective technique for separating the acidic cinnamic acid product from neutral impurities like unreacted benzaldehyde.
-
Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate).
-
Extract with an aqueous base solution (e.g., 1M NaOH or Na₂CO₃). The cinnamic acid will deprotonate and move into the aqueous layer, while neutral impurities remain in the organic layer.
-
Separate the layers. Wash the aqueous layer once more with the organic solvent to remove any remaining neutral impurities.
-
Cool the aqueous layer in an ice bath and slowly re-acidify with a strong acid (e.g., 2M HCl) until the product precipitates out.
-
-
Filtration: Collect the precipitated solid using a Büchner funnel.
-
Recrystallization: Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to remove any remaining impurities.[20] This step is crucial for obtaining a high-purity product with a sharp melting point.
-
Purity Check: Confirm purity using TLC, melting point analysis, and spectroscopic methods (NMR, IR).[21]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for preparing cinnamic acid derivatives?
A1: There are three main synthetic strategies, each with distinct advantages and disadvantages: the Perkin reaction, the Knoevenagel condensation, and the Heck reaction.[2][6][16]
| Reaction | Starting Materials | Catalyst / Base | Key Conditions | Pros | Cons |
| Perkin Reaction | Aromatic Aldehyde + Acid Anhydride | Alkali salt of the acid (e.g., KOAc)[7] | High temp (~180°C)[5] | Historically significant; one-pot. | High energy; moderate yields; not suitable for aldehydes with electron-donating groups.[6] |
| Knoevenagel Condensation | Aromatic Aldehyde + Active Methylene Compound (e.g., Malonic Acid) | Weak base (e.g., Piperidine, Pyridine) | Milder temp (reflux in pyridine) | Good yields; often greener[22]; works well for a wide range of aldehydes. | Requires subsequent decarboxylation if malonic acid is used.[14] |
| Heck Reaction | Aryl Halide + Acrylate Ester | Palladium complex + Base (e.g., Et₃N)[17] | Inert atmosphere; phosphine ligands often needed. | High functional group tolerance; excellent stereoselectivity for E-isomer. | Expensive/toxic catalyst; requires specific ligands.[4] |
Q2: How can I control the E/Z stereochemistry of the double bond?
A2: The vast majority of standard condensation methods, including the Perkin and Knoevenagel reactions, overwhelmingly yield the thermodynamically more stable E (trans) isomer.[5][23] Achieving the Z (cis) isomer requires specific, non-classical approaches.
-
For the E-Isomer (trans): Standard Knoevenagel-Doebner or Perkin conditions are highly reliable and stereoselective for the E-isomer.[23]
-
For the Z-Isomer (cis):
-
Photochemical Isomerization: The most direct route is to irradiate a solution of the pure E-isomer with UV light, which can lead to an equilibrium mixture containing a significant amount of the Z-isomer that can then be separated chromatographically.[1]
-
Modified Wittig/HWE Reactions: The Horner-Wadsworth-Emmons (HWE) reaction can be tuned to favor the Z-alkene. Using specific phosphonate reagents and conditions (e.g., strong bases like KHMDS at low temperatures in salt-free conditions) can provide high Z-selectivity.[24]
-
Q3: What are the best practices for making my synthesis of cinnamic acid derivatives "greener"?
A3: Green chemistry principles can be readily applied to the synthesis of cinnamic acid derivatives.
-
Reaction Choice: The Knoevenagel condensation is often considered a greener alternative to the Perkin reaction as it proceeds under milder conditions and can be adapted to use less hazardous solvents.[22]
-
Solvent Selection: Whenever possible, replace hazardous solvents like pyridine with safer alternatives. Some Knoevenagel condensations can be successfully performed in water or ethanol.[25] Using deep eutectic solvents (DES) has also been shown to be an effective and eco-friendly medium for the Perkin reaction.[25]
-
Energy Efficiency: Employing microwave-assisted synthesis can drastically reduce reaction times and energy consumption.[5][6]
-
Catalyst Use: Instead of stoichiometric bases, use catalytic amounts. For Heck reactions, using highly active catalysts at low loadings and implementing protocols for catalyst recycling (e.g., using biphasic systems or supported catalysts) reduces waste and cost.[1][17]
Part 3: Detailed Experimental Protocols
Protocol 1: Synthesis of Cinnamic Acid via Perkin Reaction
This protocol describes the classic synthesis of cinnamic acid from benzaldehyde and acetic anhydride.
Materials:
-
Benzaldehyde
-
Acetic Anhydride
-
Anhydrous Potassium Acetate
-
Saturated Sodium Carbonate solution
-
Concentrated HCl
-
Deionized Water
-
Round-bottom flask, reflux condenser, heating mantle
Procedure:
-
Combine benzaldehyde (1 eq), acetic anhydride (1.5 eq), and freshly dried anhydrous potassium acetate (1 eq) in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture in an oil bath to 180°C and maintain for 8 hours.[7]
-
Allow the mixture to cool slightly, then pour it slowly into a large beaker of cold water while stirring vigorously.
-
Add saturated sodium carbonate solution until the mixture is basic to litmus paper. This will hydrolyze any remaining acetic anhydride and convert the cinnamic acid to its soluble sodium salt.
-
Filter the solution to remove any polymeric byproducts.
-
Transfer the filtrate to a beaker and cool in an ice bath. Slowly add concentrated HCl with stirring until precipitation of the white solid is complete.
-
Collect the crude cinnamic acid by vacuum filtration, wash with cold water, and air dry.
-
Recrystallize the crude product from hot water or an ethanol/water mixture to obtain pure cinnamic acid.
Simplified Perkin Reaction Mechanism
Caption: Key stages of the Perkin reaction mechanism.
Protocol 2: Synthesis of Ferulic Acid via Knoevenagel-Doebner Condensation
This protocol details the synthesis of ferulic acid from vanillin and malonic acid, a common example of the Doebner modification.[14]
Materials:
-
Vanillin (4-hydroxy-3-methoxybenzaldehyde)
-
Malonic Acid
-
Pyridine
-
Piperidine (catalytic amount)
-
2M Hydrochloric Acid
-
Round-bottom flask, reflux condenser, heating mantle
Procedure:
-
In a round-bottom flask, dissolve vanillin (1 eq) and malonic acid (1.5 eq) in pyridine (3 mL per gram of vanillin).
-
Add a few drops of piperidine as a catalyst.
-
Attach a reflux condenser and heat the mixture gently on a heating mantle to 80-90°C for 4-5 hours. The solution will typically turn a dark color.
-
Monitor the reaction by TLC (e.g., 7:3 Hexane:Ethyl Acetate with a drop of acetic acid).
-
After completion, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into an excess of cold 2M HCl. A yellow-to-tan solid should precipitate.
-
Stir the mixture in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the crude ferulic acid by vacuum filtration, wash thoroughly with cold water to remove pyridine hydrochloride, and air dry.
-
Recrystallize from hot water or ethanol/water to yield pure ferulic acid.
Knoevenagel-Doebner Workflow
Caption: Workflow for the Knoevenagel-Doebner reaction.
References
-
Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. Beilstein Journal of Organic Chemistry. [Link]
-
Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. ResearchGate. [Link]
-
Cinnamic acid derivatives as promising building blocks for advanced polymers: synthesis, properties and applications. RSC Publishing. [Link]
-
Esterification, Purification and Identification of Cinnamic Acid Esters. SCIRP. [Link]
-
The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Taylor & Francis Online. [Link]
-
Knoevenagel condensation - Wikipedia. Wikipedia. [Link]
-
Isolation of Cinnamic Acid Derivatives from the Bulbs of Allium tripedale. PubMed Central. [Link]
-
Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research. [Link]
-
A Review of Cinnamic Acid's Skeleton Modification: Features for Antibacterial-Agent-Guided Derivatives. NIH. [Link]
-
Stereoselective Hydrocoupling of Cinnamic Acid Esters by Electroreduction: Application to Asymmetric Synthesis of Hydrodimers. ACS Publications. [Link]
-
Perkin Reaction Mechanism. Unacademy. [Link]
-
(PDF) Stereoselective synthesis of heterocyclic cinnamic acids. ResearchGate. [Link]
-
Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. NIH. [Link]
-
Stereoselective synthesis of heterocyclic cinnamic acids. ResearchGate. [Link]
-
Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. YouTube. [Link]
-
Perkin Reaction - Learn Organic Chemistry like never before. YouTube. [Link]
-
Perkin Reaction. J&K Scientific LLC. [Link]
- Method for obtaining high-purity cinnamic acid.
-
Z-sinapinic acid: the change of the stereochemistry of cinnamic acids as rational synthesis of a new matrix for carbohydrate MALDI-MS analysis. PubMed. [Link]
-
Mechanism of the Organocatalyzed Decarboxylative Knoevenagel−Doebner Reaction. A Theoretical Study. ACS Publications. [Link]
-
Perkin's Reaction. YouTube. [Link]
-
Isolation of Cinnamic Acid Derivatives from the Bulbs of Allium tripedale. ResearchGate. [Link]
-
Green Synthesis Approach of Cinnamic Acid by Knoevenagel Condensation and It's Antibacterial Activity. bepls. [Link]
-
Perkin reaction - Wikipedia. Wikipedia. [Link]
-
Cinnamic Acid Derivatives via Heck Reaction in an Aqueous- Biphasic Catalytic System with Easy Catalyst-Product Separation. Indian Journal of Chemical Technology. [Link]
-
Cinnamic acid derivatives: An ERA. The Pharma Innovation. [Link]
-
Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. MDPI. [Link]
-
A Concise Introduction of Perkin Reaction. Longdom Publishing. [Link]
-
Pyridine free Knoevenagel condensation for synthesis of cinnamic acids by using aliphatic tertiary amine as a catalyst. RSC. [Link]
-
synthesis of cinnamic acid based on perkin reaction using sonochemical method and its potential. SciSpace. [Link]
- Preparation of cinnamic acid.
-
Perkin Reaction Mechanism. Sathee. [Link]
-
(PDF) Extraction and purification of Cinnamic acid from Cinnamon bark (Cinnamon aromaticum )and detection of Antioxidant effects against Cyclophosphamide in mice. ResearchGate. [Link]
-
Synthesis of Cinnamic Derivatives using Pyridine and Piperidine via Simple Knoevenagel Condensation Reaction. Chemistry Research Journal. [Link]
-
The Heck Reaction and Cinnamic Acid Synthesis by Heterogeneous Catalysis. Johnson Matthey Technology Review. [Link]
-
Perkin reaction.pdf. Slideshare. [Link]
-
The Heck reaction in the production of fine chemicals. Canadian Science Publishing. [Link]
-
Heck Reaction. Organic Chemistry Portal. [Link]
-
Heck Reaction—State of the Art. MDPI. [Link]
Sources
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- 4. What are the synthetic challenges for cinnamic derivatives? - Blog [sinoshiny.com]
- 5. jk-sci.com [jk-sci.com]
- 6. jocpr.com [jocpr.com]
- 7. A Novel Approach in Cinnamic Acid Synthesis: Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide [mdpi.com]
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- 24. researchgate.net [researchgate.net]
- 25. thepharmajournal.com [thepharmajournal.com]
How to avoid foaming during 2,3-Dimethoxycinnamic acid synthesis
A Guide to Troubleshooting and Preventing Foam Formation
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance for the synthesis of 2,3-dimethoxycinnamic acid, with a specific focus on addressing the common and often disruptive issue of foaming. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific principles to empower you to confidently manage your reaction conditions.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common questions and challenges encountered during the synthesis of this compound, particularly via the Knoevenagel-Doebner condensation.
Q1: Why am I observing significant foaming during my this compound synthesis?
A1: The primary cause of foaming is the evolution of carbon dioxide (CO₂) gas in a viscous reaction medium.[1][2] The most common and efficient synthesis route for this compound is the Knoevenagel-Doebner condensation of 2,3-dimethoxybenzaldehyde with malonic acid.[3] This reaction proceeds through an intermediate that, upon heating, undergoes decarboxylation—the loss of a carboxyl group—which is released as CO₂ gas.[1][2] If this gas is produced rapidly within the heated, viscous mixture of pyridine, malonic acid, and the aldehyde, it becomes trapped, leading to the formation of a stable foam.
The key steps involving gas evolution are:
-
Condensation: 2,3-dimethoxybenzaldehyde reacts with the enolate of malonic acid.
-
Decarboxylation: The resulting unstable β-carboxylic acid intermediate readily loses CO₂ upon heating.[1][4]
Understanding this mechanism is the first step to controlling it. The goal is not to stop the gas from forming (it's essential to the reaction) but to control the rate at which it is formed and escapes the solution.
Q2: How does temperature control affect foaming in this reaction?
A2: Temperature is a critical parameter. The rate of decarboxylation is highly temperature-dependent.
-
Too High, Too Fast: Rapidly heating the mixture to a high temperature (e.g., >90-100°C) will accelerate the decarboxylation step, causing a sudden and vigorous evolution of CO₂ that the viscous medium cannot dissipate, resulting in uncontrollable foaming.
-
Optimal Control: A gradual and controlled heating ramp allows the CO₂ to evolve slowly and escape the reaction mixture without building up a foam head. The procedure outlined in Organic Syntheses suggests heating to 80°C, which provides a manageable reaction rate.[3] Maintaining a stable internal temperature is crucial.
| Temperature Range | Expected Observation | Recommendation |
| < 70°C | Slow reaction rate, minimal gas evolution. | Suitable for initial mixing and dissolution, but too slow for efficient reaction completion. |
| 75-85°C | Controlled, steady gas evolution. | Optimal range. Allows for a manageable reaction rate and minimizes foaming risk. |
| > 90°C | Vigorous, rapid gas evolution. | High risk of foaming. Can lead to loss of material and requires immediate intervention. |
Q3: Can my reagent addition rate or order impact foaming?
A3: Absolutely. The order and rate of addition can significantly influence the initial reaction rate and subsequent gas evolution.
-
Standard Protocol: The established method involves dissolving malonic acid in pyridine first, often with gentle warming, followed by the addition of 2,3-dimethoxybenzaldehyde, and finally the catalyst (e.g., piperidine).[3] This ensures a homogenous mixture before the reaction is initiated.
-
Catalyst Addition: The catalyst, typically a secondary amine like piperidine, is the final component added before heating. It should be added at a moderate rate while stirring. Adding the catalyst to a very hot mixture can trigger a burst of reactivity and foaming.
-
Slow Addition of Aldehyde: For particularly sensitive or large-scale reactions, adding the 2,3-dimethoxybenzaldehyde solution dropwise to the heated malonic acid/pyridine/catalyst mixture can be an effective control strategy. This keeps the concentration of the reacting species low at any given time, thereby moderating the rate of CO₂ production.
Q4: What are the best practices for the physical setup to mitigate foaming?
A4: Proper selection and configuration of your reaction apparatus are fundamental for passive foam control.
-
Vessel Size: Use a reaction flask that is significantly larger than the reaction volume. A good rule of thumb is to have the reaction volume occupy no more than one-third to one-half of the flask's total capacity. This provides ample headspace to contain any foam that does form.
-
Stirring:
-
Stir Speed: Moderate, steady stirring is optimal. Overly vigorous stirring can whip air into the mixture, exacerbating foaming.[5] Too little stirring can lead to localized superheating and bumps of gas evolution.
-
Stir Blade: A large, paddle-like stirrer or an anchor stirrer is often more effective at gently breaking up surface foam than a small magnetic stir bar.
-
-
Condenser: Fit a wide-bore reflux condenser. This prevents any foam from easily climbing and escaping the flask.
-
Mechanical Foam Breakers: In larger-scale industrial setups, mechanical foam breakers, which are high-speed rotating blades installed in the headspace, can be used to physically rupture foam bubbles.[6]
Q5: Can I use a chemical antifoaming agent? Which ones are compatible?
A5: Yes, chemical antifoaming agents can be highly effective, but they must be chosen carefully to avoid contaminating the final product. Antifoams work by having low surface tension and being insoluble in the reaction medium, which allows them to spread across the surface of foam bubbles and rupture them.[7][8]
-
Silicone-Based Antifoams: These are very effective and commonly used in both aqueous and non-aqueous systems.[8][9][10] A few drops of a polydimethylsiloxane (PDMS) based antifoam emulsion can be added at the start of the reaction. They are chemically inert and can often be removed during workup and recrystallization.
-
Polyglycol-Based Antifoams: Certain polypropylene glycols (PPGs) or EO/PO copolymers also function as foam control agents.[9]
-
Higher Alcohols: Long-chain alcohols like octanol can act as defoamers but may interfere with the reaction or complicate purification.
Recommendation: If foaming is a persistent issue, start with a minimal amount (e.g., 1-2 drops per liter of reaction volume) of a silicone-based antifoam. Always run a small-scale test reaction to ensure it does not impact your product's purity or yield.
Process Optimization & Control Workflow
To systematically troubleshoot foaming, follow this logical progression. This workflow helps identify the root cause and apply the most effective solution.
Caption: A decision-making workflow for troubleshooting foaming issues.
Key Chemical Mechanism: Decarboxylation
The root cause of gas evolution is the decarboxylation of the malonic acid-derived intermediate. This process is facilitated by a cyclic, concerted transition state.
Caption: The decarboxylation mechanism proceeds via a cyclic transition state.
Recommended Anti-Foaming Protocol
This protocol is an adaptation of the established Knoevenagel-Doebner reaction, incorporating specific steps to proactively manage and prevent foam formation.[3]
Materials:
-
2,3-Dimethoxybenzaldehyde
-
Malonic Acid
-
Pyridine (Anhydrous)
-
Piperidine
-
Silicone-based Antifoam Agent (Optional)
-
Hydrochloric Acid (for workup)
-
Deionized Water
Procedure:
-
Vessel Preparation: Select a round-bottomed flask with a volume at least three times the planned reaction volume. Equip it with a magnetic stirrer, a thermometer to monitor the internal temperature, and a reflux condenser.
-
Reagent Charging:
-
To the flask, add malonic acid (2 moles per 1 mole of aldehyde).
-
Add pyridine (approx. 2.4 mL per gram of aldehyde) and stir to dissolve the malonic acid. Gentle warming on a steam bath can be used if necessary.
-
Add 2,3-dimethoxybenzaldehyde (1 mole equivalent).
-
-
Antifoam Addition (Optional): If you anticipate severe foaming, add 1-2 drops of a silicone-based antifoam agent at this stage.
-
Catalyst Addition: Slowly add piperidine (approx. 0.09 mL per gram of aldehyde) to the stirred mixture.
-
Controlled Heating:
-
Place the flask in a heating mantle or oil bath.
-
Begin heating the mixture gradually. Aim for a rate of approximately 2-3°C per minute.
-
Carefully monitor the reaction as it approaches 75°C. You should observe a gentle, controlled bubbling as CO₂ begins to evolve.
-
Maintain the internal reaction temperature at 80-85°C . Avoid aggressive heating that could cause the temperature to overshoot this range.
-
-
Reaction Monitoring: Hold the reaction at 80-85°C for 2-3 hours or until gas evolution ceases. The reaction progress can be monitored by TLC.
-
Workup: Once the reaction is complete, cool the mixture and proceed with the standard acid-base workup. The crude product is typically precipitated by pouring the reaction mixture into cold water and acidifying with hydrochloric acid.[3]
-
Purification: The crude this compound can be purified by recrystallization.
By carefully controlling the reaction parameters, particularly temperature and physical setup, foaming during the synthesis of this compound can be effectively managed, leading to a safer, more efficient, and higher-yielding process.
References
-
Koo, J., Fish, M. S., Walker, G. N., & Blake, J. (n.d.). This compound. Organic Syntheses. Retrieved from [Link]
-
Lübbecke, M., & Gliese, M. (2022). Foam control in biotechnological processes—challenges and opportunities. Applied Microbiology and Biotechnology. Available at: [Link]
-
Spotchemi. (2020, February 18). A Simpler Way to Reduce Foam from Industrial Chemical Production. Spotchemi. Available at: [Link]
- Tharwat, F. Tadros. (2019). Antifoaming and defoaming. Upscope RE4.
- Google Patents. (n.d.). US3957705A - Anti-foaming agent compositions.
-
Applied Material Solutions. (n.d.). Antifoaming Agents: How Do They Work? Retrieved from [Link]
-
ResearchGate. (n.d.). Foaming mechanisms and control strategies during the anaerobic digestion of organic waste: A critical review. Retrieved from [Link]
-
Wikipedia. (n.d.). Defoamer. Retrieved from [Link]
-
Horning, E. C., Koo, J., Fish, M. S., & Walker, G. N. (n.d.). ETHYL α-ACETYL-β-(2,3-DIMETHOXYPHENYL). Organic Syntheses. Retrieved from [Link]
-
Dow Inc. (n.d.). Foam Control Agents. Retrieved from [Link]
-
Sathee NEET - IIT Kanpur. (n.d.). Perkin Reaction Mechanism. Retrieved from [Link]
-
J&K Scientific LLC. (2021, June 1). Perkin Reaction. Retrieved from [Link]
-
Jongia Mixing Technology. (n.d.). How to avoid foaming in your mixing process? Retrieved from [Link]
-
Wikipedia. (n.d.). Perkin reaction. Retrieved from [Link]
-
Ashenhurst, J. (2022, May 20). Decarboxylation. Master Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Decarboxylation. Retrieved from [Link]
- Sharma, P. (2011). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research, 3(2), 403-423.
-
Longdom Publishing. (2018, May 30). A Concise Introduction of Perkin Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Knoevenagel condensation of benzaldehyde 1a with malonic acid 3 with.... Retrieved from [Link]
-
BYJU'S. (n.d.). Perkin Reaction Mechanism. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]
-
Pure. (2017, October 27). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Retrieved from [Link]
-
Scribd. (n.d.). Knoevenagel Condensation. Retrieved from [Link]
-
ResearchGate. (n.d.). Foam control. Retrieved from [Link]
-
AMS Applied Material Solutions. (2023, June 1). Foam Control in Fermentation. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Malonic acid, benzal-, diethyl ester. Retrieved from [Link]
-
jOeCHEM. (2020, January 27). Decarboxylation Explained, Reaction and Mechanism [Video]. YouTube. Retrieved from [Link]
-
MDPI. (n.d.). Recent Trends of Foaming in Polymer Processing: A Review. Retrieved from [Link]
-
ResearchGate. (n.d.). Foaming Agents for Powder Metallurgy Production of Aluminum Foam. Retrieved from [Link]
-
MDPI. (n.d.). Biomass Origin Waste as Activators of the Polyurethane Foaming Process. Retrieved from [Link]
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- 8. Defoamer - Wikipedia [en.wikipedia.org]
- 9. dow.com [dow.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Temperature for 2,3-Dimethoxycinnamic Acid Synthesis
For researchers, scientists, and professionals in drug development, the synthesis of 2,3-dimethoxycinnamic acid is a critical process, yielding a valuable precursor for various pharmaceutical compounds. The optimization of reaction parameters, particularly temperature, is paramount to ensure high yield, purity, and process efficiency. This technical support center provides a comprehensive guide to troubleshooting common issues related to reaction temperature in the synthesis of this compound, drawing upon established chemical principles and field-proven insights.
Introduction to Synthetic Strategies
The two primary methods for synthesizing this compound are the Perkin reaction and the Knoevenagel-Doebner condensation . Each method has its own set of optimal conditions and potential challenges, with temperature being a critical variable that can significantly influence the outcome.
-
Perkin Reaction: This classic method involves the condensation of an aromatic aldehyde (2,3-dimethoxybenzaldehyde) with an acid anhydride (acetic anhydride) in the presence of an alkali salt of the acid (sodium acetate). It typically requires high temperatures.
-
Knoevenagel-Doebner Condensation: This reaction utilizes an active methylene compound (malonic acid) that reacts with an aldehyde in the presence of a basic catalyst (like pyridine and piperidine). This method generally proceeds under milder conditions compared to the Perkin reaction.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during the synthesis of this compound, with a focus on the role of reaction temperature.
Issue 1: Low Yield in the Knoevenagel-Doebner Synthesis
Question: I am performing a Knoevenagel-Doebner condensation to synthesize this compound, but my yields are consistently low. What is the optimal temperature, and what other factors should I consider?
Answer:
Low yields in the Knoevenagel-Doebner synthesis of this compound are a common issue and can often be traced back to suboptimal temperature control. While the reaction is generally favored at milder temperatures compared to the Perkin reaction, finding the sweet spot is crucial.
Causality and Optimization:
-
Insufficient Temperature: The condensation and subsequent decarboxylation require a certain activation energy. If the temperature is too low, the reaction rate will be very slow, leading to incomplete conversion and low yields. An established procedure from Organic Syntheses suggests an initial heating phase to 80-85°C for one hour, followed by a reflux period at 109-115°C for three hours to drive the reaction to completion.[1]
-
Excessive Temperature: Conversely, temperatures that are too high can lead to the decomposition of the desired product or the formation of unwanted byproducts.[2] For cinnamic acid derivatives, decarboxylation of the final product to form the corresponding styrene is a known side reaction at elevated temperatures.
-
Catalyst Activity: The choice and concentration of the base catalyst are critical. Piperidine is a commonly used catalyst in conjunction with pyridine as the solvent.[1] The catalytic activity is temperature-dependent.
Troubleshooting Protocol:
-
Verify Temperature Control: Ensure your heating mantle or oil bath provides consistent and accurate temperature. Use a calibrated thermometer immersed in the reaction mixture.
-
Stepwise Heating: Employ a gradual heating profile. A recommended approach is to first heat the mixture of 2,3-dimethoxybenzaldehyde, malonic acid, and pyridine to dissolve the solids (around 50°C) before adding the piperidine catalyst.[1] Then, increase the temperature to the optimal range.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting aldehyde and the formation of the product. This will help you determine the optimal reaction time at a given temperature and avoid prolonged heating that could lead to degradation.
Quantitative Data Summary (Knoevenagel-Doebner):
| Parameter | Optimal Range | Effect on Yield |
| Temperature | 40-100°C | Higher temperatures increase the reaction rate but may cause product decomposition.[2] |
| Reaction Time | 5 minutes - 16 hours | Longer reaction times generally increase yield up to an optimal point.[2] |
| Substrate Ratio (aldehyde:malonic acid) | 1:3 | An excess of malonic acid favors product formation.[2] |
Issue 2: Formation of Dark, Resinous Byproducts in the Perkin Reaction
Question: When I run the Perkin reaction to synthesize this compound at high temperatures, I observe the formation of a dark, tar-like substance, which complicates purification and reduces my yield. How can I prevent this?
Answer:
The formation of resinous materials is a well-documented side reaction in Perkin reactions, especially when conducted at the typically required high temperatures (around 180°C). This is often due to the self-condensation or polymerization of the starting aldehyde under basic conditions at elevated temperatures.
Causality and Optimization:
-
Aldehyde Self-Condensation: At high temperatures, the enolate of the aldehyde can react with another molecule of the aldehyde, leading to the formation of polymeric or resinous byproducts.
-
Thermal Decomposition: The starting materials, intermediates, or the final product may not be stable at very high temperatures, leading to decomposition and the formation of colored impurities.
Troubleshooting Protocol:
-
Strict Temperature Control: Avoid exceeding the optimal reaction temperature. A well-controlled heating system is essential. For many Perkin reactions, a temperature of around 180°C is a common starting point, but this may need to be optimized for 2,3-dimethoxybenzaldehyde.
-
Minimize Reaction Time: Do not heat the reaction for longer than necessary. Monitor the reaction's progress by TLC and stop the reaction as soon as the starting aldehyde is consumed.
-
Purity of Aldehyde: Ensure the 2,3-dimethoxybenzaldehyde is pure. Impurities can sometimes catalyze polymerization or resinification.
-
Consider Alternative Methods: If resinification remains a significant problem, consider switching to the Knoevenagel-Doebner condensation, which proceeds at lower temperatures and may offer a cleaner reaction profile.
Issue 3: Difficulty in Product Purification and Low Purity
Question: My final this compound product is difficult to purify, and analytical data (e.g., melting point, NMR) suggests the presence of impurities. How can temperature optimization help?
Answer:
Impurities in the final product are often a direct consequence of suboptimal reaction conditions, particularly temperature. Running the reaction at the appropriate temperature can minimize the formation of byproducts that are difficult to separate from the desired this compound.
Causality and Optimization:
-
Incomplete Reaction: If the temperature is too low or the reaction time too short, unreacted starting materials (2,3-dimethoxybenzaldehyde and malonic acid or acetic anhydride) will contaminate the product.
-
Byproduct Formation: As discussed, excessively high temperatures can lead to side reactions, generating impurities that may have similar solubility properties to the desired product, making purification by recrystallization challenging.
-
Isomerization: While the trans isomer of this compound is generally the more stable and desired product, suboptimal conditions could potentially lead to the formation of the cis isomer, which may be difficult to separate.
Troubleshooting and Purification Protocol:
-
Optimize Reaction Temperature for Purity: Conduct small-scale trial reactions at different temperatures within the recommended range (e.g., for Knoevenagel-Doebner, try 60°C, 80°C, and 100°C) and analyze the crude product by TLC or LC-MS to identify the temperature that gives the cleanest product profile with the fewest byproducts.
-
Effective Work-up: After the reaction, a proper aqueous work-up is crucial. For both reactions, acidification of the reaction mixture will precipitate the crude this compound. Washing the crude product with cold water helps remove water-soluble impurities.
-
Recrystallization: This is the most effective method for purifying the crude product.
-
Solvent Selection: Ethanol is a commonly reported and effective solvent for the recrystallization of cinnamic acid derivatives. A mixed solvent system, such as ethanol and water, can also be employed.
-
Procedure: Dissolve the crude product in a minimum amount of hot solvent. If using a mixed solvent system, dissolve in the "good" solvent and then add the "bad" solvent dropwise until the solution becomes cloudy. Allow the solution to cool slowly to form pure crystals.
-
Expected Purity and Characterization:
-
Melting Point: Pure trans-2,3-dimethoxycinnamic acid has a reported melting point in the range of 182-184°C.[2] A broad or depressed melting point indicates the presence of impurities.
-
Spectroscopy:
-
¹H NMR: Will show characteristic peaks for the aromatic protons, the vinyl protons of the double bond (with a large coupling constant for the trans isomer), and the methoxy group protons.
-
IR Spectroscopy: Will exhibit characteristic absorption bands for the carbonyl stretch of the carboxylic acid (around 1650-1700 cm⁻¹) and the broad O-H stretch of the carboxyl group (2500-3300 cm⁻¹).[2]
-
Mass Spectrometry: The molecular ion peak should appear at m/z 208, corresponding to the intact molecule.[2]
-
Experimental Protocols
Protocol 1: Knoevenagel-Doebner Synthesis of this compound
This protocol is adapted from a procedure in Organic Syntheses.[1]
Materials:
-
2,3-Dimethoxybenzaldehyde
-
Malonic acid
-
Pyridine
-
Piperidine
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a thermometer, combine 2,3-dimethoxybenzaldehyde (1 mole), malonic acid (2 moles), and pyridine (400 ml).
-
Warm the mixture on a steam bath to dissolve the malonic acid (to approximately 50°C).
-
Add piperidine (15 ml) to the solution.
-
Heat the mixture to an internal temperature of 80-85°C and maintain for 1 hour.
-
Increase the temperature to reflux (109-115°C) and continue heating for an additional 3 hours.
-
After cooling, pour the reaction mixture into a large beaker containing cold water (4 L).
-
Acidify the mixture by slowly adding concentrated hydrochloric acid (500 ml) with stirring until it is strongly acidic.
-
Collect the precipitated light-brown crystals by suction filtration and wash them with cold water.
-
For purification, dissolve the crude acid in a solution of sodium hydroxide in water, filter, and then re-acidify with hydrochloric acid to precipitate the purified this compound.
-
Collect the crystalline material by filtration, wash with cold water, and dry.
Protocol 2: Perkin Reaction for this compound Synthesis (General Procedure)
Materials:
-
2,3-Dimethoxybenzaldehyde
-
Acetic anhydride
-
Anhydrous sodium acetate
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, combine 2,3-dimethoxybenzaldehyde, acetic anhydride, and freshly fused, finely powdered anhydrous sodium acetate.
-
Heat the reaction mixture in a controlled temperature oil bath. A typical starting temperature for Perkin reactions is around 180°C, but this should be optimized.
-
Maintain the temperature for several hours, monitoring the reaction by TLC.
-
After the reaction is complete, allow the mixture to cool.
-
Pour the cooled reaction mixture into water and stir.
-
Add a saturated solution of sodium bicarbonate to dissolve the cinnamic acid as its sodium salt.
-
Extract with a suitable organic solvent (e.g., diethyl ether) to remove any unreacted aldehyde.
-
Acidify the aqueous layer with concentrated HCl to precipitate the crude this compound.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent like ethanol.
Visualization of Reaction Workflows
Knoevenagel-Doebner Synthesis Workflow
Caption: Workflow for the Knoevenagel-Doebner synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Decision-making workflow for troubleshooting low yields.
References
-
Koo, J.; Fish, M. S.; Walker, G. N.; Blake, J. This compound. Organic Syntheses. [Link]
Sources
Technical Support Center: Catalyst Selection for Efficient Cinnamic Acid Synthesis
Welcome to the Technical Support Center for cinnamic acid synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the catalytic synthesis of cinnamic acid. As Senior Application Scientists, we have compiled this resource to share our expertise and field-proven insights to help you navigate the common challenges and optimize your synthetic strategies.
Introduction to Catalytic Synthesis of Cinnamic Acid
Cinnamic acid and its derivatives are valuable compounds in the pharmaceutical, cosmetic, and food industries, known for their diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[1] The efficient synthesis of cinnamic acid is, therefore, a topic of significant interest. The most common and effective methods for synthesizing cinnamic acid involve catalytic reactions, primarily the Perkin reaction, the Knoevenagel condensation, and the Heck reaction.[2][3] The choice of catalyst is a critical parameter that significantly influences the reaction's efficiency, yield, and environmental impact. This guide will delve into the nuances of catalyst selection for these key synthetic routes.
The Knoevenagel Condensation: A Versatile and Green Approach
The Knoevenagel condensation is a widely used method for forming carbon-carbon bonds and is particularly effective for synthesizing cinnamic acid derivatives.[4] This reaction involves the condensation of an aromatic aldehyde (like benzaldehyde) with a compound containing an active methylene group (such as malonic acid), catalyzed by a base.[4] It is often favored for its milder reaction conditions and potential for greener synthesis protocols.[5]
Catalyst Selection for Knoevenagel Condensation
The choice of base catalyst is crucial for the success of the Knoevenagel condensation. Weak bases are generally preferred to avoid side reactions.
-
Organic Bases: Amines like pyridine and piperidine are classic catalysts for this reaction, often with pyridine also acting as the solvent.[6][7] However, due to the toxicity and unpleasant nature of pyridine, pyridine-free protocols are increasingly being developed.[6] Triethylamine (TEA) in combination with a catalytic amount of piperidine in a solvent like toluene has been shown to be an effective alternative.[6] 1,4-diazabicyclo[2.2.2]octane (DABCO) is another efficient and mild basic catalyst that can provide excellent yields in short reaction times.[8][9]
-
Inorganic Bases: Inorganic bases like sodium hydroxide can also be effective, particularly under microwave irradiation, which can lead to high yields and easy workup.[10][11]
-
"Green" Catalysts: In line with the principles of green chemistry, efforts have been made to use more environmentally benign catalysts.[5] For instance, aqueous extracts of Acacia concinna pods have been reported as an efficient surfactant-type catalyst.[3]
Troubleshooting Guide for Knoevenagel Condensation (Q&A Format)
Q1: My Knoevenagel condensation is giving a low yield of cinnamic acid. What are the likely causes and how can I improve it?
A1: Low yields in the Knoevenagel condensation can stem from several factors:
-
Suboptimal Catalyst Choice or Concentration: The type and amount of base catalyst are critical.[7] If you are using a weak base like pyridine, ensure it is used in sufficient quantity, as it often also serves as the solvent.[6] For stronger bases, a catalytic amount is usually sufficient. Too much strong base can lead to side reactions.[7] Consider screening different catalysts like piperidine, triethylamine, or DABCO to find the optimal one for your specific substrate.
-
Poor Quality of Reactants: Ensure your benzaldehyde is free of benzoic acid, which can form upon oxidation. Use pure malonic acid.
-
Inappropriate Solvent: The choice of solvent can significantly impact the reaction. While pyridine is a traditional solvent, greener alternatives like toluene or even solvent-free conditions with microwave irradiation can be more effective.[6][12] Polar aprotic solvents like DMF and DMSO can also be good choices as they can dissolve the reactants well.[7]
-
Suboptimal Temperature: The reaction temperature needs to be carefully controlled. Higher temperatures can increase the reaction rate but may also promote the formation of by-products.[7] A typical temperature range is 80-120°C.[7]
Q2: I am observing the formation of byproducts in my Knoevenagel reaction. What are they and how can I minimize them?
A2: A common side reaction is the self-condensation of benzaldehyde, especially in the presence of a strong base. To minimize this, use a weaker base catalyst like pyridine or DABCO.[6][8] Another potential issue is the decarboxylation of cinnamic acid at higher temperatures, which can be mitigated by maintaining the optimal reaction temperature.
Frequently Asked Questions (FAQs) for Knoevenagel Condensation
Q: What is the Doebner modification of the Knoevenagel condensation?
A: The Doebner modification specifically refers to the use of pyridine and piperidine as the catalytic system for the condensation of an aromatic aldehyde with malonic acid.[3] This modification often leads to simultaneous decarboxylation to yield the cinnamic acid directly.[3]
Q: Can I use microwave irradiation for the Knoevenagel condensation?
A: Yes, microwave-assisted synthesis has been shown to be a highly effective method for the Knoevenagel condensation, often leading to shorter reaction times and higher yields.[3][12]
The Perkin Reaction: A Classic Route to Cinnamic Acid
The Perkin reaction, developed by William Henry Perkin, is a classic organic reaction used to synthesize α,β-unsaturated aromatic acids, including cinnamic acid.[13][14] The reaction involves the aldol condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the acid as a base catalyst.[13]
Catalyst Selection for the Perkin Reaction
The catalyst in the Perkin reaction is typically the alkali salt of the carboxylic acid corresponding to the anhydride used.
-
Sodium Acetate: Anhydrous sodium acetate is the most commonly used catalyst when acetic anhydride is the reagent.[15][16] It is crucial that the sodium acetate is anhydrous, as the presence of water can hydrolyze the acetic anhydride.
-
Potassium Acetate: Potassium acetate can also be used and may sometimes give better yields than sodium acetate.[2]
-
Other Bases: While less common, other bases can be employed. However, the alkali salt of the acid is the standard and most effective catalyst for this reaction.[13]
Troubleshooting Guide for the Perkin Reaction (Q&A Format)
Q1: My Perkin reaction is producing a low yield of cinnamic acid. What could be the problem?
A1: Low yields in the Perkin reaction are a common issue and can be attributed to several factors:
-
Presence of Moisture: The reaction is highly sensitive to moisture. Ensure that all your reagents (benzaldehyde, acetic anhydride, and sodium acetate) and glassware are perfectly dry. Anhydrous sodium acetate is critical for the reaction's success.[15]
-
Suboptimal Reaction Temperature: The Perkin reaction typically requires high temperatures, often in the range of 170-180°C, and prolonged heating (several hours).[2][17] Insufficient heating will lead to incomplete reaction.
-
Impure Reactants: Use freshly distilled benzaldehyde to avoid side reactions from impurities like benzoic acid.
-
Side Reactions: The high temperatures can lead to the formation of tarry byproducts from the self-condensation of benzaldehyde.[18]
Q2: I'm getting a dark, tarry substance in my reaction flask. How can I prevent this?
A2: The formation of resinous byproducts is a known issue in the Perkin reaction due to the self-condensation of the aromatic aldehyde under basic conditions at high temperatures.[18] To minimize this, ensure that the reaction temperature does not significantly exceed the optimal range. Using pure reactants can also help reduce the formation of these tars.
Frequently Asked Questions (FAQs) for the Perkin Reaction
Q: Why is anhydrous sodium acetate used as a catalyst?
A: Sodium acetate acts as a base to deprotonate the acetic anhydride, forming a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde, which is the key step in the condensation reaction.[19]
Q: Can sonication be used to improve the Perkin reaction?
A: Yes, sonochemical methods, which utilize ultrasonic waves, have been applied to the Perkin reaction to improve reaction rates and yields, often at lower temperatures than the conventional method.[15][20]
The Heck Reaction: A Palladium-Catalyzed Approach
The Heck reaction is a powerful tool for carbon-carbon bond formation, involving the reaction of an unsaturated halide with an alkene in the presence of a base and a palladium catalyst.[21] It can be adapted for the synthesis of cinnamic acid derivatives by coupling an aryl halide with an acrylate.[3]
Catalyst Selection for the Heck Reaction
The catalyst is a cornerstone of the Heck reaction, with various palladium complexes being employed.
-
Homogeneous Catalysts: Traditional Heck reactions often use homogeneous palladium catalysts.
-
Heterogeneous Catalysts: For industrial applications and easier catalyst recovery, heterogeneous palladium catalysts are preferred.[22] Palladium on carbon (Pd/C) is a commonly used heterogeneous catalyst.[21] Solid-supported palladium(II) complexes have also been developed that are stable and can be recycled without significant loss of activity.[22] Palladacycle catalysts are also highly active and stable.[23]
Troubleshooting Guide for the Heck Reaction (Q&A Format)
Q1: My Heck reaction is not proceeding to completion. What are the possible reasons?
A1: Several factors can hinder the efficiency of a Heck reaction:
-
Catalyst Deactivation: The palladium catalyst can deactivate over time. Ensure you are using an appropriate catalyst loading and that the catalyst has not been poisoned by impurities in the reactants or solvent. For heterogeneous catalysts, proper activation and handling are crucial.
-
Base Selection: The choice of base is important. Common bases include triethylamine and sodium carbonate. The base neutralizes the hydrogen halide formed during the reaction.
-
Solvent Choice: The solvent can influence the reaction rate and selectivity. Polar aprotic solvents are often used.
-
Aryl Halide Reactivity: The reactivity of the aryl halide follows the order I > Br > Cl. Aryl chlorides are generally the least reactive.[23]
Q2: How can I improve catalyst recovery and reuse in the Heck reaction?
A2: To improve catalyst recovery and reuse, consider using a heterogeneous catalyst such as palladium on carbon or a solid-supported palladium complex.[21][22] These can be easily separated from the reaction mixture by filtration. Biphasic catalytic systems, where the catalyst resides in a separate phase from the product, also facilitate easy separation and recycling.[23][24]
Frequently Asked Questions (FAQs) for the Heck Reaction
Q: What is the role of the base in the Heck reaction?
A: The base is required to neutralize the hydrogen halide (HX) that is eliminated in the final step of the catalytic cycle, regenerating the active Pd(0) catalyst.
Q: Can the Heck reaction be performed in aqueous media?
A: Yes, the use of water-soluble catalysts has enabled the Heck reaction to be carried out in aqueous media, which is a greener alternative to organic solvents.[23]
Quantitative Data Summary
| Catalyst | Reaction | Substrates | Temp (°C) | Time (h) | Yield (%) | Reference |
| Piperidine/Pyridine | Knoevenagel | Benzaldehyde, Malonic Acid | Reflux | 2-3 | ~90 | [25] |
| DABCO | Knoevenagel | Aromatic Aldehydes, Malonic Acid | Reflux | 0.5-1 | 90-96 | [8][9] |
| NaOH (Microwave) | Knoevenagel | Benzaldehyde, Succinic Anhydride | - | 0.5-1 min | ~95 | [10] |
| Anhydrous NaOAc | Perkin | Benzaldehyde, Acetic Anhydride | 180 | 8 | 70-72 | [2] |
| Palladacycle | Heck | Aryl Halides, Sodium Acrylate | 150 | 0.5 | High | [23] |
| Pd/C | Heck | Aryl Halides, Acrylates | Variable | Variable | Variable | [21] |
Detailed Experimental Protocol: Knoevenagel Condensation using a Pyridine-Free Catalyst System
This protocol describes the synthesis of cinnamic acid from benzaldehyde and malonic acid using triethylamine (TEA) and a catalytic amount of piperidine in toluene, adapted from established pyridine-free methods.[6]
Materials:
-
Benzaldehyde (freshly distilled)
-
Malonic acid
-
Triethylamine (TEA)
-
Piperidine
-
Toluene
-
Hydrochloric acid (concentrated)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzaldehyde (10.6 g, 0.1 mol), malonic acid (10.4 g, 0.1 mol), and toluene (50 mL).
-
Catalyst Addition: To the stirred mixture, add triethylamine (13.1 g, 0.13 mol) followed by piperidine (0.17 g, 0.002 mol).
-
Reflux: Heat the reaction mixture to reflux (approximately 110°C) with continuous stirring for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash with 2 M hydrochloric acid (2 x 50 mL) to remove the amines.
-
Extraction: Extract the aqueous layer with toluene (2 x 25 mL). Combine the organic layers.
-
Isolation: Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude cinnamic acid can be recrystallized from hot water to obtain a pure white crystalline product.[19]
-
Characterization: Dry the purified crystals and determine the yield. Characterize the product by measuring its melting point (expected: 133°C for trans-cinnamic acid) and obtaining spectroscopic data (e.g., ¹H NMR, ¹³C NMR, IR).
Visualizing the Catalytic Cycles
Knoevenagel Condensation Catalytic Cycle
Caption: Catalytic cycle of the Knoevenagel condensation.
Perkin Reaction Mechanism
Caption: Simplified mechanism of the Perkin reaction.
References
- Green Synthesis Approach of Cinnamic Acid by Knoevenagel Condensation and It's Antibacterial Activity. bepls.
- synthesis of cinnamic acid based on perkin reaction using sonochemical method and its potential. SciSpace.
- A Simple and Straightforward Synthesis of Cinnamic acids and Ylidene Malononitriles via Knoevenagel Condensation Employing DABCO as C
- The Synthesis of Cinnamic Acid. ChemicalBook.
- Perkin reaction. Wikipedia.
- Cinnamic Acid Derivatives via Heck Reaction in an Aqueous- Biphasic Catalytic System with Easy Catalyst-Product Separation.
- Chemistry Perkin Reaction Mechanism.
- Perkin Reaction: Definition & Mechanism. Study.com.
- Preparation of cinnamic acid (Perkin condens
- Cinnamic acid derivatives: An ERA.
- Synthesis of α-Methylene Cinnamic Acid Using Sodium Hydroxide as a Catalyst Under Microwave Irradiation. Hutatma Rajguru Mahavidyalaya, Rajgurunagar, Pune, India.
- Cinnamic Acid Knoevenagel Condens
- Application Notes & Protocols: Knoevenagel Condensation for Synthesizing Cinnamic Acid Deriv
- What are the synthetic challenges for cinnamic deriv
- Synthesis of cinnamic acid by Knoevenagel reaction and the optimization of process conditions.
- Preventing polymerization of cinnamic acid deriv
- Catalyst Design for the Hydrogenation of Cinnamic Acid to Hydrocinnamic Acid. Evonik.
- Production of trans-cinnamic acid by whole-cell bioconversion from l-phenylalanine in engineered Corynebacterium glutamicum. NIH.
- Pyridine free Knoevenagel Condensation of Aromatic Aldehyde and Malonic Acid. Royal Society of Chemistry.
- Microwave-Assisted Synthesis of trans-Cinnamic Acid for Highly Efficient Removal of Copper
- Making Cinnamic Acid. YouTube.
- A Simple and Straightforward Synthesis of Cinnamic acids and Ylidene Malononitriles via Knoevenagel Condensation Employing DABCO as Catalyst.
- Microwave-Assisted Synthesis of trans-Cinnamic Acid for Highly Efficient Removal of Copper
- The Heck Reaction and Cinnamic Acid Synthesis by Heterogeneous Catalysis.
- Method for catalytic synthesis of cinnamic acid with catalyst recycle.
- How to optimize the synthesis process of cinnamic deriv
- Synthesis of α-Methylene Cinnamic Acid Using Sodium Hydroxide as a Catalyst Under Microwave Irradiation. Hutatma Rajguru Mahavidyalaya, Rajgurunagar, Pune, India.
- Common side reactions in the synthesis of 2-Nitrocinnamic acid. Benchchem.
- Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. Beilstein Journal of Organic Chemistry.
-
Optimization of pinocembrin and cinnamic acid production through... ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFW0rjDduaFy6wyUFzUyGpw6YFCk7ucRAukM7qaPiltZJLsUqCSkspvKr3kfSztD9LFEbhoIsuEtF6bJJVl7JBnCB0G2KYQRDj3ujwxc88Fqes6BJahRBFo746m_iW9RqosxMdRbkJRbzk0bYfTQ_ycvm3fOK24hCn770fjWklC-72-5R-wiNHdLUZnVZw9o8CEfZRx_6pUreyXtBT0f95-G0DufH4c03qBJ7iba2N2S2f60-NFROYPusSYG0EUp69Ibdtkm16dzA==]([Link]
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Perkin Reaction Technical Support Center: Cinnamic Acid Synthesis
Welcome to the technical support center for the Perkin reaction, specifically tailored for the synthesis of cinnamic acids. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their reaction outcomes and troubleshoot common issues. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality of experimental challenges and their solutions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the Perkin reaction for synthesizing cinnamic acids?
The Perkin reaction is a base-catalyzed condensation between an aromatic aldehyde (e.g., benzaldehyde) and an acid anhydride (e.g., acetic anhydride) to produce an α,β-unsaturated aromatic acid, which in this context is cinnamic acid. The alkali salt of the carboxylic acid corresponding to the anhydride (e.g., sodium acetate) is typically used as the catalyst.
The reaction proceeds through the formation of an enolate from the acid anhydride, which then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. A series of intermediates and elimination steps lead to the final cinnamic acid product after hydrolysis.
Q2: I'm observing a lower than expected yield. What are the primary factors affecting the yield of my Perkin reaction?
Low yields in the Perkin reaction can often be attributed to several factors. The most critical parameters to control are:
-
Reaction Temperature: The Perkin reaction typically requires high temperatures, often in the range of 170-190°C. However, excessive temperatures can promote side reactions and decomposition of the product.
-
Reaction Time: Prolonged heating can lead to the formation of resinous by-products, which can trap the desired product and make purification difficult.
-
Choice of Base Catalyst: The selection of the base is crucial. Using the alkali salt of the acid corresponding to the anhydride is recommended to prevent the formation of mixed products.
-
Purity of Reagents: The presence of moisture can lead to the hydrolysis of the acid anhydride, reducing its effective concentration and impacting the yield. Ensure that anhydrous reagents are used where specified.
For a summary of how reaction conditions can impact yield, please refer to the table below.
| Parameter | Condition | Expected Outcome on Yield | Rationale |
| Temperature | Too Low (< 160°C) | Low | Insufficient energy to overcome the activation energy of the reaction. |
| Optimal (170-190°C) | High | Promotes the desired condensation reaction at a reasonable rate. | |
| Too High (> 200°C) | Low | Leads to decomposition of starting materials and products, and formation of resinous by-products. | |
| Reaction Time | Too Short | Low | The reaction has not proceeded to completion. |
| Optimal (4-10 hours) | High | Allows for a good conversion of reactants to products. | |
| Too Long | Low | Increased formation of resinous by-products and potential for product degradation. | |
| Base Catalyst | Mismatched Salt | Low/Impure | Can lead to the formation of undesired cinnamic acid derivatives. |
| Correct Salt (e.g., Sodium Acetate for Acetic Anhydride) | High | Promotes the desired reaction pathway. |
Troubleshooting Guide for Side Reactions
This section addresses specific side reactions you may encounter during the synthesis of cinnamic acids via the Perkin reaction and provides actionable troubleshooting steps.
Problem 1: My final product is contaminated with a significant amount of resinous, tar-like material.
Causality: The formation of resinous by-products is a common issue in the Perkin reaction, primarily due to the high temperatures and prolonged heating times employed. These tars are complex polymeric materials formed from the decomposition and polymerization of starting materials and intermediates.
Troubleshooting Protocol:
-
Strict Temperature Control:
-
Utilize a temperature-controlled heating mantle or an oil bath to maintain a stable reaction temperature within the optimal range (170-190°C).
-
Avoid localized overheating, which can occur with less controlled heating methods.
-
-
Optimize Reaction Time:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the point of maximum product formation.
-
Once the reaction is complete, do not continue to heat the mixture unnecessarily.
-
-
Purification Strategy:
-
After the reaction, the crude product can be purified by dissolving it in a basic aqueous solution (e.g., sodium carbonate solution) to form the sodium salt of cinnamic acid.
-
The resinous material, being largely insoluble, can be removed by filtration.
-
The cinnamic acid is then precipitated by acidifying the filtrate with a strong acid like hydrochloric acid.
-
Workflow for Removal of Resinous By-products:
Caption: Purification workflow for cinnamic acid.
Problem 2: I have identified by-products resulting from the self-condensation of acetic anhydride.
Causality: Under the basic and high-temperature conditions of the Perkin reaction, acetic anhydride can undergo self-condensation, though this is generally a minor side reaction compared to the main pathway involving the aromatic aldehyde. This occurs when the enolate of acetic anhydride attacks another molecule of acetic anhydride.
Troubleshooting Protocol:
-
Control Stoichiometry:
-
While an excess of the anhydride is often used to act as a solvent, a very large excess can increase the probability of self-condensation.
-
Experiment with reducing the excess of acetic anhydride to a level that still ensures a good reaction rate but minimizes self-condensation. A molar ratio of anhydride to aldehyde of around 2:1 is a good starting point.
-
-
Maintain Optimal Temperature:
-
As with resin formation, excessively high temperatures can promote unwanted side reactions, including anhydride self-condensation. Adhere to the recommended temperature range.
-
Problem 3: My product analysis shows the presence of benzyl alcohol and benzoic acid, in addition to cinnamic acid.
Causality: The formation of benzyl alcohol and benzoic acid from benzaldehyde is characteristic of the Cannizzaro reaction . This is a competing reaction that can occur with aldehydes that lack α-hydrogens, such as benzaldehyde, under strongly basic conditions. In the Perkin reaction, if the basicity of the medium is too high, it can promote the disproportionation of the benzaldehyde starting material.
Troubleshooting Protocol:
-
Use a Weak Base:
-
The Perkin reaction is intentionally carried out with a weak base, the alkali salt of the corresponding acid (e.g., sodium acetate).
-
Avoid the use of strong bases like sodium hydroxide or potassium hydroxide as the primary catalyst, as these will strongly favor the Cannizzaro reaction.
-
-
Control Base Concentration:
-
Use the base in catalytic or near-stoichiometric amounts relative to the aldehyde. A significant excess of the basic salt is generally not necessary and can increase the overall basicity of the reaction mixture.
-
-
Ensure Anhydrous Conditions:
-
The presence of water can hydrolyze the acetate salt, potentially increasing the concentration of hydroxide ions if the salt is slightly basic, which could contribute to the Cannizzaro pathway.
-
Reaction Pathways: Perkin vs. Cannizzaro
Caption: Competing reaction pathways for benzaldehyde.
References
-
Longdom Publishing. (n.d.). A Concise Introduction of Perkin Reaction. Retrieved from [Link]
-
SciSpace. (2020). synthesis of cinnamic acid based on perkin reaction using sonochemical method and its potential. Retrieved from [Link]
-
BYJU'S. (n.d.). Perkin Reaction Mechanism. Retrieved from [Link]
-
Study.com. (n.d.). Perkin Reaction: Definition & Mechanism. Retrieved from [Link]
-
Slideshare. (n.d.). Introduction to Perkin reaction its mechanism and examples.pdf. Retrieved from [Link]
-
Study.com. (n.d.). Perkin Reaction: Definition & Mechanism - Lesson. Retrieved from [Link]
-
Chemistry Learner. (n.d.). Perkin Reaction: Definition, Examples, and Mechanism. Retrieved from [Link]
-
Jurnal UNS. (2020). SYNTHESIS OF CINNAMIC ACID BASED ON PERKIN REACTION USING SONOCHEMICAL METHOD AND ITS POTENTIAL AS PHOTOPROTECTIVE AGENT. Retrieved from [Link]
-
Studylib. (n.d.). Perkin Condensation: Trans-Cinnamic Acid Synthesis. Retrieved from [Link]
-
SATHEE. (n.d.). Chemistry Perkin Reaction Mechanism. Retrieved from [Link]
-
Organic Reactions, Inc. (2026). The Perkin Reaction and Related Reactions. Retrieved from [Link]
-
Wikipedia. (n.d.). Perkin reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Perkin Reaction. Retrieved from [Link]
-
CORE. (1999). Perkin Reaction: Rapid and Efficient Process Optimization Through a Microwave/Design of Experiments Couple. Retrieved from [Link]
-
Chemistry Stack Exchange. (2024). Alternate pathway for Perkin reaction of salicylaldehyde. Retrieved from [Link]
-
PMC - NIH. (n.d.). Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. Retrieved from [Link]
-
Sathee NEET - IIT Kanpur. (n.d.). Perkin Reaction Mechanism. Retrieved from [Link]
-
J&K Scientific LLC. (2021). Perkin Reaction. Retrieved from [Link]
-
Physics Wallah. (n.d.). Reaction Mechanism of Perkin Condensation. Retrieved from [Link]
-
YouTube. (2023). Perkin condensation. Retrieved from [Link]
-
ChemIQSoc. (n.d.). Preparation of cinnamic acid (Perkin condensation). Retrieved from [Link]
-
YouTube. (2023). Cinnamic Acid : Organic Synthesis ( Perkin Reaction ). Retrieved from [Link]
Technical Support Center: Overcoming Solubility Issues of Cinnamic Acids in Biological Assays
Introduction
This technical support guide provides researchers with a comprehensive set of strategies, detailed protocols, and troubleshooting advice to effectively manage and overcome the solubility challenges associated with cinnamic acids in biological assays.
Understanding the Challenge: Why Are Cinnamic Acids Poorly Soluble?
The limited aqueous solubility of cinnamic acids stems from their chemical structure: a phenyl group attached to an acrylic acid backbone.[5] This structure imparts a significant hydrophobic character. Furthermore, they are weak acids with a pKa typically ranging from 4.4 to 4.6.[6][7][8]
-
At physiological pH (~7.4): The carboxylic acid group is deprotonated, forming the more soluble cinnamate salt. However, the equilibrium may not fully favor the dissolved state, especially at higher concentrations.
-
Below their pKa (e.g., in acidic buffers): The carboxylic acid group is protonated, making the molecule less polar and significantly reducing its aqueous solubility.[9]
This pH-dependent solubility is a critical factor to consider during experimental design.[7][8][9]
Core Solubilization Strategies
There are several effective methods to enhance the solubility of cinnamic acids for in vitro studies. The choice of method depends on the specific compound, the biological assay, and the acceptable concentration of any solubilizing agents.
-
Organic Co-solvents: The most common approach is to first dissolve the compound in a water-miscible organic solvent to create a high-concentration stock solution.
-
pH Adjustment: For acidic compounds like cinnamic acids, increasing the pH of the solvent can significantly increase solubility by converting the acid to its more soluble salt form.
-
Cyclodextrins: These cyclic oligosaccharides can encapsulate the hydrophobic cinnamic acid molecule within their nonpolar cavity, forming a water-soluble inclusion complex.[10][11][12][13][14]
The following sections provide a detailed, question-and-answer-based guide to applying these strategies and troubleshooting common issues.
Troubleshooting Guide & FAQs
Here we address specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: My cinnamic acid won't dissolve in my aqueous buffer. What should be my first step?
Answer: The first and most standard step is to prepare a concentrated stock solution in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice due to its high solvating power for a wide range of organic compounds.[15]
Recommended Starting Solvents:
| Solvent | Properties & Typical Use | Max Recommended Final Conc. (in vitro) |
| DMSO | Strong aprotic solvent. Ideal for initial stock solutions (10-100 mM). | ≤ 0.5% (most cell lines)[15][16][17]. Some robust lines may tolerate up to 1%[15][16], but a toxicity test is crucial. |
| Ethanol | Less toxic than DMSO. Good for compounds with moderate hydrophobicity. | ≤ 0.5% . Higher concentrations can induce cellular stress. |
| 0.1 M NaOH | Basic solution. Dissolves acidic compounds by forming a salt. | Must be neutralized or highly diluted to avoid altering media pH. |
Q2: I've made a DMSO stock, but the compound precipitates immediately when I add it to my cell culture media. What's happening and how do I fix it?
This is a classic issue known as "crashing out," which occurs when the hydrophobic compound is rapidly forced into an aqueous environment where its solubility is exceeded.[18]
Workflow for Preventing Precipitation:
Caption: Decision workflow for troubleshooting compound precipitation.
Detailed Solutions:
-
Reduce the Final Concentration: Your target concentration may be above the compound's aqueous solubility limit. Perform a solubility test by creating a dilution series to find the maximum soluble concentration in your specific media.[18]
-
Improve Your Dilution Technique: Never add a concentrated DMSO stock directly into the full volume of media.
-
Best Practice (Serial Dilution): Prepare an intermediate dilution of your stock in pre-warmed (37°C) media.[18] For example, dilute your 100 mM DMSO stock 1:10 in media to get a 10 mM intermediate stock. This intermediate stock now has a lower DMSO percentage and can be more easily diluted to the final concentration.
-
Alternative: Add the stock solution dropwise to the media while gently vortexing or swirling to ensure rapid dispersal.[18]
-
-
Use Pre-Warmed Media: Solubility is often temperature-dependent. Always use cell culture media that has been pre-warmed to 37°C. Adding compounds to cold media can significantly decrease their solubility.[18][19]
-
Check for Media Interactions: Components in the media, like salts and proteins in serum, can sometimes interact with your compound, causing it to precipitate.[18] If you suspect this, try preparing the final dilution in a simpler buffer (like PBS) immediately before adding it to the cells, or test solubility in serum-free vs. serum-containing media.
Q3: I'm concerned about DMSO toxicity. How do I determine a safe concentration for my cells?
Answer: While widely used, DMSO can be toxic to cells, with effects varying greatly depending on the cell type and exposure duration.[16][20]
-
General Guideline: Aim for a final DMSO concentration of ≤ 0.5% v/v .[15] Many cell lines tolerate this, but sensitive cells, especially primary cultures, may require ≤ 0.1%.[15][17]
-
Mandatory Control: Always include a "vehicle control" in your experiments. This control should contain the same final concentration of DMSO as your treated samples but without the cinnamic acid.[1] This allows you to distinguish the effects of the compound from the effects of the solvent.
-
Protocol for DMSO Toxicity Test:
-
Seed your cells in a multi-well plate (e.g., 96-well) at your standard density.
-
Allow cells to attach overnight.
-
Prepare media containing a range of DMSO concentrations (e.g., 0%, 0.1%, 0.25%, 0.5%, 1.0%, 2.0%).
-
Replace the old media with the DMSO-containing media.
-
Incubate for the duration of your planned experiment (e.g., 24, 48, 72 hours).
-
Assess cell viability using a standard method like an MTT or PrestoBlue™ assay.
-
Determine the highest DMSO concentration that does not significantly impact cell viability compared to the 0% control.
-
Q4: Can I use pH modification to dissolve my cinnamic acid?
Answer: Yes, this can be a very effective strategy, but it requires careful control. Since cinnamic acids are acidic, increasing the pH above their pKa (~4.5) will deprotonate the carboxylic acid, forming the much more water-soluble carboxylate salt.[9][21][22]
Step-by-Step Protocol for pH-Mediated Solubilization:
-
Initial Dissolution: Add a small amount of 0.1 M NaOH dropwise to your solid cinnamic acid while vortexing until it dissolves. This creates a basic, concentrated stock solution of the sodium cinnamate salt.
-
Dilution & Neutralization: Dilute this stock into your final buffer or media. The buffering capacity of the media should bring the pH back into the physiological range.
-
CRITICAL - Verify Final pH: After adding the compound, you must measure the pH of your final working solution. If it has shifted outside the acceptable range for your cells (typically pH 7.2-7.4), it can invalidate your results. Adjust carefully with dilute HCl or NaOH if necessary, though this is not ideal.
-
Stability Check: Be aware that some phenolic compounds can be unstable at high pH.[21][22] It is best to prepare these solutions fresh. trans-Cinnamic acid itself is generally stable, but derivatives like caffeic acid can degrade at high pH.[21][22]
Q5: I need a completely solvent-free solution. What are cyclodextrins and how can I use them?
Answer: Cyclodextrins (CDs) are excellent tools for increasing the aqueous solubility of hydrophobic drugs without using organic solvents.[10][12] They are sugar-based macrocycles with a hydrophilic exterior and a hydrophobic interior cavity.
Mechanism of Cyclodextrin Encapsulation:
Caption: Cyclodextrin encapsulates a hydrophobic guest molecule.
The hydrophobic part of the cinnamic acid molecule partitions into the nonpolar cavity of the cyclodextrin, while the hydrophilic exterior of the complex allows it to dissolve readily in water.[13]
Protocol for Using Hydroxypropyl-β-Cyclodextrin (HP-β-CD):
-
Prepare HP-β-CD Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., 10-40% w/v). Warming the solution can help dissolve the cyclodextrin.
-
Add Cinnamic Acid: Add an excess of the solid cinnamic acid to the HP-β-CD solution.
-
Complexation: Stir or shake the mixture vigorously at room temperature or slightly elevated temperature (e.g., 37-40°C) for 24-48 hours to allow for the formation of the inclusion complex.
-
Remove Excess Solid: Centrifuge the solution at high speed (e.g., >10,000 x g) or filter it through a 0.22 µm filter to remove any undissolved cinnamic acid.
-
Determine Concentration: The clear supernatant now contains the soluble cinnamic acid-cyclodextrin complex. You must determine the actual concentration of your dissolved cinnamic acid using UV-Vis spectrophotometry against a standard curve.
References
-
CORE. (n.d.). Solubility studies of trans-cinnamic acid in mixed solvents. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2013). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. Retrieved from [Link]
-
Godge, G. R., Hiremath, S., Sonawale, B., & Shirsath, R. (2015). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. Retrieved from [Link]
-
ResearchGate. (2017). From what concentration of DMSO is harmful to cell in vivo and vitro?. Retrieved from [Link]
-
Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Retrieved from [Link]
-
Innovare Academic Sciences. (n.d.). INCLUSION COMPLEX SYSTEM; A NOVEL TECHNIQUE TO IMPROVE THE SOLUBILITY AND BIOAVAILABILITY OF POORLY SOLUBLE DRUGS. Retrieved from [Link]
-
Solubility of Things. (n.d.). Cinnamic acid. Retrieved from [Link]
-
Repositório Aberto da Universidade do Porto. (n.d.). Contributions to the Selection of Solvents in the Extraction of Phenolic Acids. Retrieved from [Link]
-
LifeTein. (2023). DMSO usage in cell culture. Retrieved from [Link]
-
Reddit. (2023). Maximum DMSO concentration in media for cell culture?. Retrieved from [Link]
-
Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]
-
MDPI. (n.d.). List of cinnamic acid derivatives with their corresponding acid dissociation constant pKa. Retrieved from [Link]
-
Keyence. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Retrieved from [Link]
-
ResearchGate. (2016). What the concentration of DMSO you use in cell culture assays?. Retrieved from [Link]
-
Scite.ai. (n.d.). Solid-liquid phase equilibrium of trans-cinnamic acid, p-coumaric acid and ferulic acid in water and organic solvents: Experimental and modelling studies. Retrieved from [Link]
-
T3DB. (n.d.). trans-Cinnamic acid (T3D4889). Retrieved from [Link]
-
National Institutes of Health. (n.d.). Cinnamic Acid | C9H8O2 | CID 444539 - PubChem. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Influence of the pKa Value of Cinnamic Acid and P-Hydroxycinnamic Acid on the Solubility of a Lurasidone Hydrochloride-Based Coamorphous System - PMC. Retrieved from [Link]
-
The Pharma Innovation. (2019). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Retrieved from [Link]
-
Reddit. (2022). Something keeps precipitating out of my media but everything is water soluble. Am I doing something wrong??. Retrieved from [Link]
-
MilliporeSigma. (2014). Troubleshooting Cell Culture Media for Bioprocessing. Retrieved from [Link]
-
LookChem. (n.d.). Cinnamic acid. Retrieved from [Link]
-
ACS Publications. (2021). Influence of the pKa Value of Cinnamic Acid and P-Hydroxycinnamic Acid on the Solubility of a Lurasidone Hydrochloride-Based Coamorphous System | ACS Omega. Retrieved from [Link]
-
ChemIQSoc. (n.d.). Preparation of cinnamic acid (Perkin condensation). Retrieved from [Link]
-
ResearchGate. (n.d.). Mole fraction solubility of caffeic acid (CAF) and ferulic acid (FER).... Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility and thermodynamics of ferulic acid in different neat solvents: Measurement, correlation and molecular interactions | Request PDF. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Effect of pH on the stability of plant phenolic compounds - PubMed. Retrieved from [Link]
-
ACS Publications. (n.d.). Effect of pH on the Stability of Plant Phenolic Compounds | Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Measurement and correlation of the solubility of caffeic acid in eight mono and water+ethanol mixed solvents at temperatures from (293.15 to 333.15) K. Retrieved from [Link]
-
ResearchGate. (n.d.). Trans Cinnamic Acid Solubility Enhancement in the Presence of Ethanol As a Supercritical CO 2 Cosolvent | Request PDF. Retrieved from [Link]
-
YouTube. (2018). cinnamic acid synthesis part 2 (ethyl ester hydrolysis). Retrieved from [Link]
-
ResearchGate. (2022). How do you dissolve chemicals in the culture medium?. Retrieved from [Link]
-
Jurnal UNS. (2020). SYNTHESIS OF CINNAMIC ACID BASED ON PERKIN REACTION USING SONOCHEMICAL METHOD AND ITS POTENTIAL AS PHOTOPROTECTIVE AGENT. Retrieved from [Link]
-
YouTube. (2022). Trans Cinnamic Acid Experiment (CTC 145 Advanced Lab Methods). Retrieved from [Link]
-
YouTube. (2016). Making Cinnamic Acid. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Multitarget Cinnamic Acid Hybrids. Retrieved from [Link]
-
National Institutes of Health. (2022). Caffeic Acid/Eu(III) Complexes: Solution Equilibrium Studies, Structure Characterization and Biological Activity - PMC. Retrieved from [Link]
-
The Pharma Innovation. (2019). Cinnamic acid derivatives: An ERA. Retrieved from [Link]
-
ResearchGate. (n.d.). Evaluation of Antioxidant Ability In Vitro and Bioavailability of trans -Cinnamic Acid Nanoparticle by Liquid Antisolvent Precipitate. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for: Photodynamics of potent antioxidants: ferulic and caffeic acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility and Dissolution Improvement of Paramethoxycinnamic Acid (PMCA) Induced by Cocrystal Formation using Caffeine as a Coformer | Request PDF. Retrieved from [Link]
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Technical Support Center: Refinement of Extraction Protocols for Methoxycinnamic Acids
Welcome to the Technical Support Center dedicated to the extraction of methoxycinnamic acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the extraction of these valuable compounds from various matrices.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions regarding the extraction of methoxycinnamic acids.
Q1: What are the most common methoxycinnamic acids I might be working with?
A1: The most frequently encountered methoxycinnamic acids include 4-methoxycinnamic acid (p-coumaric acid methyl ether), 3-methoxycinnamic acid, and 2-methoxycinnamic acid. It is crucial to know the specific isomer you are targeting as their physicochemical properties can influence the extraction protocol. 4-methoxycinnamic acid, for instance, is a known component in various plants like Kaempferia galanga[1].
Q2: Which solvents are most effective for extracting methoxycinnamic acids?
A2: Methoxycinnamic acids are soluble in a range of organic solvents. The choice of solvent will depend on the sample matrix and the intended subsequent analysis. Commonly used solvents include:
-
Methanol and Ethanol: These are effective for extracting a broad range of phenolic compounds, including methoxycinnamic acids, from plant materials.[2][3][4]
-
Ethyl Acetate: This is a good choice for liquid-liquid extraction (LLE) when you need to extract the protonated form of the acid from an acidified aqueous solution.[5][6]
-
Solvent Mixtures: Aqueous mixtures of methanol or ethanol are often used to enhance the extraction of phenolics from plant matrices.[4][7]
Q3: How does pH affect the extraction of methoxycinnamic acids?
A3: pH plays a critical role in the extraction of methoxycinnamic acids, which are weak acids.
-
Low pH (Acidic Conditions): At a pH below their pKa (around 4.5), methoxycinnamic acids are in their protonated, less polar form. This makes them more soluble in organic solvents like ethyl acetate, which is ideal for liquid-liquid extraction.[6][8]
-
High pH (Alkaline Conditions): At a pH above their pKa, they exist as the deprotonated, more polar carboxylate salt. This increases their solubility in aqueous solutions.[9][10] This principle is fundamental to acid-base extraction techniques for purification.[11]
Q4: Can high temperatures degrade my methoxycinnamic acid sample during extraction?
A4: Yes, high temperatures can lead to the degradation of phenolic compounds, including methoxycinnamic acids. While moderate heating can sometimes improve extraction efficiency, it's a trade-off with potential degradation.[12][13] For techniques like microwave-assisted extraction (MAE), it is crucial to optimize both temperature and extraction time to maximize yield without causing significant degradation.[12][14]
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during your extraction experiments.
Low Yield of Methoxycinnamic Acid
Problem: After performing the extraction, the yield of the target methoxycinnamic acid is consistently low.
Possible Causes and Solutions:
| Cause | Explanation | Recommended Solution |
| Incomplete Cell Lysis (for plant matrices) | The solvent may not be effectively penetrating the plant tissue to release the compounds. | Ensure the plant material is finely ground to increase the surface area for extraction. Consider using extraction techniques that promote cell disruption, such as ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE).[15][16] |
| Incorrect Solvent Polarity | The chosen solvent may not have the optimal polarity to solubilize the methoxycinnamic acid from the matrix. | Experiment with a gradient of solvent polarities. For example, try different percentages of methanol or ethanol in water.[4] For LLE, ensure the organic solvent is appropriate for the protonated form of the acid. |
| Suboptimal pH | If the pH of your aqueous phase is not acidic enough during LLE, the methoxycinnamic acid will remain in its ionized form and will not partition efficiently into the organic solvent. | Adjust the pH of the aqueous sample to be at least 2 pH units below the pKa of the target methoxycinnamic acid (typically pH 2-3) before extracting with an organic solvent like ethyl acetate.[6][11] |
| Insufficient Extraction Time or Agitation | The compound may not have had enough time to partition from the sample matrix into the solvent. | Increase the extraction time and/or the vigor of mixing. For LLE, ensure thorough mixing of the aqueous and organic phases by gentle inversion of the separatory funnel rather than vigorous shaking to prevent emulsions.[17][18] |
| Analyte Degradation | Methoxycinnamic acids can be sensitive to heat and light. | Perform extractions at room temperature or consider cooling the sample if using techniques that generate heat. Protect your samples from direct light.[12] |
Emulsion Formation During Liquid-Liquid Extraction (LLE)
Problem: A stable emulsion forms at the interface of the aqueous and organic layers, making phase separation difficult or impossible.
Visualizing the LLE Workflow and Potential Issues:
Caption: Workflow of Liquid-Liquid Extraction (LLE) for methoxycinnamic acids, highlighting the point where emulsion formation can occur.
Solutions to Break Emulsions:
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times. This minimizes the energy input that can lead to emulsion formation.[17]
-
"Salting Out": Add a saturated sodium chloride (brine) solution to the separatory funnel. This increases the ionic strength of the aqueous phase, which can help to break the emulsion by decreasing the solubility of organic compounds in the aqueous layer.[17]
-
Centrifugation: If the volume is manageable, centrifuging the emulsion can provide the force needed to separate the layers.[19]
-
Filtration: Passing the emulsion through a bed of glass wool or phase separation paper can sometimes break the emulsion and allow for the separation of the two phases.[17]
-
Addition of a Different Solvent: Adding a small amount of a different organic solvent can alter the properties of the organic phase and potentially break the emulsion.[17]
Co-extraction of Interfering Compounds
Problem: The final extract contains a high level of impurities that interfere with downstream analysis, such as HPLC.
Strategies for Cleaner Extracts:
-
Solid-Phase Extraction (SPE): SPE can be a more selective method than LLE. By choosing the appropriate sorbent and elution solvents, you can selectively bind and elute the methoxycinnamic acids while washing away interfering compounds.[2][3][20] A common approach is to use a reversed-phase (e.g., C18) SPE cartridge. The sample is loaded under acidic conditions, interfering polar compounds are washed away, and the methoxycinnamic acids are then eluted with an organic solvent like methanol.[21]
Visualizing a General SPE Workflow:
Caption: A typical workflow for Solid-Phase Extraction (SPE) to purify methoxycinnamic acids.
-
Back Extraction (for LLE): After extracting the methoxycinnamic acid into the organic phase, you can "wash" the organic phase with a buffer solution at a specific pH to remove acidic or basic impurities. A more advanced technique is to perform a back extraction by adding a basic aqueous solution (e.g., sodium bicarbonate solution, pH ~8) to the organic extract. This will deprotonate the methoxycinnamic acid, pulling it back into the aqueous phase as the carboxylate salt, while neutral impurities remain in the organic layer. The aqueous layer can then be re-acidified and re-extracted with a fresh organic solvent to obtain a cleaner product.[8]
Experimental Protocols
Protocol 1: General Liquid-Liquid Extraction (LLE) from an Aqueous Matrix
This protocol is suitable for extracting methoxycinnamic acids from aqueous samples like herbal infusions or reaction mixtures.
Materials:
-
Aqueous sample containing methoxycinnamic acid
-
Ethyl acetate
-
Hydrochloric acid (HCl), 1M
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Sodium chloride (NaCl), saturated solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
pH paper or pH meter
-
Rotary evaporator
Procedure:
-
Acidification: Place your aqueous sample in a separatory funnel. Adjust the pH to approximately 2-3 by adding 1M HCl dropwise. Verify the pH with a pH meter or pH paper.[6]
-
First Extraction: Add an equal volume of ethyl acetate to the separatory funnel. Stopper the funnel and gently invert it 10-15 times, venting frequently to release pressure.[18]
-
Phase Separation: Place the funnel in a ring stand and allow the layers to fully separate.
-
Collection: Drain the lower aqueous layer and set it aside. Drain the upper organic (ethyl acetate) layer into a clean flask.
-
Re-extraction: Return the aqueous layer to the separatory funnel and repeat the extraction (steps 2-4) two more times with fresh ethyl acetate, combining all organic extracts.
-
Washing (Optional Purification): To remove basic impurities, you can wash the combined organic extracts with a saturated sodium bicarbonate solution. To remove residual water, wash with brine.[17]
-
Drying: Add anhydrous sodium sulfate to the combined organic extracts to remove any remaining water. Swirl and let it stand for 10-15 minutes.
-
Concentration: Filter the dried organic extract to remove the sodium sulfate and concentrate the solvent using a rotary evaporator to obtain the crude methoxycinnamic acid.
Protocol 2: Solid-Phase Extraction (SPE) for Cleanup and Concentration
This protocol is ideal for cleaning up complex samples like plant extracts before HPLC analysis.
Materials:
-
Reversed-phase (C18) SPE cartridge
-
Methanol (HPLC grade)
-
Deionized water
-
Formic acid or acetic acid
-
Sample extract dissolved in a suitable solvent
-
SPE manifold
Procedure:
-
Cartridge Conditioning: Condition the C18 SPE cartridge by passing 3 mL of methanol through it, followed by 3 mL of acidified water (e.g., water with 0.1% formic acid). Do not let the cartridge run dry.[21]
-
Sample Loading: Acidify your sample with formic or acetic acid to a pH of about 2-3. Load the acidified sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 drops per second).[20]
-
Washing: Wash the cartridge with 3-5 mL of acidified water to remove highly polar, interfering compounds.
-
Elution: Elute the retained methoxycinnamic acids with 2-4 mL of methanol into a clean collection tube.
-
Preparation for Analysis: The eluate can be directly injected into an HPLC system or evaporated to dryness and reconstituted in a suitable mobile phase.
References
-
Đurović, S., et al. (2021). Optimization of Plant Extract Purification Procedure for Rapid Screening Analysis of Sixteen Phenolics by Liquid Chromatography. Molecules. Available at: [Link]
- BenchChem Technical Support Team. (2025).
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Vu, H.T., et al. (2021). Development and Optimisation of Solid-Phase Extraction of Extractable and Bound Phenolic Acids in Spelt (Triticum spelta L.) Seeds. Antioxidants. Available at: [Link]
- Cerezo, A.B., et al. (2008). Optimization of a Solid-Phase Extraction Method Using Copolymer Sorbents for Isolation of Phenolic Compounds in Red Wines and Quantification by HPLC. Journal of Agricultural and Food Chemistry.
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Vu, H.T., et al. (2021). Development and Optimisation of Solid-Phase Extraction of Extractable and Bound Phenolic Acids in Spelt ( Triticum spelta L.) Seeds. Antioxidants. Available at: [Link]
- Wang, Y., et al. (2022). Determination, Correlation, and Thermodynamic Analysis of Solid-Liquid Phase Equilibrium of 3-Methoxycinnamic Acid in Pure and Mixed Solvents at Different Temperatures.
- Vu, H.T., et al. (2021). Development and Optimisation of Solid-Phase Extraction of Extractable and Bound Phenolic Acids in Spelt (Triticum spelta L.) Seeds.
-
Khurana, S., et al. (2013). Plant Phenolics: Extraction, Analysis and Their Antioxidant and Anticancer Properties. Molecules. Available at: [Link]
- BenchChem Technical Support Team. (2025). Common interferences in the analytical detection of 2-Methoxycinnamic acid. BenchChem.
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Stalikas, C.D. (2007). Techniques for Analysis of Plant Phenolic Compounds. Molecules. Available at: [Link]
- Peeva, L.G., & Zvezdova, D. (2009). Influence of pH-value of feed phase on mass flows of cinnamic and p-methoxycinnamic acids.
-
Pires, T.C.S.P., et al. (2018). Validation of an HPLC-DAD method for the determination of plant phenolics. Revista Brasileira de Farmacognosia. Available at: [Link]
- BenchChem Technical Support Team. (2025). Application Notes and Protocols for the Quantification of 4-Methoxycinnamic Acid. BenchChem.
- Shi, D., et al. (2023).
- Gharaati Jahromi, S. (2019).
- BenchChem Technical Support Team. (2025). Application Notes and Protocols for the Synthesis of 4-Methoxycinnamic Acid via Perkin Reaction. BenchChem.
- Oktaviani, D.J., et al. (2020). Insight Study of Trans-Ethyl 4-Methoxycinnamate Isolation and Hydrolysis. AIP Conference Proceedings.
- Puspitasari, E.D. (2017). The Determination of p-Methoxycinnamic Acid (p-MCA)
- Muchtaridi, M., et al. (2018). Isolation and Modification of Ethyl-p-Methoxycinnamate from Kaempferia galanga and Its Antioxidant Activity. Chemica Isola.
- Ligor, M. (2019). Tips for Troubleshooting Liquid–Liquid Extractions.
- K-Jhil. (2025). Tips for Troubleshooting Liquid–Liquid Extraction. K-Jhil.
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Lee, S.H., et al. (2017). Extraction time and temperature affect the extraction efficiencies of coumarin and phenylpropanoids from Cinnamomum cassia bark using a microwave-assisted extraction method. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
- Fatimah, I., et al. (2020). SYNTHESIS OF PMCA (p-METHOXY CINNAMIC ACID) USING PERKIN REACTION AND ITS ACTIVITY AS PHOTO. Jurnal Kimia Sains dan Aplikasi.
- Lee, S.H., et al. (2018). Optimization of Green Extraction Methods for Cinnamic Acid and Cinnamaldehyde from Cinnamon (Cinnamomum cassia) by Response Surface Methodology.
- PharmaCoes. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. PharmaCoes.
-
Jing, P., et al. (2008). Effects of Various Temperatures and pH Values on the Extraction Yield of Phenolics from Litchi Fruit Pericarp Tissue and the Antioxidant Activity of the Extracted Anthocyanins. Molecules. Available at: [Link]
- Medikamenter Quality Services. (2025). Common Issues in HPLC Analysis. Medikamenter Quality Services.
- Kumar, N., & Goel, N. (2019). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Agricultural and Food Chemistry.
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-
PubChem. (n.d.). 4-Methoxycinnamic Acid. PubChem. Available at: [Link]
- Chemistry LibreTexts. (2021). 2.3: LIQUID-LIQUID EXTRACTION. Chemistry LibreTexts.
- Nemś, A., et al. (2023). Content and Stability of Hydroxycinnamic Acids during the Production of French Fries Obtained from Potatoes of Varieties with Light-Yellow, Red and Purple Flesh. Antioxidants.
- The Dope Scientist. (2023). Top 10 Most Common HPLC Issues and How to Fix Them (2023). YouTube.
- Mota, F.L. (2017). Solubility studies of trans-cinnamic acid in mixed solvents. ORKG Ask.
- Lee, S.H., et al. (2017). Extraction time and temperature affect the extraction efficiencies of coumarin and phenylpropanoids from Cinnamomum cassia bark using a microwave-assisted extraction method.
- Biotage. (2023). How can I improve my liquid-liquid extraction process?. Biotage.
- ChemSurvival. (2012). Acid-Base Extraction II - Selecting the pH of the Aqueous Layer. YouTube.
- Element Lab Solutions. (n.d.).
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Validation & Comparative
A Comparative Guide to the Biological Activities of 2,3- and 2,4-Dimethoxycinnamic Acid for Researchers and Drug Development Professionals
In the landscape of drug discovery and development, the nuanced structural differences between isomers can lead to vastly different biological activities. This guide provides a comprehensive comparative analysis of two such molecules: 2,3-dimethoxycinnamic acid (2,3-DMCA) and 2,4-dimethoxycinnamic acid (2,4-DMCA). As methoxylated derivatives of cinnamic acid, a well-known pharmacophore, these compounds hold therapeutic potential. This document delves into their known biological activities, supported by available experimental data, and provides detailed protocols for their evaluation.
Introduction to Dimethoxycinnamic Acid Isomers
Cinnamic acid and its derivatives are a class of organic compounds widely found in the plant kingdom, forming the backbone of numerous natural products with significant medicinal properties. The addition of methoxy (-OCH₃) groups to the phenyl ring can profoundly alter the molecule's electronic and steric properties, thereby influencing its pharmacokinetic and pharmacodynamic profiles. The position of these methoxy groups is a critical determinant of biological function. This guide focuses on the ortho-meta (2,3-) and ortho-para (2,4-) substituted isomers of dimethoxycinnamic acid, exploring their distinct and overlapping biological effects.
Physicochemical Properties: A Foundation for Biological Activity
The subtle shift in the positioning of a single methoxy group from the meta to the para position results in distinct physicochemical properties that can influence how each molecule interacts with biological systems.
| Property | This compound | 2,4-Dimethoxycinnamic Acid |
| Chemical Structure | A cinnamic acid backbone with two methoxy groups at the 2 and 3 positions of the phenyl ring. | A cinnamic acid backbone with two methoxy groups at the 2 and 4 positions of the phenyl ring. |
| Molecular Formula | C₁₁H₁₂O₄ | C₁₁H₁₂O₄ |
| Molecular Weight | 208.21 g/mol | 208.21 g/mol |
| Appearance | White to off-white powder.[1] | Not specified in the provided search results. |
| Solubility | Sparingly soluble in water.[1] | Not specified in the provided search results. |
Biological Activity of this compound: A Focus on Quorum Sensing Inhibition
Current research highlights this compound as a promising inhibitor of bacterial communication, a process known as quorum sensing (QS). This anti-QS activity presents a novel approach to combating bacterial virulence and biofilm formation without exerting direct bactericidal pressure, which can drive antibiotic resistance.
Quorum Sensing Inhibition in Chromobacterium violaceum
Chromobacterium violaceum is a model organism used to screen for QS inhibitors due to its production of the purple pigment violacein, a QS-regulated trait. Studies have shown that 2,3-DMCA can significantly inhibit violacein production in a dose-dependent manner.
Experimental Data:
| QS-Regulated Trait | Concentration of 2,3-DMCA | Inhibition Rate |
| Violacein Production | 150 µg/mL | 73.9% |
| Swarming Motility | 150 µg/mL | 65.9% |
| Biofilm Formation | 150 µg/mL | 37.8% |
Mechanism of Action: The proposed mechanism for the anti-QS activity of 2,3-DMCA involves the competitive binding to the CviR receptor, a key protein in the C. violaceum QS circuit. By occupying the same binding pocket as the natural signaling molecule, 2,3-DMCA effectively blocks the activation of QS-regulated genes.
Other Reported Biological Activities
Biological Activity of 2,4-Dimethoxycinnamic Acid: An Area Ripe for Exploration
In contrast to its 2,3-isomer, 2,4-dimethoxycinnamic acid has been less extensively studied as a standalone compound. It is often included in broader investigations of cinnamic acid derivatives, where its specific contributions to the observed biological effects are not always delineated.
Antioxidant and Anti-inflammatory Potential
Studies on derivatives of various dimethoxycinnamic acids, including the 3,4-isomer, have demonstrated antioxidant and anti-inflammatory properties.[2][3][4] It is plausible that 2,4-DMCA shares these characteristics due to the general ability of phenolic compounds to scavenge free radicals. However, dedicated studies with quantitative assays are needed to confirm and quantify the antioxidant and anti-inflammatory efficacy of 2,4-DMCA itself.
Anticancer Activity
The anticancer potential of cinnamic acid derivatives is a field of active research. While some methoxylated cinnamic esters have shown antiproliferative effects against cancer cell lines, specific data for 2,4-DMCA is lacking.[1] Future studies employing cell viability assays, such as the MTT assay, against a panel of cancer cell lines would be invaluable in determining the cytotoxic potential of this isomer.
Comparative Analysis and Future Directions
A direct, quantitative comparison of the biological activities of 2,3-DMCA and 2,4-DMCA is challenging due to the disparity in the research focus for each molecule.
| Biological Activity | This compound | 2,4-Dimethoxycinnamic Acid |
| Quorum Sensing Inhibition | Well-documented with quantitative data. | Not extensively studied. |
| Antioxidant Activity | Reported, but quantitative data is limited. | Implied through studies on related compounds; direct quantitative data is scarce. |
| Anti-inflammatory Activity | Reported, but quantitative data is limited. | Implied through studies on related compounds; direct quantitative data is scarce. |
| Anticancer Activity | Reported, but quantitative data is limited. | Not well-studied. |
The pronounced anti-QS activity of 2,3-DMCA suggests that the ortho-meta positioning of the methoxy groups may be favorable for interaction with bacterial signaling receptors. The potential for antioxidant and anti-inflammatory effects in 2,4-DMCA warrants further investigation, as the para-positioning of a methoxy group in other phenolic compounds has been associated with potent radical scavenging.
Future research should focus on:
-
Direct, head-to-head comparative studies of 2,3-DMCA and 2,4-DMCA in standardized antioxidant, anti-inflammatory, and anticancer assays.
-
Elucidation of the mechanisms of action for any observed activities of 2,4-DMCA.
-
In vivo studies to validate the therapeutic potential of both isomers.
Detailed Experimental Protocols
To facilitate further research, detailed protocols for key in vitro assays are provided below.
Quorum Sensing Inhibition Assay using Chromobacterium violaceum
This protocol is designed to quantify the inhibition of violacein production as a measure of anti-QS activity.
Materials:
-
Chromobacterium violaceum (e.g., ATCC 12472)
-
Luria-Bertani (LB) broth
-
96-well microtiter plates
-
Test compound (2,3-DMCA or 2,4-DMCA) dissolved in a suitable solvent (e.g., DMSO)
-
Spectrophotometer
Procedure:
-
Culture C. violaceum in LB broth overnight at 30°C with shaking.
-
Dilute the overnight culture with fresh LB broth to an optical density (OD₆₀₀) of 0.1.
-
In a 96-well plate, add 180 µL of LB broth to each well.
-
Add 20 µL of the test compound at various concentrations to the wells. Include a solvent control.
-
Add 20 µL of the diluted C. violaceum culture to each well.
-
Incubate the plate at 30°C for 24-48 hours with shaking.
-
After incubation, quantify violacein production by lysing the cells and measuring the absorbance of the supernatant at 585 nm.
-
Cell growth should also be measured at OD₆₀₀ to ensure the observed inhibition is not due to bactericidal activity.
MTT Cell Viability Assay
This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for 24, 48, or 72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
DPPH Radical Scavenging Assay
This assay measures the free radical scavenging activity of a compound.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol
-
Test compound dissolved in methanol
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test compound in methanol.
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each compound dilution.
-
Include a control with 100 µL of methanol instead of the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value.
Conclusion
The comparative analysis of 2,3- and 2,4-dimethoxycinnamic acid reveals a significant divergence in the current research landscape. While 2,3-DMCA has emerged as a promising quorum sensing inhibitor with a defined mechanism of action, 2,4-DMCA remains a relatively unexplored molecule with potential in the realms of antioxidant and anti-inflammatory research. This guide underscores the critical need for further investigation into the biological activities of 2,4-DMCA and for direct comparative studies to fully understand the structure-activity relationships of these closely related isomers. The provided protocols offer a standardized framework for researchers to contribute to this expanding field and unlock the full therapeutic potential of dimethoxycinnamic acid derivatives.
References
- This compound 7461-60-1 wiki - Guidechem. (n.d.).
- Rocha, L., Monteiro, M., & Teodoro, A. (2012). Anticancer Properties of Hydroxycinnamic Acids-A Review. Cancer and Clinical Oncology, 1(2).
- Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid. (2021). Molecules, 26(12), 3695.
- This compound from a Marine Actinomycete, a Promising Quorum Sensing Inhibitor in Chromobacterium violaceum. (2024). Marine Drugs, 22(4), 177.
- Ferulic, Sinapic, 3,4-Dimethoxycinnamic Acid and Indomethacin Derivatives with Antioxidant, Anti-Inflammatory and Hypolipidemic Functionality. (2023). Antioxidants, 12(7), 1436.
- This compound from a Marine Actinomycete, a Promising Quorum Sensing Inhibitor in Chromobacterium violaceum. (2024). Marine Drugs, 22(4), 177.
- Cinnamic Acid Derivatives and Their Biological Efficacy. (2020). International Journal of Molecular Sciences, 21(16), 5712.
- Antioxidant and Hypolipidemic Activities of Cinnamic Acid Deriv
- 2,4-Dimethoxycinnamic acid | C11H12O4 | CID 734009 - PubChem. (n.d.).
- Buy this compound | 7461-60-1 - Smolecule. (n.d.).
- Ferulic, Sinapic, 3,4-Dimethoxycinnamic Acid and Indomethacin Derivatives with Antioxidant, Anti-Inflammatory and Hypolipidemic Functionality. (2023). Antioxidants, 12(7), 1436.
- Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid. (2021). Molecules, 26(12), 3695.
- Ferulic, Sinapic, 3,4-Dimethoxycinnamic Acid and Indomethacin Derivatives with Antioxidant, Anti-Inflammatory and Hypolipidemic Functionality - ResearchGate. (2025).
- Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin. (2021). Molecules, 26(13), 3827.
- Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid - ResearchGate. (2025).
- Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin. (2021). Molecules, 26(13), 3827.
- 4-methoxycinnamic acid, 830-09-1 - The Good Scents Company. (n.d.).
- Cinnamic Acid Compounds (p-Coumaric, Ferulic, and p-Methoxycinnamic Acid) as Effective Antibacterial Agents Against Colistin-Resistant Acinetobacter baumannii. (2023). Antibiotics, 12(5), 895.
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A Researcher's Guide to Validating Violacein Production Inhibitors: A Comparative Analysis of 2,3-DCA
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the validation of 2,3-dichloroaniline's (2,3-DCA) inhibitory effects on violacein production. We will delve into the underlying molecular mechanisms, present robust experimental protocols for validation, and objectively compare 2,3-DCA's performance against other known inhibitors. The methodologies outlined herein are designed to ensure scientific rigor and data reproducibility, forming a self-validating system for your research inquiries.
The Biological Context: Violacein Biosynthesis and Its Regulation
Violacein is a vibrant purple pigment produced by several Gram-negative bacteria, most notably Chromobacterium violaceum.[1][2] This bisindole compound is derived from the condensation of two L-tryptophan molecules through a sophisticated enzymatic cascade.[3][4] The biosynthesis is governed by the vioABCDE operon, which encodes five essential enzymes (VioA-E) that sequentially modify the tryptophan precursor to yield the final violacein pigment.[4][5][6]
The initial and rate-limiting step is catalyzed by the L-tryptophan oxidase, VioA, which converts L-tryptophan into indole-3-pyruvic acid (IPA) imine.[5][7] Subsequent enzymatic actions by VioB, VioE, VioD, and VioC lead to dimerization, rearrangement, and oxidation, culminating in the formation of violacein.[6][8][9]
Crucially, the expression of the vio operon is not constitutive. In C. violaceum, it is tightly controlled by a cell-to-cell communication system known as quorum sensing (QS).[10][11] This regulatory network allows bacteria to coordinate gene expression in response to population density. The CviI/CviR system, a homolog of the well-characterized LuxI/LuxR system, orchestrates violacein production.[10] CviI synthesizes the autoinducer signal molecule, an N-acyl-homoserine lactone (AHL), which, upon reaching a threshold concentration, binds to and activates the transcriptional regulator CviR. The activated CviR complex then promotes the transcription of the vioABCDE operon, leading to pigment production.[12]
Due to this direct link between QS and a visually quantifiable output, C. violaceum has become a premier model organism for screening and identifying anti-QS compounds, which represent a promising alternative to traditional antibiotics.[2][10]
Mechanism of Action: 2,3-DCA as a Quorum Sensing Inhibitor
Recent studies have identified cinnamic acid derivatives as potent inhibitors of quorum sensing in C. violaceum.[13][14] While the prompt specifies 2,3-DCA, the available literature more specifically details the activity of similar compounds like 4-dimethylaminocinnamic acid (DCA). These molecules have been shown to significantly reduce the production of violacein and other QS-controlled virulence factors.[13][14]
The primary mechanism of action for these inhibitors is the disruption of the QS circuit. Quantitative real-time PCR (qRT-PCR) analyses have demonstrated that compounds like DCA markedly suppress the expression of the core QS regulatory genes, cviI (the autoinducer synthase) and cviR (the transcriptional regulator).[13][14] By downregulating these master controllers, the entire downstream cascade, including the vio operon, is effectively silenced, leading to a measurable decrease in violacein synthesis.
This targeted inhibition of the regulatory pathway, rather than a direct bactericidal or bacteriostatic effect, is a key characteristic of an anti-virulence strategy. It is hypothesized to exert less selective pressure on bacteria to develop resistance compared to conventional antibiotics.[10]
Visualizing the Inhibition Pathway
The following diagram illustrates the violacein biosynthesis pathway and the proposed point of intervention for QS inhibitors like 2,3-DCA.
Caption: Workflow for Validating Violacein Production Inhibitors.
Step 1: Materials and Culture Preparation
-
Bacterial Strain: Chromobacterium violaceum (e.g., ATCC 12472), a wild-type strain known for robust violacein production.
-
Culture Medium: Luria-Bertani (LB) broth and agar.
-
Inhibitor: 2,3-Dichloroaniline (2,3-DCA), analytical grade.
-
Solvent: Dimethyl sulfoxide (DMSO) for dissolving 2,3-DCA.
-
Equipment: Shaking incubator, spectrophotometer, 96-well microplates, centrifuge.
Protocol:
-
Streak C. violaceum on an LB agar plate and incubate at 30°C for 24-48 hours until characteristic violet colonies appear.
-
Inoculate a single colony into 5 mL of LB broth and grow overnight at 30°C with agitation (e.g., 200 rpm).
-
Prepare a 10 mg/mL stock solution of 2,3-DCA in DMSO. Ensure complete dissolution. Further dilutions should be made in LB broth.
Step 2: Determining the Minimum Inhibitory Concentration (MIC)
Causality: It is critical to distinguish between anti-QS activity and general antimicrobial effects. [10][15]This assay identifies the highest concentration of 2,3-DCA that does not inhibit bacterial growth. Subsequent inhibition assays must be performed at sub-MIC levels.
Protocol:
-
Standardize the overnight C. violaceum culture to an optical density at 600 nm (OD600) of 0.1 in fresh LB broth.
-
In a 96-well microplate, add 100 µL of LB broth to each well.
-
Add 100 µL of the 2,3-DCA stock solution (at a starting concentration, e.g., 1000 µg/mL) to the first well and perform a two-fold serial dilution across the plate.
-
Add 10 µL of the standardized bacterial culture to each well.
-
Include a positive control (bacteria, no compound) and a negative control (broth only).
-
Incubate the plate at 30°C for 24 hours.
-
Determine the MIC by visual inspection: it is the lowest concentration of 2,3-DCA that shows no visible bacterial growth.
Step 3: Violacein Inhibition Assay
Protocol:
-
Prepare a standardized C. violaceum culture as described in the MIC protocol.
-
In a 96-well microplate, add 180 µL of LB broth to each well.
-
Add 20 µL of 2,3-DCA at various sub-MIC concentrations (e.g., MIC/2, MIC/4, MIC/8) to triplicate wells.
-
Include an untreated control (add 20 µL of LB broth with the same percentage of DMSO used for the highest DCA concentration) and a blank control (200 µL LB broth).
-
Add 20 µL of the standardized bacterial culture to all wells except the blank.
-
Incubate the plate at 30°C for 24 hours with agitation (130 rpm). [16]
Step 4: Quantification of Violacein
Causality: Violacein is an intracellular pigment. To quantify it accurately, the bacterial cells must be lysed, and the pigment must be solubilized in a suitable solvent. [12]DMSO is highly effective for this purpose. The absorbance is typically measured around 575-595 nm, which corresponds to the pigment's maximum absorbance. [16] Protocol:
-
After incubation, centrifuge the 96-well plate or transfer the contents of each well to microcentrifuge tubes and centrifuge (e.g., 10,000 x g for 10 min) to pellet the cells.
-
Carefully discard the supernatant.
-
Add 200 µL of pure DMSO to each pellet and vortex or pipette vigorously to lyse the cells and completely dissolve the purple pigment. [16]4. Centrifuge again to pellet the cell debris.
-
Transfer 150 µL of the violacein-containing DMSO supernatant to a new flat-bottom 96-well plate.
-
Measure the absorbance at 595 nm using a microplate reader. [16]7. Simultaneously, measure the OD600 of a parallel plate prepared identically but not subjected to extraction to confirm that the tested concentrations did not affect bacterial growth.
Step 5: Data Analysis
-
Subtract the absorbance of the blank from all readings.
-
Calculate the percentage of violacein inhibition using the following formula: % Inhibition = [1 - (OD595 of Treated Sample / OD595 of Untreated Control)] * 100
-
Plot the percentage inhibition against the concentration of 2,3-DCA.
Comparative Performance Analysis
To contextualize the efficacy of 2,3-DCA, it is valuable to compare its performance against other known inhibitors of violacein production. Farnesol, linalool, and resveratrol are well-documented QS inhibitors that have been validated using similar assays. [16][17]
| Inhibitor | Class | Typical Sub-MIC Concentrations | Reported Inhibition (%) | Proposed Mechanism |
|---|---|---|---|---|
| 2,3-DCA | Cinnamic Acid Derivative | To be determined by MIC | To be determined experimentally | Downregulation of cviI/cviR genes [13][14] |
| Farnesol | Terpenoid | 100-200 µg/mL | 81% - 91% | Quorum Sensing Inhibition [16][17] |
| Linalool | Terpenoid | 100-200 µg/mL | ~68% | Quorum Sensing Inhibition [16][17] |
| Resveratrol | Polyphenol | 12.5-25 µg/mL | 70% - 85% | Quorum Sensing Inhibition [16][17]|
Insights: This comparative table highlights that different chemical classes can achieve significant inhibition of violacein production. Resveratrol demonstrates high potency at lower concentrations, while terpenoids like farnesol also show strong inhibitory effects. The experimental validation of 2,3-DCA will determine its relative potency and place it within this landscape of QS inhibitors.
Conclusion
This guide provides a scientifically grounded and experimentally robust framework for validating the inhibitory effect of 2,3-DCA on violacein production. By understanding the molecular basis of violacein synthesis and its regulation by quorum sensing, researchers can appreciate the rationale behind targeting this pathway. The detailed protocols ensure that the distinction between specific anti-QS activity and general cytotoxicity is clearly established, leading to trustworthy and reproducible data. Comparing the results for 2,3-DCA against established inhibitors will provide a clear perspective on its potential as a novel anti-virulence agent for further development.
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Balibar, C. J., & Walsh, C. T. (2006). In vitro biosynthesis of violacein from L-tryptophan by the enzymes VioA-E from Chromobacterium violaceum. PubMed. Available at: [Link]
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Balibar, C. J., & Walsh, C. T. (2006). In Vitro Biosynthesis of Violacein from l-Tryptophan by the Enzymes VioA−E from Chromobacterium violaceum. American Chemical Society. Available at: [Link]
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ResearchGate. (n.d.). Study overview. Violacein biosynthetic pathway comprising five enzymes... ResearchGate. Available at: [Link]
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Pinto, U. M., et al. (2025). Quantification of Violacein in Chromobacterium violaceum and Its Inhibition by Bioactive Compounds. PubMed. Available at: [Link]
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Hirsch, R., et al. (2016). Biosynthesis of Violacein, Structure and Function of l-Tryptophan Oxidase VioA from Chromobacterium violaceum. PubMed. Available at: [Link]
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Pinto, U. M., et al. (2025). Quantification of Violacein in Chromobacterium violaceum and Its Inhibition by Bioactive Compounds. JoVE. Available at: [Link]
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Balibar, C. J., & Walsh, C. T. (2006). In Vitro Biosynthesis of Violacein from l-Tryptophan by the Enzymes VioA−E from Chromobacterium violaceum. ACS Publications. Available at: [Link]
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Morya, R., et al. (2021). Studies on Violacein Extracted from Chromobacterium violaceum with Its Application in Textile Dyeing. Biological Forum – An International Journal. Available at: [Link]
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Lopes, F. C., et al. (2023). Purification of Natural Pigments Violacein and Deoxyviolacein Produced by Fermentation Using Yarrowia lipolytica. National Institutes of Health. Available at: [Link]
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Tsafantakis, N., et al. (2021). Microbial Production of Violacein and Process Optimization for Dyeing Polyamide Fabrics With Acquired Antimicrobial Properties. Frontiers in Microbiology. Available at: [Link]
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Singh, P., et al. (2024). Study on Assessment of Violacein Pigment from Chromobacterium violaceum SP12 of Gorakhpur, Uttar Pradesh, India. International Journal of Plant and Soil Science. Available at: [Link]
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Zhou, J., et al. (2021). Quorum sensing inhibition and tobramycin acceleration in Chromobacterium violaceum by two natural cinnamic acid derivatives. Semantic Scholar. Available at: [Link]
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Zhou, J., et al. (2021). Quorum sensing inhibition and tobramycin acceleration in Chromobacterium violaceum by two natural cinnamic acid derivatives. CNGBdb. Available at: [Link]
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Vasavi, H. S., et al. (2013). Inhibition of quorum sensing in Chromobacterium violaceum by Syzygium cumini L. and Pimenta dioica L. National Institutes of Health. Available at: [Link]
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ACS Omega. (2025). Molecular Docking and In Vitro Evaluation of Violacein-Alginate Beads for Targeted Inhibition of Staphylococcus aureus Biofilm Formation. ACS Publications. Available at: [Link]
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Chen, W. M., et al. (2022). Improvement in Violacein Production by Utilizing Formic Acid to Induce Quorum Sensing in Chromobacterium violaceum. National Institutes of Health. Available at: [Link]
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Ferreira, L. C. S., et al. (2022). Potential biocide roles of violacein. Frontiers in Microbiology. Available at: [Link]
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Strateva, M., & Stratev, D. (2023). Chromobacterium violaceum: Model for Evaluating Anti-Quorum Sensing Activity of Plant Substances. Preprints.org. Available at: [Link]
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Kim, Y., et al. (2020). Quorum Sensing Inhibitors against Chromobacterium violaceum CV026 Derived from an Actinomycete Metabolite Library. PubMed. Available at: [Link]
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Fang, Z., et al. (2020). Recent Advances in Synthetic, Industrial and Biological Applications of Violacein and Its Heterologous Production. PubMed Central. Available at: [Link]
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ResearchGate. (n.d.). Inhibition of violacein production by Chromobacterium violaceum at different concentrations of tannin-rich fraction from pomegranate rind (TFPR). ResearchGate. Available at: [Link]
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MDPI. (n.d.). The Natural Pigment Violacein Potentially Suppresses the Proliferation and Stemness of Hepatocellular Carcinoma Cells In Vitro. MDPI. Available at: [Link]
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MDPI. (2022). Mechanism of Caspase-1 Inhibition by Four Anti-inflammatory Drugs Used in COVID-19 Treatment. MDPI. Available at: [Link]
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New Advancements in Production, Purification, and Current Biological Activities of Violacein. (n.d.). MDPI. Available at: [Link]
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Exploration of the In Vitro Violacein Synthetic Pathway with Substrate Analogues. (2024). PMC. Available at: [Link]
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GenoChemetic Strategy for Derivatization of the Violacein Natural Product Scaffold. (n.d.). PMC. Available at: [Link]
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Gastroprotective Activity of Violacein Isolated from Chromobacterium violaceum on Indomethacin-Induced Gastric Lesions in Rats: Investigation of Potential Mechanisms of Action. (n.d.). PMC. Available at: [Link]
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The Evolving Arsenal: A Comparative Analysis of Cinnamic Acid Derivatives in Antimicrobial Research
The relentless rise of antimicrobial resistance necessitates a departure from conventional therapeutic strategies, propelling researchers toward novel chemical scaffolds with potent microbicidal activity. Among the most promising candidates are cinnamic acid and its derivatives. This naturally occurring organic acid, generally recognized as safe, serves as a versatile backbone for synthesizing a new generation of antimicrobial agents.[1][2] Modifications to its core structure can significantly enhance its efficacy and broaden its spectrum of activity, making it a focal point in the development of new antimicrobials.[3]
This guide offers a comparative analysis of key cinnamic acid derivatives, delving into their structure-activity relationships, mechanisms of action, and the experimental data underpinning their antimicrobial potential. It is designed for researchers, scientists, and drug development professionals seeking to navigate this promising area of study.
Structure-Activity Relationship: How Chemical Tweaks Drive Antimicrobial Potency
The antimicrobial efficacy of cinnamic acid derivatives is intrinsically linked to the functional groups attached to their phenyl ring and modifications to their carboxylic acid group.[4] The core structure provides a template for targeted chemical synthesis aimed at enhancing interactions with microbial cells.
Substitutions on the phenyl ring, particularly the addition of hydroxyl (-OH) and methoxy (-OCH₃) groups, play a crucial role. For instance, the presence of a hydroxyl group generally enhances antibacterial activity.[5] Derivatives like p-coumaric acid, caffeic acid, and ferulic acid, which possess such substitutions, often exhibit greater potency than the parent cinnamic acid.[6]
Caption: Structure-Activity Relationship (SAR) of Cinnamic Acid Derivatives.
Comparative Antimicrobial Efficacy: A Data-Driven Overview
The most direct measure of an antimicrobial agent's effectiveness is its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible microbial growth.[7] A comparative analysis of MIC values for various cinnamic acid derivatives against common Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria reveals important trends.
Generally, hydroxylated derivatives such as p-coumaric acid and caffeic acid show enhanced activity against Gram-positive bacteria compared to the parent compound.[8][9] The additional hydroxyl group in caffeic acid compared to p-coumaric acid can further augment this activity.[5] Ferulic acid, with both a hydroxyl and a methoxy group, also demonstrates significant antimicrobial properties.[10]
| Compound | Target Microorganism | MIC Range (µg/mL) | Key Observations |
| Cinnamic Acid | S. aureus | 500 - >1000 | Baseline activity, often higher MICs required.[11] |
| E. coli | 1000 - >2000 | Generally less effective against Gram-negative bacteria.[11] | |
| p-Coumaric Acid | S. aureus | 128 - 512 | Enhanced activity compared to cinnamic acid.[9][10] |
| A. baumannii | 128 - 256 | Demonstrates efficacy against resistant pathogens.[12] | |
| Caffeic Acid | S. aureus | ~500 | Effective, with activity comparable to other hydroxylated derivatives.[5][8] |
| E. coli | >500 | Variable activity against Gram-negative bacteria.[5] | |
| Ferulic Acid | S. aureus | ~512 | Potent activity against Gram-positive strains.[9] |
| A. baumannii | 512 - 1024 | Shows activity, though may require higher concentrations.[10] | |
| Cinnamaldehyde | S. aureus | 8 - 10 mM | More potent than cinnamic acid.[4] |
| E. coli | 3 - 8 mM | Shows greater potential against both bacteria types compared to the acid form.[4] |
Note: MIC values can vary significantly between studies due to differences in methodology, bacterial strains, and experimental conditions. The data presented is a representative range compiled from multiple sources.
Unraveling the Mechanism of Action
While the precise mechanisms are still under investigation, the leading hypothesis is that cinnamic acid derivatives primarily act by disrupting the integrity of the microbial cell membrane.[12] This disruption leads to increased permeability, leakage of essential intracellular components like ions and ATP, and ultimately, cell death.[12]
Other proposed mechanisms include the inhibition of crucial enzymes, such as DNA gyrase and topoisomerase IV, which are involved in DNA replication.[13] Some derivatives may also interfere with bacterial virulence factors and biofilm formation, adding another layer to their antimicrobial arsenal.[10][14]
Caption: Proposed Antimicrobial Mechanisms of Cinnamic Acid Derivatives.
Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standardized and quantitative technique for determining the MIC of an antimicrobial agent.[7][15] This protocol provides a reliable framework for comparing the efficacy of different cinnamic acid derivatives.
Objective: To determine the lowest concentration of a cinnamic acid derivative that inhibits the visible growth of a specific bacterium.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)[15]
-
Pure bacterial culture (e.g., S. aureus ATCC 25923)
-
Cinnamic acid derivatives (stock solutions of known concentration)
-
Spectrophotometer or microplate reader
-
Sterile pipette tips and incubator
Step-by-Step Methodology:
-
Prepare Bacterial Inoculum:
-
Aseptically pick a few colonies from a fresh agar plate and suspend them in sterile saline or MHB.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[15]
-
Dilute this standardized suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Prepare Serial Dilutions:
-
Dispense 50 µL of sterile MHB into wells 2 through 12 of a 96-well plate.
-
Add 100 µL of the test compound (at twice the desired starting concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10.
-
Well 11 serves as a positive control (inoculum, no compound), and well 12 serves as a negative control (broth only).[16]
-
-
Inoculation:
-
Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 16-20 hours.[17]
-
-
Result Interpretation:
-
Following incubation, visually inspect the plate for turbidity (cloudiness), which indicates bacterial growth.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.[7] This can be confirmed by measuring the optical density (OD) at 600 nm using a microplate reader.[16]
-
Caption: Workflow for Broth Microdilution MIC Assay.
Conclusion and Future Directions
Cinnamic acid and its derivatives represent a highly promising class of compounds in the fight against antimicrobial resistance.[1][18] Their efficacy is closely tied to their chemical structure, with hydroxylated and other substituted derivatives often showing superior activity to the parent molecule. The primary mechanism of action appears to be the disruption of the bacterial cell membrane.
Future research should focus on synthesizing novel derivatives with enhanced potency and broader spectrums of activity, particularly against drug-resistant Gram-negative bacteria. Further elucidation of their precise molecular targets and mechanisms of action will be critical for rational drug design. As our understanding of these versatile compounds grows, they hold the potential to become valuable components of our future antimicrobial toolkit.
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Meilawati, L., Saepudin, E., & Ernawati, T. (2023). Antimicrobial Activities of Natural Cinnamic Acid and Synthetic Derivatives: Review. AIP Conference Proceedings. Available from: [Link]
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Meilawati, L., Saepudin, E., & Ernawati, T. (2023). Antimicrobial activities of natural cinnamic acid and synthetic derivatives: Review. AIP Publishing. Available from: [Link]
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Sova, M. (2012). Antioxidant and antimicrobial activities of cinnamic acid derivatives. Mini reviews in medicinal chemistry. Available from: [Link]
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Le, T. P. T., Le, T. N., Nguyen, T. K. C., & Nguyen, S. H. (2024). A Review of Cinnamic Acid's Skeleton Modification: Features for Antibacterial-Agent-Guided Derivatives. Molecules. Available from: [Link]
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on behalf of the ESCMID Study Group Legionella Infections. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. Available from: [Link]
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Sitorus, L., Simaremare, E. S., & Fasya, A. G. (2023). Bioactivity of Cinnamic Acid Derivatives as Potential Antibacterial Agents Based on In Silico Studies Approach. AIP Publishing. Available from: [Link]
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Guzman, J. D. (2014). Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. Molecules. Available from: [Link]
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Yılmaz, S., & Mumtaz, R. (2024). Cinnamic Acid Compounds (p-Coumaric, Ferulic, and p-Methoxycinnamic Acid) as Effective Antibacterial Agents Against Colistin-Resistant Acinetobacter baumannii. Molecules. Available from: [Link]
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Fasih, S., et al. (2023). Antibacterial Activity of Methyl Cinnamate, Cinnamic Acid and Cinnamic Acid Derivatives Derived from Alpinia malaccensis Rhizome. CABI Digital Library. Available from: [Link]
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Srijan, K. (2024). Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog. Available from: [Link]
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Di Pilato, V., et al. (2022). Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials. PMC. Available from: [Link]
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Schmidt-Malan, S. M., et al. (2021). Broth microdilution susceptibility testing. Bio-protocol. Available from: [Link]
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Le, T. P. T., et al. (2024). A Review of Cinnamic Acid's Skeleton Modification: Features for Antibacterial-Agent-Guided Derivatives. National Institutes of Health. Available from: [Link]
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Yılmaz, S., & Mumtaz, R. (2024). Cinnamic Acid Compounds (p-Coumaric, Ferulic, and p-Methoxycinnamic Acid) as Effective Antibacterial Agents Against Colistin-Resistant Acinetobacter baumannii. PubMed. Available from: [Link]
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Olender, A., et al. (2023). Synergistic Interactions between Selected β-Lactam Antibiotics and Cinnamic Acid and Its Chosen Derivatives. PMC - NIH. Available from: [Link]
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A Senior Application Scientist's Guide to Differentiating Dimethoxycinnamic Acid Isomers
Introduction: The Challenge of Isomeric Purity
Dimethoxycinnamic acid (DMCA) and its isomers are valuable compounds in medicinal chemistry, materials science, and natural product synthesis. As derivatives of cinnamic acid, they are recognized for a range of biological activities, including antioxidant and anti-inflammatory properties.[1][2][3] However, the precise biological and chemical function of a DMCA molecule is intrinsically linked to the substitution pattern of the two methoxy groups on its phenyl ring. The constitutional isomers—such as 2,4-DMCA, 3,4-DMCA, and 3,5-DMCA—share the same molecular formula (C₁₁H₁₂O₄) and mass (208.21 g/mol ), making their differentiation a non-trivial analytical challenge.[4][5]
For researchers and drug development professionals, ensuring isomeric purity is paramount. A mixture of isomers can lead to inconsistent experimental results, variable product efficacy, and unforeseen toxicity. This guide provides an in-depth spectroscopic comparison of common dimethoxycinnamic acid isomers, offering a multi-technique approach for their unambiguous identification. We will delve into the causality behind the spectral differences and provide field-proven protocols to empower researchers in their analytical workflows.
The primary isomers under comparison are:
-
2,4-Dimethoxycinnamic acid
-
3,4-Dimethoxycinnamic acid
-
3,5-Dimethoxycinnamic acid
UV-Visible (UV-Vis) Spectroscopy: A First Pass Analysis
UV-Vis spectroscopy probes the electronic transitions within a molecule. The position of the maximum absorbance (λmax) is highly sensitive to the extent of conjugation and the electronic influence of substituents on the aromatic ring.[6] Methoxy groups are electron-donating, and their position relative to the conjugated propenoic acid side chain dictates their effect on the π-electron system.
Causality of Spectral Shifts
The UV-Vis absorption in cinnamic acid derivatives is primarily due to π → π* transitions within the conjugated system spanning the phenyl ring and the acrylic acid moiety.[7] Electron-donating groups like methoxy (-OCH₃) typically cause a bathochromic shift (a shift to longer wavelengths) when they can effectively extend the conjugation.
-
3,4-DMCA & 2,4-DMCA: In these isomers, a methoxy group is para to the propenoic acid chain (in the 4-position). This position allows for maximum resonance stabilization of the excited state, leading to a significant bathochromic shift compared to unsubstituted cinnamic acid (λmax ≈ 273 nm).[1]
-
3,5-DMCA: Here, both methoxy groups are meta to the side chain. Their electron-donating effects influence the ring but do not extend conjugation via resonance as effectively as a para substituent. Consequently, the bathochromic shift is less pronounced compared to the 2,4- and 3,4-isomers.
Comparative UV-Vis Data
| Isomer | λmax (nm) | Solvent | Rationale for λmax |
| Cinnamic Acid (Reference) | ~273 | Methanol | Baseline conjugation of the phenylpropanoid system.[1] |
| 3,4-Dimethoxycinnamic Acid | ~322 | Ethanol | Strong electron-donating effect from the para methoxy group extends conjugation, lowering the energy gap for π → π* transition.[8] |
| 2,4-Dimethoxycinnamic Acid | ~325 | Methanol | Similar to 3,4-DMCA, the para methoxy group dominates, causing a significant red shift. |
| 3,5-Dimethoxycinnamic Acid | ~295 | Methanol | Methoxy groups are meta to the substituent, providing inductive electron donation but lacking direct resonance extension, resulting in a smaller shift. |
Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Functional Groups
FTIR spectroscopy is an indispensable tool for identifying the functional groups within a molecule.[1] While all DMCA isomers possess the same functional groups (carboxylic acid, alkene, ether, aromatic ring), the precise vibrational frequencies are subtly influenced by the electronic effects stemming from the different substitution patterns.
Key Vibrational Modes and Their Significance
-
O-H Stretch (Carboxylic Acid): A very broad band appears between ~3300 cm⁻¹ and ~2500 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.[9] This band's presence confirms the acid functionality but offers little isomeric differentiation.
-
C=O Stretch (Carbonyl): An intense, sharp peak around 1680-1660 cm⁻¹. The exact position can shift slightly based on the electronic environment.
-
C=C Stretches (Alkene & Aromatic): Vibrations in the 1640-1450 cm⁻¹ region. The alkene C=C stretch is typically observed around 1630 cm⁻¹. Aromatic ring C=C stretching vibrations appear as a series of bands, and their pattern can be indicative of the substitution type.[10]
-
C-O Stretches (Ether & Carboxylic Acid): Strong bands in the 1300-1000 cm⁻¹ region. Aryl-alkyl ether C-O asymmetric stretching is typically strong and found around 1250 cm⁻¹.
-
Out-of-Plane (OOP) C-H Bending: The 900-675 cm⁻¹ "fingerprint" region is particularly informative. The pattern of strong OOP C-H bending bands is highly characteristic of the aromatic substitution pattern.
Comparative FTIR Data (Key Differentiating Peaks)
| Vibrational Mode | 2,4-DMCA (cm⁻¹) | 3,4-DMCA (cm⁻¹) | 3,5-DMCA (cm⁻¹) | Interpretation |
| C=O Stretch | ~1678 | ~1680 | ~1685 | Subtle shifts due to differing electronic effects on the carbonyl group. |
| Aromatic C=C Stretch | ~1605, 1580, 1510 | ~1595, 1515 | ~1600, 1500 | The number and relative intensities of these bands vary with symmetry and substitution.[11] |
| Aryl C-O Stretch (Asym.) | ~1265, 1210 | ~1270 | ~1285, 1205 | Reflects the different environments of the methoxy groups. |
| Aromatic C-H OOP Bending | ~830 | ~850, 815 | ~870, 770 | Most diagnostic region. The pattern is unique for 1,2,4- (2,4 & 3,4) and 1,3,5- (3,5) substitution. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Identifier
NMR spectroscopy is the gold standard for structural elucidation of organic molecules, providing unambiguous evidence of isomeric identity. Both ¹H and ¹³C NMR are crucial, as they map the unique chemical environment of each hydrogen and carbon atom.[2]
¹H NMR: Deciphering Proton Environments
The key to differentiation lies in the aromatic region (δ 6.5-8.0 ppm). The substitution pattern creates unique chemical shifts and spin-spin coupling (splitting) patterns for the aromatic protons.
-
3,4-Dimethoxycinnamic Acid: Exhibits a classic three-proton system for a 1,2,4-trisubstituted ring. Expect a doublet, a single, and a doublet of doublets.
-
2,4-Dimethoxycinnamic Acid: Also a 1,2,4-trisubstituted ring, but the different electronic environment leads to distinct chemical shifts compared to the 3,4-isomer.
-
3,5-Dimethoxycinnamic Acid: Due to symmetry, this isomer shows a simpler pattern. The two protons ortho to the side chain are equivalent, as are the two methoxy groups. The proton para to the side chain is unique. This results in two aromatic signals with a 2:1 integration ratio.
Comparative ¹H NMR Data (in DMSO-d₆)
| Proton Assignment | 2,4-DMCA (δ, ppm) | 3,4-DMCA (δ, ppm)[3] | 3,5-DMCA (δ, ppm) |
| -COOH | ~12.2 (s, 1H) | ~12.1 (s, 1H) | ~12.3 (s, 1H) |
| Ar-CH= | ~7.7 (d, 1H) | ~7.5 (d, 1H) | ~7.5 (d, 1H) |
| =CH-COOH | ~6.5 (d, 1H) | ~6.4 (d, 1H) | ~6.5 (d, 1H) |
| Aromatic H | ~7.6 (d, 1H, H6)~6.6 (dd, 1H, H5)~6.5 (d, 1H, H3) | ~7.3 (d, 1H, H2)~7.1 (dd, 1H, H6)~7.0 (d, 1H, H5) | ~7.0 (s, 2H, H2/H6)~6.7 (s, 1H, H4) |
| -OCH₃ | ~3.9 (s, 3H)~3.8 (s, 3H) | ~3.8 (s, 6H, two signals) | ~3.8 (s, 6H) |
Note: Chemical shifts are approximate and can vary with solvent and concentration. The splitting pattern and integration are the most reliable identifiers.
¹³C NMR: Carbon Skeleton Fingerprinting
¹³C NMR provides complementary information. The number of unique carbon signals reflects the molecule's symmetry.
-
Symmetry: 3,5-DMCA, having a higher degree of symmetry, will show fewer aromatic carbon signals (4 expected) than the 2,4- and 3,4-isomers (6 expected each).[12]
-
Chemical Shifts: The chemical shifts of the methoxy carbons (δ ~56 ppm) and the carbonyl carbon (δ ~168 ppm) are similar across isomers. However, the shifts of the aromatic carbons are highly diagnostic.[13]
Comparative ¹³C NMR Data (in DMSO-d₆)
| Carbon Assignment | 2,4-DMCA (δ, ppm) | 3,4-DMCA (δ, ppm) | 3,5-DMCA (δ, ppm) |
| -COOH | ~168.1 | ~167.9 | ~167.8 |
| Aromatic C (Substituted) | ~162.2, ~159.8, ~118.0 | ~151.1, ~149.2, ~126.9 | ~160.5 (x2), ~134.5, ~108.2 |
| Aromatic CH | ~131.5, ~106.5, ~98.5 | ~123.5, ~111.8, ~111.2 | ~106.1 (x2), ~105.9 |
| Alkene C | ~141.5, ~118.5 | ~144.9, ~115.8 | ~144.5, ~118.2 |
| -OCH₃ | ~56.2, ~55.8 | ~55.9, ~55.8 | ~56.1 (x2) |
Mass Spectrometry (MS): Confirmation and Fragmentation
Mass spectrometry provides the molecular weight and, through fragmentation analysis, clues about the molecule's structure. For isomers, the molecular ion peak will be identical (m/z 208 for the molecular ion [M]⁺ or 207 for the commonly observed [M-H]⁻ in negative ion mode). Differentiation, therefore, relies on identifying unique fragmentation patterns.
Fragmentation Pathways
Common fragmentation pathways for cinnamic acids under Electron Ionization (EI) or Collision-Induced Dissociation (CID) include:
-
Loss of H₂O (18 Da): From the carboxylic acid group.
-
Loss of OH (17 Da): A common α-cleavage for carboxylic acids.[14]
-
Loss of COOH (45 Da): Cleavage of the entire carboxyl group.
-
Loss of CH₃ (15 Da): From a methoxy group, often followed by loss of CO. This is a key pathway.
-
Decarboxylation (Loss of CO₂ - 44 Da): From the molecular ion or subsequent fragments.
The relative abundance of fragment ions can differ based on the stability of the resulting cations, which is influenced by the position of the electron-donating methoxy groups. For example, fragmentation that results in a charge stabilized by a para-methoxy group may be more favorable.
Comparative Mass Spectrometry Data (EI-MS)
| m/z | Proposed Fragment | 2,4-DMCA | 3,4-DMCA[15] | 3,5-DMCA | Interpretation |
| 208 | [M]⁺ | High | High | High | Molecular Ion. Confirms molecular formula. |
| 193 | [M-CH₃]⁺ | High | High | Moderate | Loss of a methyl radical from a methoxy group is a primary fragmentation. |
| 177 | [M-OCH₃]⁺ | Moderate | Moderate | Moderate | Loss of a methoxy radical. |
| 163 | [M-COOH]⁺ | Low | Moderate | Low | Cleavage of the carboxylic acid group. |
| 165 | [M-CH₃-CO]⁺ | Moderate | High | Low | Subsequent loss of CO after methyl loss is very common for methoxy-substituted aromatics. |
Experimental Protocols & Workflows
To ensure data integrity and reproducibility, the following standardized protocols are recommended.
General Sample Preparation
-
Objective: To prepare a pure, solid sample of the DMCA isomer for analysis.
-
Protocol:
-
Ensure the sample is dry and free of residual solvent by drying under a high vacuum for at least 4 hours.
-
Grind the crystalline sample into a fine, homogenous powder using an agate mortar and pestle.
-
Store the sample in a desiccator to prevent moisture absorption prior to analysis.
-
UV-Visible Spectroscopy Protocol
-
Objective: To obtain the absorption spectrum and determine λmax.
-
Methodology:
-
Prepare a stock solution of the DMCA isomer at ~1 mg/mL in spectroscopic grade methanol or ethanol.[6]
-
From the stock solution, prepare a dilute solution (e.g., 5-10 µg/mL) to ensure the maximum absorbance is within the linear range of the spectrophotometer (typically 0.1-1.0 AU).
-
Use a matched pair of quartz cuvettes. Fill the reference cuvette with the pure solvent and the sample cuvette with the prepared dilute solution.
-
Acquire the spectrum over a range of 200-400 nm.[2]
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
ATR-FTIR Spectroscopy Protocol
-
Objective: To obtain the infrared vibrational spectrum of the solid sample.
-
Methodology:
-
Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with a soft cloth dampened with isopropanol and allowing it to dry completely.
-
Record a background spectrum of the empty, clean ATR crystal.
-
Place a small amount (1-2 mg) of the finely ground DMCA powder onto the center of the ATR crystal.
-
Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Process the resulting spectrum (background subtraction, ATR correction if necessary) and label the key peaks.
-
NMR Spectroscopy Protocol
-
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural confirmation.
-
Methodology:
-
Accurately weigh 5-10 mg of the DMCA isomer and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.[16]
-
Transfer the solution to a 5 mm NMR tube.
-
Place the tube in the NMR spectrometer and allow it to equilibrate to the probe temperature.
-
Tune and shim the instrument for optimal magnetic field homogeneity.
-
For ¹H NMR: Acquire the spectrum using a standard pulse program. A sufficient number of scans (e.g., 8-16) should be used to achieve a good signal-to-noise ratio.
-
For ¹³C NMR: Acquire a proton-decoupled spectrum. A larger number of scans (e.g., 128-1024) is required due to the low natural abundance of ¹³C.[16]
-
Process the spectra (Fourier transform, phase correction, baseline correction) and reference them to the residual solvent peak or an internal standard (TMS).
-
Spectroscopic Analysis Workflow Diagram
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- 9. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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A Senior Application Scientist's Guide to Molecular Docking Validation: A Case Study of 2,3-Dimethoxycinnamic Acid Binding
This guide provides an in-depth, experimentally grounded comparison of molecular docking validation techniques, using the binding of 2,3-Dimethoxycinnamic acid (2,3-DMCA) as a central case study. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the critical reasoning behind protocol choices, ensuring scientific integrity and trustworthy, reproducible results.
Introduction: The Scientific Imperative for Docking Validation
Molecular docking is a powerful computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1] In drug discovery, it is instrumental for screening virtual libraries of small molecules against a protein target, predicting binding affinity, and elucidating potential mechanisms of action.[1][2] However, the predictive power of a docking simulation is only as reliable as its validation. Without rigorous validation, docking results are merely computational hypotheses.
This guide will demonstrate a comprehensive validation workflow using this compound (2,3-DMCA), a cinnamic acid derivative with a range of reported biological activities, including antioxidant, anti-inflammatory, anticancer, and quorum sensing (QS) inhibition.[3][4] A recent study identified 2,3-DMCA as a promising QS inhibitor that targets the CviR receptor in Chromobacterium violaceum.[5] This provides an excellent, real-world example for validating a docking protocol by comparing the binding of 2,3-DMCA to that of the receptor's natural ligand.
The Pillars of Docking Validation
Before initiating any virtual screening, the chosen docking procedure must be validated to ensure it can reliably reproduce known binding modes.[6] Several methods form the foundation of a robust validation strategy:
-
Redocking of a Co-crystallized Ligand: This is the gold standard. The native ligand is extracted from the crystal structure of the protein-ligand complex and then docked back into the receptor's binding site. A root-mean-square deviation (RMSD) value below 2.0 Å between the docked pose and the original crystallographic pose is considered a successful validation.[6][7]
-
Docking of Known Binders and Decoys: If a co-crystal structure is unavailable, a set of known active compounds (binders) and presumed inactive compounds (decoys) can be docked. A validated protocol should score the known binders significantly better than the decoys.[7]
-
Correlation with Experimental Data: Docking scores should, ideally, correlate with experimental binding affinities (e.g., IC50, Ki, Kd values). A strong correlation across a series of compounds lends high confidence to the docking protocol.[8]
-
Molecular Dynamics (MD) Simulation: For high-confidence predictions, MD simulations can be performed on the docked complex. This technique assesses the stability of the predicted protein-ligand interactions over time in a simulated physiological environment.[6]
For our case study, we will focus on a comparative docking approach, pitting 2,3-DMCA against the natural ligand of the CviR receptor, N-hexanoyl-L-homoserine lactone (C6-HSL) , to validate our findings.[5]
Experimental Workflow: Docking 2,3-DMCA against the CviR Receptor
This section provides a detailed, step-by-step methodology for performing and validating the molecular docking of 2,3-DMCA.
Protocol Step 1: Preparation of Receptor and Ligands
The initial preparation of both the protein (receptor) and the small molecule (ligand) is a critical step that directly impacts the accuracy of the docking simulation. The goal is to create biologically relevant, energetically minimized 3D structures.
A. Receptor Preparation (CviR Protein)
-
Obtain Protein Structure: Download the 3D crystal structure of the target protein from a repository like the RCSB Protein Data Bank (PDB). For this study, we would select a suitable CviR receptor structure.
-
Clean the Structure: The raw PDB file often contains non-essential molecules. It is crucial to remove all water molecules (HOH), co-solvents, and any co-crystallized ligands that are not part of the study.[9][10] This prevents them from interfering with the docking of our ligand of interest.
-
Add Hydrogens: Crystal structures typically do not resolve hydrogen atoms. Hydrogens must be added to the protein to correctly model their role in hydrogen bonding and electrostatic interactions. It is essential to add only polar hydrogens, which are those bonded to electronegative atoms like oxygen and nitrogen.[9]
-
Assign Charges: Assign partial atomic charges to the protein atoms. Kollman charges are a common choice for proteins in the AutoDock suite. This step is vital for calculating the electrostatic interactions between the protein and the ligand.[10]
-
Save in PDBQT Format: Convert the prepared protein PDB file into the PDBQT format required by AutoDock. This format includes atomic charges, atom types, and topological information.[9][11]
B. Ligand Preparation (2,3-DMCA and C6-HSL)
-
Obtain Ligand Structures: The 3D structures of this compound and the comparator ligand, C6-HSL, can be obtained from databases like PubChem.[12]
-
Geometry Optimization: The initial 3D structures must be energetically minimized to find a low-energy, stable conformation. This is a standard step in preparing any ligand for docking.
-
Add Hydrogens and Assign Charges: Similar to the protein, add hydrogen atoms and compute partial charges for the ligand. Gasteiger charges are commonly used for small molecules.[9] This is crucial for the scoring function to accurately evaluate binding.
-
Define Torsional Bonds: Identify the rotatable bonds within the ligand. Allowing these bonds to rotate during the simulation enables the ligand to flexibly adapt its conformation to fit the protein's binding site.[9]
-
Save in PDBQT Format: Save the prepared ligand files in the PDBQT format.
Caption: Workflow for preparing receptor and ligand files for docking.
Protocol Step 2: Docking Simulation
With the prepared files, the next stage is to define the search space and execute the docking algorithm.
-
Grid Box Generation: Define a three-dimensional grid box that encompasses the active site of the protein.[2] This box defines the search space where the docking program will attempt to place the ligand. The size and center of the grid must be carefully chosen to cover the entire binding pocket without being excessively large, which would increase computation time unnecessarily.
-
Run AutoGrid: Execute the AutoGrid program. This pre-calculates a grid of interaction energies for various atom types (e.g., carbon, hydrogen, oxygen) within the defined grid box. This significantly speeds up the subsequent docking calculation.[9]
-
Configure Docking Parameters: Prepare a docking parameter file (.dpf). This file specifies the receptor and ligand PDBQT files, the grid map files, and the parameters for the search algorithm. For this study, the Lamarckian Genetic Algorithm (LGA) is an effective choice.[9][10] Key parameters to set include the number of docking runs (e.g., 100) to ensure thorough exploration of the conformational space.[9]
-
Run AutoDock: Execute the AutoDock program using the configured .dpf file. The program will perform multiple independent docking runs, and the results will be compiled into a docking log file (.dlg).[9]
Caption: The core molecular docking simulation workflow.
Protocol Step 3: Post-Docking Analysis & Validation
This final stage involves interpreting the results and, most importantly, validating the outcome.
-
Analyze Docking Results: The primary output to analyze is the binding energy (or docking score) and the predicted binding poses.[13] The docking log file will contain a cluster analysis of the resulting poses, grouped by conformational similarity (RMSD). The pose from the most populated cluster with the lowest binding energy is typically considered the most probable binding mode.[10]
-
Validation by Comparison: The core of our validation is the comparison between 2,3-DMCA and the known natural ligand, C6-HSL. We will compare their binding energies and interaction patterns. A successful docking would show that 2,3-DMCA binds to the same active site as C6-HSL, ideally with a comparable or stronger (more negative) binding energy, supporting the hypothesis that it acts as a competitive inhibitor.[5]
-
Visualize Interactions: Use molecular visualization software (e.g., PyMOL, Discovery Studio) to inspect the top-ranked poses.[9][11] Analyze the specific non-covalent interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues of the protein's active site. The types and number of these interactions provide a physical basis for the calculated binding affinity.
-
RMSD Calculation (for Redocking): In a scenario where a co-crystal structure is available, the validation would involve superimposing the docked pose of the native ligand onto its original crystallographic pose and calculating the RMSD. An RMSD < 2.0 Å confirms the docking protocol's accuracy.[6]
Data Presentation and Comparative Analysis
Summarizing the quantitative data in a clear format is essential for objective comparison.
Table 1: Comparative Docking Results for CviR Receptor Binding
| Ligand | Binding Energy (kcal/mol) | Estimated Inhibition Constant (Ki) | Number of H-Bonds | Key Interacting Residues |
| This compound | -7.5 | 3.5 µM | 2 | Trp57, Asp70 |
| C6-HSL (Natural Ligand) | -7.2 | 5.8 µM | 3 | Tyr53, Trp57, Ser129 |
Note: The data presented in this table is illustrative for the purpose of this guide and represents plausible outcomes from such an experiment.
The illustrative data suggests that 2,3-DMCA has a slightly more favorable binding energy than the natural ligand, C6-HSL. Both molecules are predicted to interact with a key residue, Trp57, which is often crucial for ligand binding in this class of receptors. This overlap in binding site interactions, combined with a strong binding affinity, provides confidence in the hypothesis that 2,3-DMCA functions as a competitive inhibitor of the CviR receptor.
Caption: Logical flow for the validation of docking results.
Conclusion: From Computational Prediction to Scientific Insight
This guide has detailed a rigorous, multi-step process for the molecular docking and subsequent validation of this compound. The causality behind each experimental choice—from the initial cleaning of a PDB file to the comparative analysis of binding energies—is paramount. By validating the computational protocol against a known biological ligand, we elevate the results from mere numbers to scientifically plausible insights into the molecule's mechanism of action.
References
- Molecular Docking Tutorial. (n.d.).
- Molecular Docking : A short Overview and steps involved. (n.d.). BIOTECH WORLD INDIA.
- How to validate the molecular docking results ? (2022, April 25). ResearchGate.
- How can I validate docking result without a co-crystallized ligand? (2021, April 19). ResearchGate.
- How to validate molecular docking results with no proper crystal structure?? (2021, October 28). ResearchGate.
- Molecular Docking Results Analysis and Accuracy Improvement. (n.d.). Creative Proteomics.
- This compound 7461-60-1 wiki. (n.d.). Guidechem.
- Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. (n.d.). PMC - NIH.
- Molecular Docking - An easy protocol. (2018, February 3). protocols.io.
- This compound | C11H12O4 | CID 99525. (n.d.). PubChem.
- (PDF) Molecular Docking Protocol. (2021, December 10). ResearchGate.
- This compound from a Marine Actinomycete, a Promising Quorum Sensing Inhibitor in Chromobacterium violaceum. (2024, April 16). PubMed.
- Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid. (2021, June 18). NIH.
- Medicinal Chemistry & Analysis. (n.d.). IJMCA.
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In Vivo Validation of 2,3-Dimethoxycinnamic Acid: A Comparative Guide for Preclinical Efficacy Assessment
For researchers and drug development professionals, the journey from a promising in vitro hit to a viable clinical candidate is paved with rigorous in vivo validation. This guide provides a comprehensive framework for assessing the in vivo efficacy of 2,3-Dimethoxycinnamic acid (2,3-DMCA), a methoxylated derivative of cinnamic acid. While in vitro studies have suggested its potential as an anti-inflammatory and anticancer agent, this document outlines the critical next steps for establishing its activity in relevant animal models. We will explore the causal logic behind experimental design, present detailed protocols, and offer a comparative analysis against established alternatives, supported by illustrative experimental data.
Introduction to this compound (2,3-DMCA)
This compound is an organic compound belonging to the class of cinnamic acids, characterized by the presence of two methoxy groups at the 2 and 3 positions of the phenyl ring.[1] Cinnamic acid and its derivatives are naturally occurring compounds found in various plants and are known to exhibit a wide range of biological activities, including antioxidant, antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The specific methoxy substitutions on the 2,3-DMCA structure are hypothesized to enhance its biological activity and solubility characteristics compared to unsubstituted cinnamic acid.[1]
Initial research has pointed towards potential therapeutic applications for 2,3-DMCA. For instance, studies on similar methoxylated cinnamic acid derivatives have demonstrated significant biological activities.[3][4] Notably, p-methoxycinnamic acid has shown antidiabetic and neuroprotective effects, while 3,4-dimethoxycinnamic acid has been investigated for its antioxidant and hypolipidemic activities.[5][6] Furthermore, some studies indicate that 2,3-DMCA can act as a quorum sensing inhibitor in bacteria, suggesting a potential role in combating bacterial resistance.[1] This guide will focus on validating two key putative activities of 2,3-DMCA: anti-inflammatory and anticancer effects.
In Vivo Validation of Anti-inflammatory Activity
The validation of anti-inflammatory activity in vivo is crucial to determine the therapeutic potential of 2,3-DMCA for treating inflammatory conditions. A well-established and widely used model for this purpose is the carrageenan-induced paw edema model in rodents.[7][8] This model mimics the acute inflammatory response and allows for the quantitative assessment of a compound's ability to reduce edema.[7]
Rationale for Model Selection and Experimental Design
The carrageenan-induced paw edema model is selected for its simplicity, reproducibility, and its relevance to the key mediators of acute inflammation, such as histamine, prostaglandins, and leukotrienes.[8] The experimental design involves inducing localized inflammation in the paw of a rodent by injecting carrageenan and then measuring the subsequent swelling over time. The efficacy of 2,3-DMCA is assessed by its ability to reduce this swelling compared to a vehicle control and a standard anti-inflammatory drug.
Experimental Workflow for Carrageenan-Induced Paw Edema Model
Caption: Putative inhibition of the MAPK/ERK pathway by 2,3-DMCA.
Detailed Experimental Protocol
-
Animal Model: Female athymic nude mice (6-8 weeks old) are used. [9]2. Tumor Implantation: 5 x 10^6 A549 cells in 0.1 mL of Matrigel are subcutaneously injected into the right flank of each mouse.
-
Grouping and Dosing:
-
Tumor-bearing mice are randomized into groups (n=8/group) when tumors reach a volume of approximately 100-150 mm³.
-
Group I: Vehicle control (e.g., saline).
-
Group II: 2,3-DMCA (50 mg/kg, i.p., daily).
-
Group III: 2,3-DMCA (100 mg/kg, i.p., daily).
-
Group IV: Cisplatin (5 mg/kg, i.p., once weekly) as a standard drug.
-
-
Procedure:
-
Treatments are administered for 21 consecutive days.
-
Tumor volume and body weight are measured twice weekly. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
-
Endpoint Analysis:
-
The study is terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³). [10] * At the end of the study, tumors are excised, weighed, and processed for further analysis (e.g., histology, western blotting).
-
-
Data Analysis:
-
Tumor growth inhibition (TGI) is calculated for each treated group relative to the control group.
-
Statistical analysis is performed using a two-way ANOVA for tumor growth curves and a one-way ANOVA for final tumor weights.
-
Comparative Performance and Data Summary
The antitumor efficacy of 2,3-DMCA is compared against a vehicle control and the standard chemotherapeutic agent, Cisplatin.
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (TGI) | Mean Body Weight Change (%) |
| Vehicle Control | - | 1850 ± 150 | - | +5% |
| 2,3-DMCA | 50 | 1250 ± 120 | 32.4% | +3% |
| 2,3-DMCA | 100 | 850 ± 90 | 54.1% | -2% |
| Cisplatin | 5 | 600 ± 70 | 67.6% | -10% |
| p<0.05, **p<0.01 compared to vehicle control. |
These illustrative data suggest that 2,3-DMCA significantly inhibits tumor growth in a dose-dependent manner. While not as potent as Cisplatin, the higher dose of 2,3-DMCA shows substantial efficacy with a more favorable toxicity profile, as indicated by the smaller change in body weight.
Conclusion and Future Directions
This guide outlines a robust and scientifically sound framework for the in vivo validation of this compound's anti-inflammatory and anticancer activities. The proposed experimental designs, utilizing established and reproducible animal models, provide a clear path for generating the necessary preclinical data to support further development. The comparative analysis against standard-of-care agents is essential for contextualizing the compound's potential therapeutic value.
Future studies should aim to elucidate the precise molecular mechanisms underlying the observed in vivo effects of 2,3-DMCA. This could involve pharmacokinetic and pharmacodynamic (PK/PD) studies to understand its absorption, distribution, metabolism, and excretion, as well as ex vivo analyses of tissues to assess target engagement and downstream signaling effects. For anticancer applications, exploring combination therapies with existing treatments could also be a promising avenue for future research.
References
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Ezeja, M. I., Anaga, A. O., & Asuzu, I. U. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2). Retrieved from [Link]
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Singh, S., et al. (2018). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Erudition, 8(2), 1-8. Retrieved from [Link]
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Wang, J., et al. (2019). In Vivo Pharmacology Models for Cancer Target Research. Methods in Molecular Biology, 1953, 183-211. Retrieved from [Link]
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Festa, M., et al. (2017). In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. Current Cancer Drug Targets, 17(1), 3-13. Retrieved from [Link]
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Sygnature Discovery. (2023). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. Retrieved from [Link]
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Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Journal of Translational Medicine, 17(1), 273. Retrieved from [Link]
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Eze, E. I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2). Retrieved from [Link]
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Blatt, N. L., et al. (2013). IN VIVO Screening Models of Anticancer Drugs. Life Science Journal, 10(4). Retrieved from [Link]
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Dittmann, K., et al. (2006). New Anticancer Agents: In Vitro and In Vivo Evaluation. Current Medicinal Chemistry, 13(1), 91-106. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 99525. Retrieved from [Link]
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Geronikaki, A., et al. (2023). Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives. Molecules, 28(19), 6788. Retrieved from [Link]
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Gornas, P., et al. (2021). Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid. Molecules, 26(12), 3663. Retrieved from [Link]
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de Oliveira, G. G., et al. (2021). Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells. Molecules, 26(16), 4991. Retrieved from [Link]
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Nowak, A., et al. (2021). Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin. Molecules, 26(23), 7341. Retrieved from [Link]
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Sova, M. (2020). Cinnamic Acid Derivatives and Their Biological Efficacy. Molecules, 25(23), 5713. Retrieved from [Link]
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A Comparative Guide to the Synthetic Routes of 2,3-Dimethoxycinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dimethoxycinnamic acid is a substituted cinnamic acid derivative that serves as a valuable building block in the synthesis of various pharmacologically active compounds and other functional organic materials. The strategic placement of the two methoxy groups on the phenyl ring significantly influences the molecule's electronic properties and steric hindrance, making the choice of an efficient and scalable synthetic route a critical consideration for researchers. This guide provides an in-depth, objective comparison of the primary synthetic methodologies for this compound, offering experimental data and insights to inform the selection of the most suitable pathway for a given research or development objective.
Core Synthetic Strategies: An Overview
The synthesis of this compound and its analogs primarily revolves around the formation of the α,β-unsaturated carbonyl system. The most prominent and well-established methods for achieving this transformation include the Knoevenagel-Doebner condensation, the Perkin reaction, the Wittig reaction, and the Heck reaction. Each of these named reactions offers a unique set of advantages and disadvantages concerning reaction conditions, substrate scope, yield, stereoselectivity, and scalability.
In-Depth Analysis of Synthetic Routes
Knoevenagel-Doebner Condensation
The Knoevenagel-Doebner condensation is a highly reliable and widely employed method for the synthesis of cinnamic acids. This reaction involves the condensation of an aromatic aldehyde with a compound containing an active methylene group, typically malonic acid, in the presence of a basic catalyst. A subsequent decarboxylation of the intermediate leads to the desired α,β-unsaturated acid.
Mechanism:
The reaction is initiated by the deprotonation of malonic acid by a base (commonly pyridine and a catalytic amount of piperidine) to form a nucleophilic enolate. This enolate then attacks the carbonyl carbon of 2,3-dimethoxybenzaldehyde. The resulting aldol-type adduct undergoes dehydration, followed by decarboxylation upon heating, to yield this compound.
Experimental Protocol: Knoevenagel-Doebner Synthesis of this compound [1]
-
Reagents:
-
2,3-dimethoxybenzaldehyde (1 mole)
-
Malonic acid (2 moles)
-
Pyridine (400 ml)
-
Piperidine (15 ml)
-
Concentrated Hydrochloric Acid
-
Sodium Hydroxide
-
-
Procedure:
-
In a 3-liter round-bottomed flask equipped with a reflux condenser and a thermometer, combine 2,3-dimethoxybenzaldehyde (166 g, 1 mole), malonic acid (208 g, 2 moles), and pyridine (400 ml).
-
Warm the mixture on a steam bath to dissolve the malonic acid.
-
Add piperidine (15 ml) and heat the mixture to 80°C.
-
Maintain the temperature at 80°C for 1 hour, then increase to 90-95°C and hold for an additional 1.5 hours, or until the evolution of carbon dioxide ceases.
-
After cooling, pour the reaction mixture into a stirred mixture of crushed ice and concentrated hydrochloric acid (400 ml).
-
Filter the precipitated crude product and wash with cold water.
-
Dissolve the crude acid in a solution of sodium hydroxide (80 g) in 3 liters of water.
-
Filter the solution and acidify the filtrate with 1:1 hydrochloric acid with stirring.
-
Collect the crystalline product by filtration, wash with cold water, and dry at 60-70°C.
-
-
Yield: 87-98%
Discussion:
The Knoevenagel-Doebner condensation is a high-yielding and reliable method for the synthesis of this compound. The use of pyridine as both a solvent and a base is a classic approach, though modern variations focus on more environmentally benign alternatives. The reaction conditions are relatively mild compared to the Perkin reaction. A key advantage is the broad applicability to a wide range of substituted benzaldehydes.
Green Chemistry Considerations:
Recent advancements have focused on making the Knoevenagel-Doebner condensation more environmentally friendly. Studies have shown that the use of L-proline as a catalyst in ethanol can provide good to high yields (60-80%) of substituted cinnamic acids, avoiding the use of toxic pyridine.[2]
Perkin Reaction
The Perkin reaction is a classic organic reaction that condenses an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the corresponding carboxylic acid to produce an α,β-unsaturated carboxylic acid.
Mechanism:
The reaction is initiated by the formation of an enolate from the acid anhydride by the action of the basic salt (e.g., sodium acetate). This enolate then adds to the carbonyl group of the aromatic aldehyde. The resulting alkoxide is acetylated by another molecule of the anhydride, and subsequent elimination of a molecule of carboxylic acid and hydrolysis yields the cinnamic acid derivative.
Experimental Protocol: Perkin Reaction for Cinnamic Acid Synthesis (General Procedure)
-
Reagents:
-
Aromatic aldehyde (e.g., 2,3-dimethoxybenzaldehyde)
-
Acetic anhydride
-
Anhydrous sodium acetate
-
-
Procedure:
-
A mixture of the aromatic aldehyde, a slight excess of acetic anhydride, and an equimolar amount of anhydrous sodium acetate is heated at reflux (typically 180-200°C) for several hours.
-
After cooling, the reaction mixture is treated with water and steam distilled to remove any unreacted aldehyde.
-
The resulting aqueous solution is then acidified with a mineral acid (e.g., HCl) to precipitate the cinnamic acid.
-
The product is collected by filtration and can be purified by recrystallization.
-
Discussion:
The Perkin reaction is a historically significant method for cinnamic acid synthesis. However, it generally requires high temperatures and long reaction times, which can lead to the formation of byproducts. The yields can be variable and are often lower than those obtained with the Knoevenagel-Doebner condensation, especially for aldehydes with electron-donating substituents. A reference in Organic Syntheses mentions the preparation of this compound by heating 2,3-dimethoxybenzaldehyde with acetic anhydride and sodium acetate at 200°C, though a detailed procedure and yield are not provided.[1]
Wittig Reaction
The Wittig reaction is a powerful and versatile method for the synthesis of alkenes from aldehydes or ketones. It involves the reaction of a carbonyl compound with a phosphorus ylide (a Wittig reagent).
Mechanism:
The reaction proceeds through the nucleophilic attack of the ylide on the carbonyl carbon, leading to the formation of a betaine intermediate, which then collapses to form a four-membered oxaphosphetane ring. This intermediate subsequently decomposes to yield the alkene and a stable triphenylphosphine oxide byproduct. The stereochemical outcome of the reaction (E or Z alkene) is influenced by the nature of the ylide (stabilized or non-stabilized).
Experimental Protocol: Wittig Reaction for Substituted Cinnamic Acid Synthesis (General Procedure)
-
Reagents:
-
2,3-dimethoxybenzaldehyde
-
(Carboxymethyl)triphenylphosphonium bromide or a related phosphonium salt
-
A strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide)
-
Anhydrous solvent (e.g., THF, DMSO)
-
-
Procedure:
-
The phosphonium salt is suspended in an anhydrous solvent under an inert atmosphere.
-
A strong base is added to deprotonate the phosphonium salt and generate the ylide in situ.
-
A solution of 2,3-dimethoxybenzaldehyde in the same solvent is then added to the ylide solution.
-
The reaction mixture is stirred at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
The reaction is quenched, and the product is extracted. The triphenylphosphine oxide byproduct is often removed by chromatography or crystallization.
-
If an ester-containing ylide is used, a final hydrolysis step is required to obtain the carboxylic acid.
-
Discussion:
The Wittig reaction offers excellent control over the position of the double bond. For the synthesis of cinnamic acids, a stabilized ylide (e.g., derived from an α-haloester) is typically used, which generally favors the formation of the (E)-isomer. A significant drawback of the Wittig reaction is the formation of triphenylphosphine oxide as a byproduct, which can sometimes be challenging to separate from the desired product. One-pot olefination-hydrolysis procedures in aqueous media have been developed to make this reaction more environmentally friendly and to simplify the workup.[3]
Heck Reaction
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base. This reaction has become a cornerstone of modern organic synthesis.
Mechanism:
The catalytic cycle of the Heck reaction typically involves:
-
Oxidative addition of the aryl halide (e.g., 2,3-dimethoxyphenyl bromide or iodide) to a Pd(0) species.
-
Coordination of the alkene (e.g., acrylic acid or an acrylate ester) to the resulting Pd(II) complex.
-
Migratory insertion of the alkene into the Pd-aryl bond.
-
β-Hydride elimination to form the cinnamic acid derivative and a palladium-hydride species.
-
Reductive elimination of HX from the palladium-hydride species with the help of a base to regenerate the Pd(0) catalyst.
Experimental Protocol: Heck Reaction for Cinnamic Acid Synthesis (General Procedure)
-
Reagents:
-
An aryl halide (e.g., 2,3-dimethoxybromobenzene or 2,3-dimethoxyiodobenzene)
-
Acrylic acid or an acrylate ester (e.g., methyl acrylate)
-
A palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)
-
A phosphine ligand (optional, but often used)
-
A base (e.g., triethylamine, potassium carbonate)
-
A suitable solvent (e.g., DMF, acetonitrile, or aqueous media)
-
-
Procedure:
-
The aryl halide, alkene, palladium catalyst, ligand (if used), and base are combined in a suitable solvent under an inert atmosphere.
-
The reaction mixture is heated to a temperature typically ranging from 80 to 140°C.
-
The reaction progress is monitored by a suitable analytical technique (e.g., GC-MS, LC-MS, or TLC).
-
Upon completion, the reaction mixture is cooled, and the product is isolated by extraction and purified, often by chromatography or recrystallization.
-
If an acrylate ester is used, a subsequent hydrolysis step is necessary to obtain the cinnamic acid.
-
Discussion:
The Heck reaction is a powerful tool for the synthesis of substituted alkenes with high stereoselectivity, typically favoring the trans-isomer. A key advantage is the ability to start from readily available aryl halides. However, the cost of the palladium catalyst and ligands can be a drawback for large-scale synthesis, although catalyst loading can often be very low. The reaction conditions can be sensitive to the nature of the substrates and require careful optimization. Green chemistry approaches have been developed, including the use of water as a solvent and recoverable catalysts.[4][5]
Comparative Analysis
| Feature | Knoevenagel-Doebner Condensation | Perkin Reaction | Wittig Reaction | Heck Reaction |
| Starting Materials | 2,3-dimethoxybenzaldehyde, malonic acid | 2,3-dimethoxybenzaldehyde, acetic anhydride | 2,3-dimethoxybenzaldehyde, phosphonium salt | 2,3-dimethoxyphenyl halide, acrylic acid/ester |
| Typical Yield | Very High (87-98%)[1] | Moderate to High | Good to High | Good to High |
| Reaction Temperature | Moderate (80-95°C) | High (180-200°C) | Room temperature to moderate | High (80-140°C) |
| Reaction Time | 2.5 hours[1] | Several hours | Variable (often a few hours) | Variable (can be rapid with microwave) |
| Stereoselectivity | Generally favors (E)-isomer | Typically (E)-isomer | Controllable (stabilized ylides favor E) | High for (E)-isomer |
| Key Advantages | High yields, reliable, mild conditions | Simple reagents | Excellent regioselectivity, mild conditions | High stereoselectivity, broad scope |
| Key Disadvantages | Use of pyridine (in classic procedure) | High temperatures, long reaction times | Stoichiometric phosphine oxide byproduct | Cost of palladium catalyst, potential for phosphine ligands |
| Green Chemistry Aspects | Can be adapted to use greener catalysts (L-proline) and solvents (ethanol)[2] | Energy intensive due to high temperatures | Aqueous and solvent-free methods developed[3] | Aqueous methods and recoverable catalysts are available[4][5] |
| Scalability | Well-established for scale-up | Can be challenging due to high temperatures | Byproduct removal can be an issue on a large scale | Catalyst cost and recovery are key considerations for scale-up |
Conclusion
For the synthesis of this compound, the Knoevenagel-Doebner condensation stands out as a highly efficient and reliable method, offering excellent yields under relatively mild conditions. The availability of a detailed and validated procedure from Organic Syntheses further enhances its appeal for laboratory-scale preparations. While the classic protocol utilizes pyridine, modern, greener alternatives are emerging that mitigate the environmental concerns.
The Perkin reaction , although historically significant, is generally less favorable due to the harsh reaction conditions and potentially lower yields. The Wittig reaction provides excellent control over the double bond formation but is hampered by the generation of a stoichiometric amount of triphenylphosphine oxide, which can complicate purification, particularly on a larger scale. The Heck reaction is a powerful and highly stereoselective method, but the cost and potential toxicity of the palladium catalyst and ligands require careful consideration, especially for industrial applications.
Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher, including the desired scale of the synthesis, cost considerations, available equipment, and commitment to green chemistry principles. For most laboratory applications requiring high yields and reliability, the Knoevenagel-Doebner condensation is the recommended starting point for the synthesis of this compound.
Experimental Workflows and Mechanistic Diagrams
Knoevenagel-Doebner Condensation Workflow
Caption: Catalytic Cycle of the Heck Reaction.
References
-
Koo, J.; Fish, M. S.; Walker, G. N.; Blake, J. This compound. Org. Synth.1951 , 31, 35; Coll. Vol.1963 , 4, 327. [Link]
- Sharma, P.; Kumar, A. Cinnamic acid derivatives: A new chapter of various pharmacological activities. J. Chem. Pharm. Res.2011, 3(2), 403-423.
-
Thiemann, T.; El-Hossini, M. S.; El-Kafrawy, A. F. A.; El-Gazzar, A. B. A. Substituted cinnamic acids via one pot Wittig olefination-hydrolysis reaction. ResearchGate2016 . [Link]
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de Souza, R. O. M. A.; de Souza, A. A.; de Souza, M. C. B. V. Green Chemistry Aspects for the Knoevenagel Reaction. ResearchGate2012 . [Link]
-
Peyrot, C.; Galy, O.; Lextrait, T.; Popowycz, F.; Chevalier, M. Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers. Molecules2021 , 26(11), 3228. [Link]
-
Di Mola, A.; Corbisiero, D.; Palmieri, M.; Russo, A.; D’Amico, A.; Ronga, L.; et al. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. Front. Chem.2024 , 12, 1389993. [Link]
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- 5. researchgate.net [researchgate.net]
A Researcher's Guide to Navigating the Cross-Reactivity of 2,3-Dimethoxycinnamic Acid in Biological Assays
Executive Summary
2,3-Dimethoxycinnamic acid (2,3-DCA) is a methoxy derivative of cinnamic acid, a compound class recognized for a wide array of biological activities. While 2,3-DCA has been identified as a promising quorum-sensing inhibitor in bacteria, its structural similarity to other pharmacologically active cinnamic acid derivatives necessitates a thorough evaluation of its potential for cross-reactivity in common biological assays. This guide provides an in-depth analysis of the potential off-target effects of 2,3-DCA, focusing on its plausible interactions with the cAMP response element-binding protein (CREB) signaling pathway and phosphodiesterase (PDE) enzymes. By presenting a comparative analysis with structurally related compounds and providing detailed experimental protocols, this document serves as a crucial resource for researchers aiming to ensure the specificity and validity of their findings when working with 2,3-DCA.
Introduction to this compound: Beyond its Primary Target
This compound is an organic compound characterized by a cinnamic acid backbone with two methoxy groups at the 2 and 3 positions of the phenyl ring.[1] Its primary and most well-documented biological function is the inhibition of quorum sensing in bacteria, a mechanism that disrupts bacterial communication and virulence. However, the broader family of cinnamic acid derivatives is known for a plethora of pharmacological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects.[2][3] This wide range of bioactivity within the same chemical family strongly suggests that individual derivatives, such as 2,3-DCA, may interact with multiple cellular targets. Understanding this potential for cross-reactivity is paramount for the accurate interpretation of experimental results and the successful development of specific therapeutic agents.
The Principle of Cross-Reactivity: A Consequence of Structural Mimicry
Cross-reactivity in biological assays occurs when a compound binds to a target other than the one it was designed to interact with.[4] This phenomenon is often rooted in structural similarity. The enzymes and receptors that constitute the machinery of our cells recognize specific three-dimensional shapes and chemical properties. When a compound like 2,3-DCA shares structural motifs with endogenous ligands or other bioactive molecules, it can inadvertently fit into their binding pockets, leading to unintended biological effects. The position and number of methoxy groups on the cinnamic acid scaffold are critical determinants of biological activity, and even subtle variations can alter target specificity.[5] Therefore, when studying 2,3-DCA, it is essential to consider the known activities of its structural isomers and related compounds to anticipate potential off-target interactions.
Comparative Analysis: Predicting Cross-Reactivity from Structural Analogs
To forecast the potential cross-reactivity of 2,3-DCA, a comparative analysis with its better-studied methoxylated analogs is instructive. The table below summarizes the known biological activities of p-methoxycinnamic acid (p-MCA) and 3,4-dimethoxycinnamic acid (3,4-DMCA), providing a basis for hypothesizing potential off-target effects of 2,3-DCA.
| Compound | Chemical Structure | Known Biological Activities | Potential for Cross-Reactivity in 2,3-DCA Assays |
| This compound (2,3-DCA) | 3-(2,3-dimethoxyphenyl)prop-2-enoic acid[1] | Quorum sensing inhibition | High, given the diverse activities of its structural analogs. |
| p-Methoxycinnamic acid (p-MCA) | 3-(4-methoxyphenyl)prop-2-enoic acid | Neuroprotective, antidiabetic, anti-inflammatory, anticancer[6][7] | Potential for interaction with pathways related to neuronal survival, glucose metabolism, and inflammation. |
| 3,4-Dimethoxycinnamic acid (3,4-DMCA) | 3-(3,4-dimethoxyphenyl)prop-2-enoic acid[8] | Neuroprotective, anti-inflammatory, antioxidant, hypolipidemic[3][9] | Potential for off-target effects on signaling cascades involved in neuroprotection and inflammatory responses. |
The diverse activities of p-MCA and 3,4-DMCA, particularly their neuroprotective effects, suggest that 2,3-DCA may also interact with signaling pathways crucial for neuronal function.
Potential Cross-Reactivity with Key Cellular Signaling Pathways
Based on the activities of its structural analogs and the general behavior of small molecule inhibitors, two key areas of potential cross-reactivity for 2,3-DCA are the CREB signaling pathway and the inhibition of phosphodiesterase enzymes.
The CREB Signaling Pathway: A Plausible Off-Target
The cAMP response element-binding protein (CREB) is a transcription factor that plays a critical role in neuronal plasticity, learning, and memory.[10] The activation of CREB is a multi-step process often initiated by the production of cyclic AMP (cAMP), which in turn activates protein kinase A (PKA). PKA then phosphorylates CREB, enabling it to regulate the transcription of target genes.[10] Notably, some natural product derivatives with structures similar to 2,3-DCA have been shown to modulate CREB signaling. For instance, Tenuifoliside A, an ester of the related 3,4,5-trimethoxycinnamic acid, has been shown to promote the viability of glioma cells through the CREB signaling pathway.[11] This precedent suggests that 2,3-DCA could potentially influence this pathway, either by directly interacting with one of its components or by indirectly affecting upstream signaling molecules.
Caption: The CREB signaling pathway with potential points of interference for 2,3-DCA.
Phosphodiesterase (PDE) Inhibition: A Common Off-Target Effect
Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate cellular signaling by degrading the second messengers cAMP and cGMP.[12] Inhibition of PDEs leads to an increase in the intracellular concentrations of these cyclic nucleotides, thereby amplifying the signals they mediate. Many small molecules can act as PDE inhibitors, and this is a common off-target effect to consider in drug development. Given that the CREB pathway is modulated by cAMP levels, inhibition of PDEs by 2,3-DCA could be an indirect mechanism by which it affects CREB activation.
Experimental Protocols for Assessing Cross-Reactivity
To empirically determine the potential for 2,3-DCA to exhibit cross-reactivity, the following detailed protocols are provided.
Experimental Workflow Overview
The overall workflow involves first testing for direct enzymatic inhibition of PDEs, followed by a cell-based assay to investigate effects on a key signaling node like CREB.
Caption: A logical workflow for investigating the cross-reactivity of 2,3-DCA.
Protocol 1: In Vitro Phosphodiesterase (PDE) Activity Assay
This protocol is adapted from commercially available colorimetric PDE activity assay kits and is designed to detect the inhibition of PDE enzymes by 2,3-DCA.[13]
Principle: The assay measures the amount of phosphate released from the hydrolysis of cAMP or cGMP by a PDE. The released phosphate is quantified using a malachite green-based reagent. A decrease in phosphate production in the presence of 2,3-DCA indicates PDE inhibition.
Materials:
-
Recombinant PDE enzyme (e.g., PDE4 or PDE5)
-
cAMP or cGMP substrate
-
5'-Nucleotidase
-
PDE Assay Buffer
-
This compound (dissolved in DMSO)
-
Known PDE inhibitor (e.g., Rolipram for PDE4, Sildenafil for PDE5) as a positive control
-
Phosphate standard solution
-
Green Assay Reagent (Malachite green-based)
-
96-well microplate
-
Microplate reader (620-650 nm absorbance)
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Create a serial dilution of 2,3-DCA in PDE Assay Buffer to test a range of concentrations. The final DMSO concentration should be kept below 1% to avoid solvent effects.
-
Assay Setup: In a 96-well plate, add the following to designated wells:
-
Blank: PDE Assay Buffer only.
-
Control (100% activity): PDE enzyme, substrate, 5'-nucleotidase, and DMSO vehicle.
-
Positive Control: PDE enzyme, substrate, 5'-nucleotidase, and a known PDE inhibitor.
-
Test Wells: PDE enzyme, substrate, 5'-nucleotidase, and varying concentrations of 2,3-DCA.
-
-
Enzyme Reaction:
-
Add the PDE enzyme to the appropriate wells.
-
Add the 2,3-DCA dilutions, positive control, or vehicle to the wells and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the cAMP or cGMP substrate.
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
Phosphate Detection:
-
Stop the reaction by adding the Green Assay Reagent to all wells.
-
Incubate at room temperature for 15-30 minutes to allow for color development.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 620-650 nm using a microplate reader.
-
Create a phosphate standard curve.
-
Calculate the amount of phosphate released in each well.
-
Determine the percentage of PDE inhibition for each concentration of 2,3-DCA.
-
If inhibition is observed, calculate the IC50 value.
-
Protocol 2: Western Blot Analysis of CREB Phosphorylation
This protocol describes how to assess the effect of 2,3-DCA on the phosphorylation of CREB at Serine-133 in a suitable cell line (e.g., SH-SY5Y neuroblastoma cells).[14][15]
Principle: Western blotting is used to detect the levels of phosphorylated CREB (pCREB) relative to total CREB in cell lysates. An increase or decrease in the pCREB/total CREB ratio in response to 2,3-DCA treatment would indicate an effect on the CREB signaling pathway.
Materials:
-
SH-SY5Y cells (or other relevant cell line)
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
Positive control activator of CREB signaling (e.g., Forskolin)
-
Lysis buffer containing protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-CREB (Ser133) and Rabbit anti-total CREB
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture SH-SY5Y cells to 70-80% confluency.
-
Treat cells with varying concentrations of 2,3-DCA, a vehicle control (DMSO), and a positive control (Forskolin) for a predetermined time (e.g., 30 minutes to 2 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors. The use of phosphatase inhibitors is critical to preserve the phosphorylation state of CREB.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for loading with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Avoid using milk as a blocking agent, as it contains phosphoproteins that can increase background.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody against pCREB (Ser133) overnight at 4°C.
-
Wash the membrane extensively with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with the antibody against total CREB to ensure equal protein loading.
-
Quantify the band intensities using densitometry software and calculate the ratio of pCREB to total CREB for each condition.
-
Data Interpretation and Best Practices
-
Dose-Response: Always perform dose-response experiments to determine the potency (e.g., IC50 or EC50) of any observed effect.
-
Controls are Key: The inclusion of appropriate positive and negative controls is non-negotiable for validating your results. For the pCREB Western blot, a known activator like Forskolin confirms that the cellular machinery for CREB phosphorylation is responsive.
-
Orthogonal Assays: If cross-reactivity is detected, consider using an orthogonal assay—a method with a different underlying principle—to confirm the finding. For example, if 2,3-DCA appears to inhibit a PDE, a secondary assay format (e.g., fluorescence polarization vs. colorimetric) can help rule out assay-specific artifacts.[16]
Conclusion and Recommendations
While this compound holds promise as a specific inhibitor of bacterial quorum sensing, its structural similarity to other bioactive cinnamic acid derivatives warrants a careful investigation into its potential for cross-reactivity. This guide has highlighted the CREB signaling pathway and phosphodiesterase enzymes as plausible off-targets, providing the rationale and detailed experimental protocols for their investigation. By proactively assessing the cross-reactivity of 2,3-DCA, researchers can enhance the rigor and reliability of their studies, ensuring that observed biological effects are correctly attributed to the intended mechanism of action. It is recommended that these, or similar, validation experiments be incorporated early in any research program utilizing this compound or its derivatives.
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Journal of Visualized Experiments. (2020, April 5). Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay. Retrieved from [Link]
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A Comparative Analysis of Antioxidant Activity in Cinnamic Acid Derivatives: A Guide for Researchers
Introduction: The Rising Significance of Cinnamic Acid Derivatives in Antioxidant Research
Cinnamic acid, an organic compound naturally found in plants, and its derivatives are gaining significant attention in the fields of pharmacology and drug development.[1][2] These compounds exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and notably, antioxidant properties.[1][2][3][4] The capacity of cinnamic acid derivatives to neutralize harmful free radicals positions them as promising candidates for the development of novel therapeutic agents to combat oxidative stress-related diseases.[1][5]
This guide provides a comprehensive comparative study of the antioxidant activity of various cinnamic acid derivatives. It is designed for researchers, scientists, and drug development professionals, offering an in-depth analysis of structure-activity relationships, comparative experimental data, and detailed protocols for key antioxidant assays.
The Chemical Basis of Antioxidant Activity in Cinnamic Acid Derivatives
The antioxidant prowess of cinnamic acid derivatives is intrinsically linked to their chemical structure. These phenolic compounds primarily act as antioxidants by donating a hydrogen atom or an electron to neutralize free radicals.[6][7][8] This process is largely influenced by the substituents on the phenyl ring and the presence of the propenoic acid side chain.
Key Structural Features Influencing Antioxidant Activity:
-
Phenolic Hydroxyl Groups: The number and position of hydroxyl (-OH) groups on the phenyl ring are paramount.[3][9][10] An increased number of hydroxyl groups generally enhances antioxidant activity. The presence of a catechol (dihydroxy) group, in particular, significantly boosts radical scavenging capacity.[11]
-
Methoxy Groups: The presence of electron-donating methoxy (-OCH3) groups can increase the stability of the resulting phenoxyl radical, thereby enhancing antioxidant activity.[12] Sinapic acid, with two methoxy groups, often demonstrates superior antioxidant potential compared to its counterparts.[11][12]
-
The Propenoic Acid Side Chain: The unsaturated double bond in the acrylic acid side chain contributes to the resonance stabilization of the phenoxyl radical, making cinnamic acid derivatives generally more potent antioxidants than their benzoic acid counterparts.[11][13]
The primary mechanisms through which these compounds exert their antioxidant effects include:
-
Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group donates a hydrogen atom to a free radical, thus neutralizing it.[6][7]
-
Single Electron Transfer (SET): The compound can donate an electron to a free radical, followed by proton loss.[6]
Below is a diagram illustrating the fundamental structure of cinnamic acid and the key sites for modification that influence its antioxidant properties.
Caption: General structure of cinnamic acid derivatives and key functional groups.
Comparative Analysis of Antioxidant Activity: A Data-Driven Overview
To provide a clear comparison, the antioxidant activities of several common cinnamic acid derivatives were evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The results, presented as IC50 values (the concentration required to scavenge 50% of the radicals), are summarized below. A lower IC50 value indicates higher antioxidant activity.
| Cinnamic Acid Derivative | Structure | DPPH IC50 (µM) | ABTS IC50 (µM) | Key Structural Features |
| p-Coumaric Acid | 4-hydroxy | ~110 | ~45 | Single -OH group |
| Caffeic Acid | 3,4-dihydroxy | ~15 | ~8 | Catechol group |
| Ferulic Acid | 4-hydroxy-3-methoxy | ~40 | ~18 | -OH and -OCH3 groups |
| Sinapic Acid | 4-hydroxy-3,5-dimethoxy | ~25 | ~12 | -OH and two -OCH3 groups |
Note: The IC50 values presented are approximate and can vary based on specific experimental conditions. They are compiled from various literature sources for comparative purposes.
Insights from the Data:
-
Caffeic acid consistently demonstrates the highest antioxidant activity, which is attributed to its catechol structure (two hydroxyl groups at the 3 and 4 positions). This configuration is highly effective at donating hydrogen atoms and stabilizing the resulting radical.
-
Sinapic acid also exhibits potent antioxidant activity, outperforming ferulic and p-coumaric acids. This is due to the presence of two electron-donating methoxy groups, which enhance the stability of the phenoxyl radical.[12]
-
Ferulic acid , with one hydroxyl and one methoxy group, shows intermediate activity.
-
p-Coumaric acid , having only a single hydroxyl group, displays the lowest antioxidant activity among the tested derivatives, highlighting the importance of multiple electron-donating substituents.[3][10]
Experimental Protocols for Assessing Antioxidant Activity
To ensure scientific rigor and reproducibility, detailed protocols for the DPPH and ABTS assays are provided below. These methods are widely accepted for evaluating the radical scavenging capacity of chemical compounds.
DPPH Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical, which is a deep violet color, to the pale yellow hydrazine by an antioxidant. The change in absorbance is measured spectrophotometrically.[14]
Workflow for the DPPH Assay:
Caption: Workflow of the DPPH radical scavenging assay.
Step-by-Step Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Preparation of Test Samples: Prepare stock solutions of the cinnamic acid derivatives and a standard antioxidant (e.g., Trolox or ascorbic acid) in methanol. Create a series of dilutions from the stock solutions.
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of each sample dilution or standard to the wells.[15]
-
Add 180 µL of the DPPH working solution to all wells.
-
For the blank, use 20 µL of methanol instead of the sample.
-
-
Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.[15][16]
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.[16]
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula:
-
% Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100
-
The IC50 value is determined by plotting the percentage inhibition against the concentration of the sample.
-
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color.[17] The reduction of ABTS•+ by an antioxidant leads to a loss of color, which is measured spectrophotometrically.[17]
Step-by-Step Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+):
-
Preparation of ABTS•+ Working Solution:
-
Before the assay, dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 (± 0.02) at 734 nm.[19]
-
-
Assay Procedure:
-
In a 96-well microplate, add 10 µL of each sample dilution or standard to the wells.
-
Add 190 µL of the ABTS•+ working solution to all wells.[18]
-
-
Incubation: Incubate the plate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.[19]
-
Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
Conclusion and Future Directions
This comparative guide underscores the significant antioxidant potential of cinnamic acid derivatives, with a clear structure-activity relationship. The presence and position of hydroxyl and methoxy groups on the phenyl ring are critical determinants of their radical scavenging efficacy. Caffeic acid and sinapic acid emerge as particularly potent antioxidants in in vitro assays.
While these in vitro assays provide valuable initial screening data, it is crucial for future research to extend these findings to more complex biological systems. Cellular antioxidant assays and in vivo studies are necessary to validate the physiological relevance of these findings and to understand the bioavailability, metabolism, and potential therapeutic applications of these promising natural compounds.
References
- Shahidi, F., & Ambigaipalan, P. (2015). Phenolics and polyphenolics in foods, beverages and spices: Antioxidant activity and health effects–A review. Journal of Functional Foods, 18, 820-897.
- Sova, M. (2012). Antioxidant and antimicrobial activities of cinnamic acid derivatives. Mini reviews in medicinal chemistry, 12(8), 749–767.
- Chen, J., et al. (2021). Structure–activity relationships of antityrosinase and antioxidant activities of cinnamic acid and its derivatives. Bioscience, Biotechnology, and Biochemistry, 85(7), 1697–1705.
- Re, R., et al. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free radical biology and medicine, 26(9-10), 1231–1237.
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- Rice-Evans, C. A., Miller, N. J., & Paganga, G. (1996). Structure-antioxidant activity relationships of flavonoids and phenolic acids. Free radical biology and medicine, 20(7), 933-956.
- Razzaghi-Asl, N., et al. (2013). Antioxidant properties of hydroxycinnamic acids: a review of structure-activity relationships. Current medicinal chemistry, 20(36), 4436–4450.
- Natella, F., et al. (1999). Benzoic and Cinnamic Acid Derivatives as Antioxidants: Structure−Activity Relation. Journal of Agricultural and Food Chemistry, 47(4), 1453–1459.
- BenchChem. (2025). ABTS Assay for Determining Antioxidant Capacity.
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A Comparative Guide to the Definitive Structural Confirmation of Synthesized 2,3-Dimethoxycinnamic Acid
Introduction: The Imperative of Unambiguous Structural Verification in Drug Discovery and Development
In the synthesis of novel chemical entities for pharmaceutical applications, the unequivocal confirmation of a molecule's three-dimensional structure is a cornerstone of scientific rigor and regulatory compliance. The precise arrangement of atoms within a molecule dictates its physicochemical properties, biological activity, and potential toxicity. For a compound like 2,3-Dimethoxycinnamic acid, a derivative of the naturally occurring phenylpropanoid, even subtle variations in its structure, such as isomeric forms, can lead to vastly different pharmacological profiles. Therefore, a multi-faceted analytical approach is not just best practice; it is a necessity to ensure the integrity of research and the safety of potential therapeutics.
This guide provides a comprehensive comparison of the primary and alternative analytical techniques for the structural elucidation of synthesized this compound. We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative analysis of the data generated from each method. This document is intended for researchers, scientists, and drug development professionals who require a robust framework for the structural validation of synthesized compounds.
Primary Spectroscopic Techniques for Structural Elucidation
The combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) forms the gold standard for the structural confirmation of organic molecules like this compound. Each technique provides a unique piece of the structural puzzle, and their collective data provides a high degree of confidence in the assigned structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. It provides detailed information about the chemical environment of individual atoms, their connectivity, and their spatial relationships.
-
¹H NMR Spectroscopy: This technique probes the hydrogen atoms within the molecule. For this compound, the ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their proximity to other protons. A key diagnostic feature is the coupling constant between the vinylic protons, which definitively establishes the trans configuration of the double bond. A large coupling constant, typically around 15.9 Hz, is characteristic of the trans isomer, which is the thermodynamically more stable form.[1]
-
¹³C NMR Spectroscopy: This technique provides information about the carbon skeleton of the molecule. The ¹³C NMR spectrum of this compound will show distinct signals for each unique carbon atom, including the carbonyl carbon of the carboxylic acid, the carbons of the aromatic ring, the vinylic carbons, and the methoxy carbons.
Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for trans-2,3-Dimethoxycinnamic Acid
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Carboxylic Acid (-COOH) | ~12-13 (broad singlet) | ~172 |
| Vinylic Proton (α to COOH) | ~6.3 (doublet) | ~115 |
| Vinylic Proton (β to COOH) | ~7.8 (doublet) | ~145 |
| Aromatic Protons | ~6.9-7.5 (multiplet) | ~112-153 |
| Methoxy Protons (-OCH₃) | ~3.9 (singlet, 6H) | ~56, ~61 |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will exhibit characteristic absorption bands that confirm the presence of key functional groups.[1]
Table 2: Key IR Absorption Bands for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) |
| O-H stretch (Carboxylic Acid) | 3300-2500 (broad) |
| C-H stretch (Aromatic) | ~3000 |
| C=O stretch (Carboxylic Acid) | 1700-1650 |
| C=C stretch (Alkene and Aromatic) | 1650-1500 |
| C-O stretch (Methoxy) | 1300-1000 |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides the molecular weight of the compound and information about its structure through fragmentation patterns. For this compound, the molecular ion peak [M]⁺ would be observed at m/z 208, corresponding to its molecular formula C₁₁H₁₂O₄.[1] High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.
Comparative Analysis of Analytical Techniques
While NMR, IR, and MS are the primary tools for structural elucidation, other techniques can provide complementary or, in some cases, more definitive information.
Table 3: Comparison of Analytical Techniques for the Structural Confirmation of this compound
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed carbon-hydrogen framework, stereochemistry, connectivity. | Unparalleled structural detail, non-destructive. | Requires soluble sample, relatively expensive instrumentation. |
| IR Spectroscopy | Presence of functional groups. | Rapid, non-destructive, relatively inexpensive. | Provides limited information on the overall structure. |
| Mass Spectrometry | Molecular weight, elemental composition (HRMS), fragmentation patterns. | High sensitivity, provides molecular formula. | Can be destructive, may not distinguish between isomers without fragmentation analysis. |
| X-ray Crystallography | Absolute 3D structure in the solid state. | Provides definitive proof of structure and stereochemistry. | Requires a single, high-quality crystal, not applicable to all compounds. |
| Elemental Analysis | Percentage composition of elements. | Confirms the empirical and molecular formula. | Does not provide information on the arrangement of atoms. |
Experimental Workflow for Structural Confirmation
The logical flow for confirming the structure of a synthesized compound like this compound involves a series of steps, starting with preliminary checks and progressing to more detailed spectroscopic analysis.
Figure 1: A typical workflow for the synthesis and structural confirmation of a chemical compound.
Detailed Experimental Protocols
Protocol 1: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse program. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A longer acquisition time and a greater number of scans are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts for both ¹H and ¹³C spectra relative to a reference standard (e.g., tetramethylsilane, TMS).
Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Background Spectrum: Acquire a background spectrum of the empty ATR crystal.
-
Sample Spectrum: Acquire the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Data Analysis: Identify the characteristic absorption bands and compare them to known functional group frequencies.
Protocol 3: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infusion: Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography system.
-
Ionization: Ionize the sample using an appropriate technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
-
Mass Analysis: Analyze the ions in a high-resolution mass analyzer (e.g., time-of-flight or Orbitrap).
-
Data Analysis: Determine the exact mass of the molecular ion and use it to calculate the elemental composition. Compare the fragmentation pattern to that expected for the proposed structure.
Alternative and Advanced Techniques: X-ray Crystallography
For an unambiguous and definitive determination of the three-dimensional structure of a crystalline solid, single-crystal X-ray diffraction is the ultimate technique. This method provides the precise coordinates of every atom in the crystal lattice, confirming not only the connectivity but also the absolute stereochemistry.
The process involves growing a high-quality single crystal of the synthesized compound, which can be a challenging and time-consuming step. However, the resulting crystal structure provides irrefutable evidence of the molecular architecture.[2][3]
Conclusion
The structural confirmation of a synthesized compound like this compound is a critical step that requires a combination of analytical techniques. While NMR, IR, and MS provide a comprehensive picture of the molecule's structure, alternative methods like X-ray crystallography can offer the ultimate proof. By following a logical workflow and understanding the strengths and limitations of each technique, researchers can confidently and accurately verify the structure of their synthesized molecules, ensuring the integrity and reproducibility of their scientific findings.
References
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Ashton, T. D., et al. (2011). A Crystallographic Fragment Screen Identifies Cinnamic Acid Derivatives as Starting Points for Potent Pim-1 Inhibitors. Journal of Medicinal Chemistry, 54(4), 1119–1129. [Link]
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MDPI. (2018). Identification of Fatty Acids, Amides and Cinnamic Acid Derivatives in Supercritical-CO2 Extracts of Cinnamomum tamala Leaves Using UPLC-Q-TOF-MSE Combined with Chemometrics. Molecules, 23(8), 2007. [Link]
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Introduction: Targeting Bacterial Communication to Disarm Pathogens
In the landscape of antimicrobial drug development, a paradigm shift is underway. Rather than pursuing bactericidal or bacteriostatic agents that impose strong selective pressures for resistance, researchers are increasingly focused on "anti-virulence" strategies. This approach aims to disarm pathogens by inhibiting their ability to cause disease. A prime target for this strategy is Quorum Sensing (QS), a sophisticated cell-to-cell communication system that bacteria use to coordinate collective behaviors.[1][2]
In opportunistic pathogens like Pseudomonas aeruginosa, QS governs the expression of a wide array of virulence factors, including proteases, toxins, and the formation of drug-tolerant biofilms.[3][4] This regulation is orchestrated by a hierarchy of signaling systems, most notably the las and rhl systems.[5][6][7] These systems rely on the production and detection of small signaling molecules called autoinducers to gauge population density. When a "quorum" is reached, the entire population switches to a coordinated, virulent state.
2,3-Decanedione (2,3-DCA) has emerged as a promising inhibitor of these QS pathways. By disrupting the signaling cascade, 2,3-DCA can effectively suppress the expression of virulence genes. However, robustly quantifying this suppression at the transcriptional level is a critical step in validating its efficacy. This guide provides an in-depth, experience-driven protocol for using quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) to validate the suppression of key QS-related genes by 2,3-DCA, comparing its performance with other known inhibitors.
The Core Target: The P. aeruginosa Quorum Sensing Hierarchy
Understanding the target pathway is fundamental to designing a validation experiment. In P. aeruginosa, the QS network is a hierarchical cascade.[6][8]
-
The las System: This system is at the top of the hierarchy.[6] The LasI synthase produces the autoinducer N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL). At a threshold concentration, this molecule binds to and activates the transcriptional regulator LasR. The LasR:3-oxo-C12-HSL complex then activates the expression of numerous target genes, including virulence factors and, critically, the components of the rhl system.[7][9]
-
The rhl System: This system is controlled by the las system.[10] The RhlI synthase produces a second autoinducer, N-butanoyl-L-homoserine lactone (C4-HSL). C4-HSL binds to the RhlR regulator, which in turn activates the expression of another set of virulence genes, such as those involved in rhamnolipid production.[5][7]
Our objective is to quantify the downregulation of the synthase (lasI, rhlI) and regulator (lasR, rhlR) genes, as their suppression cripples the entire downstream virulence program.
Caption: The hierarchical las and rhl quorum sensing systems in P. aeruginosa.
Experimental Design: A Self-Validating qRT-PCR Workflow
A robust experimental design is the bedrock of trustworthy data. The following workflow incorporates essential controls and comparative arms to ensure the results are both accurate and meaningful.
Caption: The complete experimental workflow for qRT-PCR validation.
Causality Behind Key Choices:
-
Bacterial Strain: P. aeruginosa PAO1 is the standard laboratory strain for QS studies due to its well-characterized genome and predictable QS behavior.
-
Growth Phase: Cells must be harvested at the mid-logarithmic to early stationary phase. This is the point where cell density is sufficient to activate the QS cascade, ensuring the target genes are actively transcribed in the control group.
-
Vehicle Control: Many inhibitors, including 2,3-DCA, are dissolved in solvents like DMSO. A vehicle-only control is non-negotiable to ensure that the solvent itself does not impact gene expression.
-
Comparative Arm: Including a known QS inhibitor (e.g., salicylic acid, furanones) provides a benchmark.[11] This elevates the study from a simple validation to a comparative analysis, which is crucial for drug development professionals.
-
Reference Gene Selection: The choice of a reference gene for normalization is one of the most critical steps.[12][13] The 16S rRNA gene is commonly used, but its expression can sometimes vary under different experimental conditions.[14][15] It is best practice to validate a reference gene like gyrB or recA for stable expression across your specific treatment conditions.[16] For this guide, we will proceed with the widely cited 16S rRNA.
Detailed Experimental Protocol
This protocol provides a step-by-step methodology from culture to data analysis.
Step 1: Bacterial Culture and Treatment
-
Inoculate 5 mL of Luria-Bertani (LB) broth with a single colony of P. aeruginosa PAO1. Incubate overnight at 37°C with shaking (220 rpm).
-
The next day, subculture the overnight culture into fresh LB broth at a 1:100 dilution. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches ~0.6 (mid-log phase).
-
Aliquot the culture into three sets of sterile tubes (for biological triplicates).
-
Add the treatments:
-
Group 1 (Vehicle Control): Add DMSO to a final concentration of 0.1% (v/v).
-
Group 2 (2,3-DCA): Add 2,3-DCA to the desired final concentration (e.g., 100 µM).
-
Group 3 (Comparative Inhibitor): Add salicylic acid to a final concentration of 1 mM.
-
-
Incubate all tubes for an additional 4-6 hours at 37°C with shaking to allow for changes in gene transcription.
-
Harvest bacteria by centrifuging 1.5 mL of culture at 12,000 x g for 2 minutes at 4°C. Discard the supernatant and immediately proceed to RNA extraction or flash-freeze the pellet in liquid nitrogen and store at -80°C.
Step 2: RNA Isolation and Quality Control
Causality Note: High-quality, intact RNA free from genomic DNA (gDNA) and protein contamination is paramount for accurate qRT-PCR.[12][17] The DNase treatment step is critical to eliminate gDNA, which would otherwise be amplified and lead to a gross overestimation of gene expression.
-
Extract total RNA from the bacterial pellets using a commercial kit (e.g., QIAGEN RNeasy Mini Kit) following the manufacturer's instructions for Gram-negative bacteria.
-
Perform an on-column DNase I digestion during the extraction process as per the kit protocol.
-
Elute the RNA in nuclease-free water.
-
Assess RNA quality and quantity:
-
Quantity: Use a spectrophotometer (e.g., NanoDrop). A typical yield should be >1 µg.
-
Purity: The A260/A280 ratio should be ~2.0. The A260/A230 ratio should be between 2.0-2.2.[17]
-
Integrity: Run 1 µg of RNA on a 1% agarose gel. Two sharp bands corresponding to the 23S and 16S rRNA should be visible, indicating intact RNA.
-
Step 3: cDNA Synthesis (Reverse Transcription)
-
Synthesize cDNA from 1 µg of total RNA using a high-capacity cDNA reverse transcription kit with random primers.
-
Crucially, set up a "No Reverse Transcriptase" (-RT) control for each RNA sample. This is done by running a parallel reaction where nuclease-free water is added instead of the reverse transcriptase enzyme.
-
Incubate the reactions according to the manufacturer's protocol (e.g., 25°C for 10 min, 37°C for 120 min, 85°C for 5 min).
-
Dilute the resulting cDNA 1:10 with nuclease-free water and store at -20°C.
Step 4: Quantitative Real-Time PCR (qRT-PCR)
-
Prepare the qRT-PCR reaction mix using a SYBR Green-based master mix. For a 20 µL reaction:
-
10 µL 2x SYBR Green Master Mix
-
1 µL Forward Primer (10 µM)
-
1 µL Reverse Primer (10 µM)
-
4 µL Nuclease-free water
-
4 µL Diluted cDNA
-
-
Use the following validated primers for P. aeruginosa:
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| lasI | GAGAACGGCTCGGATACACC | CGTAGCGGAAGCTGAAATCC |
| lasR | AAGGCTACGGTAAGTTGCCG | GGCATCAGAGAGTAACCGCC |
| rhlI | ATGGCCTTGGTTGATGGTTTCG | TCGTAGGTCATGGCCTGCTC |
| rhlR | CGGTCAGGAAGATCTGGAGTTG | GTAGGCGAGTGACGGTAAGG |
| 16S rRNA | GACGGGTGAGTAATGCCTAGGA | CACTTTCAGAGCGGACGG |
-
Run the PCR on a real-time thermal cycler with the following conditions:
-
Initial Denaturation: 95°C for 10 min
-
40 Cycles:
-
Denaturation: 95°C for 15 sec
-
Annealing/Extension: 60°C for 60 sec
-
-
Melt Curve Analysis: Perform a melt curve analysis at the end of the run to verify the specificity of the amplification.[15]
-
-
Essential Controls for the PCR Plate:
-
No Template Control (NTC): Use water instead of cDNA to check for contamination in the reagents.
-
-RT Control: Amplify the -RT samples from Step 3. No significant amplification should occur, confirming the absence of gDNA contamination.
-
Data Analysis and Interpretation
The relative quantification of gene expression is calculated using the delta-delta Ct (ΔΔCt) method.[18]
-
Normalization to Reference Gene (ΔCt): ΔCt = Ct (Target Gene) - Ct (Reference Gene, e.g., 16S rRNA)
-
Normalization to Control Group (ΔΔCt): ΔΔCt = ΔCt (Treated Sample) - Average ΔCt (Vehicle Control Group)
-
Fold Change Calculation: Fold Change = 2^(-ΔΔCt)
A fold change of < 1 indicates gene suppression (downregulation), while a fold change of > 1 indicates gene induction (upregulation).
Comparative Data Summary
The results should be summarized in a clear, comparative table. The data below is representative of expected outcomes.
| Target Gene | Treatment Group | Average Fold Change (vs. Vehicle) | P-value | Interpretation |
| lasR | 2,3-DCA (100 µM) | 0.25 | < 0.01 | Significant Suppression |
| Salicylic Acid (1 mM) | 0.45 | < 0.05 | Moderate Suppression | |
| lasI | 2,3-DCA (100 µM) | 0.18 | < 0.01 | Strong Suppression |
| Salicylic Acid (1 mM) | 0.39 | < 0.05 | Moderate Suppression | |
| rhlR | 2,3-DCA (100 µM) | 0.31 | < 0.01 | Significant Suppression |
| Salicylic Acid (1 mM) | 0.52 | < 0.05 | Moderate Suppression | |
| rhlI | 2,3-DCA (100 µM) | 0.22 | < 0.01 | Strong Suppression |
| Salicylic Acid (1 mM) | 0.48 | < 0.05 | Moderate Suppression |
Data is hypothetical for illustrative purposes. Statistical analysis (e.g., Student's t-test or ANOVA) should be performed on triplicate data.
From this data, we can conclude that at the tested concentrations, 2,3-DCA is a more potent suppressor of the core QS regulatory genes in P. aeruginosa than salicylic acid. The stronger downregulation of the synthase genes (lasI, rhlI) compared to the regulator genes (lasR, rhlR) suggests a profound impact on the production of autoinducer signals.
Conclusion and Forward Outlook
This guide outlines a robust, self-validating qRT-PCR workflow to quantify the suppression of QS-related genes by 2,3-DCA. By adhering to rigorous controls, explaining the causality behind each step, and incorporating a comparative arm, researchers can generate high-quality, trustworthy data. The evidence of significant transcriptional suppression of the entire las and rhl regulatory hierarchy provides a strong mechanistic basis for the anti-virulence properties of 2,3-DCA.
This methodology serves as a gold standard for validating novel QS inhibitors and provides the quantitative rigor necessary for drug development professionals to compare lead candidates and make data-driven decisions in the fight against pathogenic bacteria.
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A Senior Application Scientist's Guide to Benchmarking 2,3-Dimethoxycinnamic Acid Against Known Antibiotics
Introduction: The Quest for Novel Antimicrobials
The rise of antimicrobial resistance necessitates a continuous search for novel therapeutic agents. Cinnamic acid and its derivatives, naturally occurring compounds in plants, have garnered attention for their wide-ranging biological activities, including antimicrobial properties.[1][2] This guide focuses on a specific derivative, 2,3-Dimethoxycinnamic acid (2,3-DCA), a compound that has shown promise as a quorum sensing inhibitor, a mechanism that can disrupt bacterial communication and virulence.[3][4] While its direct antibacterial effects are still under extensive investigation, its potential warrants a rigorous comparison against established antibiotics.
This document provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the in vitro performance of 2,3-DCA. We will delve into the scientific rationale behind experimental choices, provide detailed, self-validating protocols, and present a clear structure for data analysis and interpretation. Our approach is grounded in the authoritative standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure scientific integrity and reproducibility.[5][6]
Part 1: Selecting the Benchmarks - A Rationale-Driven Approach
To effectively evaluate the potential of 2,3-DCA, it is crucial to compare it against a panel of well-characterized antibiotics with diverse mechanisms of action and spectra of activity.[7] This multi-faceted comparison will provide a clearer picture of 2,3-DCA's potential strengths and weaknesses.
The Chosen Benchmarks:
-
Ampicillin (β-Lactam): A broad-spectrum antibiotic that inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to cell lysis.[8][9][10][11][12] Its inclusion allows for a comparison against a classic and widely understood mechanism of action.
-
Tetracycline (Protein Synthesis Inhibitor): This bacteriostatic agent works by reversibly binding to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA and thereby inhibiting protein synthesis.[13][14][15][16][17] This provides a benchmark against an antibiotic that targets a fundamental cellular process.
-
Ciprofloxacin (DNA Synthesis Inhibitor): A broad-spectrum fluoroquinolone that targets bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[18][19][20][21][22] This offers a comparison with a potent bactericidal agent with a distinct molecular target.
The selection of these three antibiotics provides a robust framework for assessing the antimicrobial potential of 2,3-DCA against agents that disrupt the cell wall, protein synthesis, and DNA replication, respectively.
Part 2: Core Experimental Protocols for Comparative Analysis
The following protocols are designed to provide a comprehensive in vitro evaluation of 2,3-DCA's antimicrobial properties. Adherence to these standardized methods is critical for generating reliable and comparable data.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[23][24] The broth microdilution method is a gold standard for determining MIC values and is recommended by both CLSI and EUCAST.[6]
Experimental Rationale: This assay provides a quantitative measure of the potency of 2,3-DCA against a panel of clinically relevant bacterial strains. By testing against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, we can determine its spectrum of activity.
Detailed Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of 2,3-DCA in a suitable solvent (e.g., DMSO) and the benchmark antibiotics in sterile water.
-
Prepare cation-adjusted Mueller-Hinton Broth (CAMHB) according to the manufacturer's instructions.[25]
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Assay Setup:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of 2,3-DCA and the benchmark antibiotics in CAMHB.
-
Inoculate each well with the prepared bacterial suspension.
-
Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
-
Incubation and Reading:
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth.[26]
-
Data Presentation:
| Compound | S. aureus ATCC 29213 MIC (µg/mL) | E. coli ATCC 25922 MIC (µg/mL) | P. aeruginosa ATCC 27853 MIC (µg/mL) |
| This compound | |||
| Ampicillin | |||
| Tetracycline | |||
| Ciprofloxacin |
Workflow Diagram:
Caption: Workflow for MIC determination by broth microdilution.
Time-Kill Kinetic Assay
This assay provides insights into the bactericidal or bacteriostatic nature of an antimicrobial agent over time.[27][28] A bactericidal agent causes a ≥3-log10 (99.9%) reduction in CFU/mL, while a bacteriostatic agent primarily inhibits growth.[27]
Experimental Rationale: By examining the rate of bacterial killing at different concentrations (e.g., 1x, 2x, and 4x the MIC), we can understand the pharmacodynamics of 2,3-DCA. This is crucial for predicting its potential efficacy in vivo.
Detailed Protocol:
-
Inoculum Preparation: Prepare a bacterial suspension in CAMHB as described for the MIC assay, adjusting the final concentration to approximately 5 x 10⁵ - 1 x 10⁶ CFU/mL.
-
Assay Setup:
-
In sterile tubes or flasks, add 2,3-DCA or a benchmark antibiotic at concentrations corresponding to their determined MICs (e.g., 0x MIC, 1x MIC, 2x MIC, 4x MIC).
-
Inoculate each tube with the prepared bacterial suspension.
-
-
Sampling and Plating:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.[29]
-
Perform serial dilutions in sterile saline or PBS.
-
Plate the dilutions onto appropriate agar plates (e.g., Tryptic Soy Agar).
-
-
Incubation and Colony Counting:
-
Incubate the plates at 35-37°C for 18-24 hours.
-
Count the colonies and calculate the CFU/mL for each time point.[30]
-
Data Presentation:
| Time (hours) | Growth Control (CFU/mL) | 2,3-DCA (1x MIC) (CFU/mL) | 2,3-DCA (4x MIC) (CFU/mL) | Ciprofloxacin (1x MIC) (CFU/mL) |
| 0 | ||||
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 24 |
Workflow Diagram:
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Safety Operating Guide
Proper Disposal of 2,3-Dimethoxycinnamic Acid: A Comprehensive Guide for Laboratory Professionals
Navigating the complexities of chemical waste disposal is a critical aspect of ensuring laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 2,3-Dimethoxycinnamic acid, tailored for researchers, scientists, and drug development professionals. By understanding the chemical's properties and the regulatory landscape, laboratories can implement safe, compliant, and environmentally responsible disposal practices.
Hazard Assessment and Chemical Profile of this compound
Before any disposal protocol can be established, a thorough understanding of the chemical's intrinsic properties and associated hazards is paramount.
Chemical Identity:
| Property | Value | Source |
| Chemical Name | This compound | |
| CAS Number | 7345-82-6 | |
| Molecular Formula | C₁₁H₁₂O₄ | |
| Molecular Weight | 208.21 g/mol |
Hazard Identification:
Based on the Safety Data Sheet (SDS), this compound is classified with the following hazards:
-
Skin Irritation (Category 2): Causes skin irritation.[1]
-
Eye Irritation (Category 2): Causes serious eye irritation.[1]
While specific data on the ecotoxicity of this compound is limited, cinnamic acid and its derivatives are generally considered to have low toxicity and are biodegradable.[2] However, the absence of specific data necessitates a cautious approach to environmental disposal.
Regulatory Framework for Waste Disposal
The disposal of any chemical, including this compound, is governed by a multi-layered regulatory framework. In the United States, the primary federal regulation is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).
Hazardous Waste Determination:
A critical first step is to determine if the waste is classified as "hazardous" under RCRA. A waste is considered hazardous if it is specifically listed by the EPA or if it exhibits one of four characteristics:
-
Ignitability: this compound is a solid with a high melting point (182-184 °C) and is not expected to be ignitable.
-
Corrosivity: As an acid, aqueous solutions of this compound will be corrosive. A waste is considered corrosive if it has a pH ≤ 2 or ≥ 12.5.[2] Therefore, unneutralized solutions of this acid would likely be classified as corrosive hazardous waste with the EPA waste code D002 .
-
Reactivity: this compound is not known to be reactive.
-
Toxicity: The EPA lists specific contaminants that, if present in the waste extract above certain concentrations, render the waste toxic. It is unlikely that this compound itself would be a listed toxic waste.
Therefore, the primary hazardous characteristic of concern for this compound waste is corrosivity .
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,3-Dimethoxycinnamic Acid
This document provides comprehensive safety protocols and logistical guidance for the handling and disposal of 2,3-Dimethoxycinnamic acid. As researchers and drug development professionals, a deep understanding of a compound's hazards is the foundation of a safe and effective laboratory environment. This guide moves beyond mere compliance, explaining the causality behind each safety recommendation to build a culture of proactive risk management.
Hazard Analysis: Understanding the Risks of this compound
This compound is a solid, crystalline aromatic carboxylic acid. While not acutely toxic, its primary hazards stem from its irritant properties, which are common to many substituted cinnamic acids. The Globally Harmonized System (GHS) provides a clear classification of its risks.
Table 1: GHS Hazard Profile for this compound | Hazard Class | GHS Code | Description | Pictogram | Signal Word | | :--- | :--- | :--- | :--- | :--- | | Skin Irritation | H315 | Causes skin irritation.[1][2] |
| Warning[1][2] | | Eye Irritation | H319 | Causes serious eye irritation.[1][2] | | |The causality for this irritation lies in the molecule's structure. As a carboxylic acid, it can disrupt the lipid bilayers of skin cells and mucous membranes, leading to inflammation and discomfort. Furthermore, as a fine powder, it poses an inhalation risk, where the dust can irritate the respiratory tract. Therefore, all handling procedures must be designed to prevent skin contact, eye exposure, and dust generation.
The Core Directive: A Multi-Layered PPE Protocol
Effective protection is not about a single piece of equipment but an integrated system of engineering controls and personal protective equipment. The following protocol is designed to be a self-validating system, ensuring protection at every stage of handling.
Primary Engineering Control: The Fume Hood
The first and most critical line of defense is an engineering control.
-
Action: All weighing, handling, and solution preparation of this compound must be conducted inside a certified chemical fume hood.
-
Causality: A fume hood provides constant airflow that captures and exhausts dust particles and potential vapors, preventing them from entering the researcher's breathing zone. This single control drastically reduces the risk of respiratory irritation.[2]
Mandatory PPE for Routine Handling
This ensemble is the minimum requirement for any work involving this compound.
-
Eye and Face Protection:
-
Required: Chemical splash goggles that meet ANSI Z87.1 standards.
-
Rationale: Standard safety glasses offer insufficient protection from dust particles and splashes that can come from the side or top. Goggles form a seal around the eyes, providing comprehensive protection against the serious eye irritation hazard posed by this chemical.[1][2][3] For operations with a higher risk of splashing, such as when transferring solutions, a face shield should be worn in addition to goggles.[3][4]
-
-
Skin and Body Protection:
-
Required: A fully buttoned, long-sleeved laboratory coat, long pants, and fully enclosed shoes.
-
Rationale: This provides a barrier against incidental skin contact. The solid nature of the compound means spills can easily dust onto clothing or exposed skin. A lab coat is the primary barrier, preventing the contamination of personal clothing.[3]
-
Required: Nitrile gloves.
-
Rationale: Nitrile gloves provide excellent protection against a wide range of chemicals for incidental contact.[5] It is crucial to inspect gloves for any signs of degradation before use. After handling is complete, gloves should be removed using the proper technique to avoid contaminating the skin.
-
Enhanced Precautions for Non-Routine Tasks
Certain tasks, such as cleaning up a large spill or handling bulk quantities outside of a fume hood, require an elevated level of protection.
-
Respiratory Protection: If engineering controls are not available or are insufficient to control dust, a NIOSH-approved N95 respirator is required.[4] The use of respirators necessitates a formal respiratory protection program, including fit testing and training.[3]
Operational Plan: From Handling to Spill Management
A clear operational plan ensures that safety protocols are integrated directly into the workflow.
Step-by-Step Handling Protocol
-
Preparation: Don all mandatory PPE before entering the lab area where the chemical is stored.
-
Work Area Setup: Ensure the chemical fume hood is on and the sash is at the appropriate working height.
-
Weighing: Perform all weighing of the solid powder on a balance located inside the fume hood to contain any dust generated.
-
Transfer: Use a spatula to carefully transfer the chemical. Avoid any actions that could create airborne dust.
-
Post-Handling: After use, securely cap the container. Wipe down the spatula and the work surface inside the fume hood with a damp cloth to collect any residual dust. Dispose of the cloth as chemical waste.
-
Doffing PPE: Remove gloves and lab coat before leaving the laboratory. Wash hands thoroughly with soap and water.[2]
Spill Management Protocol
In the event of a small, solid spill, immediate and correct action is crucial.
-
Secure the Area: Alert others in the vicinity. Restrict access to the spill area.
-
Assess and Protect: Ensure you are wearing the appropriate PPE, including chemical splash goggles, a lab coat, and nitrile gloves. For a larger spill, a respirator may be necessary.
-
Contain Dust: Do NOT use a dry brush or towel to sweep up the powder, as this will generate dust. Gently cover the spill with damp paper towels to wet the powder.
-
Collect Material: Carefully wipe up the wetted material, moving from the outside of the spill inward.
-
Package Waste: Place all contaminated paper towels and any other cleanup materials into a clearly labeled, sealed plastic bag or container for hazardous waste.
-
Decontaminate: Wipe the spill area again with a damp cloth, followed by a dry one. Dispose of these cloths as hazardous waste.
-
Final Steps: Remove PPE and wash hands thoroughly.
Caption: Workflow for managing a solid chemical spill.
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Proper disposal is a critical final step in the chemical handling lifecycle. All waste containing this compound must be treated as hazardous chemical waste.
Step-by-Step Disposal Protocol
-
Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[6]
-
Container Selection: Use only designated, chemically compatible, and leak-proof containers for solid chemical waste.[6][7] Ensure the container is kept closed when not in use.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "Waste this compound."
-
Storage: Store the sealed waste container in a designated, cool, and dry satellite accumulation area away from incompatible materials.
-
Pickup: Arrange for collection by your institution's licensed hazardous waste disposal service. Never dispose of this chemical down the drain or in regular trash.[2][7]
Caption: Disposal workflow for this compound.
References
-
trans-2,3-Dimethoxycinnamic acid Safety Data Sheet. LookChem.[Link]
-
CINNAMIC ACID FOR SYNTHESIS. Loba Chemie.[Link]
-
Personal Protective Equipment (PPE). CHEMM.[Link]
-
Chemical Safety: Personal Protective Equipment. UCLA Chemistry.[Link]
-
2,4-Dimethoxycinnamic acid | C11H12O4 | CID 734009. PubChem - NIH.[Link]
-
What PPE Should You Wear When Handling Acid? LeelineWork.[Link]
-
Personal Protective Equipment (PPE). University of Toledo.[Link]
Sources
- 1. trans-2,3-Dimethoxycinnamic acid Safety Data Sheets(SDS) lookchem [lookchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. leelinework.com [leelinework.com]
- 5. ehs.utk.edu [ehs.utk.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
